1,2,3,4,5,6,7,8-Octahydronaphthalene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197755 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-03-8 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 493-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Foundation: The Stereochemistry of Ring Fusion
An In-Depth Technical Guide to the Core Properties of 1,2,3,4,5,6,7,8-Octahydronaphthalene
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed examination of this compound, a pivotal bicyclic hydrocarbon. Known colloquially as octalin, this compound's rigid and well-defined three-dimensional structure makes it a fundamental building block in the synthesis of complex molecules and a common motif in biologically active natural products.[1] This document will explore its structural isomerism, core physicochemical properties, primary synthetic routes, and characteristic reactivity, providing field-proven insights into its application.
The defining characteristic of the octahydronaphthalene system is the fusion of its two six-membered rings, which can occur in two distinct stereoisomeric forms: cis and trans. This difference in ring junction geometry dictates the molecule's overall shape, conformational flexibility, and ultimately, its chemical behavior.[1]
-
trans-Octahydronaphthalene : In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecular plane. This configuration locks the two cyclohexane rings into a rigid, relatively flat chair-chair conformation that cannot undergo ring flipping.[1] This conformational rigidity is a key feature exploited in the design of rigid molecular scaffolds.
-
cis-Octahydronaphthalene : The cis isomer features bridgehead hydrogens on the same side of the plane, resulting in a bent molecular shape.[1] Unlike its trans counterpart, the cis form is conformationally mobile and can undergo ring inversion. Furthermore, cis-octahydronaphthalene is chiral and exists as a pair of enantiomers.[1]
The relative thermodynamic stability of the isomers is a crucial consideration in synthesis. For the parent decahydronaphthalene (the fully saturated analog), the trans isomer is more stable due to reduced steric strain. However, in substituted systems like hydrindanones, the cis isomer can be more stable depending on the substitution pattern.[2]
Caption: Catalytic Hydrogenation Pathway of Naphthalene.
Birch Reduction
The Birch reduction is a powerful laboratory-scale method for the partial reduction of aromatic rings. It offers a distinct reaction pathway compared to catalytic hydrogenation. [3][4][5]
-
Mechanism & Causality : This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create a solution of solvated electrons. [5]These highly reactive electrons add to the naphthalene ring to form a radical anion. A proton source, usually an alcohol, then protonates this intermediate. The addition of a second electron and a final protonation step yields a non-conjugated diene. [4]The choice of an alcohol as the proton source is critical; it is acidic enough to protonate the radical anion intermediates but not so acidic as to react with the dissolved metal. This controlled protonation prevents over-reduction.
-
Modern Modifications : Due to the hazards associated with handling alkali metals and liquid ammonia, safer modifications have been developed. One such method uses commercially available sodium-impregnated silica gel, which effectively reduces naphthalene while being easier and safer for laboratory use. [6]
Caption: Conceptual Workflow of the Birch Reduction.
Spectroscopic Characterization
Unambiguous identification and structural elucidation of octahydronaphthalene isomers rely heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for differentiating between cis and trans isomers. [1]The conformational rigidity of the trans isomer results in chemically distinct signals for axial and equatorial protons, leading to a more complex ¹H NMR spectrum. The conformationally mobile cis isomer often shows averaged signals at room temperature. ¹³C NMR is also diagnostic, reflecting the different symmetry and chemical environments of the carbon atoms in each isomer.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. The key feature is the C=C stretching vibration for the double bond, which typically appears in the 1640-1680 cm⁻¹ region, confirming the presence of the octahydronaphthalene system over the fully saturated decalin.
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion (M⁺) peak corresponding to the molecular weight of 136.24. [7]The fragmentation pattern is complex and involves rearrangements and loss of alkyl fragments, providing a fingerprint for the compound.
Experimental Protocol: Modified Birch Reduction of Naphthalene
This protocol describes a safer, laboratory-appropriate method for the synthesis of a dihydronaphthalene derivative from naphthalene, illustrating the core principles of the Birch reduction. [6] Objective: To reduce one aromatic ring of naphthalene via a modified dissolving metal reduction.
Materials:
-
Sodium-impregnated silica gel (Na-SG)
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
tert-Amyl alcohol
-
Anhydrous ethylenediamine (EDA)
-
Methanol/water solution (9:1)
-
Ethyl acetate
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon.
-
Reagent Addition: To the flask, add the sodium-impregnated silica gel (Na-SG).
-
Solvent Addition: Add anhydrous ethylenediamine (EDA) to the flask and stir the suspension for 15 minutes.
-
Proton Source: Add tert-Amyl alcohol dropwise to the stirred solution.
-
Substrate Addition: Prepare a solution of naphthalene in anhydrous THF and add it to the reaction flask. Allow the reaction to stir for 30 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow, incremental addition of a 9:1 methanol/water solution. Stir for an additional 5 minutes to ensure the complete neutralization of any remaining reactive sodium.
-
Work-up: a. Filter the reaction mixture to remove the silica gel. b. Dilute the filtrate with water. c. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the organic solvent via rotary evaporation to yield the crude product as an oil.
-
Analysis: Analyze the crude product by GC-MS to determine the product distribution (e.g., dihydronaphthalene, tetralin). The product can be further purified by column chromatography if necessary.
Self-Validation: The success of the protocol is validated by the spectroscopic analysis (GC-MS, NMR) of the final product, which should confirm the partial reduction of the naphthalene ring system. The careful quenching step is a critical safety and validation point, ensuring the reaction is safely terminated before work-up.
References
Sources
- 1. This compound | 493-03-8 | Benchchem [benchchem.com]
- 2. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 4. byjus.com [byjus.com]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,4,4a,5,6,8a-Octahydro-naphthalene | C10H16 | CID 565677 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of cis- and trans-Octahydronaphthalene
Abstract: This technical guide provides a comprehensive examination of the stereochemistry of cis- and trans-octahydronaphthalene, commonly known as decalin. Tailored for researchers, scientists, and drug development professionals, this document delves into the conformational analysis, relative stability, and spectroscopic characterization of these fused bicyclic isomers. By integrating foundational principles with advanced experimental insights, this guide aims to serve as an authoritative resource for understanding and applying the stereochemical nuances of the decalin framework in complex molecular design and synthesis.
Introduction: The Significance of the Decalin Core
The octahydronaphthalene, or decalin, framework is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1][2] Comprising two fused cyclohexane rings, the decalin system can exist as two distinct diastereomers: cis-decalin and trans-decalin.[1][3] The stereochemical relationship at the ring junction profoundly influences the molecule's three-dimensional shape, conformational flexibility, and, consequently, its biological activity and physical properties. A thorough understanding of the stereochemical and conformational behavior of these isomers is therefore paramount for the rational design and synthesis of novel therapeutics. This guide will explore the fundamental principles governing the stereochemistry of cis- and trans-decalin, their relative thermodynamic stabilities, and the analytical techniques employed for their characterization.
Geometrical Isomerism and Conformational Analysis
The fusion of two cyclohexane rings in decalin gives rise to two diastereomers, differentiated by the relative orientation of the hydrogen atoms at the bridgehead carbons.[1][4] In cis-decalin, these hydrogens are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[1][3] This seemingly subtle difference has profound implications for the conformational behavior of each isomer.
trans-Decalin: A Rigid, Conformationally Locked System
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[3] This arrangement results in a relatively flat and rigid structure.[5] A key characteristic of trans-decalin is its inability to undergo a ring flip.[1][6] A hypothetical ring inversion would necessitate that the fused bonds become diaxial, a conformation that is sterically impossible to achieve within a six-membered ring system.[7][8] This conformational rigidity "locks" the trans-decalin framework into a single, stable chair-chair conformation.[6][9] Consequently, substituents on the trans-decalin skeleton are fixed in either axial or equatorial positions. This structural rigidity is a cornerstone of many steroid structures, where the trans-fused ring systems provide a well-defined and inflexible molecular scaffold.[9]
cis-Decalin: A Flexible, Interconverting System
In contrast to its trans counterpart, cis-decalin features a ring fusion involving one axial and one equatorial bond.[3] This arrangement imparts a bent, V-shape to the molecule.[7] Crucially, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings.[1][3][6] This inversion process interconverts the two chair-chair conformations of the molecule, with a reported energy barrier of approximately 12.6 to 14 kcal/mol.[3][5] As a result of this rapid interconversion at room temperature, the axial and equatorial positions are averaged, a phenomenon with significant implications for its spectroscopic properties.[7] It is also noteworthy that while cis-decalin itself is achiral due to rapid interconversion between enantiomeric conformations, the introduction of a substituent can render the molecule chiral.[4][7]
Thermodynamic Stability: trans Isomer Favored
A critical aspect of decalin stereochemistry is the relative thermodynamic stability of the two isomers. Experimental and computational studies have consistently shown that trans-decalin is more stable than cis-decalin by approximately 2.7 kcal/mol .[3][6][10]
This energy difference can be attributed to unfavorable steric interactions present in the cis-isomer. Specifically, the concave nature of the cis-decalin structure leads to non-bonded interactions, including three gauche-butane-like interactions between hydrogen atoms that are absent in the more linear trans-isomer.[3][6]
Quantitative Thermodynamic Data
The thermodynamic parameters for the isomerization of cis-decalin to trans-decalin have been experimentally determined.
| Thermodynamic Parameter | Value | Reference |
| ΔH° (Enthalpy change) | -2.72 ± 0.20 kcal/mol | [10] |
| ΔS° (Entropy change) | -0.55 ± 0.30 e.u. | [10] |
These values underscore the enthalpic preference for the trans-isomer, with a small negative entropy change suggesting a slightly more ordered structure.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between cis- and trans-decalin and for probing their conformational dynamics.[7][11]
¹H and ¹³C NMR Spectroscopy
The differing conformational mobilities of the two isomers lead to distinct NMR spectra.
-
trans-Decalin: Due to its rigid, conformationally locked structure, the axial and equatorial protons and carbons exist in distinct chemical environments.[7][12] This results in a more complex ¹H NMR spectrum with broad, overlapping signals, and distinct peaks in the ¹³C NMR spectrum for each carbon atom.[11][12]
-
cis-Decalin: The rapid ring inversion in cis-decalin at room temperature leads to an averaging of the axial and equatorial positions.[7][12] Consequently, the ¹H NMR spectrum often shows a single, sharp resonance, and the number of signals in the ¹³C NMR spectrum is reduced due to the higher effective symmetry of the time-averaged structure.[5][7][12]
Experimental Protocol: NMR Analysis of Decalin Isomers
Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of cis- and trans-decalin to distinguish between the two isomers.
Materials:
-
cis-Decalin
-
trans-Decalin
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a ~5% (v/v) solution of cis-decalin in CDCl₃ in an NMR tube.
-
Prepare a ~5% (v/v) solution of trans-decalin in CDCl₃ in a separate NMR tube.
-
Acquire a ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for good signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the spectra of the two isomers, noting the differences in signal multiplicity, line width, and chemical shift dispersion.
Expected Results: The ¹H NMR spectrum of trans-decalin will exhibit a broad, complex multiplet, while that of cis-decalin will show a much simpler, sharper signal. The ¹³C NMR spectrum of trans-decalin will show five distinct signals, whereas the spectrum of cis-decalin will show only three signals due to the rapid conformational averaging.
Synthesis and Interconversion
The synthesis of decalin is most commonly achieved through the catalytic hydrogenation of naphthalene.[7][9] The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the catalyst and temperature.
-
Synthesis of cis-Decalin: Hydrogenation at lower temperatures and pressures often favors the formation of the cis-isomer.
-
Synthesis of trans-Decalin: Higher temperatures and more vigorous conditions tend to yield the thermodynamically more stable trans-isomer.
It is also possible to isomerize cis-decalin to the more stable trans-isomer through equilibration, for example, by heating in the presence of a catalyst such as palladium on carbon.[10]
Diagram of Synthetic Pathways
Caption: Synthetic routes to cis- and trans-decalin.
Relevance in Drug Development and Natural Products
The decalin framework is a key structural component in a wide range of biologically active molecules, including steroids, terpenes, and alkaloids.[1][13][14] The stereochemistry of the ring fusion is often critical for biological activity, as it dictates the overall shape of the molecule and the spatial orientation of functional groups, which in turn governs the interaction with biological targets such as enzymes and receptors.
For instance, many natural products containing the trans-decalin motif exhibit potent antibacterial properties.[14] The rigid and well-defined geometry of the trans-fused system is often essential for precise molecular recognition at the active site of the target protein. Conversely, the conformational flexibility of the cis-decalin system can be advantageous in other contexts, allowing the molecule to adopt different conformations to bind to its biological target.
The development of stereoselective synthetic methods to access functionally substituted cis- and trans-decalins is an active area of research, driven by the need for novel therapeutic agents.[15][16][17]
Advanced Characterization Techniques
While NMR is the workhorse for distinguishing decalin isomers, other techniques provide complementary structural information.
X-ray Crystallography
For solid derivatives of decalin, X-ray crystallography provides unambiguous determination of the stereochemistry at the ring junction and the precise three-dimensional structure of the molecule in the crystalline state.[12][18][19][20][21] This technique has been instrumental in confirming the chair-chair conformations of both cis- and trans-decalin derivatives and in providing detailed bond length and angle data.[12][19]
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are increasingly used to predict the relative stabilities of substituted decalin isomers and to model their conformational landscapes.[11] These theoretical calculations can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results.
Conclusion
The stereochemistry of cis- and trans-octahydronaphthalene is a classic yet enduringly relevant topic in organic chemistry with significant implications for medicinal chemistry and materials science. The stark contrast between the rigid, conformationally locked trans-isomer and the flexible, interconverting cis-isomer gives rise to distinct physical, spectroscopic, and biological properties. A comprehensive understanding of these differences, grounded in the principles of conformational analysis and thermodynamics, is essential for any scientist working with molecules containing this important bicyclic framework. Continued advancements in synthetic methodology and analytical techniques will undoubtedly lead to a deeper appreciation of the subtle yet profound role of stereochemistry in the decalin system and its application in the development of new technologies and therapeutics.
References
-
Dalal Institute. Decalins.
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. (n.d.). OSTI.GOV.
-
MISHUSINGH1. (2014, May 15). Decalins. SlideShare.
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. (2015, March 3). The Royal Society of Chemistry.
-
1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8. (n.d.). Benchchem.
-
Cis and Trans Decalin. (n.d.). Chemistry Steps.
-
12.9: Conformations of Decalin. (2021, March 5). Chemistry LibreTexts.
-
Sato, T., Tada, M., Takahashi, T., Horibe, I., Ishii, H., Iwata, T., Kuriyama, K., Tamura, Y., & Tori, K. (1979). NMR AND CD SPECTRAL STUDIES OF CONFORMATIONAL ISOMERS OF ISOLIGULARONE AND FUKINONE, NATURALLY OCCURRING cis-DECALIN DERIVATIVES. Chemistry Letters, 8(12), 1469–1472.
-
Conformational Analysis of Decalins. (n.d.). Scribd.
-
Synthetic approaches to trans‐ and cis‐decalins. (n.d.). ResearchGate.
-
Fused Rings: Cis and Trans Decalin. (2014, August 5). Master Organic Chemistry.
-
Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639–646.
-
Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. (n.d.). Canadian Science Publishing.
-
Synthesis of the cis-decalin and X-ray crystal structure of compound 9... (n.d.). ResearchGate.
-
Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. (n.d.). PMC.
-
The Relative Stabilities of cis and trans Isomers. VI. The Decalins12. (n.d.). ElectronicsAndBooks.
-
(PDF) trans-Decahydronaphthalene (decalin) from powder diffraction data. (n.d.). ResearchGate.
-
Naphthalene, decahydro-, trans-. (n.d.). NIST WebBook.
-
Decalin – Knowledge and References. (n.d.). Taylor & Francis.
-
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene. (n.d.). PubChem.
-
Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. (n.d.).
-
1,2,3,4,4a,5,6,7-Octahydronaphthalene. (n.d.). PubChem.
-
This compound. (n.d.). NIST WebBook.
-
Naphthalene, 1,2,3,4,4a,5,8,8a-octahydro-4a-methyl-, trans-. (n.d.). PubChem.
-
Synthesis this compound from... (n.d.). ResearchGate.
-
Decalin. (n.d.). Wikipedia.
-
x Ray crystallography. (n.d.). PMC.
-
Cis-Trans (Z-E) Stability. (2013, April 16). YouTube.
-
Decalin. (n.d.). PubChem.
-
Stability of cis vs trans isomers? (2014, December 6). Chemistry Stack Exchange.
-
Can you explain which tran/cis isomer is more stable and why? I'm so confused. (2021, February 5). Reddit.
-
X-ray crystallography. (n.d.). Wikipedia.
Sources
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 493-03-8 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decalins | PPT [slideshare.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. scribd.com [scribd.com]
- 9. Decalin - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Conformation of Fused Rings: An In-depth Technical Guide to the Stereochemical Analysis of Octahydronaphthalene Isomers
Abstract
Decahydronaphthalene, commonly known as decalin, serves as a foundational bicyclic alkane in the study of stereochemistry and conformational analysis. Its two diastereomers, cis- and trans-decalin, arising from the fusion of two cyclohexane rings, exhibit markedly different three-dimensional structures and dynamic behaviors. This technical guide provides a comprehensive exploration of the conformational analysis of these isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into the thermodynamic stability, conformational dynamics, and the critical experimental and computational methodologies employed to elucidate their structures. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the practical application of this knowledge in medicinal chemistry and stereocontrolled synthesis.
Introduction: The Significance of Fused Ring Conformations
The three-dimensional architecture of a molecule is intrinsically linked to its physical properties and biological activity. In the realm of drug design and natural product synthesis, the rigid yet subtly flexible frameworks of fused ring systems, such as the decalin nucleus, are of paramount importance. The decalin system is a structural motif present in a vast array of natural products, most notably steroids, and serves as a valuable scaffold in medicinal chemistry.[1] Understanding the conformational preferences and the energetic landscape of decalin isomers is crucial for predicting molecular shape, stability, and reactivity.
The pioneering work of Odd Hassel and Derek H. R. Barton in the mid-20th century revolutionized our understanding of molecular geometry, shifting the perspective from planar representations to the reality of three-dimensional conformations.[2][3][4] Their contributions, for which they were jointly awarded the Nobel Prize in Chemistry in 1969, laid the groundwork for modern conformational analysis.[2][3][4][5] This guide will build upon their foundational principles to provide a contemporary and practical understanding of the conformational analysis of octahydronaphthalene isomers.
Stereoisomerism and Thermodynamic Stability of Decalin
Decalin (bicyclo[4.4.0]decane) exists as two diastereomers: cis-decalin and trans-decalin. The isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are fused.[6]
-
cis-Decalin: The bridgehead hydrogens are on the same side of the molecule.
-
trans-Decalin: The bridgehead hydrogens are on opposite sides of the molecule.
Both isomers adopt conformations where the six-membered rings are in the strain-free chair form.[6] However, the fusion of the two rings leads to significant differences in their overall shape, stability, and conformational flexibility.
The Conformationally Rigid trans-Decalin
In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds.[7] This arrangement results in a relatively flat and rigid structure. A key characteristic of trans-decalin is its inability to undergo a ring flip.[8] Attempting a ring flip would necessitate that the fused bonds become diaxial, which would introduce an insurmountable amount of ring strain.[8] Consequently, trans-decalin is considered "conformationally locked."[7]
The Conformationally Mobile cis-Decalin
In contrast, cis-decalin has the two rings fused through one axial and one equatorial bond.[7] This results in a bent, "tent-like" geometry.[6] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, which interconverts the two chair conformations of each ring.[8] This ring inversion process has a significant energy barrier, but it occurs rapidly at room temperature.[9] The two conformers are enantiomeric (non-superimposable mirror images) and are present in equal amounts, rendering cis-decalin optically inactive as a racemic mixture.[6]
Relative Stability: A Quantitative Perspective
trans-Decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol.[10] This energetic preference can be attributed to unfavorable steric interactions in the cis-isomer. Specifically, cis-decalin suffers from three additional gauche-butane interactions compared to the trans-isomer, which contribute to its higher energy.[10]
| Parameter | cis-Decalin | trans-Decalin | Reference(s) |
| Relative Energy | +2.7 kcal/mol | 0 kcal/mol | [10] |
| Ring Flipping | Yes (Rapid at RT) | No (Conformationally Locked) | [8] |
| Chirality | Chiral (exists as a racemic mixture) | Achiral | [6] |
| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial | [7] |
Experimental Methodologies for Conformational Analysis
The determination of the precise three-dimensional structure and conformational dynamics of decalin isomers relies on a synergistic application of various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of organic molecules.[11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding connectivity, spatial proximity, and stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified decalin isomer or derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. This provides initial information on the chemical shifts, integration (proton count), and coupling patterns (multiplicity) of the protons.
-
¹³C NMR and DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Follow this with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH). It is essential for establishing the connectivity of the carbon skeleton.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H attachments.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximities of protons. For decalin isomers, NOESY can definitively distinguish between the cis and trans configurations by identifying protons that are close in space but not necessarily through bonds.[14] For example, in cis-decalin, a cross-peak between the two bridgehead protons would be expected, while this would be absent in the trans-isomer.
-
-
Data Analysis and Interpretation:
-
Integrate the information from all NMR experiments to build a complete picture of the molecule's structure.
-
Use the coupling constants from the ¹H NMR and COSY spectra to infer dihedral angles (Karplus relationship), which can provide insights into the chair conformation.
-
Analyze the NOESY spectrum to confirm stereochemical assignments.
-
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and dihedral angles.[15] While the conformation in the solid state may not always be the lowest energy conformation in solution, it provides a definitive structural snapshot. For example, the X-ray crystal structure of a synthesized cis-decalin derivative clearly shows the bent geometry of the fused ring system.[16]
Computational Chemistry
Computational methods are indispensable for mapping the potential energy surface of molecules and calculating the relative energies of different conformers.
Molecular mechanics employs classical physics to model molecules, offering a rapid method for conformational searching and energy minimization.[17] Force fields like MM3 are specifically parameterized for hydrocarbons and can provide good initial geometries and relative energies for the decalin isomers.[18]
DFT is a quantum mechanical method that provides a higher level of accuracy for calculating electronic structure and energies.[19] It is commonly used to refine the geometries obtained from molecular mechanics and to calculate thermodynamic properties and energy barriers.
-
Structure Input:
-
Build the initial 3D structures of cis- and trans-decalin using a molecular modeling program (e.g., GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Gaussian Input File Creation:
-
Create an input file (.gjf or .com) with the following sections:
-
Route Section (# line): Specifies the level of theory, basis set, and type of calculation. For geometry optimization and frequency calculation, a typical route line would be: #p B3LYP/6-31G(d) Opt Freq.
-
Title Section: A brief description of the calculation.
-
Charge and Multiplicity: For neutral decalin, this is 0 1.
-
Molecular Specification: The Cartesian coordinates of the atoms.
-
-
-
Job Submission and Execution:
-
Submit the input file to the Gaussian program for calculation.
-
-
Output Analysis:
-
The output file (.log or .out) will contain the optimized geometry, the final energy, and the results of the frequency calculation.
-
Confirm that the optimization has converged and that there are no imaginary frequencies for a minimum energy structure.
-
Compare the calculated energies of the cis and trans isomers to determine their relative stability.
-
Caption: A typical workflow for DFT-based conformational analysis.
Applications in Drug Development and Stereocontrolled Synthesis
The conformational rigidity or flexibility of the decalin framework has profound implications in medicinal chemistry.
-
Scaffold Rigidity: The conformationally locked nature of the trans-decalin system is often exploited to hold pharmacophoric groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target.[1] The steroid nucleus is a prime example of this principle.
-
Conformational Restriction: In drug design, modifying a flexible lead compound to incorporate a rigid scaffold like a decalin can reduce the entropic penalty upon binding to a receptor, thereby improving potency.[1]
-
Stereocontrolled Synthesis: The well-defined stereochemistry and predictable reactivity of decalin systems make them valuable intermediates in the total synthesis of complex natural products. The facial bias of the convex and concave faces of cis-decalin can be used to direct the stereochemical outcome of reactions.
Conclusion
The conformational analysis of octahydronaphthalene isomers is a cornerstone of modern stereochemistry. The distinct properties of the conformationally mobile cis-decalin and the rigid trans-decalin provide a rich platform for understanding the interplay between molecular structure, energy, and reactivity. A multi-faceted approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and sophisticated computational modeling, is essential for a comprehensive characterization of these systems. The insights gained from such analyses are not merely of academic interest; they are directly applicable to the rational design of new therapeutic agents and the efficient synthesis of complex molecular architectures. As a Senior Application Scientist, it is my experience that a thorough understanding of these fundamental principles is indispensable for innovation in the chemical and pharmaceutical sciences.
References
-
Conformational analysis: A review. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
- Stahl, M. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
-
Barton, D. (1969). The Principles of Conformational Analysis. Nobel Lecture. [Link]
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Knowledge Box.
- Conform
- Calculation of Ring Strain In Cycloalkanes. (2014). Master Organic Chemistry.
- Conformational Analysis.
- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
- Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem.
-
Hassel, O. (1969). Structural Aspects of Interatomic Charge-Transfer Bonding. Nobel Lecture. [Link]
-
Conformational Analysis of Decalins. (2021). YouTube. [Link]
- The Use of Conformational Restriction in Medicinal Chemistry.
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.
- Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.
- The principles of conform
- Supplementary materials (1)
- 2D NMR Spectroscopy. Slideshare.
- Lennard-Jones force field parameters for cyclic alkanes
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
-
Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
- Sir Derek H.R. Barton. Britannica.
- Decalins. Slideshare.
- Synthesis of the cis-decalin and X-ray crystal structure of compound 9...
-
Hassel lecture 2023. (2023). YouTube. [Link]
- GAUSSIAN 09W TUTORIAL. Barrett Research Group.
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Benchchem.
- How can I learn DFT calculations by using Gaussian 09 Software? (2016).
- Derek Barton, Speaking on Conform
- 2D NMR.
- Conformations of Decalin. (2021). Chemistry LibreTexts.
- Decalins. Dalal Institute.
- Cis and Trans Decalin. Chemistry Steps.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Odd Hassel. Britannica.
- Odd Hassel: Nobel laureate in chemistry. (2019). Museum of University History.
- Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts.
-
Gauss View | DFT calculation | Introductory Video 1 | Tutorial. (2022). YouTube. [Link]
- X-ray crystallography. Wikipedia.
- Decalin exists as a cis or trans isomer, with the relative position of...
- (PDF) Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane.
- Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. (2015).
- Derek Barton and shape-shifting molecules. (2018). Chemistry World.
- NMR Techniques in Organic Chemistry: a quick guide.
- Molecular mechanics. The MM3 force field for hydrocarbons. 1.
- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
- NMR spectroscopy - An Easy Introduction. Chemistry Steps.
- Force field (chemistry). Wikipedia.
- X-ray crystallographic data a,b.
- The role of crystallography in drug design. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]
- 4. Odd Hassel | Nobel Prize & Conformational Analysis | Britannica [britannica.com]
- 5. nobelprize.org [nobelprize.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. youtube.com [youtube.com]
- 8. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Decalins | PPT [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. observervoice.com [observervoice.com]
- 16. researchgate.net [researchgate.net]
- 17. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medium.com [medium.com]
The Octahydronaphthalene Core: A Cornerstone of Bioactive Natural Products
A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of a Pivotal Class of Secondary Metabolites
Foreword: From Earthy Odors to Potent Pharmaceuticals
The story of natural products containing the octahydronaphthalene scaffold, a bicyclic system also known as decalin, is a testament to the intricate beauty and therapeutic potential of nature's chemical diversity. This journey of discovery began with the characterization of compounds responsible for the familiar scent of damp earth and has since blossomed into a field of intense research, yielding molecules with profound implications for medicine and agriculture. Early pioneers of terpene chemistry, such as Otto Wallach and Leopold Ruzicka, laid the theoretical groundwork for understanding these complex structures.[1][2][3] Wallach's "isoprene rule" and Ruzicka's "biogenetic isoprene rule" provided a framework for rationalizing the assembly of these molecules from simple five-carbon isoprene units.[2][3]
One of the earliest and most well-known examples is geosmin, the compound responsible for the characteristic earthy smell after rainfall. First investigated in the late 19th century, it wasn't until 1965 that Nancy N. Gerber and Hubert A. Lechevalier isolated and named this degraded sesquiterpene.[4] This discovery highlighted the role of microorganisms, particularly Streptomyces bacteria, as prolific producers of complex secondary metabolites.[4] Concurrently, research into plant-derived natural products began to uncover a vast array of sesquiterpenoids (C15) and diterpenoids (C20) built around the octahydronaphthalene core. These include the drimanes, first isolated from the bark of Drimys winteri, and the vast families of eudesmanes and clerodanes, found across the plant kingdom. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, structural elucidation, and biological significance of this pivotal class of natural products.
I. The Octahydronaphthalene Families: A Structural and Biological Overview
The octahydronaphthalene core provides a rigid, three-dimensional scaffold that nature has extensively decorated to create a multitude of bioactive compounds. These are broadly classified based on their carbon skeleton and biosynthetic origin.
A. Sesquiterpenoids (C15): The Drimanes and Eudesmanes
Derived from the C15 precursor farnesyl diphosphate (FPP), the drimane and eudesmane sesquiterpenoids are widely distributed in plants, fungi, and marine organisms.
-
Drimanes: Characterized by a trans-fused decalin ring system, the drimanes exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and cytotoxic properties. Polygodial, a well-studied drimane, is known for its pungent taste and strong antimicrobial effects.
-
Eudesmanes: This large and diverse group of bicyclic sesquiterpenoids is particularly abundant in the Asteraceae family.[5][6][7] They are known for their anti-inflammatory, anticancer, and neuroprotective activities.[6][8]
B. Diterpenoids (C20): The Labdanes and Clerodanes
Originating from the C20 precursor geranylgeranyl diphosphate (GGPP), the labdane and clerodane diterpenoids represent another major class of octahydronaphthalene-containing natural products.
-
Labdanes: These bicyclic diterpenes are precursors to a wide array of other diterpenoid structures and possess a range of biological activities, including antibacterial and anti-inflammatory properties.
-
Clerodanes: The clerodane diterpenoids are a widespread class of secondary metabolites with notable biological activities, particularly insect antifeedant properties.[9][10] They are classified based on the stereochemistry of the decalin ring fusion and the substituents at C-8 and C-9.[11]
II. From Source to Pure Compound: A Practical Guide to Isolation and Purification
The successful isolation of octahydronaphthalene-containing natural products is a multi-step process that requires careful planning and execution. The following protocols are representative of the methodologies commonly employed in the field.
Protocol 1: General Extraction and Fractionation
This initial step aims to obtain a crude extract enriched with the target compounds.
Step-by-Step Methodology:
-
Sample Preparation: The source material (e.g., dried and powdered plant leaves, fungal culture) is macerated in a suitable organic solvent. Methanol or ethanol are common choices for initial extraction due to their broad polarity range.[12]
-
Extraction: The macerated material is typically subjected to shaking or sonication to enhance extraction efficiency.[12] For larger scale extractions, percolation or Soxhlet extraction may be employed.
-
Filtration and Concentration: The solvent is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity. This step helps to remove highly polar or non-polar impurities.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a complex mixture.[13][14][15][16][17][18]
Step-by-Step Methodology:
-
Solvent System Selection: A suitable solvent system (mobile phase) is determined using thin-layer chromatography (TLC) to achieve good separation of the target compound from impurities. A typical starting point for many sesquiterpenoids and diterpenoids is a gradient of ethyl acetate in hexane.
-
Column Packing: A glass column is packed with silica gel as the stationary phase, typically as a slurry in the initial, least polar solvent of the gradient.
-
Sample Loading: The fractionated extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system, often starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by TLC.
-
Fraction Pooling and Concentration: Fractions containing the pure compound, as determined by TLC, are combined and the solvent is removed by rotary evaporation.
Caption: Workflow for purification by flash column chromatography.
Protocol 3: High-Resolution Purification by Preparative HPLC
For final purification to obtain highly pure compounds for structural elucidation and biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[19][20][21][22][23][24][25][26]
Step-by-Step Methodology:
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water are commonly used.
-
Scale-Up: The analytical method is scaled up to a preparative column with a larger diameter. The flow rate and injection volume are adjusted accordingly.
-
Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target compound are collected.
-
Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed by analytical HPLC. The solvent is then removed, often by lyophilization (freeze-drying) for aqueous mobile phases, to yield the pure compound.
III. Deciphering the Molecular Architecture: Structural Elucidation
Determining the precise three-dimensional structure of a novel octahydronaphthalene-containing natural product is a critical step that relies on a combination of spectroscopic and spectrometric techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A suite of 1D and 2D NMR experiments is used to piece together the carbon skeleton and determine the relative stereochemistry.[7][20][27][28][29][30][31]
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing key information for determining the relative stereochemistry of the molecule.
Caption: Key 2D NMR correlations for structural elucidation.
B. Mass Spectrometry (MS): Weighing the Evidence and Piecing Together Fragments
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[17][22][32][33][34][35][36][37]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Electron Ionization (EI-MS): This "hard" ionization technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structural class and can be used for identification by comparison to spectral libraries. For example, the fragmentation of labdane diterpenes is often characterized by the specific loss of their alkyl side chain.[36]
-
Electrospray Ionization (ESI-MS/MS): This "soft" ionization technique is well-suited for analyzing more fragile molecules, such as glycosylated diterpenes. In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented, providing detailed structural information.[21][35][37][38][39] For instance, the fragmentation of neo-clerodane diterpenes often involves characteristic losses from the lactone moiety.[38]
Caption: Simplified biosynthetic pathway to labdane and clerodane skeletons.
V. Biological Activities and Therapeutic Potential
Natural products containing the octahydronaphthalene core exhibit a remarkable diversity of biological activities, making them attractive starting points for drug discovery and development.
| Compound Class | Biological Activity | Example IC₅₀/MIC Values | References |
| Drimane Sesquiterpenoids | Antibacterial, Antifungal | Polygodial: MIC 7.80 µg/mL (MRSA), 31.25 µg/mL (E. coli) | |
| Eudesmane Sesquiterpenoids | Anticancer, Neuroprotective, Antibacterial | Selina-4,11(13)-dien-3-on-12-oic acid: MIC 250-500 µg/mL | |
| Compound 2 : IC₅₀ 90.1 µM (K-562 leukemia cells) | |||
| Clerodane Diterpenoids | Anticancer, Antimicrobial, Anti-inflammatory | Scutalpin A: MIC 25 µg/mL (S. aureus) | |
| Compound 3 : MIC 5.1 µM (C. michiganensis), 21 µM (B. subtilis) | |||
| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide: MIC 1.56-100 µg/mL | |||
| Various clerodanes: IC₅₀ values against HepG2 and Huh 7 cancer cell lines range from <10 to >50 µg/mL |
VI. Conclusion and Future Directions
The octahydronaphthalene core represents a privileged scaffold in natural product chemistry, giving rise to a vast and structurally diverse array of bioactive compounds. From their humble beginnings as the source of earthy odors, these molecules have emerged as promising leads for the development of new therapeutics to combat cancer, infectious diseases, and inflammation. The continued exploration of biodiversity, coupled with advances in analytical techniques and synthetic biology, promises to uncover new octahydronaphthalene-containing natural products with novel biological activities. This in-depth technical guide provides a foundation for researchers to navigate the exciting and challenging field of natural product discovery, from the initial isolation to the final structural and biological characterization of these remarkable molecules.
References
-
The Discovery and Isolation of Terpenes: A Historical Perspective. (2025). MUZA BLENDS. [Link]
-
The Discovery of Terpenes | Discoveries in Plant Biology. World Scientific Publishing. [Link]
-
A Brief History of Terpenoids | Request PDF. ResearchGate. [Link]
-
Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme. PMC. [Link]
-
Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia... PubMed. [Link]
-
(a) Half-maximal inhibitory concentration (IC50) values of clerodane... ResearchGate. [Link]
-
The Discovery of Terpenes. World Scientific Publishing. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. PubMed Central. [Link]
-
IC 50 values for nor-clerodane diterpene derivatives against Ehrlich carcinoma and K562 leukemia cells. ResearchGate. [Link]
-
Functional chromatographic technique for natural product isolation. PMC. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Bitesize Bio. [Link]
-
Isolation and Purification of natural products by using chromatography, Dr.U.Srinivasa, Professor and Head, Srinivas college of pharmacy, Mangalore. Slideshare. [Link]
-
Clerodane diterpene. Wikipedia. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Structural information for eudesmanes | Download Table. ResearchGate. [Link]
-
Table 2 Minimum inhibitory concentration (MIC) of compound 1 and 2. ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
-
A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI. [Link]
-
Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Queen's Center for Biomedical Research. [Link]
-
Eudesmane Sesquiterpenoids from the Asteraceae Family | Request PDF. ResearchGate. [Link]
-
1,2,3,4,4a,5,6,7-Octahydronaphthalene. PubChem. [Link]
-
New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54. MDPI. [Link]
-
(PDF) 13C NMR spectroscopy of eudesmane sesquiterpenes. ResearchGate. [Link]
-
A typical extracted ion chromatogram at m/z 123 of the drimane sesquiterpane series, with a cross-plot of suggested ratios to compare the Mandan, ND, samples with unrelated diesel standards. Figure adapted from Hostettler et al., 2007. ResearchGate. [Link]
-
MIC values (µM) of compounds 1-6. | Download Scientific Diagram. ResearchGate. [Link]
-
Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. PubMed. [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. ResearchGate. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin-Madison. [Link]
-
Mass fragmentation (m/z) patterns of the unknown sesquiterpenes.... | Download Table. ResearchGate. [Link]
-
Preparative HPLC Primer. Shimadzu. [Link]
-
The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. PMC. [Link]
-
[Link] A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Introduction to Preparative HPLC | LCGC International. LCGC International. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high‐speed countercurrent chromatography combined with high‐performance liquid chromatography | Request PDF. ResearchGate. [Link]
-
(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. PubMed. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. PubMed. [Link]
Sources
- 1. muzablends.com [muzablends.com]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. natpro.com.vn [natpro.com.vn]
- 14. orgsyn.org [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. lcms.cz [lcms.cz]
- 23. shimadzu.com [shimadzu.com]
- 24. ijcpa.in [ijcpa.in]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. qcbr.queens.org [qcbr.queens.org]
- 29. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. organicchemistrydata.org [organicchemistrydata.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Foreword: The Structural Significance of the Octahydronaphthalene Core
An In-Depth Technical Guide to the Spectroscopic Characterization of Octahydronaphthalene
The octahydronaphthalene framework, a bicyclic system with the molecular formula C₁₀H₁₆, represents a foundational scaffold in organic chemistry.[1] Its significance extends far beyond its simple structure; it is a prevalent motif in a vast array of biologically active natural products, including steroids and terpenes, and serves as a critical building block in the total synthesis of complex molecules.[2] The rigid, three-dimensional arrangement of the octahydronaphthalene core allows for the precise spatial positioning of functional groups, a key determinant of biological activity.
A comprehensive understanding of its structure is paramount, yet this is complicated by the existence of multiple isomers. The position of the double bond and, more critically, the stereochemistry of the ring fusion—giving rise to cis and trans isomers—profoundly influence the molecule's physical, chemical, and spectroscopic properties.[2] The trans isomer is generally more thermodynamically stable due to reduced steric strain.[2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the precise structure of octahydronaphthalene isomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of octahydronaphthalene isomers. It provides detailed information about the connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the octahydronaphthalene sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer to maintain a stable magnetic field.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm for calibrating the chemical shift axis.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR probe.
-
Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Key Parameters: Set an appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds) to ensure full signal relaxation and accurate integration.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum. Decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon environment.
-
Key Parameters: A wider spectral width is required (e.g., 0 to 220 ppm). Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction and baseline correction to produce a clean, interpretable spectrum.
-
Calibrate the spectrum using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Spectral Interpretation
¹H NMR Spectrum: The proton NMR spectrum of octahydronaphthalene is characterized by signals in three main regions:
-
Vinylic Protons (C=C-H): Typically found in the 5.0-6.0 ppm region. The presence and splitting pattern of these signals confirm the position of the double bond.
-
Allylic Protons (C=C-C-H): These protons are adjacent to the double bond and appear deshielded relative to simple alkanes, usually between 2.0-2.5 ppm.
-
Aliphatic Protons (C-H): These make up the bulk of the saturated ring system and produce a complex, often overlapping series of signals in the 1.0-2.0 ppm range.
The key to distinguishing cis and trans isomers lies in the fine details of the chemical shifts and spin-spin coupling constants (J-values), which are highly sensitive to the dihedral angles between protons.[2]
¹³C NMR Spectrum: The carbon spectrum provides a direct count of the number of unique carbon atoms.
-
Alkene Carbons (C=C): Resonate in the downfield region of the spectrum, typically from 120-140 ppm.
-
Alkane Carbons (C-C): Appear in the upfield region, from 20-45 ppm.
The symmetry of the isomer directly impacts the number of observed signals. A more symmetric molecule will exhibit fewer signals than a less symmetric one.
| Spectroscopic Data (NMR) | Typical Chemical Shift (ppm) | Significance |
| ¹H NMR | ||
| Vinylic (=C-H) | 5.0 - 6.0 | Confirms presence and location of the double bond. |
| Allylic (-C-C=C) | 2.0 - 2.5 | Protons adjacent to the double bond. |
| Aliphatic (ring C-H) | 1.0 - 2.0 | Saturated portion of the molecule.[3] |
| ¹³C NMR | ||
| sp² Carbons (C=C) | 120 - 140 | Unsaturated carbons of the double bond.[4] |
| sp³ Carbons (C-C) | 20 - 45 | Saturated carbons of the fused rings.[4] |
Note: Specific shifts can vary based on the exact isomer and solvent used.[2]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of specific functional groups. For octahydronaphthalene, its primary utility is to verify the presence of the alkene (C=C) and differentiate between sp² and sp³ hybridized C-H bonds.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: As octahydronaphthalene is a liquid at room temperature, the simplest method is to prepare a "neat" sample. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric interference (CO₂, H₂O).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a clean transmittance or absorbance spectrum.
Workflow for IR Spectroscopy
Caption: General workflow for FTIR analysis of a liquid sample.
Spectral Interpretation
The IR spectrum of octahydronaphthalene is dominated by C-H stretching vibrations, but the most diagnostic peaks are:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| sp² C-H Stretch | > 3000 | Confirms the presence of hydrogens attached to the double bond. |
| sp³ C-H Stretch | < 3000 | Confirms hydrogens on the saturated carbon framework.[5] |
| C=C Stretch | ~1650 | Confirms the presence of the carbon-carbon double bond. Its intensity can be weak for highly substituted alkenes. |
Source: Spectral data available from public databases like SpectraBase.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[6]
Experimental Protocol: GC-MS Analysis
Electron Ionization (EI) coupled with Gas Chromatography (GC) is the standard method for analyzing volatile compounds like octahydronaphthalene.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates it from any impurities.
-
Ionization (EI): As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (~70 eV), which eject an electron from the molecule to form a radical cation known as the molecular ion (M⁺) .
-
Fragmentation: The high energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.
-
Mass Analysis: The molecular ion and the various fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: The process flow of a typical GC-MS experiment.
Spectral Interpretation
-
Molecular Ion Peak (M⁺): For octahydronaphthalene (C₁₀H₁₆), the molecular ion peak will appear at an m/z of 136.[1] This peak confirms the molecular formula and is a primary piece of evidence.
-
Fragmentation Pattern: The fragmentation of the molecular ion is not random; it breaks at its weakest points to form the most stable possible carbocations. The resulting pattern is a reproducible fingerprint of the molecule.[7] For cyclic hydrocarbons, fragmentation often involves the loss of small alkyl groups (e.g., -CH₃, -C₂H₅) or rearrangements like a retro-Diels-Alder reaction, which can be highly diagnostic. The most abundant fragment ion in the spectrum is called the base peak .
| Key m/z Value | Interpretation |
| 136 | Molecular Ion (M⁺) for C₁₀H₁₆.[1] |
| [M-15]⁺ (m/z 121) | Loss of a methyl radical (•CH₃). |
| [M-29]⁺ (m/z 107) | Loss of an ethyl radical (•C₂H₅). |
| Base Peak | The most stable fragment; its m/z is highly characteristic of the specific isomer. |
Conclusion: A Synergistic Approach to Structural Elucidation
No single spectroscopic technique can provide a complete structural picture with absolute certainty. However, by integrating the data from NMR, IR, and MS, a comprehensive and validated structure of an octahydronaphthalene isomer can be determined.
-
MS confirms the molecular formula is C₁₀H₁₆.
-
IR confirms the presence of a C=C double bond and both sp² and sp³ C-H bonds.
-
NMR (¹³C and ¹H) reveals the exact placement of the double bond, the connectivity of the carbon skeleton, and, through detailed analysis of coupling constants and 2D techniques, the relative stereochemistry of the ring fusion.
This synergistic approach, where each technique corroborates and builds upon the others, forms the bedrock of modern chemical analysis and is essential for any professional in the field of chemical research and development.[8]
References
-
PubChem. (n.d.). Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4,5,6,7,8-Octahydronaphthalene - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4,4a,5,6,7-Octahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 493-03-8 | Benchchem [benchchem.com]
- 3. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Thermodynamic stability of octahydronaphthalene stereoisomers
An In-depth Technical Guide to the Thermodynamic Stability of Octahydronaphthalene Stereoisomers
Authored by: Gemini, Senior Application Scientist
Abstract
Octahydronaphthalene, commonly known as decalin, is a foundational bicyclic hydrocarbon that serves as a core structural motif in a vast array of complex molecules, including steroids, terpenes, and numerous pharmaceutical agents. The fusion of its two cyclohexane rings can result in two distinct diastereomers: cis-decalin and trans-decalin. These isomers, while constitutionally identical, possess markedly different three-dimensional shapes, conformational flexibilities, and thermodynamic stabilities. Understanding the energetic landscape of these stereoisomers is paramount for professionals in chemical synthesis and drug development, as the specific geometry of the ring junction profoundly influences molecular recognition, receptor binding, and biological activity. This guide provides a comprehensive analysis of the conformational principles and thermodynamic factors governing the stability of decalin stereoisomers, supported by experimental data and computational methodologies.
Introduction: The Significance of Stereoisomerism in Fused-Ring Systems
Fused-ring systems are ubiquitous in organic chemistry, forming the backbone of many natural products and synthetic molecules. The manner in which these rings are joined—the stereochemistry of the bridgehead carbons—gives rise to geometric isomers. In the case of decalin (bicyclo[4.4.0]decane), the two cyclohexane rings can be fused with the bridgehead hydrogens on the same side of the molecule (cis isomer) or on opposite sides (trans isomer).[1][2]
These are not conformational isomers that can be interconverted by bond rotation; they are distinct diastereomers with unique physical and chemical properties.[1][2] The critical difference in their thermodynamic stability stems from the interplay of angle, torsional, and, most importantly, steric strain. This guide dissects the structural origins of this stability difference and outlines the experimental and computational protocols used to quantify it.
Conformational Analysis: A Tale of Two Isomers
The fundamental principle governing the structure of both decalin isomers is the overwhelming preference for the six-membered rings to adopt a strain-free chair conformation.[1][3] However, the way these chairs are fused dictates the molecule's overall shape, rigidity, and inherent strain.
trans-Decalin: A Model of Rigidity and Stability
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[1] This arrangement results in a relatively flat and highly rigid structure.
-
Conformational Locking : A key feature of trans-decalin is its conformational rigidity. It is 'locked' in its chair-chair conformation and cannot undergo the ring-flipping process characteristic of a simple cyclohexane ring.[3][4][5] A hypothetical ring flip would force the fused bonds into a diaxial arrangement, an energetically prohibitive conformation due to extreme angle and steric strain.[5]
-
Minimal Strain : The rigid, locked conformation of trans-decalin is exceptionally stable because all non-bridgehead carbons are effectively in equatorial positions relative to the adjacent ring. This minimizes steric clashes, particularly the 1,3-diaxial interactions that destabilize axial substituents in cyclohexane.
cis-Decalin: Flexibility at a Price
The fusion in cis-decalin involves one axial and one equatorial bond, resulting in a distinctively bent, "tent-like" geometry.[1][4] This structural difference introduces both flexibility and inherent strain.
-
Conformational Flexibility : Unlike its trans counterpart, cis-decalin is conformationally mobile and can undergo a ring flip, which interconverts two enantiomeric chair-chair forms.[1][6][7] The energy barrier for this inversion is approximately 14 kcal/mol.[1]
-
Inherent Steric Strain : The concave shape of cis-decalin introduces significant non-bonded interactions.[1][8] The primary source of this instability is the presence of three additional gauche-butane interactions compared to the trans isomer.[8][9][10][11] These interactions are a direct consequence of the axial fusion bond, which forces unfavorable steric clashes between atoms across the rings.
The conformational differences are visually summarized in the diagram below.
Quantifying Thermodynamic Stability
The most direct measure of the intrinsic stability of isomers is their standard enthalpy of formation (ΔHf°). A more negative value indicates greater stability. Experimentally, this is often determined by measuring the heat of combustion (ΔH°comb), where the more stable isomer releases less energy upon being burned to CO₂ and H₂O.[9][12]
Experimental Thermodynamic Data
Precise calorimetric measurements have established a clear stability difference between the two isomers. trans-Decalin is thermodynamically more stable than cis-decalin.
| Isomer | Heat of Combustion (ΔH°comb) | Enthalpy of Formation (ΔHf°) | Relative Stability |
| trans-Decalin | -1500.22 kcal/mol[9] | -55.14 kcal/mol[9] | More Stable |
| cis-Decalin | -1502.92 kcal/mol[9] | -52.45 kcal/mol[9] | Less Stable |
| Difference | 2.70 kcal/mol | 2.69 kcal/mol |
The data unequivocally shows that trans-decalin is more stable by approximately 2.7 kcal/mol (11.3 kJ/mol).[9][10]
Theoretical Rationale: Gauche-Butane Interactions
The experimental energy difference can be rationalized by analyzing the steric strain in the cis isomer. The concept of A-values in cyclohexane chemistry quantifies the energetic penalty of placing a substituent in an axial position due to 1,3-diaxial interactions.[13][14][15] These interactions are essentially gauche-butane interactions.
In cis-decalin, the geometry of the ring fusion creates three such gauche-butane interactions that are absent in the strain-free trans isomer.[8][9] The accepted energy cost of a single gauche-butane interaction is approximately 0.9 kcal/mol .[9]
Therefore, the total calculated strain energy for cis-decalin relative to trans-decalin is:
3 interactions × 0.9 kcal/mol per interaction = 2.7 kcal/mol
This theoretical calculation aligns perfectly with the experimentally determined stability difference, providing a robust and self-validating model for the system's thermodynamics.
Methodologies for Stability Assessment
Both experimental and computational methods can be employed to determine the relative stability of the decalin isomers.
Experimental Protocol: Chemical Equilibration
This method relies on establishing a thermodynamic equilibrium between the two isomers and measuring their relative concentrations.
Objective: To determine the Gibbs free energy difference (ΔG°) between cis- and trans-decalin.
Methodology:
-
Reaction Setup: A solution of pure cis-decalin in an inert, high-boiling solvent is prepared in a high-pressure reactor.
-
Catalyst Addition: A hydrogenation/dehydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The catalyst facilitates the interconversion of the isomers by forming a transient olefin intermediate.
-
Equilibration: The mixture is heated to a high temperature (e.g., 250-300°C) under a hydrogen atmosphere and held for a sufficient time to allow the reaction to reach thermodynamic equilibrium.[16]
-
Sampling & Quenching: The reaction is cooled rapidly to "quench" the equilibrium. An aliquot of the mixture is carefully removed.
-
Analysis: The sample is analyzed by Gas Chromatography (GC). The relative peak areas for cis- and trans-decalin are used to determine their molar ratio at equilibrium.
-
Calculation:
-
The equilibrium constant is calculated: Keq = [trans-decalin] / [cis-decalin].
-
The Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the reaction temperature in Kelvin.
-
Computational Protocol: Quantum Mechanical Calculations
Modern computational chemistry provides a powerful tool for accurately predicting the relative stabilities of isomers.
Objective: To calculate the difference in electronic energy (ΔE) between the global minimum conformations of cis- and trans-decalin.
Methodology:
-
Structure Building: Initial 3D structures of both cis- and trans-decalin are generated using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed for each isomer to find its lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).[16]
-
Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), which is a necessary quantum mechanical correction to the total energy.
-
-
Energy Calculation: The final electronic energy is obtained from the optimization output. The thermally corrected energy is calculated as Etotal = Eelectronic + ZPVE.
-
Stability Comparison: The relative stability is the difference between the total energies: ΔE = Etotal(cis) - Etotal(trans) . A positive value indicates that the cis isomer is higher in energy (less stable).
Conclusion and Implications
The thermodynamic landscape of octahydronaphthalene stereoisomers is clear and well-defined. trans-Decalin is unequivocally more stable than cis-decalin by approximately 2.7 kcal/mol. This stability advantage is rooted in its rigid, strain-free chair-chair conformation, which avoids the steric penalties present in the more flexible but strained cis isomer. The higher energy of cis-decalin is quantitatively explained by the presence of three additional gauche-butane interactions arising from its unique fused geometry.
For researchers in drug development and natural product synthesis, this energy difference is not merely academic. The choice of a cis or trans ring fusion dictates the three-dimensional architecture of a molecule, which in turn governs its ability to interact with biological targets. The rigidity of the trans-decalin framework can be exploited to lock a molecule into a specific bioactive conformation, while the flexibility of the cis isomer might allow for adaptation to different receptor environments. A thorough understanding of the underlying thermodynamic principles is therefore essential for the rational design of complex, biologically active molecules.
References
-
Dalal Institute. (n.d.). Decalins. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.9: Conformations of Decalin. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). decalins.html. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Which isomer is more stable, cis-decalin or trans-decalin? Explain. Retrieved from [Link]
-
Quora. (2017, May 13). Which is more stable, cis or trans decalin?. Retrieved from [Link]
-
Pearson+. (2023, September 24). The A value of a substituent on a cyclohexane ring is essentially.... Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]
-
YouTube. (2021, February 21). Conformational Analysis of Decalins. Retrieved from [Link]
-
Slideshare. (n.d.). Decalins. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Stereochemistry. Retrieved from [Link]
-
Scribd. (n.d.). Decalins. Retrieved from [Link]
-
Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]
-
ResearchGate. (2009, August). Enthalpies of formation and isomerization of cis‐ and trans‐decalin, and their oxa‐analogs by G3(MP2)//B3LYP calculations. Retrieved from [Link]
-
YouTube. (2017, November 28). 06.05 Monosubstituted Cyclohexanes. Retrieved from [Link]
-
ChemTube3D. (n.d.). Cis-Decalin conformations. Retrieved from [Link]
-
Quora. (2017, June 21). How many gauche interactions does trans-decalin have?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]
-
Pearson. (n.d.). Decalin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ResearchGate. (2016, August). C-H Functionalization of sp(3) Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin. Retrieved from [Link]
-
NIST WebBook. (n.d.). Naphthalene, decahydro-. Retrieved from [Link]
-
Quora. (2022, August 4). Why the energy difference between cis and trans decalin is 2.7 kcal/mol?. Retrieved from [Link]
-
Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link]
-
YouTube. (2018, June 21). Most logical ans of decal from csir-net exam June 2018. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. decalins.html [ursula.chem.yale.edu]
- 10. Decalins | PPT [slideshare.net]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A value - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Octahydronaphthalene Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the Octahydronaphthalene Core
The octahydronaphthalene, or decalin, ring system is a cornerstone of natural product chemistry and a highly valued scaffold in medicinal chemistry.[1] This saturated bicyclic hydrocarbon provides a rigid, three-dimensional framework that enables the precise spatial arrangement of functional groups, a critical factor for potent and selective interaction with biological targets.[2] Its conformational intricacies, existing as cis and trans fused isomers, offer a subtle yet powerful tool for modulating pharmacokinetic and pharmacodynamic properties.[3] The prevalence of the octahydronaphthalene core in a vast array of biologically active natural products, from fungal metabolites to complex terpenes, underscores its evolutionary selection as a privileged structure for molecular recognition.[4][5] This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of the octahydronaphthalene core, offering insights for its application in contemporary drug discovery and development.
Strategic Synthesis of the Octahydronaphthalene Scaffold
The construction of the octahydronaphthalene core with precise stereochemical control is a pivotal challenge in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern and ring fusion stereochemistry.
Key Synthetic Methodologies
-
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful and convergent method for constructing the six-membered rings of the decalin system.[6] The reaction of a conjugated diene with a dienophile allows for the rapid assembly of the bicyclic core, often with a high degree of stereocontrol. The use of chiral auxiliaries or catalysts can influence the stereochemical outcome, leading to specific enantiomers.[2] Intramolecular Diels-Alder reactions are particularly effective for creating complex, polycyclic systems containing the octahydronaphthalene motif.[2]
-
Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto an existing ketone. It is a widely used method for the synthesis of substituted cyclohexenones, which can then be further elaborated to form the octahydronaphthalene skeleton.
-
Polyene Cyclizations: Inspired by the biosynthesis of terpenes, acid-catalyzed cyclizations of linear polyene precursors can generate the decalin ring system.[7] This biomimetic approach can lead to the formation of multiple stereocenters in a single step, offering an efficient route to complex natural product scaffolds.
Below is a generalized workflow for the synthesis of an octahydronaphthalene core, highlighting key transformations.
Caption: Generalized Synthetic Workflow for Octahydronaphthalene Derivatives.
The Octahydronaphthalene Core in Nature and Approved Pharmaceuticals
The octahydronaphthalene scaffold is a recurring motif in a diverse range of natural products, many of which exhibit potent biological activities.
-
Fungal Metabolites: Many fungi produce secondary metabolites containing a decalin ring system. For instance, Lovastatin , a blockbuster cholesterol-lowering drug, features a functionalized decalin core.[8][9] Its biosynthesis involves a fascinating intramolecular Diels-Alder reaction catalyzed by a polyketide synthase.[10]
-
Terpenes: The eudesmane sesquiterpenes are a large class of natural products characterized by a decalin skeleton.[7][11] These compounds are found in various plants and exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.
The presence of the octahydronaphthalene core is not limited to natural products. Several synthetic drugs have incorporated this scaffold to achieve their desired pharmacological profiles.
-
Pancuronium bromide is a synthetic aminosteroid neuromuscular blocking agent that contains a rigid steroid nucleus, which is a complex system of fused rings that includes the decalin structure.[6][12][13] This rigid structure is crucial for its binding to the nicotinic acetylcholine receptor at the neuromuscular junction.[12]
Diverse Biological Activities of Octahydronaphthalene Derivatives
The rigid and tunable three-dimensional structure of the octahydronaphthalene core has enabled the development of compounds with a wide spectrum of biological activities.
| Compound Class/Example | Biological Activity | Mechanism of Action (if known) | Reference(s) |
| Trichodermic Acids | Weak Cytotoxic | - | [11] |
| Dihydronaphthalene Analogs | S1P1 Receptor Agonists | Functional antagonism of the S1P1 receptor, leading to lymphocyte sequestration. | [7][14] |
| Decalin-containing Tetramic Acids | Antibacterial (anti-Staphylococcus) | Inhibition of insect steroidogenic glutathione S-transferase Noppera-bo. | [4] |
| Lovastatin | Cholesterol-lowering | Inhibition of HMG-CoA reductase. | [9] |
Targeting the S1P1 Receptor: A Case Study
Certain dihydronaphthalene derivatives, closely related to the octahydronaphthalene core, have been identified as potent and selective agonists of the Sphingosine-1-Phosphate 1 (S1P1) receptor.[14] S1P1 receptor activation plays a crucial role in regulating immune cell trafficking.[7] Agonism of this receptor leads to its internalization and degradation, which in turn traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action is the basis for the therapeutic effect of drugs used to treat autoimmune diseases like multiple sclerosis.
The signaling pathway initiated by S1P1 receptor activation is depicted below.
Caption: Simplified S1P1 Receptor Signaling Pathway.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The ability to systematically modify the octahydronaphthalene scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for drug design and optimization.
Key areas for modification and their potential impact on activity include:
-
Ring Fusion Stereochemistry: The choice between a cis or trans decalin core can significantly alter the overall shape of the molecule and its fit within a binding pocket.
-
Substitution Patterns: The position, nature, and stereochemistry of substituents on the octahydronaphthalene ring can dramatically influence potency, selectivity, and pharmacokinetic properties.
-
Introduction of Heteroatoms: Replacing carbon atoms within the scaffold with heteroatoms such as nitrogen or oxygen can introduce new hydrogen bonding opportunities and alter the polarity and metabolic stability of the compound.
The following diagram illustrates the concept of SAR for the octahydronaphthalene core.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of eudesmane terpenes by site-selective C–H oxidations [ideas.repec.org]
- 6. Pancuronium | C35H60N2O4+2 | CID 441289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lovastatin - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Pancuronium bromide - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. baranlab.org [baranlab.org]
Forging the Core: Foundational Synthetic Strategies for the Octahydronaphthalene Skeleton
An In-Depth Technical Guide
Introduction: The Enduring Significance of the Octahydronaphthalene Core
The octahydronaphthalene, or decalin, scaffold is a ubiquitous and vital structural motif in the landscape of natural products and medicinal chemistry. This fused bicyclo[4.4.0]decane system forms the core of a vast array of biologically active molecules, including steroids, terpenoids, and alkaloids.[1][2] Its rigid, three-dimensional structure provides a robust framework upon which functional groups can be precisely arranged to interact with biological targets. Consequently, the development of efficient and stereocontrolled methods to construct this skeleton has been a central theme in organic synthesis for over a century. This guide provides a deep dive into the seminal, early-stage strategies that gave chemists their initial foothold in accessing this critical molecular architecture. We will explore the causality behind the experimental choices, the mechanistic underpinnings of these transformations, and the foundational protocols that paved the way for modern synthetic chemistry.
The Robinson Annulation: A Sequential Masterpiece of Ring Formation
The Robinson annulation, first reported by Robert Robinson in 1935, stands as one of the most powerful and widely adopted methods for constructing a six-membered ring.[3] Its brilliance lies in the elegant combination of two fundamental reactions—the Michael addition and the intramolecular aldol condensation—into a single, often one-pot, procedure.[3][4][5] This strategy proved exceptionally well-suited for building the octahydronaphthalene skeleton by "annulating" (building a ring onto) a pre-existing cyclohexanone derivative.
Causality and Mechanism: A Tale of Two Reactions
The driving force behind the Robinson annulation is the sequential formation of two new carbon-carbon bonds. The process is initiated by a base-catalyzed Michael addition of a ketone enolate to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[3][6] This first step creates a 1,5-diketone intermediate. The choice of a strong base is critical to ensure the formation of the enolate from the less-hindered α-carbon of the donor ketone, which then acts as the nucleophile.
The genius of the sequence is that this 1,5-diketone is perfectly primed for a subsequent intramolecular aldol condensation.[5][7] Under the same basic conditions, a new enolate is formed, which then attacks the second carbonyl group within the same molecule. This cyclization is thermodynamically favored as it leads to the formation of a stable five- or six-membered ring.[7] In the context of octahydronaphthalene synthesis, this cyclization forges the second ring of the decalin system. A final dehydration step, often spontaneous or promoted by heat, yields the characteristic α,β-unsaturated ketone product.
Figure 1: The sequential workflow of the Robinson Annulation.
Landmark Application: The Wieland-Miescher Ketone
A quintessential example of the Robinson annulation's power is the synthesis of the Wieland-Miescher ketone. This bicyclic enedione, first prepared in 1950, became a cornerstone synthon for the total synthesis of steroids and other complex natural products.[8][9][10] Its structure contains the A and B rings of the steroid nucleus, making it an invaluable starting material.[8] The original synthesis involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[8] The success of this reaction cemented the Robinson annulation's place in the synthetic chemist's toolbox and fueled decades of research in steroid synthesis.[8]
Experimental Protocol: Synthesis of Racemic Wieland-Miescher Ketone
This protocol is representative of early, non-asymmetric syntheses.
-
Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 2-methyl-1,3-cyclohexanedione and a suitable solvent such as benzene or toluene.
-
Initiation: A catalytic amount of a base (e.g., potassium hydroxide or triethylamine) is added to the stirred solution.[10]
-
Michael Addition: Methyl vinyl ketone (MVK) is added dropwise to the reaction mixture at a controlled temperature, typically room temperature or slightly below, to manage the exothermic nature of the Michael addition. The reaction is stirred until the formation of the 1,5-diketone intermediate is complete (monitored by TLC).
-
Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux. This provides the energy required for the intramolecular aldol condensation and subsequent dehydration to form the bicyclic enedione.
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a weak acid (e.g., acetic acid), washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield the Wieland-Miescher ketone.
The Diels-Alder Reaction: A Symphony of Concerted Cycloaddition
The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, offers a fundamentally different and highly convergent approach to the octahydronaphthalene skeleton.[11] This Nobel Prize-winning reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile.[11][12] Its primary advantage is the ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, highly predictable step.[13]
Causality and Mechanism: The Power of Pericyclic Reactions
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state, meaning all bond-forming and bond-breaking occurs in a single, cyclic step without intermediates. This mechanism is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann. The stereochemical outcome is highly controlled; the reaction is stereospecific with respect to both the diene and the dienophile. A key predictive principle is the endo rule, which states that for cyclic dienophiles, the substituent on the dienophile preferentially occupies a position "under" the diene in the transition state, leading to the endo product as the major kinetic isomer. This predictability is a cornerstone of its utility in complex synthesis.
Figure 2: Generalized workflow for Diels-Alder cycloaddition.
Early Applications in Decalin Synthesis
Early synthetic chemists quickly recognized the potential of the Diels-Alder reaction for constructing the decalin core of natural products.[12] By choosing an appropriate cyclic diene (like a cyclohexadiene derivative) and a dienophile, the bicyclic octahydronaphthalene system could be assembled rapidly. For instance, the reaction of a substituted cyclohexadiene with maleic anhydride or an acrylate derivative provides a direct route to functionalized decalins, with the substituents' stereochemistry locked in place by the concerted nature of the reaction. This approach was particularly valuable in the synthesis of terpenoids and steroids where precise stereochemical control is paramount.[13]
Experimental Protocol: A Representative Intermolecular Diels-Alder Reaction
-
Reactant Preparation: The diene (e.g., 1,3-cyclohexadiene) and the dienophile (e.g., maleic anhydride) are dissolved in a suitable solvent, often one that is relatively non-polar like toluene or xylene, in a round-bottom flask.
-
Reaction Conditions: The flask is fitted with a reflux condenser. The reaction is typically performed under thermal conditions, requiring heating to proceed at a reasonable rate. The temperature is chosen based on the reactivity of the specific diene and dienophile pair.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.
-
Isolation: Upon completion, the reaction mixture is cooled. In many cases, the Diels-Alder adduct is a crystalline solid and will precipitate from the solution upon cooling, allowing for easy isolation by filtration.
-
Purification: If necessary, the product is further purified by recrystallization from an appropriate solvent to yield the pure octahydronaphthalene derivative.
Reductive Routes: Taming the Aromatic Naphthalene Core
An alternative to building the decalin skeleton from acyclic or monocyclic precursors is to start with the fully aromatic naphthalene system and systematically reduce the double bonds. This strategy leverages the stability and commercial availability of naphthalene and its derivatives. The two primary methods employed in early synthesis were catalytic hydrogenation and dissolving metal reductions.
Catalytic Hydrogenation
This method involves the reaction of naphthalene with hydrogen gas in the presence of a heterogeneous metal catalyst.
-
Mechanism and Control: The reaction proceeds stepwise, first reducing one ring to form tetralin (1,2,3,4-tetrahydronaphthalene), followed by the reduction of the second ring to yield decalin.[14] The choice of catalyst (e.g., platinum, palladium, nickel, rhodium) and reaction conditions (temperature, pressure) are critical for controlling the outcome.[14][15][16][17] Harsher conditions (higher pressure and temperature) are generally required to reduce the second aromatic ring, allowing for the selective synthesis of tetralin if desired.[15]
-
Stereochemical Outcome: The hydrogenation of the second ring can produce both cis- and trans-decalin isomers. The ratio of these isomers is highly dependent on the catalyst and conditions used.[14][17] This lack of complete stereocontrol was a significant limitation of early catalytic methods compared to the Diels-Alder reaction.
The Birch Reduction
The Birch reduction offers a powerful method for the partial reduction of aromatic rings using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source.[18][19]
-
Mechanism and Selectivity: Unlike catalytic hydrogenation, the Birch reduction of naphthalene does not typically lead to the fully saturated decalin in one step. Instead, it selectively reduces one of the rings to produce 1,4-dihydronaphthalene or related isomers.[19][20] This intermediate is not fully aromatic and contains isolated double bonds that are more easily functionalized or reduced in subsequent steps. This allows for a more controlled, stepwise approach to the final octahydronaphthalene target. The partially reduced intermediates can then be subjected to catalytic hydrogenation or other transformations.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 9. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 12. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to the Theoretical Calculation of Octahydronaphthalene Conformations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydronaphthalene, commonly known as decalin, represents a foundational bicyclic alkane whose conformational preferences have profound implications in stereochemistry and rational drug design. As a saturated analogue of naphthalene, its fused cyclohexane rings can exist as two distinct diastereomers: cis-decalin and trans-decalin.[1] These isomers exhibit dramatically different structural dynamics, with the trans form being conformationally rigid and the cis form undergoing rapid ring inversion.[2][3] Understanding and accurately predicting the energetic landscape of these conformers is crucial for designing molecules with specific three-dimensional shapes and biological activities. This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the conformational energetics of octahydronaphthalene, blending foundational principles with practical, field-proven workflows.
The Structural Dichotomy of Octahydronaphthalene: Rigidity vs. Flexibility
The conformational behavior of octahydronaphthalene is dictated by the fusion of its two cyclohexane rings.[4][5] This fusion can occur in two ways, leading to diastereomers with distinct thermodynamic stabilities and kinetic behaviors.[1]
-
trans-Decalin: In this isomer, the bridgehead hydrogens are on opposite sides of the molecule.[3] This arrangement forces both cyclohexane rings to be joined via equatorial-type bonds, effectively locking the system into a rigid, chair-chair conformation.[2][3] Ring flipping, a characteristic process for a single cyclohexane ring, is energetically forbidden in trans-decalin as it would necessitate the formation of an impossibly strained structure with two axial bonds at the ring junction.[1][2] This conformational rigidity makes trans-decalin an excellent scaffold in molecular design where a fixed geometry is desired.
-
cis-Decalin: Here, the bridgehead hydrogens are on the same side, resulting from an axial-equatorial ring fusion.[3] Unlike its trans counterpart, cis-decalin is highly flexible and undergoes a rapid ring inversion, much like cyclohexane itself.[3][6] This inversion interconverts two equivalent chair-chair conformations, with an energy barrier of approximately 14 kcal/mol.[3] While seemingly symmetrical, cis-decalin is a chiral molecule; however, due to the rapid interconversion between its enantiomeric forms, it exists as a non-resolvable racemic mixture.[2]
The trans isomer is thermodynamically more stable than the cis isomer by about 2.7 kcal/mol.[7] This increased stability is primarily due to the absence of unfavorable steric interactions. The concave shape of cis-decalin introduces three additional gauche-butane interactions that are not present in the more linear trans isomer, accounting for this energy difference.[3][7][8]
Computational Methodologies: Choosing the Right Tool
The accurate calculation of conformational energies requires a careful selection of computational methods. The choice is a trade-off between computational cost and accuracy, and the optimal approach often involves a multi-tiered strategy.
Molecular Mechanics (MM)
Molecular Mechanics is the workhorse of conformational analysis for its speed and efficiency. It models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy.[9]
Causality Behind Force Field Selection: The choice of force field is the single most critical factor in MM calculations. A force field is parameterized against experimental and high-level quantum mechanical data for specific classes of molecules. For hydrocarbons like decalin, force fields developed specifically for alkanes and cycloalkanes are essential for achieving reliable results. Using a general-purpose or protein-focused force field would likely yield inaccurate geometries and energies because its parameters are not optimized for the subtle interplay of forces in saturated ring systems.
| Force Field | Primary Application / Strengths | Considerations for Decalin |
| MM2 / MM3 | Developed by Allinger's group, specifically parameterized for the conformational analysis of hydrocarbons and small organic molecules.[10] | Considered a gold standard for simple hydrocarbon systems. MM3 is generally more refined than MM2.[10] |
| MMFF94(s) | A Merck-developed force field designed for broad applicability to organic and drug-like molecules.[10][11] | Excellent performance for a wide range of organic molecules and a reliable choice for substituted decalins. |
| OPLS-AA | Optimized Potentials for Liquid Simulations (All-Atom) is widely used for condensed-phase simulations but has robust parameters for hydrocarbons.[12] | Strong performance in reproducing liquid properties, indicating good parameterization for non-bonded interactions, which are crucial for conformational energies.[12] |
Quantum Mechanics (QM)
QM methods provide a much more accurate description of the electronic structure, avoiding the parameterization limitations of MM. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[13][14]
Expert Insight: While MM can correctly identify the low-energy conformers, it may not accurately capture the subtle energy differences between them or the precise barrier to interconversion. DFT is employed to refine the geometries and provide a more trustworthy final energy calculation. For instance, a DFT calculation using a functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) provides a robust and widely accepted level of theory for such systems.[15] More modern dispersion-corrected functionals (e.g., B3LYP-D3) are recommended to better account for the non-bonded interactions that govern conformational stability.[15]
A Validated Workflow for Conformational Analysis
The following protocol outlines a self-validating system for the complete conformational analysis of octahydronaphthalene, beginning with structure generation and culminating in high-accuracy energy calculations.
Experimental Protocol: Detailed Methodology
Objective: To identify the global minimum energy conformations of cis- and trans-decalin and calculate their relative energy difference.
Software:
-
Structure Drawing: ChemDraw[16]
-
Conformational Search & MM Optimization: Schrödinger MacroModel[17] or similar (e.g., TINKER[18])
-
QM Calculations: Gaussian[19], ORCA, or similar DFT software.
Step 1: Initial Structure Generation
-
Draw both cis-decalin and trans-decalin in a 2D chemical drawing program.
-
Convert these 2D drawings into initial 3D structures. Ensure the stereochemistry at the ring junction is correctly represented.
-
Export the structures as .mol or .pdb files.
Step 2: Molecular Mechanics Conformational Search (for cis-Decalin) Self-Validation Check: This step is crucial only for the flexible cis isomer. The goal is to broadly sample the potential energy surface to ensure no low-energy conformers are missed.
-
Import the cis-decalin structure into the modeling software.
-
Select an appropriate force field (e.g., MMFFs).
-
Set up a systematic or Monte Carlo multiple minimum (MCMM) conformational search. A systematic search of the ring dihedral angles is often effective for cyclic systems.
-
Define an energy window (e.g., 10 kcal/mol) to save unique conformers above the identified global minimum.
-
Execute the search. The output will be a series of low-energy conformers.
Step 3: Geometry Optimization (MM)
-
For trans-decalin, proceed directly to this step. For cis-decalin, use all unique conformers found in Step 2.
-
Perform a full geometry optimization on each structure using a robust force field like MM3* or MMFFs.
-
Trustworthiness Check: Verify that the optimization has converged by checking the gradient (should be close to zero). Confirm that trans-decalin remains in its rigid chair-chair conformation and that the cis conformers represent valid energy minima.
Step 4 & 5: QM Refinement and Final Energy Calculation Expert Insight: We transition to QM here for higher fidelity. Step 4 obtains a more accurate geometry, while Step 5 uses a larger basis set on that fixed geometry to get a more reliable electronic energy. This two-step process is more computationally efficient than optimizing with the large basis set directly.
-
Take the optimized MM structures from Step 3 as inputs for the QM software.
-
Step 4: Perform a full geometry optimization using DFT (e.g., B3LYP-D3 functional with the 6-31G(d) basis set).
-
Step 5: Using the DFT-optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain a more accurate final energy.
-
Protocol Validation: For each optimized structure, perform a frequency calculation. A true energy minimum will have zero imaginary frequencies. A transition state (like the one for the cis-decalin ring flip) will have exactly one imaginary frequency.
Data Presentation and Interpretation
The final output of the computational workflow is a set of energies that allows for a quantitative comparison of the different conformations.
| Conformer | MM Relative Energy (kcal/mol) (MMFFs) | QM Relative Energy (kcal/mol) (B3LYP-D3/6-311+G(d,p)) | Key Dihedral Angles (C1-C9-C10-C5) |
| trans-Decalin | 0.00 | 0.00 | ~180° (anti-periplanar) |
| cis-Decalin (Chair-Chair) | 2.55 | 2.71 | ~55° (gauche) |
| cis-Decalin (Transition State) | ~13.5 | ~14.1 | Varies (e.g., twist-boat) |
| (Note: Values are representative and will vary slightly based on the exact level of theory.) |
Interpretation of Results:
-
The computational results confirm experimental observations: trans-decalin is the global minimum energy conformation.[7]
-
The calculated energy difference of ~2.7 kcal/mol aligns with the known thermodynamic preference, validating the chosen computational model.[3][7]
-
The energy of the transition state provides the calculated barrier for the cis-decalin ring inversion, a key kinetic parameter.[3]
-
Analysis of the geometric parameters, such as the key dihedral angle at the ring junction, provides structural validation of the cis and trans forms.
Conclusion
The theoretical calculation of octahydronaphthalene conformations is a quintessential problem in computational chemistry that demonstrates the power of a multi-tiered approach. By leveraging the speed of Molecular Mechanics for broad conformational searching and the accuracy of Density Functional Theory for final energy refinement, researchers can build a robust and predictive model of this fundamental bicyclic system. The insights gained from such analyses are not merely academic; they provide a critical foundation for the rational design of complex molecules in pharmaceutical and materials science, where precise control over three-dimensional structure is paramount to function.
References
-
Dalal Institute. Decalins. [Link]
-
Chemistry LibreTexts. (2021). 12.9: Conformations of Decalin. [Link]
-
Scribd. Conformational Analysis of Decalins. [Link]
-
Lifson, S., & Warshel, A. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n-Alkane Molecules. The Journal of Chemical Physics. [Link]
-
Slideshare. (2016). Decalins. [Link]
-
Schrödinger. MacroModel. [Link]
-
ChemTube3D. Structure and Conformation of Decalins. [Link]
-
AquaEnergy Expo Knowledge Hub. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules a Review. [Link]
-
Si, Y., & MacKerell, A. D. (2018). Optimization of the OPLS-AA Force Field for Long Hydrocarbons. Journal of Chemical Theory and Computation. [Link]
-
University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]
-
Baas, J. M. A., et al. (1985). Empirical force field calculations. 10. Conformational analysis of cis-decalin. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. [Link]
-
ResearchGate. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]
-
OpenEye Scientific. Conformer Generation Software | Omega. [Link]
-
CD ComputaBio. Molecular Conformation Analysis. [Link]
-
Scribd. Decalins. [Link]
-
ChemTube3D. Cis-Decalin conformations. [Link]
-
National Center for Biotechnology Information (PMC). (2012). Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy. [Link]
-
Chemistry LibreTexts. (2022). 4.9: Conformations of Polycyclic Molecules. [Link]
-
National Center for Biotechnology Information (PMC). (2023). Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene. [Link]
-
PubChem. 1,2,3,4,4a,5,6,7-Octahydronaphthalene. [Link]
-
Wikipedia. Bicyclic molecule. [Link]
-
National Center for Biotechnology Information (PMC). (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]
-
Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. [Link]
-
ScienceDirect. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. [Link]
-
Journal of Applied Organometallic Chemistry. (2023). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
-
Khan Academy. Organic chemistry. [Link]
-
PubMed Central. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Decalins | PPT [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvitysignals.com [revvitysignals.com]
- 17. schrodinger.com [schrodinger.com]
- 18. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 19. Molecular Conformation Analysis - CD ComputaBio [cadd.computabio.com]
An In-depth Technical Guide to the Chirality and Optical Properties of Octahydronaphthalene Systems
Foreword
The octahydronaphthalene framework, a bicyclo[4.4.0]decane system, is a ubiquitous structural motif in a vast array of natural products, including steroids, terpenes, and alkaloids. Its rigid and well-defined three-dimensional architecture makes it an invaluable scaffold in medicinal chemistry and drug development.[1] However, the stereochemical complexity inherent in this fused-ring system presents both a challenge and an opportunity. The precise spatial arrangement of atoms dictates not only the molecule's shape but also its interaction with chiral biological targets like enzymes and receptors.[2][3] Understanding and controlling the chirality of these systems is therefore paramount for the development of safe and efficacious therapeutics.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the chirality of octahydronaphthalene systems and the powerful chiroptical techniques used to elucidate their absolute configuration. We will move beyond simple definitions to explore the causal relationships between molecular structure, conformational dynamics, and optical response, providing both theoretical grounding and practical, field-proven insights.
The Stereochemical Foundation: cis- and trans-Decalin Isomerism
To understand the chirality of octahydronaphthalenes, one must first grasp the stereochemistry of their saturated parent, decahydronaphthalene (decalin). The fusion of the two cyclohexane rings can occur in two distinct, non-interconvertible ways, giving rise to diastereomers: cis-decalin and trans-decalin.[1][6]
-
trans-Decalin : The two rings are fused via equatorial-type bonds. This results in a relatively flat, rigid, and conformationally "locked" structure.[7] Crucially, trans-decalin possesses a center of inversion (a C2 axis of symmetry), which renders the molecule achiral and therefore optically inactive.[6]
-
cis-Decalin : The rings are fused via one axial and one equatorial bond, forcing the molecule into a bent shape.[7] This arrangement removes all elements of symmetry, making the cis-decalin molecule inherently chiral .[8] It exists as a pair of enantiomers. However, at room temperature, cis-decalin undergoes a rapid ring-flipping process, interconverting the two enantiomeric conformations.[6][9] This rapid interconversion means that although the individual conformers are chiral, they exist as a racemic mixture that is not resolvable and is, as a whole, optically inactive.[6][9]
The introduction of substituents or unsaturation (as in octahydronaphthalenes) can prevent this conformational inversion, locking the system into a single chiral conformation and allowing for the isolation of stable, optically active enantiomers.
Figure 1: Comparison of trans- and cis-decalin isomers.
Chiroptical Properties: Probing Three-Dimensional Structure
Chiroptical spectroscopy techniques are indispensable for studying chiral molecules as they measure the differential interaction of the molecule with left- and right-circularly polarized light. The two primary methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
-
Optical Rotatory Dispersion (ORD) : Measures the variation of optical rotation as a function of the wavelength of light.[10][11]
-
Circular Dichroism (CD) : Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.[12]
For a chiral molecule containing a chromophore (a light-absorbing group), the ORD and CD spectra will show a characteristic pattern in the region of the chromophore's absorption band. This phenomenon is known as the Cotton Effect . A positive Cotton effect is characterized by a peak (maximum rotation) at a longer wavelength and a trough at a shorter wavelength in the ORD curve, while a negative Cotton effect shows the opposite.[13] The sign and magnitude of the Cotton effect are directly related to the stereochemical environment of the chromophore, providing a powerful tool for assigning the absolute configuration of a chiral center.[12][13]
The Octant Rule: Assigning Absolute Configuration to Decalones
For octahydronaphthalene systems containing a ketone (a decalone), the Octant Rule is an empirical method of immense predictive power for relating the three-dimensional arrangement of atoms to the sign of the n→π* Cotton effect observed around 280-300 nm.[14][15]
The rule conceptually divides the space around the carbonyl group into eight regions, or octants, using three perpendicular planes.[14][15]
-
Plane A : A vertical plane that bisects the C=O bond and passes through C1 and C4 (in a cyclohexanone ring).
-
Plane B : A horizontal plane containing the C=O bond and the atoms attached to the carbonyl carbon.
-
Plane C : A third plane, perpendicular to the other two, passing through the midpoint of the C=O bond.
Substituents lying in the "back" octants (behind Plane C from the perspective of the oxygen atom) make a signed contribution to the Cotton effect.
| Substituent Location (Back Octants) | Sign of Contribution to Cotton Effect |
| Upper-Left | Positive (+) |
| Lower-Right | Positive (+) |
| Upper-Right | Negative (-) |
| Lower-Left | Negative (-) |
Table 1: Sign contributions of substituents in the back octants according to the Octant Rule.[14][16]
The net sign of the Cotton effect is determined by summing the contributions of all atoms not lying in a symmetry plane. By comparing the predicted sign with the experimentally measured sign from the CD spectrum, the absolute configuration of the molecule can be confidently assigned.[17][18]
Figure 3: Workflow for absolute configuration determination via CD.
Conclusion
The octahydronaphthalene system represents a fascinating and highly relevant class of molecules where stereochemistry is inextricably linked to function. The conformational constraints imposed by the fused ring system give rise to distinct chiral structures whose properties are critical in the context of biological activity. Chiroptical techniques, particularly Circular Dichroism, coupled with predictive frameworks like the Octant Rule, provide an exceptionally powerful platform for the unambiguous assignment of absolute configuration. For scientists engaged in natural product synthesis or the design of novel therapeutics, a mastery of these principles is not merely academic—it is an essential component of modern, stereocontrolled molecular design and a prerequisite for developing the next generation of effective and safe medicines.
References
-
Toniolo, C., Perciaccante, V., Falcetta, J., Rupp, R., & Goodman, M. (1969). Circular dichroism of monocyclic and bicyclic lactones. Restricted and rigid model compounds for the ester chromophore. The Journal of Organic Chemistry, 35(3), 6-12. [Link]
-
Goodman, M., Toniolo, C., & Falcetta, J. (1969). Circular dichroism of monocyclic and bicyclic lactones. Restricted and rigid model compounds for the ester chromophore. Journal of the American Chemical Society, 91(7), 1816-1822. [Link]
-
Rauk, A., Grelbig, T., & Kocienski, P. (1983). Synthesis and Circular Dichroism of Some Bicyclic Compounds Related to Camphor with Chirality due to Deuterium Substitution. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
-
Kocienski, P., & Grelbig, T. (1983). Synthesis and circular dichroism of some bicyclic compounds related to camphor with chirality due to deuterium substitution. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
-
Dalal, M. (n.d.). Decalins. Dalal Institute. [Link]
-
Scribd. (n.d.). Octant Rule. Organic Chemistry. [Link]
-
Chemistry Notes. (2023, November 9). Octant rule: Definition, application with examples. [Link]
-
ResearchGate. (2008). Facile Method for Stereoselective Synthesis of New Chiral (1 R ,4a R ,8a R )‐1,3,4,4a,5,7,8,8a‐Octahydro‐2‐methylene‐naphthalene‐6‐one‐1‐propanenitrile, an Important Precursor of Solanapyrones. [Link]
-
Kirk, D. N. (1973). Chiroptical studies. Part LXXXIX. An empirical analysis of the circular dichroism of hexahydroindanones, bicyclo[4.2.0]octan-7-ones, and their polycyclic analogues. Journal of the Chemical Society, Perkin Transactions 1, 2122-2128. [Link]
-
YouTube. (2021, February 21). Conformational Analysis of Decalins. [Link]
-
Chemistry Stack Exchange. (2018, November 22). Is there absolutely no relation between R/S configurations and d/l optical rotations?[Link]
-
Chemistry LibreTexts. (2021, March 5). 12.9: Conformations of Decalin. [Link]
-
ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from...[Link]
-
Willingdon College, Sangli. (n.d.). Stereochemistry. [Link]
-
YouTube. (2022, September 25). Octant rule | Alpha axial halo ketone rule |M.Sc Chemistry |Configuration. [Link]
-
Thieme. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. [Link]
-
Wikipedia. (n.d.). Absolute configuration. [Link]
-
Chemistry Stack Exchange. (2015, December 10). What is the relationship between configuration & optical rotation?[Link]
-
Pharmacy 180. (n.d.). Absolute Configuration - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
-
Slideshare. (n.d.). Alpha axial haloketone rule and octant rule. [Link]
-
Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. [Link]
-
Wikipedia. (n.d.). Optical rotatory dispersion. [Link]
-
Reddit. (2021, December 1). How does the first compound have two chiral centers, but the second none? r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]
-
NIST WebBook. (n.d.). This compound. [Link]
-
Pearson. (n.d.). Decalin Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Research and Reviews. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]
-
SlidePlayer. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). [Link]
-
SciSpace. (n.d.). Application of optical rotatory dispersion studies to problems in natural products chemistry. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. [Link]
-
Chemistry LibreTexts. (2021, March 5). 19.9: Optical Rotatory Dispersion and Circular Dichroism. [Link]
-
PDF Free Download. (n.d.). Optical rotatory dispersion studies. CXVII. Absolute configurational. [Link]
-
PubMed Central (PMC). (n.d.). The Significance of Chirality in Drug Design and Development. [Link]
-
Schrödinger. (2024, July 13). Chirality Perspective in Drug Design and Development. [Link]
-
ResearchGate. (2019). Computational Prediction of Circular Dichroism Spectra and Quantification of Helicity Loss upon Peptide Adsorption on Silica. [Link]
-
PubMed. (2024, October 1). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. [Link]
-
PubMed Central (PMC). (2021, November 25). Accurate Machine Learning Prediction of Protein Circular Dichroism Spectra with Embedded Density Descriptors. [Link]
-
UNIPI. (n.d.). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. [Link]
-
Juniper Publishers. (2018, February 23). Role of Chirality in Drugs. [Link]
-
Innovation of Chemistry & Materials for Sustainability. (2024, October 28). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. [Link]
-
eScholarship. (2022, May 3). Machine learning for chiroptical spectroscopy. [Link]
-
PubMed. (2015, June 16). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. jocpr.com [jocpr.com]
- 5. rroij.com [rroij.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 493-03-8 | Benchchem [benchchem.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 11. kud.ac.in [kud.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. Alpha axial haloketone rule and octant rule | PPTX [slideshare.net]
Quorum Sensing Activity of 1,2,3,4,5,6,7,8-Octahydronaphthalene: A Prospective Analysis and Methodological Framework
An In-Depth Technical Guide
Abstract
Bacterial communication, or quorum sensing (QS), governs the collective behaviors of microbial communities, including the expression of virulence factors and the formation of biofilms, which are notoriously resistant to conventional antibiotics.[1] The inhibition of QS, known as quorum quenching (QQ), represents a promising anti-virulence strategy that may circumvent the selective pressures leading to antibiotic resistance.[2][3] This guide focuses on 1,2,3,4,5,6,7,8-octahydronaphthalene, a compound whose core structure is found in numerous biologically active natural products, yet its own bioactivity in the context of bacterial communication remains unexplored.[4] While no direct studies link this specific molecule to quorum sensing, its prevalence in nature and its reported presence in bioactive-producing organisms like Streptomyces suggest its potential as a modulator of microbial signaling.[5][6] This document provides the scientific rationale and a comprehensive, field-proven methodological framework for the systematic investigation of this compound as a potential quorum sensing inhibitor (QSI). We present detailed, step-by-step protocols for primary screening using biosensor strains, secondary validation of virulence factor inhibition in pathogenic models like Pseudomonas aeruginosa, and robust data interpretation strategies. This guide is intended to serve as a foundational resource for researchers seeking to explore novel chemical scaffolds for the next generation of anti-infective therapies.
The Rationale for Quorum Sensing Inhibition
Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[7] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[8] In Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are a common class of autoinducers.[7][9] As the bacterial population grows, the concentration of these autoinducers increases. Once a critical threshold is reached, the autoinducers bind to cognate transcriptional regulators (e.g., LuxR-type proteins), triggering a cascade of gene expression changes.[7][10]
This coordinated response is critical for bacterial pathogenesis, as it controls the expression of virulence factors (e.g., toxins, proteases) and the formation of biofilms—structured communities of bacteria encased in a self-produced matrix.[2][11] Biofilms are a major clinical challenge as they can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts.[1]
Targeting QS offers a compelling alternative to traditional bactericidal or bacteriostatic antibiotics. By disrupting communication, a quorum sensing inhibitor (QSI) can disarm pathogens, rendering them less virulent and more susceptible to host immune clearance or conventional antibiotics, without exerting direct selective pressure for resistance.[3][12]
Candidate Compound Profile: this compound
This compound, also known as octalin, is a bicyclic hydrocarbon (C₁₀H₁₆).[5][13] While this specific molecule has not been evaluated for QS activity, its underlying structural framework is of significant interest for several reasons:
-
Prevalence in Natural Products: The octahydronaphthalene scaffold is a core structural feature in a wide array of biologically active natural products, particularly terpenoids, which are known for their diverse pharmacological activities.[4]
-
Microbial Origin: The compound has been reported in Streptomyces species, a genus renowned for its prolific production of antibiotics and other bioactive secondary metabolites.[5] Streptomyces are also known to produce compounds that can interfere with the QS systems of other bacteria.[6]
These points provide a logical, albeit speculative, foundation for investigating this compound as a potential QS modulator. The following sections outline a rigorous experimental workflow to test this hypothesis.
Experimental Framework for Assessing QS Activity
The following protocols are designed as a self-validating cascade. A positive result in the primary screening serves as the causal justification for proceeding to the more specific and resource-intensive secondary assays.
Primary Screening: General QS Inhibition using Biosensor Strains
The initial step is to determine if the test compound interferes with a canonical AHL-mediated QS system. The most common and effective tool for this is the Chromobacterium violaceum biosensor assay.[9]
Principle: C. violaceum produces a purple pigment called violacein, a process regulated by the CviI/CviR QS system (a LuxI/LuxR homolog).[9] Inhibition of this QS system results in a loss of purple pigmentation, providing a simple and clear visual endpoint.
Experimental Protocol: Violacein Inhibition Assay
-
Preparation:
-
Culture Chromobacterium violaceum (e.g., ATCC 12472 or CV026 mutant strain) overnight in Luria-Bertani (LB) broth at 30°C with agitation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Prepare a molten LB agar solution (0.75% agar) and cool to ~45°C.
-
-
Assay Setup (Agar Diffusion Method):
-
Inoculate the molten LB agar with the overnight culture of C. violaceum (e.g., at a 1:100 dilution).
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Create small wells in the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 10-20 µL) of the test compound solution at various concentrations into the wells.
-
Use the solvent (e.g., DMSO) as a negative control and a known QSI (e.g., furanone C-30) as a positive control.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Data Interpretation:
-
Positive Result: A clear, opaque, or colorless halo around a well indicates the inhibition of violacein production, suggesting potential QS inhibitory activity.
-
Toxicity Check: A clear halo could also indicate bactericidal or bacteriostatic activity. To differentiate, streak the bacteria from the inhibition zone onto a fresh LB agar plate. If no growth occurs, the compound is likely toxic at that concentration. A true QSI should inhibit QS without significantly affecting bacterial viability.[14]
-
Diagram 1: General Quorum Sensing Circuit in Gram-Negative Bacteria
Secondary Screening: Pathogen-Specific Assays
If the primary screen is positive and non-toxic, the next step is to evaluate the compound's effect on a clinically relevant pathogen, such as Pseudomonas aeruginosa. This bacterium has multiple, well-characterized QS systems (las, rhl, pqs) that regulate a host of virulence factors.[3][10]
Experimental Protocol 1: Inhibition of Pyocyanin Production in P. aeruginosa
Principle: Pyocyanin is a blue-green, redox-active pigment and virulence factor produced by P. aeruginosa under the control of its QS systems. Its production can be quantified spectrophotometrically.[15]
-
Culture Preparation: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in LB broth at 37°C.
-
Assay:
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh LB broth.
-
Add this compound at various sub-lethal concentrations (determined by prior minimum inhibitory concentration [MIC] testing). Include a solvent control.
-
Incubate for 18-24 hours at 37°C with agitation.
-
-
Quantification:
-
Measure the final OD₆₀₀ to assess bacterial growth.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube. Add 3 mL of chloroform and vortex vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.
-
Transfer the chloroform layer to a new tube, add 1 mL of 0.2 N HCl, and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
Measure the absorbance of the top layer at 520 nm (A₅₂₀).
-
-
Data Analysis: Calculate pyocyanin production as (A₅₂₀ / OD₆₀₀) to normalize for cell density. Compare the values from treated samples to the control.
Experimental Protocol 2: Biofilm Inhibition Assay
Principle: QS is crucial for biofilm maturation in many bacteria.[2] The crystal violet (CV) assay is a standard method to quantify the total biofilm biomass.
-
Assay Setup:
-
In a 96-well microtiter plate, add fresh growth medium containing various concentrations of the test compound.
-
Inoculate each well with a diluted overnight culture of P. aeruginosa (e.g., to a final OD₆₀₀ of 0.02).
-
Include wells for sterility controls (medium only) and growth controls (inoculated medium with solvent).
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate.
-
Solubilize the bound CV by adding 30% acetic acid or absolute ethanol to each well.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
-
Data Analysis: A reduction in absorbance in treated wells compared to the growth control indicates biofilm inhibition.
Diagram 2: Experimental Workflow for QSI Screening
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Data Summary for QSI Assessment
| Assay Type | Test Compound Concentration | Endpoint Measurement | % Inhibition (vs. Control) | Notes |
| Primary Screen | 50 µM | Diameter of Violacein Inhibition Zone (mm) | N/A (Qualitative) | Clear zone without cell lysis observed |
| Toxicity | 50 µM | OD₆₀₀ of C. violaceum after 24h | 5% | Not significantly bacteriostatic |
| Secondary Screen | 50 µM | Pyocyanin Production (A₅₂₀/OD₆₀₀) in P. aeruginosa | 65% | Significant reduction in pigment |
| Secondary Screen | 50 µM | Biofilm Biomass (A₅₇₀) in P. aeruginosa | 72% | Strong anti-biofilm activity |
Conclusion and Future Directions
This guide presents a prospective framework for the first-ever evaluation of this compound as a quorum sensing inhibitor. While no prior data exists, its structural relation to other bioactive natural products provides a compelling rationale for this investigation. The detailed, tiered experimental workflow—from broad biosensor screening to pathogen-specific virulence assays—ensures a robust and efficient assessment.
Should this compound demonstrate significant, non-toxic QSI activity, subsequent research should focus on elucidating its precise mechanism of action. This would involve molecular docking studies to predict its binding to QS receptors like LasR and RhlR, followed by transcriptomic analyses (RNA-Seq) to understand its impact on the broader QS regulon. Such findings could establish this simple bicyclic scaffold as a novel starting point for the development of potent anti-virulence agents to combat biofilm-associated infections.
References
-
Title: Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication Source: PMC - NIH URL: [Link]
-
Title: Multifaceted Antipathogenic Activity of Two Novel Natural Products, Chermesiterpenoid B and Chermesiterpenoid B Seco Acid Methyl Ester, Against Pseudomonas aeruginosa Source: NIH URL: [Link]
-
Title: Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria Source: MDPI URL: [Link]
-
Title: Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review Source: PMC - NIH URL: [Link]
-
Title: Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 Source: PubChem URL: [Link]
-
Title: The anti-quorum sensing activity and bioactive substance of a marine derived Streptomyces Source: ResearchGate URL: [Link]
-
Title: Quorum Sensing and Phytochemicals Source: MDPI URL: [Link]
-
Title: Plant-Derived Natural Products as Sources of Anti-Quorum Sensing Compounds Source: PMC - NIH URL: [Link]
-
Title: this compound Source: NIST WebBook URL: [Link]
-
Title: Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14 Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 Source: MDPI URL: [Link]
-
Title: Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria Source: ResearchGate URL: [Link]
-
Title: Quorum sensing in plant-associated bacteria Source: ScienceDirect URL: [Link]
-
Title: Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity Source: PMC - NIH URL: [Link]
-
Title: Signaling and Quorum Sensing Source: Biofilm Hypertextbook URL: [Link]
-
Title: Quorum sensing modulates microbial community structure through regulation of secondary metabolites Source: PMC - PubMed Central URL: [Link]
-
Title: Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination E Source: Semantic Scholar URL: [Link]
-
Title: Surface coatings that promote rapid release of peptide-based AgrC inhibitors for attenuation of quorum sensing in Staphylococcus aureus Source: PubMed URL: [Link]
-
Title: Anti-biofilm activity. Effect of different concentrations (0.625,... Source: ResearchGate URL: [Link]
-
Title: Quorum Sensing Orchestrates Antibiotic Drug Resistance, Biofilm Formation, and Motility in Escherichia coli and Quorum Quenching Activities of Plant-derived Natural Products: A Review Source: Mendeley URL: [Link]
-
Title: Quorum-Sensing Inhibition by Gram-Positive Bacteria Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Autocrine Signaling and Quorum Sensing: Extreme Ends of a Common Spectrum Source: PubMed URL: [Link]
-
Title: Physalin H, physalin B, and isophysalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA Source: Frontiers URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 493-03-8 | Benchchem [benchchem.com]
- 5. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quorum sensing modulates microbial community structure through regulation of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Antipathogenic Activity of Two Novel Natural Products, Chermesiterpenoid B and Chermesiterpenoid B Seco Acid Methyl Ester, Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Historical Perspective on the Stereoisomerism of Octahydronaphthalene: From Flat Rings to Dynamic Conformations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of octahydronaphthalene, commonly known as decalin, serves as a cornerstone in the development of stereochemistry and conformational analysis. Its deceptively simple fused-ring structure became a critical battleground for competing theories about the three-dimensional nature of cyclic molecules. This guide traces the historical evolution of our understanding, from early, flawed models of planar rings to the nuanced appreciation of puckered, dynamic structures. We will explore the key intellectual leaps, pivotal experiments, and the brilliant minds that unraveled the complexities of decalin's stereoisomers, a journey that fundamentally shaped modern organic chemistry and continues to inform rational drug design.
The Pre-Conformational Era: A World of Flat Rings and Strain
The story of decalin's stereochemistry begins with the broader effort to understand the structure of cyclic compounds. In the late 19th century, the prevailing view was heavily influenced by Adolf von Baeyer's "Strain Theory" (1885).[1][2]
Baeyer's Strain Theory:
-
Core Assumption: All cyclic rings are planar polygons.[3]
-
Central Postulate: The stability of a ring is determined by the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. Any deviation induces "angle strain," destabilizing the molecule.[1]
-
Prediction: This theory correctly predicted the high reactivity (and inherent strain) of small rings like cyclopropane and cyclobutane. However, it incorrectly predicted that larger rings like cyclohexane and beyond would be increasingly strained and therefore unstable, which was contrary to experimental observation.[2]
Under the constraints of Baeyer's planar model, a fused-ring system like decalin could only exist in one form, with the bridgehead hydrogens on the same side of the molecule—what we would now recognize as the cis configuration.[4] The concept of a trans isomer was geometrically inconceivable in a flat world.
A Paradigm Shift: The Sachse-Mohr Theory of Strainless Rings
The first significant break from the planar dogma came from Hermann Sachse in 1890. He astutely pointed out that larger rings need not be flat and strained.[5] By allowing the ring to pucker into three-dimensional, non-planar shapes, the carbon atoms could maintain their ideal tetrahedral bond angles, thus relieving the angle strain.[3][6][7] Sachse proposed two key non-planar conformations for cyclohexane: the "chair" and "boat" forms.[3]
However, Sachse's ideas were largely ignored for over two decades. It was Ernst Mohr who, in 1918, revived and expanded upon this concept.[3] Crucially, Mohr applied this theory of "strainless rings" to the decahydronaphthalene system.[7][8] He made a bold prediction: if cyclohexane rings are indeed puckered, then two distinct, stable isomers of decalin should exist.[4][9] These isomers, which could not interconvert without breaking bonds, would correspond to the cis and trans fusion of the two rings.[7][9]
This theoretical prediction set the stage for a definitive experimental test that would either validate the new theory of puckered rings or re-entrench Baeyer's planar model.
Caption: Logical progression from Baeyer's theory to the Sachse-Mohr prediction.
Experimental Vindication: The Isolation of cis- and trans-Decalin
The decisive proof of the Sachse-Mohr theory came in 1925 from the laboratory of Walter Hückel.[4][10] By carrying out the catalytic hydrogenation of naphthalene, Hückel succeeded in preparing decahydronaphthalene and, crucially, separating the resulting mixture into two distinct isomers with different physical properties.[4][10]
This landmark achievement provided unequivocal evidence that two stable, separable forms of decalin existed. The pivotal demonstration that cis- and trans-decalin could be separated by distillation (owing to an 8-degree difference in boiling point) confirmed they were independent compounds, vindicating Mohr's prediction and shattering the long-held assumption of planar rings.[4]
Table 1: Timeline of Key Discoveries
| Year | Scientist(s) | Key Contribution | Significance |
| 1885 | Adolf von Baeyer | Proposed "Strain Theory" based on planar rings.[1] | Explained instability of small rings but failed for larger rings. |
| 1890 | Hermann Sachse | Proposed non-planar, strain-free "chair" and "boat" conformations for cyclohexane.[5] | Introduced the concept of puckered rings to alleviate strain. |
| 1918 | Ernst Mohr | Expanded on Sachse's theory and predicted the existence of two decalin isomers (cis and trans).[7] | Directly challenged the planar model with a testable hypothesis. |
| 1925 | Walter Hückel | Successfully synthesized and isolated the two postulated isomers of decalin.[4][10] | Provided the first experimental proof of puckered rings and the existence of decalin stereoisomers. |
| ~1950 | Derek Barton | Developed the principles of "Conformational Analysis".[11] | Provided a framework to understand the relationship between conformation and chemical reactivity. |
The Age of Conformational Analysis: Understanding Structure and Energy
While Hückel's work proved the existence of decalin's stereoisomers, a deeper understanding of their shapes, relative stabilities, and dynamic behavior required another conceptual leap. This came in the mid-20th century, spearheaded by Derek Barton, whose work on what he termed "conformational analysis" earned him a Nobel Prize.[11]
Conformational analysis provided the theoretical framework to analyze the precise three-dimensional arrangements (conformations) of molecules and to predict their relative energies and reactivity. When applied to decalin, it illuminated the profound structural differences between the cis and trans isomers.
-
trans-Decalin: The two cyclohexane rings are fused via two equatorial-type bonds.[4][9] This results in a relatively rigid, flat, and stable structure. Crucially, trans-decalin is "conformationally locked"; a chair-chair ring flip is not possible as it would require the bridgehead carbons to span an impossible distance.[9][12]
-
cis-Decalin: The rings are fused via one axial and one equatorial bond.[4][13] This forces the molecule into a bent, "tent-like" shape. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings, with a known energy barrier of about 12.6-14 kcal/mol.[4]
Caption: Conformational dynamics of trans- and cis-decalin.
This analysis also explained the observed difference in stability. The trans isomer is more stable than the cis isomer by approximately 2-2.7 kcal/mol.[4][14] This is largely due to unfavorable non-bonded (steric) interactions within the concave region of the bent cis isomer, which manifest as three additional gauche-butane-type interactions that are absent in the trans form.[4][13][14]
Table 2: Comparative Properties of Decalin Stereoisomers
| Property | cis-Decalin | trans-Decalin |
| Ring Fusion | Axial-Equatorial[4] | Equatorial-Equatorial[4] |
| Overall Shape | Bent / "Tent-like" | Relatively Flat / Rigid |
| Conformational Flexibility | Flexible, undergoes ring flip[4] | Rigid, "conformationally locked"[15] |
| Relative Stability | Less stable | More stable by ~2-2.7 kcal/mol[4][14] |
| Chirality | Achiral (meso) due to rapid interconversion between enantiomeric conformers[15][16] | Achiral (possesses a center of inversion)[9] |
Methodologies for Stereochemical Determination
The elucidation of decalin's stereochemistry relied on a combination of synthesis, separation, and analytical techniques that have evolved significantly over time.
Synthesis and Separation Protocol (Conceptual)
-
Synthesis via Catalytic Hydrogenation: Naphthalene is treated with hydrogen gas (H₂) under high pressure in the presence of a metal catalyst (e.g., Platinum, Palladium, or Nickel). This process reduces the aromatic rings to form the saturated decahydronaphthalene (decalin) system. The reaction typically produces a mixture of cis and trans isomers.
-
Stereoisomer Separation via Fractional Distillation: The resulting mixture of isomers is separated based on their difference in boiling points. cis-Decalin has a boiling point of ~195 °C, while trans-decalin boils at ~187 °C. By carefully controlling the temperature during distillation, the lower-boiling trans isomer can be distilled off first, separating it from the higher-boiling cis isomer. This physical separation was the key to Hückel's original proof.
Spectroscopic Analysis Protocol (Conceptual)
Modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide unambiguous confirmation of the stereoisomers and their conformational behavior.
-
Sample Preparation: Dissolve a pure sample of the decalin isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR Acquisition: Acquire proton and carbon NMR spectra at room temperature.
-
Spectral Interpretation:
-
trans-Decalin: Due to its rigid, locked conformation, the axial and equatorial protons exist in distinct chemical environments. This results in a complex, broad signal in the ¹H NMR spectrum, as the individual signals overlap.[17]
-
cis-Decalin: The rapid chair-chair flipping at room temperature causes the axial and equatorial environments to average out. This results in a single, sharp, time-averaged signal in the ¹H NMR spectrum.[9][17]
-
-
Variable-Temperature (VT) NMR (for cis-Decalin): By lowering the temperature of the NMR experiment (e.g., to -121 °C), the rate of ring flipping can be slowed sufficiently on the NMR timescale.[17] This "freezes out" the individual conformers, leading to the decoalescence of the sharp room-temperature signal into a more complex spectrum resembling that of the rigid trans isomer, confirming its dynamic nature.
Caption: Workflow for the synthesis, separation, and analysis of decalin isomers.
Conclusion and Legacy
The historical journey to understand the stereoisomerism of octahydronaphthalene is a powerful illustration of the scientific method in action. A flawed but useful initial theory (Baeyer) was challenged by a more accurate, predictive model (Sachse-Mohr), which was then confirmed by definitive experiment (Hückel). This discovery paved the way for a more profound theoretical framework (Barton's Conformational Analysis) that not only explained the properties of decalin but also provided chemists with the tools to predict the behavior of complex cyclic systems. For researchers in drug development, this history is not merely academic; the principles of conformational locking and flexibility, first clearly demonstrated in the decalin system, are fundamental to understanding receptor-ligand interactions, molecular recognition, and the design of conformationally constrained therapeutics. The story of decalin is a potent reminder that the three-dimensional shape of a molecule is inextricably linked to its function.
References
- Coulson and Moffitt's Modification, Sachse Mohr's Theory (Theory of Strainless Rings). (n.d.).
-
Sachse mohr theory | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th - CUTM Courseware. (n.d.). Retrieved from [Link]
-
Cycloalkanes: Baeyer's Strain Theory And Sachse-Mohr's Theory » Strainless Rings. (2024, September 15). Retrieved from [Link]
-
Sachse Mohr's theory (Theory of strainless rings) - Pharmacareerinsider. (2024, February 11). Retrieved from [Link]
-
Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. (2014, August 5). Retrieved from [Link]
-
12.9: Conformations of Decalin - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Cycloalkanes. (n.d.). Retrieved from [Link]
-
UNIT-V CycloalkanesStrainTheory | PDF | Conformational Isomerism | Molecules - Scribd. (n.d.). Retrieved from [Link]
-
Conformational Analysis of Decalins - YouTube. (2021, February 21). Retrieved from [Link]
-
Sutton, M. (2018, August 6). Derek Barton and shape-shifting molecules | Feature - Chemistry World. Retrieved from [Link]
-
Decalins | Dalal Institute. (n.d.). Retrieved from [Link]
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins - OSTI.gov. (n.d.). Retrieved from [Link]
-
Stereochemistry - WILLINGDON COLLEGE, SANGLI. (n.d.). Retrieved from [Link]
-
Conformational Analysis of Decalins | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]
-
Cis and Trans Decalin - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Decalin - Wikipedia. (n.d.). Retrieved from [Link]
-
Chapter 6 - Stereochemistry of Fused and Bridged Ring System.pdf. (n.d.). Retrieved from [Link]
-
Barton, D. H. R. (1948). Interactions between non-bonded atoms, and the structure of cis-decalin. Journal of the Chemical Society (Resumed), 340. [Link]
-
Decalin: Structure and stereochemistry detailed explanation - Chemistry Notes. (2020, November 7). Retrieved from [Link]
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins - The Royal Society of Chemistry. (2015, March 3). Retrieved from [Link]
-
Fused Ring Systems - ResearchGate. (n.d.). Retrieved from [Link]
-
Barton, D. H. R. (1969). The principles of conformational analysis. Nobel Prize lecture. Retrieved from [Link]
-
Hückel method - Wikipedia. (n.d.). Retrieved from [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]
-
Decalins | PPT - Slideshare. (n.d.). Retrieved from [Link]
-
Stereoisomerism - Wikipedia. (n.d.). Retrieved from [Link]
-
The End of the Beginning of Mechanical Stereochemistry | Accounts of Chemical Research. (2024, June 3). Retrieved from [Link]
-
Who Discovered Stereochemistry? | The Science Blog - ReAgent Chemicals. (2024, March 6). Retrieved from [Link]
-
History of Stereochemistry and Enantiomers - Scribd. (n.d.). Retrieved from [Link]
Sources
- 1. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 2. scribd.com [scribd.com]
- 3. pharmacareers.in [pharmacareers.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 6. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 7. Sache mohr theory | PPTX [slideshare.net]
- 8. Sachse Mohr’s theory (Theory of strainless rings) - Pharmacareerinsider [pharmacareerinsider.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Derek Barton and shape-shifting molecules | Feature | Chemistry World [chemistryworld.com]
- 11. nobelprize.org [nobelprize.org]
- 12. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Decalins | PPT [slideshare.net]
- 15. Decalin - Wikipedia [en.wikipedia.org]
- 16. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 17. osti.gov [osti.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1,2,3,4,5,6,7,8-Octahydronaphthalene
Introduction: The Significance of the Octahydronaphthalene Core in Modern Chemistry
The 1,2,3,4,5,6,7,8-octahydronaphthalene, commonly referred to as octalin or decalin, represents a foundational bicyclic scaffold in a vast array of biologically active natural products and pharmaceuticals. The controlled three-dimensional arrangement of atoms within this framework is paramount to its function, making the stereoselective synthesis of octahydronaphthalene derivatives a critical endeavor for researchers in drug discovery and development.[1][2][3] This guide provides an in-depth exploration of key stereoselective strategies, elucidating the mechanistic underpinnings of stereocontrol and offering detailed, field-proven protocols for their practical implementation.
Strategic Approaches to Stereocontrol in Octahydronaphthalene Synthesis
The construction of the octahydronaphthalene skeleton with high stereoselectivity can be achieved through several powerful synthetic transformations. This guide will focus on three cornerstone methodologies: the Diels-Alder reaction for concerted ring formation, the Robinson annulation for a stepwise annulative approach, and the Birch reduction-alkylation for the stereocontrolled saturation of naphthalene precursors.
I. The Diels-Alder Reaction: A Convergent and Stereospecific Approach
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly reliable and stereospecific method for the construction of six-membered rings, making it an ideal strategy for accessing the octahydronaphthalene core.[4] The stereochemistry of the starting diene and dienophile is directly translated to the product, offering excellent control over the relative stereochemistry of the newly formed chiral centers.[4]
A. Fundamental Principles of Stereocontrol
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing groups prefer to orient themselves under the π-system of the diene in the transition state, leading to the endo product. This preference is a result of secondary orbital interactions. Furthermore, the use of chiral catalysts, such as Lewis acids or organocatalysts, can induce facial selectivity in the approach of the dienophile to the diene, resulting in high enantioselectivity.[5]
B. Asymmetric Diels-Alder Reaction Utilizing a Chiral Lewis Acid Catalyst
Chiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the diene to attack one face of the dienophile preferentially.[5][6] This approach has proven highly effective in the synthesis of enantioenriched octahydronaphthalene precursors.
Experimental Protocol: Chiral Copper(II)-Catalyzed Enantioselective Diels-Alder Reaction
This protocol describes the reaction between 3-buten-2-one (a dienophile) and 1,3-cyclohexadiene (a diene) to form a bicyclic adduct, a precursor to the octahydronaphthalene skeleton.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-Box)
-
3-buten-2-one (freshly distilled)
-
1,3-Cyclohexadiene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add 3-buten-2-one (1.0 mmol) dropwise to the catalyst solution.
-
After stirring for 15 minutes, add 1,3-cyclohexadiene (1.2 mmol) dropwise.
-
Allow the reaction to stir at -78 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and extract with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired octahydronaphthalene precursor.
Expected Outcome:
This protocol typically yields the endo adduct with high diastereoselectivity and enantioselectivity. The enantiomeric excess can be determined by chiral HPLC analysis.
| Catalyst Component | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) | e.e. (%) |
| Cu(OTf)₂ / (R,R)-Ph-Box | 3-buten-2-one | 1,3-Cyclohexadiene | CH₂Cl₂ | -78 | >90 | >95:5 | >95 |
Table 1: Representative data for a chiral Lewis acid-catalyzed Diels-Alder reaction.
Causality of Experimental Choices:
-
Anhydrous Conditions: Lewis acids are sensitive to moisture, which can deactivate the catalyst.
-
Low Temperature (-78 °C): Enhances the enantioselectivity of the reaction by favoring the more ordered transition state.
-
Chiral Ligand: The bis(oxazoline) ligand creates a C₂-symmetric chiral environment around the copper center, which effectively shields one face of the coordinated dienophile.
II. The Robinson Annulation: A Stepwise Route to Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[7] This method is particularly useful for the synthesis of cyclohexenone-containing octahydronaphthalene derivatives, such as the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[8][9]
A. Stereochemical Considerations
The stereochemistry of the Robinson annulation can be controlled at two key stages: the Michael addition and the aldol cyclization. The use of chiral organocatalysts, such as the amino acid L-proline and its derivatives, has revolutionized the asymmetric Robinson annulation, allowing for the synthesis of highly enantioenriched products.[10][11][12][13]
B. Organocatalytic Asymmetric Robinson Annulation
Proline and other chiral primary or secondary amines catalyze the Robinson annulation through the formation of chiral enamines or iminium ions, which control the facial selectivity of both the Michael addition and the subsequent aldol condensation.[10][13]
Experimental Protocol: Proline-Catalyzed Synthesis of the (S)-Wieland-Miescher Ketone
This protocol describes the synthesis of the (S)-Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1.0 mmol) and (S)-proline (0.1 mmol).
-
Add DMSO (5 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Add methyl vinyl ketone (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
Expected Outcome:
This protocol typically provides the (S)-Wieland-Miescher ketone in good yield and high enantiomeric excess.[9][10]
| Catalyst | Substrate | Reagent | Solvent | Yield (%) | e.e. (%) |
| (S)-Proline | 2-Methyl-1,3-cyclohexanedione | MVK | DMSO | ~70-80 | >90 |
Table 2: Representative data for the proline-catalyzed asymmetric Robinson annulation.
Causality of Experimental Choices:
-
(S)-Proline: Acts as a chiral catalyst, forming a chiral enamine intermediate with the dione, which then undergoes a stereoselective Michael addition to MVK. The subsequent intramolecular aldol condensation is also directed by the chiral catalyst.
-
DMSO: A polar aprotic solvent that facilitates the reaction by solvating the charged intermediates.
Reaction Workflow Diagram
Caption: Workflow for the Asymmetric Robinson Annulation.
III. Birch Reduction-Alkylation: A Reductive Approach to Stereocontrol
The Birch reduction provides a powerful method for the partial reduction of aromatic systems, including naphthalene, to yield 1,4-cyclohexadienes.[14] Subsequent stereocontrolled functionalization, such as alkylation of the intermediate enolate, allows for the introduction of substituents with defined stereochemistry, leading to the octahydronaphthalene core.
A. Regio- and Stereoselectivity
The regioselectivity of the Birch reduction of substituted naphthalenes is dictated by the electronic nature of the substituents. Electron-donating groups direct reduction to the other ring, while electron-withdrawing groups direct reduction to the substituted ring. The stereochemistry of subsequent alkylation can be controlled by using chiral auxiliaries or by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.
B. Stereocontrolled Birch Reduction and In-Situ Alkylation
This protocol details the reduction of a naphthalene derivative followed by in-situ alkylation to introduce a substituent at a newly formed stereocenter.
Experimental Protocol: Birch Reduction of 2-Methoxynaphthalene and Subsequent Alkylation
Materials:
-
2-Methoxynaphthalene
-
Lithium metal
-
Liquid ammonia (NH₃)
-
tert-Butanol
-
Tetrahydrofuran (THF, anhydrous)
-
Methyl iodide (CH₃I)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Safety Note: This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions for handling liquid ammonia and alkali metals.
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C.
-
Add small pieces of lithium metal (2.5 eq.) to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
In a separate flask, dissolve 2-methoxynaphthalene (1.0 mmol) and tert-butanol (1.1 mmol) in anhydrous THF (10 mL).
-
Add the solution of the naphthalene derivative dropwise to the lithium-ammonia solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Stir for an additional 1 hour at -78 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Add water (20 mL) to the residue and extract with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the product by flash column chromatography.
Expected Outcome:
This reaction sequence yields the corresponding octahydronaphthalene derivative with the newly introduced methyl group in a stereodefined manner. The diastereoselectivity will depend on the specific substrate and reaction conditions.
Mechanism of Stereoselection
Caption: Key steps in the Birch reduction-alkylation sequence.
Conclusion
The stereoselective synthesis of the this compound scaffold is a pivotal challenge in modern organic synthesis. The methodologies presented herein—the Diels-Alder reaction, the Robinson annulation, and the Birch reduction-alkylation—offer a powerful and versatile toolkit for researchers. A thorough understanding of the underlying mechanistic principles governing stereocontrol is essential for the rational design of synthetic routes and the successful preparation of complex, stereochemically defined molecules for applications in medicinal chemistry and materials science. The provided protocols serve as a practical guide for the implementation of these robust and reliable synthetic strategies.
References
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Organic Chemistry Portal. [Link]
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. ACS Publications. [Link]
-
Gutzwiller, J., & Uskoković, M. R. (1973). Total Synthesis of Cinchona Alkaloids. A New Synthesis of Quinuclidine Derivatives. Journal of the American Chemical Society, 95(17), 5778–5781. [Link]
-
Alonso, D. A., Nájera, C., & Varea, M. (2004). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. The Journal of Organic Chemistry, 69(1), 121-129. [Link]
-
Kennelly, J. P., & Sarpong, R. (2021). Stereodivergent Construction of Decalin-Based Terpenoids. ChemRxiv. [Link]
-
Robinson annulation. (2023, October 28). In Wikipedia. [Link]
-
Pan, C., Li, Y., & Wang, J. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 18991–18999. [Link]
-
Pan, C., Li, Y., & Wang, J. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 18991–18999. [Link]
-
Bui, T., & Barbas, C. F. (2000). A proline-catalyzed asymmetric Robinson annulation reaction. Tetrahedron Letters, 41(36), 6951-6954. [Link]
-
Zhang, W., & Tang, Y. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. Journal of Industrial Microbiology and Biotechnology, 49(3), kuac013. [Link]
-
Shinde, S. (2015). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. White Rose eTheses Online. [Link]
-
Bui, T., & Barbas, C. F. (2000). A proline-catalyzed asymmetric Robinson annulation reaction. Tetrahedron Letters, 41(36), 6951-6954. [Link]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]
-
Paul, A., & Venkateswaran, R. V. (2001). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences, 113(5-6), 539-547. [Link]
-
Dockendorff, C., Sahli, S., Olsen, M., Milhau, L., & Lautens, M. (2005). Synthesis of Dihydronaphthalenes via Aryne Diels−Alder Reactions: Scope and Diastereoselectivity. Journal of the American Chemical Society, 127(43), 15028–15029. [Link]
-
Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A chiral Lewis-acid-catalyzed Diels-Alder reaction. Water- enhanced enantioselectivity. Journal of the American Chemical Society, 118(38), 9222-9223. [Link]
-
Brown, D. G., & Kerr, W. J. (2022). High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Organic Process Research & Development, 26(9), 2636–2644. [Link]
-
Beltran, A., & Woo, C. M. (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. *Journal of Visualized Experiments, (74), e50314. [Link]
-
Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A chiral Lewis-acid-catalyzed Diels-Alder reaction. Water- enhanced enantioselectivity. Journal of the American Chemical Society, 118(38), 9222-9223. [Link]
-
Paquette, L. A., & Heidelbaugh, T. M. (1995). Synthesis and Diels–Alder reactions of 1-((E)-2-tert-butyldimethylsiloxy)ethylidene-4a-carbomethoxy-1,2,3,4,4a,5,6,7-octahydronaphthalene and related substances. Preparation of functionalized decahydro-1H-phenalenes. The Journal of Organic Chemistry, 60(19), 6138–6148. [Link]
-
Della Sala, G., & Lattanzi, A. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(11), 1381. [Link]
-
Ghorai, S., & Ghorai, P. (2023). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 13(37), 25892–25902. [Link]
-
Dockendorff, C., Sahli, S., Olsen, M., Milhau, L., & Lautens, M. (2005). Synthesis of Dihydronaphthalenes via Aryne Diels−Alder Reactions. Supporting Information. [Link]
-
Fallis, A. G., & Lu, Y.-F. (1995). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry, 73(6), 815-827. [Link]
-
Rabinovitz, M., & Tamarkin, D. (1986). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Synthetic Communications, 16(10), 1127-1135. [Link]
-
Corey, E. J., & Loh, T. P. (1993). Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine. Journal of the American Chemical Society, 115(18), 8473-8474. [Link]
-
Bergonzini, G., & Melchiorre, P. (2012). Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. Angewandte Chemie International Edition, 51(4), 878-880. [Link]
-
Beltran, A., & Woo, C. M. (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. *Journal of Visualized Experiments, (74), e50314. [Link]
-
Mondal, M., & Ghorai, P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5349–5384. [Link]
-
Pilli, R. A., & de Meira, P. R. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 11(4), 309-324. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2007). A new, safe and convenient procedure for reduction of naphthalene and anthracene: synthesis of tetralin in a one-pot reaction. Journal of the Serbian Chemical Society, 72(1), 69-73. [Link]
-
Siegel, J. B., Zanghellini, A., Lovick, H. M., Kiss, G., Lambert, A. R., St.Clair, J. L., Gallaher, J. L., Hills, D. L., Houk, K. N., & Baker, D. (2010). Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction. Science, 329(5989), 309–313. [Link]
-
The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Corpas, M., Cardona, S., Juliá-Hernández, F., & Melchiorre, P. (2024). Excited-state protonation and reduction enable the umpolung Birch reduction of naphthalenes. Chem, 10(11), 3538-3550. [Link]
-
Pan, S. C., & Jana, C. K. (2023). Central-to-Axial Chirality: Asymmetric Organocatalytic Synthesis of Axially Chiral Chalcones via Exocyclic Dihydronaphthalenes. Organic Letters, 25(26), 4813–4818. [Link]
-
Publications. (n.d.). The Sherburn Group. Retrieved December 31, 2025, from [Link]
-
Brown, D. G., & Kerr, W. J. (2022). High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Organic Process Research & Development, 26(9), 2636–2644. [Link]
-
Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols. (2024). ACS Catalysis, 14(2), 1005–1012. [Link]
-
Al-Abras, M., & Companyó, X. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Molecules, 28(1), 273. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A proline-catalyzed asymmetric Robinson annulation reaction | Semantic Scholar [semanticscholar.org]
- 13. ias.ac.in [ias.ac.in]
- 14. High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor - PMC [pmc.ncbi.nlm.nih.gov]
The Octahydronaphthalene Scaffold: A Cornerstone in Complex Molecule Synthesis
Introduction: The Strategic Significance of the Octahydronaphthalene Core
The 1,2,3,4,5,6,7,8-octahydronaphthalene, often referred to as octalin, represents a foundational structural motif in the realm of organic chemistry. Its fused bicyclic system, consisting of a cyclohexane ring fused to a cyclohexene ring, provides a rigid and stereochemically rich framework. This scaffold is not merely of academic interest; it is a recurring feature in a vast array of biologically active natural products, including steroids, terpenoids, and polyketides.[1] The inherent conformational rigidity of the octahydronaphthalene core allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. Consequently, the ability to efficiently and stereoselectively construct this bicyclic system is a paramount objective in the total synthesis of numerous medicinally relevant molecules. This guide provides an in-depth exploration of the strategic application of the octahydronaphthalene unit in total synthesis, complete with detailed protocols for its construction and characterization.
Part 1: Strategic Applications in the Total Synthesis of Natural Products
The octahydronaphthalene framework serves as a crucial building block in the convergent synthesis of complex natural products. Its early introduction in a synthetic sequence allows for the establishment of key stereocenters and provides a robust scaffold for subsequent functionalization. Two prominent examples illustrating this strategy are the total synthesis of the tetrocarcins and the trichodermic acids.
Case Study 1: The "Bottom-Half" of Tetronolide
The tetrocarcins are a family of potent antibiotic and antitumor agents. Their complex structure features a spirotetronate "top-half" and an octahydronaphthalene "bottom-half". In a formal total synthesis of (+)-tetronolide, the aglycon of the tetrocarcins, a key strategic disconnection reveals the octahydronaphthalene unit as a primary synthetic target. The synthesis of this crucial intermediate was achieved via a multi-step sequence culminating in a pivotal intramolecular Diels-Alder reaction.[2] This elegant approach underscores the power of utilizing the octahydronaphthalene framework to simplify a complex molecular architecture into more manageable subunits.
Case Study 2: The Core of Trichodermic Acids
The trichodermic acids, isolated from endophytic fungi, are another class of natural products possessing the octahydronaphthalene core.[3][4] A divergent asymmetric total synthesis of coprophilin and four trichodermic acids was achieved, highlighting the versatility of a common octahydronaphthalene intermediate.[5] The synthesis ingeniously employed a[2][5]-hydride shift–aldol cascade followed by an exo-selective Diels-Alder reaction to construct the trans-decalin core of the octahydronaphthalene system.[5] Subsequent late-stage functionalization of this core structure enabled the synthesis of multiple members of the trichodermic acid family, demonstrating the strategic advantage of a divergent approach from a common octahydronaphthalene precursor.
Part 2: Key Methodologies for Octahydronaphthalene Synthesis
The construction of the octahydronaphthalene skeleton can be achieved through several powerful synthetic transformations. The Diels-Alder reaction and the Robinson annulation are two of the most reliable and widely employed methods.
The Diels-Alder Reaction: A Convergent Approach
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis.[6] This reaction is particularly well-suited for the construction of the octahydronaphthalene framework due to its high degree of stereochemical control and predictability. The reaction can be performed in an intermolecular fashion, where a diene reacts with a cyclohexene-based dienophile, or intramolecularly, as seen in the tetronolide synthesis.[2]
Protocol 1: Intermolecular Diels-Alder Reaction to form a Dihydronaphthalene Derivative
This protocol describes a general procedure for the reaction between a diene and an aryne dienophile to generate a dihydronaphthalene, a direct precursor to the octahydronaphthalene system.[7]
Materials:
-
Functionalized acyclic diene (1.2 equivalents)
-
Benzenediazonium-2-carboxylate (BDC) (1.0 equivalent)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the functionalized acyclic diene and anhydrous DCE.
-
With vigorous stirring, add the benzenediazonium-2-carboxylate (BDC) portionwise over 10-15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired dihydronaphthalene product.
Expected Outcome: This reaction typically provides the cis-substituted dihydronaphthalene building blocks in good yields.[7]
The Robinson Annulation: A Stepwise Ring-Forming Cascade
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[8][9] This method is particularly effective for the synthesis of cyclohexenone-containing structures, which are readily converted to octahydronaphthalenes. The reaction sequence begins with the conjugate addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-diketone intermediate.[8] Subsequent intramolecular aldol condensation of this diketone, followed by dehydration, yields the annulated ring system.[8]
Protocol 2: Robinson Annulation for the Synthesis of a Substituted Cyclohexenone
This protocol provides a general procedure for the Robinson annulation between a ketone and an α,β-unsaturated ketone.
Materials:
-
Cyclic ketone (e.g., cyclohexanone) (1.0 equivalent)
-
Methyl vinyl ketone (MVK) (1.1 equivalents)
-
Base (e.g., sodium ethoxide, potassium hydroxide) (catalytic amount)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the cyclic ketone and anhydrous ethanol.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to generate the enolate.
-
Cool the reaction mixture in an ice bath and slowly add the methyl vinyl ketone dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired cyclohexenone derivative.
Expected Outcome: This reaction sequence typically affords the corresponding α,β-unsaturated cyclic ketone in good to excellent yields.
Part 3: Asymmetric Synthesis of Chiral Octahydronaphthalenes
Given the prevalence of chiral octahydronaphthalene cores in biologically active molecules, the development of asymmetric methods for their synthesis is of paramount importance. Enantiomerically pure octahydronaphthalenes serve as valuable chiral building blocks for the synthesis of complex targets.[1]
Strategies for Enantioselective Synthesis
Several strategies have been successfully employed to achieve the asymmetric synthesis of octahydronaphthalenes:
-
Chiral Auxiliaries in Diels-Alder Reactions: The use of chiral auxiliaries attached to the dienophile can effectively control the stereochemical outcome of the Diels-Alder reaction. For instance, Oppolzer's sultam has been used as a chiral auxiliary in aryne cycloadditions to produce enantiomerically enriched dihydronaphthalenes with high diastereoselectivities.[7]
-
Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric synthesis. Organocatalytic domino reactions, such as a double Michael reaction followed by an aldol condensation, have been utilized to synthesize highly functionalized octahydronaphthalenes with excellent diastereoselectivity and enantioselectivity (>99% ee).[1] Furthermore, organocatalytic Michael-aldol cascade reactions have been developed to access valuable chiral dihydronaphthalenes.[10]
Conceptual Workflow for Asymmetric Synthesis
Caption: Strategies for the asymmetric synthesis of octahydronaphthalenes.
Part 4: Characterization of Octahydronaphthalene Isomers
The fusion of the two rings in octahydronaphthalene can be either cis or trans, leading to distinct stereoisomers.[1] The relative stereochemistry of these isomers can be readily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| cis-Octahydronaphthalene | Complex multiplets in the aliphatic region due to conformational flexibility. Bridgehead protons appear at distinct chemical shifts. | A larger number of distinct signals due to lower symmetry compared to the trans isomer. |
| trans-Octahydronaphthalene | More resolved signals due to the rigid, chair-chair conformation. Bridgehead protons are typically in an axial-axial relationship, leading to characteristic coupling constants. | Fewer signals due to the higher C2h symmetry. |
Table 1: General NMR Spectroscopic Features of cis- and trans-Octahydronaphthalene.
Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals and for unambiguously determining the stereochemistry of substituted octahydronaphthalene derivatives.
Conclusion
The this compound scaffold is a privileged structural motif in the synthesis of complex and biologically active molecules. Its strategic use as a central building block, coupled with powerful synthetic methodologies like the Diels-Alder reaction and Robinson annulation, provides an efficient and versatile platform for the construction of intricate molecular architectures. The continued development of asymmetric strategies for the synthesis of chiral octahydronaphthalenes will undoubtedly fuel further advancements in drug discovery and the total synthesis of natural products.
References
-
Armstrong, R. W., & Yoshii, E. (1991). A Formal Total Synthesis of (+)-Tetronolide, the Aglycon of the Tetrocarcins: Enantio- and Diastereoselective Syntheses of the Octahydronaphthalene (Bottom-Half) and Spirotetronate (Top-Half) Fragments. The Journal of Organic Chemistry, 56(23), 6644-6655. [Link]
-
Edubirdie. (n.d.). Diels Alder Reaction. California State University, Northridge. Retrieved from [Link]
-
Supporting Information for: A Nickel-Catalyzed Asymmetric Borylation of N-Vinylindoles. (n.d.). Retrieved from [Link]
-
Jasperse, C. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Kerr, D. J., et al. (2022). A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a[2][5]-Hydride Shift–Aldol Cascade. Journal of the American Chemical Society. [Link]
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
Experiment 14: The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis this compound from cis-9,10-decalindiol (top) and trans-9,10-decalindiol (bottom). Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Total Synthesis of Trichodermamide B by Zakarian. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. Retrieved from [Link]
-
Sofian, F. M., et al. (2023). Two new octahydronaphthalene derivatives, trichodermic acids C and D produced by Trichoderma sp. HN-1.1. Natural Product Research, 37(3), 484-493. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0284760). Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity. Retrieved from [Link]
-
Li, X., et al. (2013). Formation of dihydronaphthalenes via organocatalytic enatioselective Michael-aldol cascade reactions with arylalkanes. Organic Letters, 15(22), 5634-5637. [Link]
-
American Chemical Society. (n.d.). Asymmetric Diels-Alder reaction: A new paradigm. Retrieved from [Link]
-
PubChem. (n.d.). (4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene. Retrieved from [Link]
-
PubMed. (2023). Central-to-Axial Chirality: Asymmetric Organocatalytic Synthesis of Axially Chiral Chalcones via Exocyclic Dihydronaphthalenes. Retrieved from [Link]
-
Bohrium. (2013). Asymmetric Synthesis of Functionalized Tetrahydronaphthalenes via an Organocatalytic Nitroalkane-Michael/Henry Domino Reaction. Retrieved from [Link]
-
Datapdf.com. (2015). Concise Total Synthesis of Trichodermamides A, B and C Enabled by an Efficient Construction of the 1,2-Oxazadecaline Core. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. Retrieved from [Link]
-
PubMed. (2021). Two new octahydronaphthalene derivatives, trichodermic acids C and D produced by Trichoderma sp. HN-1.1. Retrieved from [Link]
-
PubMed. (2023). Organocatalytic Enantioselective 1,8-Addition for the Synthesis of Chiral Tetraarylmethanes from 2‑Naphthol/Naphthalen-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4,4a,5,8,8a-Octahydronaphthalene. Retrieved from [Link]
-
ORBi. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of.... Retrieved from [Link]
-
PubMed. (2023). Organocatalytic Enantioselective 1,8-Addition for the Synthesis of Chiral Tetraarylmethanes from 2-Naphthol/Naphthalen-2-amine-Based Tertiary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson annulation. Retrieved from [Link]
-
PubMed Central. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]
-
University College Dublin Research Repository. (2025). A New Paradigm for the Asymmetric Diels-Alder Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Towards a Synthesis of Naphthalene Derived Natural Products. Retrieved from [Link]
-
ChemistryViews. (2022). Synthesis of Naphthalene-Containing Natural Products. Retrieved from [Link]
-
PubMed Central. (2025). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. Retrieved from [Link]
-
ResearchGate. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. Retrieved from [Link]
Sources
- 1. This compound | 493-03-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Two new octahydronaphthalene derivatives, trichodermic acids C and D produced by Trichoderma sp. HN-1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Formation of dihydronaphthalenes via organocatalytic enatioselective Michael-aldol cascade reactions with arylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: McMurry Coupling for Octahydronaphthalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide details the application of the McMurry coupling reaction for the synthesis of octahydronaphthalenes, a key structural motif in many natural products and pharmacologically active compounds. This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of the McMurry Coupling
The intramolecular McMurry coupling has emerged as a powerful tool in organic synthesis for the construction of cyclic and bicyclic systems.[1][2] This reductive coupling of two carbonyl functionalities, typically aldehydes or ketones, is mediated by low-valent titanium reagents to form an alkene.[3][4] For the synthesis of octahydronaphthalenes, this reaction offers a convergent and efficient route to a challenging bicyclic framework, often from readily available dicarbonyl precursors.[5] The reaction's ability to form sterically hindered and strained ring systems makes it particularly valuable for complex target-oriented synthesis.[1][6]
The core strength of the McMurry coupling lies in its ability to forge a carbon-carbon double bond through a deoxygenation process, a transformation that can be difficult to achieve through other olefination methods, especially in sterically demanding environments.[7][8] This application note will delve into the practical execution of this reaction for the synthesis of octahydronaphthalene, providing researchers with the necessary knowledge to successfully implement this methodology in their own synthetic endeavors.
Reaction Mechanism: A Tale of Two Electrons
The McMurry coupling reaction proceeds through a two-step mechanism, initiated by the formation of a low-valent titanium species.[3][9] This is typically generated in situ by the reduction of titanium(III) or titanium(IV) chloride with a suitable reducing agent, such as zinc powder, zinc-copper couple, or lithium aluminum hydride.[3][10]
The mechanism can be summarized as follows:
-
Single-Electron Transfer and Pinacol Formation: The low-valent titanium species, acting as a potent reducing agent, transfers single electrons to the two carbonyl groups of the dicarbonyl substrate. This generates ketyl radical anions which then dimerize to form a titanium pinacolate intermediate.[3][4] This initial step is analogous to the pinacol coupling reaction.[3] At lower temperatures (e.g., 0 °C), this pinacol intermediate can sometimes be isolated.[10]
-
Deoxygenation to the Alkene: Upon heating, the titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium.[3][4] This step results in the formation of the desired alkene and titanium dioxide as a byproduct. The reaction is typically heterogeneous due to the insolubility of the low-valent titanium reagent in common organic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).[10]
The overall transformation is a reductive coupling that efficiently converts two carbonyl groups into a carbon-carbon double bond.
Caption: The two-step mechanism of the McMurry coupling reaction.
Experimental Protocol: Synthesis of Octahydronaphthalene
This protocol provides a detailed procedure for the intramolecular McMurry coupling of a suitable diketone precursor to yield octahydronaphthalene. The choice of the starting diketone will determine the substitution pattern on the final octahydronaphthalene ring system.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Titanium(IV) chloride (TiCl₄) | ≥99.9% | Major Chemical Suppliers | Corrosive and moisture-sensitive. Handle under inert atmosphere. |
| Zinc dust (<10 µm) | High purity | Major Chemical Suppliers | Activated prior to use is recommended. |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Major Chemical Suppliers | Distill from sodium/benzophenone before use. |
| Dicarbonyl Precursor | As required | Synthesized or Purchased | Must be thoroughly dried. |
| Pyridine | Anhydrous | Major Chemical Suppliers | Used as a catalyst. |
| Diethyl ether (Et₂O) | Anhydrous | Major Chemical Suppliers | For extraction. |
| Saturated aq. K₂CO₃ | Reagent | - | For workup. |
| Anhydrous MgSO₄ | Reagent | - | For drying. |
| Celite® | - | - | For filtration. |
Step-by-Step Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). TiCl₄ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Preparation of the Low-Valent Titanium Reagent:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (4.0 eq).
-
Assemble the apparatus and flush thoroughly with argon.
-
Add anhydrous DME (sufficient to make a 0.1 M solution of the dicarbonyl precursor) to the flask via a cannula.
-
Cool the flask to 0 °C in an ice bath and begin stirring.
-
Slowly add titanium(IV) chloride (2.0 eq) to the stirred suspension of zinc dust in DME via the dropping funnel over 30 minutes. An exothermic reaction will occur, and the mixture will turn from a yellow/orange color to black.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours under a continuous argon stream. The resulting black slurry is the active low-valent titanium reagent.
-
-
Intramolecular Coupling Reaction:
-
Dissolve the dicarbonyl precursor (1.0 eq) in anhydrous DME.
-
Add a catalytic amount of anhydrous pyridine (0.1 eq) to the solution of the dicarbonyl precursor.
-
Slowly add the solution of the dicarbonyl precursor and pyridine to the refluxing slurry of the low-valent titanium reagent via the dropping funnel over 6-8 hours. This slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-16 hours to ensure complete conversion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, careful addition of saturated aqueous potassium carbonate (K₂CO₃) solution until the black color disappears and a greyish precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure octahydronaphthalene product.
-
Caption: Experimental workflow for the synthesis of octahydronaphthalene.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of the low-valent titanium reagent. | Ensure all reagents and solvents are strictly anhydrous. Consider activating the zinc dust prior to use (e.g., with HCl wash followed by drying). |
| Intermolecular polymerization of the dicarbonyl precursor. | Employ high dilution conditions by adding the substrate solution very slowly to the refluxing titanium slurry. | |
| Formation of Pinacol Side Product | Insufficient reaction temperature or time for deoxygenation. | Ensure the reaction is maintained at reflux for the recommended duration. Higher boiling solvents like DME are preferred over THF. |
| Incomplete Reaction | Deactivation of the titanium reagent. | Use a sufficient excess of the low-valent titanium reagent (typically 4-5 equivalents). |
| Difficult Purification | Presence of titanium salts in the crude product. | Thoroughly wash the filter cake during the workup to remove as many inorganic byproducts as possible. |
Conclusion
The intramolecular McMurry coupling is a robust and reliable method for the synthesis of octahydronaphthalenes. By carefully controlling the reaction conditions, particularly the slow addition of the dicarbonyl precursor to a pre-formed low-valent titanium reagent, high yields of the desired bicyclic alkene can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of a wide range of substituted octahydronaphthalene derivatives, which are valuable intermediates in the development of new therapeutic agents and other advanced materials.
References
- Takeda, T., & Tsubouchi, A. (2014). The McMurry Coupling and Related Reactions. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1066-1111). Elsevier.
- Ephritikhine, M. (2013). Low-Valent Titanium-Mediated Reductive Coupling of Carbonyl Compounds. In Titanium and Zirconium in Organic Synthesis (pp. 245-281). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Wikipedia. (2023, October 29). McMurry reaction. Retrieved from [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885–15909. [Link]
-
ResearchGate. (n.d.). The McMurry Coupling and Related Reactions. Retrieved from [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885–15909. [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from [Link]
-
Al-awar, R. S., et al. (2012). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Molecules, 17(5), 5468-5480. [Link]
-
ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from.... Retrieved from [Link]
-
SlideShare. (2015, October 21). Mcmurry reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. Retrieved from [Link]
- Fleming, M. P., & McMurry, J. E. (1981). Reductive coupling of carbonyls to alkenes: adamantylideneadamantane. Organic Syntheses, 60, 113.
-
Duan, X.-F., et al. (2006). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry, 71(26), 9873–9876. [Link]
-
ResearchGate. (n.d.). McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. Retrieved from [Link]
-
McMurry, J. E., & Bosch, G. K. (1987). Synthesis of macrocyclic terpenoid hydrocarbons by intramolecular carbonyl coupling: bicyclogermacrene, lepidozene, and casbene. The Journal of Organic Chemistry, 52(22), 4885–4892. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mcmurry reaction | PPTX [slideshare.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. McMurry Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Octahydronaphthalene (Decalin) as a High-Boiling Solvent
Introduction: The Strategic Utility of Octahydronaphthalene (Decalin)
Decahydronaphthalene, commonly known as Decalin, represents the fully hydrogenated derivative of naphthalene and stands as a cornerstone high-boiling solvent in advanced chemical applications.[1] Its robust thermal stability, chemical inertness, and high boiling point make it an indispensable tool for reactions requiring significant energy input or precise temperature control above the boiling points of common solvents. Decalin exists as two primary stereoisomers: cis-decalin and trans-decalin.[1][2] The trans form is thermodynamically more stable due to reduced steric strain, a factor that can be critical in stereoselective syntheses.[2][3] This guide provides an in-depth exploration of Decalin's applications, detailed experimental protocols, and critical safety considerations for researchers in organic synthesis, materials science, and drug development.
The choice of Decalin is often a deliberate, strategic decision rooted in its unique physicochemical properties. Unlike lower-boiling solvents, Decalin allows reaction temperatures to be maintained consistently at levels approaching 190°C, which is essential for overcoming high activation energy barriers in reactions such as intramolecular Diels-Alder cyclizations or thermal rearrangements.[4] Furthermore, its capacity to act as a hydrogen donor at very high temperatures is leveraged in specialized applications like advanced jet fuel research and the feedstock recycling of polymers.[5][6]
Caption: Hydrogenation pathway from naphthalene to decalin isomers.
Section 1: Physicochemical Properties
Understanding the distinct properties of the cis and trans isomers is fundamental to selecting the appropriate grade for a given application. The higher boiling point of the trans isomer, coupled with its greater stability, often makes it the preferred choice for high-temperature applications.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | [1] |
| Molar Mass | 138.25 g/mol | 138.25 g/mol | [1] |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Boiling Point | ~196 °C (385 °F) | ~187 °C (369 °F) | [1] |
| Melting Point | -43 °C (-45 °F) | -30 °C (-23 °F) | [1] |
| Density | 0.896 g/cm³ | 0.870 g/cm³ | [1] |
| Thermodynamic Stability | Less Stable | More Stable | [2][3] |
Section 2: Core Applications as a High-Boiling Solvent
High-Temperature Organic Synthesis
Decalin is a solvent of choice for reactions that are sluggish or non-viable at lower temperatures. Its inert nature prevents interference with reactive intermediates, a common issue with more functionalized solvents like DMF or DMSO at elevated temperatures.[7]
-
Rationale: Many crucial transformations in complex molecule synthesis, such as pericyclic reactions (e.g., Diels-Alder, Cope rearrangement) and certain condensation reactions, possess high activation energies. Decalin provides the necessary thermal energy to drive these reactions to completion, often leading to higher yields and shorter reaction times compared to refluxing in lower-boiling solvents like toluene or xylene.[4][8]
Polymer Chemistry and Material Science
The high thermal stability of Decalin makes it an excellent medium for studying the synthesis and degradation of thermally robust polymers.
-
Feedstock Recycling: In the thermal degradation of plastics like high-density polyethylene (HDPE), Decalin serves not only as a solvent to create a uniform reaction phase but also as a hydrogen donor to control degradation pathways and improve the yield of valuable α-olefins.[6][9]
-
Nanoparticle Synthesis: The synthesis of crystalline nanoparticles often requires prolonged heating at high temperatures to facilitate controlled particle growth and annealing. Decalin provides a stable, high-temperature environment that prevents solvent boiling, enabling the formation of monodisperse nanoparticles with well-defined morphologies.[10][11]
Specialized Applications in Fuel Research
Decalin is a model compound for multiring naphthene-class components in surrogate jet fuels.[5] Its high thermal stability and ability to decompose without forming deposits are critical characteristics for advanced aviation fuels.[5] Furthermore, its role as a hydrogen donor can suppress the formation of pyrolytic deposits, enhancing fuel efficiency and engine longevity.[5]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Protocol 3.1: High-Temperature Intramolecular Diels-Alder (IMDA) Reaction
This protocol describes a general procedure for conducting an IMDA reaction to form a bicyclic system, a common motif in natural product synthesis.[4]
Objective: To cyclize a triene precursor into a cis-fused octahydronaphthalene core.
Materials:
-
Triene Precursor (1.0 eq)
-
trans-Decalin, anhydrous (sufficient to make a 0.01 M solution)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux, including a condenser and a thermocouple
-
Heating mantle with a stirrer
-
Rotary evaporator
Step-by-Step Methodology:
-
System Preparation: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Setup: Dissolve the triene precursor (e.g., 500 mg) in anhydrous trans-decalin (approx. 360 mL for a 0.01 M solution) in the reaction flask.
-
Inerting the System: Purge the system with argon or nitrogen for 15 minutes to remove oxygen, which could lead to side reactions at high temperatures.
-
Reaction Execution:
-
Heat the solution to reflux (approx. 185-190°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) by periodically taking small aliquots. The reaction may require 12-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the Decalin. Note: A high-vacuum pump and elevated bath temperature may be required for efficient removal.[12]
-
Purify the resulting crude residue using column chromatography on silica gel to isolate the desired octahydronaphthalene product.
-
Rationale & Scientist's Notes:
-
Why Decalin? The high reflux temperature is critical to provide the activation energy for the IMDA cyclization, which is often kinetically slow.[4] Toluene (b.p. 111°C) or xylene (b.p. ~140°C) would be insufficient.
-
Why Dilute Conditions (0.01 M)? In an intramolecular reaction, dilute conditions are employed to disfavor competing intermolecular side reactions, thereby maximizing the yield of the desired cyclized product.
-
Solvent Removal: Decalin's high boiling point makes its removal challenging. A Kugelrohr apparatus or short-path distillation may be more effective than a standard rotary evaporator for final traces.
Caption: Hazard logic for peroxide formation in stored Decalin.
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Conduct all transfers and experiments within a certified chemical fume hood.
-
Storage: Store Decalin in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation. Store away from heat and direct sunlight.
-
Peroxide Testing: Before using Decalin that has been stored for an extended period, it is mandatory to test for the presence of peroxides. This can be done using commercially available peroxide test strips. If peroxides are detected, the solvent must be treated (e.g., with sodium sulfite or by passing through activated alumina) or disposed of according to institutional safety guidelines.
Solvent Recovery
Due to its high cost and boiling point, recovering and recycling Decalin is often practical.
-
Method: Simple distillation can be used to separate Decalin from non-volatile reaction products. For separating from compounds with similar boiling points, fractional distillation is required.
-
Safety: Never distill to dryness. This can concentrate explosive peroxides. Always leave a small residual volume in the distillation flask.
Section 5: Conclusion
Octahydronaphthalene (Decalin) is a powerful, high-performance solvent that enables chemical transformations unattainable in more common, lower-boiling media. Its application is a calculated choice based on its exceptional thermal stability and inertness. However, its successful use is contingent upon a thorough understanding of its properties, particularly the differences between its isomers, and a rigorous adherence to safety protocols to mitigate the significant hazard of peroxide formation. By leveraging the protocols and insights provided in this guide, researchers can safely and effectively harness the unique capabilities of Decalin to advance their scientific objectives.
Section 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12386532, 1,2,3,4,4a,5,6,7-Octahydronaphthalene. [Link]
-
Sivaramakrishnan, R., & Brezinsky, K. (2007). Thermal Decomposition of Decalin: An Ab Initio Study. The Journal of Organic Chemistry, 72(9), 3179–3185. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (Date not available). Exploring Synthesis Pathways for Complex Organic Intermediates. [Link]
-
Wikipedia contributors. (2024, November 26). Decalin. In Wikipedia, The Free Encyclopedia. [Link]
-
Sattely, E. S., & Ling, T. (2004). Stereoselective Synthesis of the Octahydronaphthalene Unit of Integramycin via an Intramolecular Diels−Alder Reaction. Organic Letters, 6(13), 2213–2216. [Link]
-
Sivaramakrishnan, R., & Brezinsky, K. (2007). Thermal decomposition of decalin: an ab initio study. The Journal of Organic Chemistry. [Link]
-
Carl ROTH GmbH + Co. KG. (Date not available). Safety Data Sheet: Tetrahydronaphthalene. [Link]
-
ResearchGate. (Date not available). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from cis-9,10-decalindiol and trans-9,10-decalindiol. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79026, Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12386535, 1,2,3,4,4a,5,8,8a-Octahydronaphthalene. [Link]
-
Yomura, S., & Karube, F. (2023). Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (Date not available). Cis and Trans Decalin. [Link]
-
Cheméo. (Date not available). Chemical Properties of this compound (CAS 493-03-8). [Link]
-
ChemSynthesis. (2025). This compound. [Link]
-
Safety Data Sheet. (2021). [https://www.eberhard- कांटेक्ट.de/wp-content/uploads/2021/03/sdb_Raumduft_amber_noir_EN.pdf]([Link] कांटेक्ट.de/wp-content/uploads/2021/03/sdb_Raumduft_amber_noir_EN.pdf)
-
Safety Data Sheet. (2021). [https://www.eberhard- कांटेक्ट.de/wp-content/uploads/2021/03/sdb_Raumduft_white_musk_EN.pdf]([Link] कांटेक्ट.de/wp-content/uploads/2021/03/sdb_Raumduft_white_musk_EN.pdf)
-
Serrano, D. P., Aguado, J., Vicente, G., & Sánchez, N. (2006). Enhanced Production of α-Olefins by Thermal Degradation of High-Density Polyethylene (HDPE) in Decalin Solvent: Effect of the Reaction Time and Temperature. Industrial & Engineering Chemistry Research. [Link]
-
ChemSynthesis. (2025). 1-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene. [Link]
-
BioChromato. (2025). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]
-
ChemTalk. (Date not available). A Deep Dive into Common Organic Solvents. [Link]
-
da Silva, F. M., & da Silva, L. (2004). Environmentally Benign Solvents in Organic Synthesis: Current Topics. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. YouTube. [Link]
-
Bykov, A. V., et al. (2020). t-/c-decalin ratio versus temperature in different solvents. ResearchGate. [Link]
-
ResearchGate. (Date not available). Investigation into the impact of n-decane, decalin and iso-paraffinic solvent on elastomeric sealing materials. [Link]
-
American Chemical Society. (2024). SOLVENTS. ACS Publications. [Link]
-
Chambroad. (Date not available). High Boiling Point Aromatic Solvent SA-1500. [Link]
-
Oakwood Chemical. (Date not available). This compound, 70%+ (GC), C10H16, 5 grams. [Link]
-
Aguado, J. L., et al. (2006). Effect of Decalin Solvent on the Thermal Degradation of HDPE. Sílice (CSIC). [Link]
-
Wagener, P., & Barcikowski, S. (2024). Laser synthesis of nanoparticles in organic solvents – products, reactions, and perspectives. PMC - NIH. [Link]
-
Schultz Canada Chemicals Ltd. (Date not available). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene. [Link]
-
Impactfactor. (2024). Developments in the Green Synthesis of Medicinal Nanoparticles: From Benign Solvents to Bio-assisted Sources. [Link]
-
Park, K. (Date not available). PLGA micro/nanosphere synthesis by droplet microfluidic solvent evaporation and extraction approaches. Controlled Release Society. [Link]
-
ResearchGate. (2024). Cyrene as solvent for metal nanoparticle synthesis. [Link]
-
ResearchGate. (2011). High boiling point solvents. [Link]
-
Society of Radiographers. (Date not available). Emergency treatment of anaphylactic reactions. [Link]
-
CORE. (2024). Reaction Chemistry & Engineering. [Link]
-
Wikipedia contributors. (2024, October 27). Tetramethyl acetyloctahydronaphthalenes. In Wikipedia, The Free Encyclopedia. [Link]
-
Principles of Antineoplastic Therapy. (Date not available). CARBOPLATIN HYPERSENSITIVITY REACTIONS. [Link]
-
Agency for Clinical Innovation. (Date not available). Anaphylaxis or allergic reactions | Adult ECAT protocol. [Link]
-
MD Anderson Cancer Center. (2025). Management of Contrast Media Reactions - Adult. [Link]
Sources
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Enhanced Production of α-Olefins by Thermal Degradation of High-Density Polyethylene (HDPE) in Decalin Solvent:â Effect of the Reaction Time and Temperature - figshare - Figshare [figshare.com]
- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 8. nbinno.com [nbinno.com]
- 9. Sílice [silice.csic.es]
- 10. Laser synthesis of nanoparticles in organic solvents – products, reactions, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
Application Notes and Protocols for the Purification of Octahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance and Challenge of Purifying Octahydronaphthalene Isomers
Octahydronaphthalene, commonly known as decalin, is a bicyclic alkane that serves as a crucial structural motif in a vast array of natural products, particularly steroids and terpenes, and as a versatile building block in synthetic organic chemistry.[1][2] Its rigid, three-dimensional scaffold allows for the precise spatial arrangement of functional groups, a key determinant of biological activity. Decalin exists as two primary geometric isomers, cis-decalin and trans-decalin, which arise from the stereochemistry at the ring fusion.[1][3] These isomers are diastereomers and possess distinct physical and chemical properties, including differences in stability, boiling point, and conformational flexibility.[3][4]
The trans-isomer is thermodynamically more stable than the cis-isomer due to reduced steric strain.[4] The conformational rigidity of the trans-isomer, which is "locked" and cannot undergo ring-flipping, contrasts with the conformational flexibility of the cis-isomer.[3] These structural nuances have profound implications in fields such as drug development, where the specific geometry of a molecule can dictate its pharmacological activity. Consequently, the ability to isolate and purify specific octahydronaphthalene isomers is of paramount importance for fundamental research and the development of new chemical entities.
The separation of these isomers, however, presents a significant challenge due to their similar physicochemical properties. This application note provides a comprehensive guide to various protocols for the purification of octahydronaphthalene isomers, with a focus on practical, field-proven methodologies. We will delve into the principles and detailed procedures for fractional distillation, chromatographic techniques, and crystallization, offering insights into the rationale behind experimental choices to empower researchers to achieve high-purity isomers.
Physicochemical Properties of cis- and trans-Decalin
A thorough understanding of the physical properties of the isomers is fundamental to selecting and optimizing a purification strategy. The key differences that can be exploited for separation are summarized below.
| Property | cis-Decalin | trans-Decalin | Rationale for Separation |
| Boiling Point | ~195 °C | ~187 °C | The ~8 °C difference allows for separation by fractional distillation.[3] |
| Melting Point | -43 °C | -30 °C | The difference in melting points can be exploited in fractional crystallization. |
| Density (at 20°C) | ~0.896 g/mL | ~0.870 g/mL | Minor difference, less commonly used for preparative separation. |
| Thermodynamic Stability | Less stable | More stable (~2 kcal/mol) | Influences isomer ratios in equilibrium reactions but not directly used for physical separation.[4] |
| Conformational Flexibility | Flexible (undergoes ring-flip) | Rigid (conformationally locked) | Differences in molecular shape can be exploited in chromatographic separations.[3] |
Purification Protocols
Fractional Distillation
Fractional distillation is a widely used technique for separating liquids with close boiling points and is a primary method for the bulk separation of cis- and trans-decalin. The success of this technique hinges on the use of a fractionating column with a sufficient number of theoretical plates to achieve the desired separation efficiency.
Causality Behind Experimental Choices: The 8°C difference in boiling points between cis- and trans-decalin necessitates a distillation setup with high resolving power. A fractionating column with a high number of theoretical plates provides a large surface area for repeated vaporization-condensation cycles, progressively enriching the vapor phase with the more volatile component (trans-decalin). The reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) is a critical parameter; a high reflux ratio enhances separation but prolongs the distillation time. For isomers with very close boiling points, a very high reflux ratio is often necessary.[5]
Experimental Protocol: Fractional Distillation of cis- and trans-Decalin Isomers
This protocol is based on established methods for separating isomers with small boiling point differences.[5]
Materials:
-
Crude decalin mixture (cis and trans isomers)
-
Fractional distillation apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with at least 50 theoretical plates)[5]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
-
Boiling chips
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Add the crude decalin mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and the distillation head to minimize heat loss and maintain a proper temperature gradient.
-
Heating and Equilibration: Begin heating the flask gently. As the mixture starts to boil, you will see a ring of condensate rising up the column. Adjust the heating rate to allow the column to slowly become saturated with vapor. This equilibration period is crucial for achieving good separation.
-
Distillation and Fraction Collection:
-
Set the reflux ratio to a high value (e.g., 15:1 or higher).[5] This means for every 16 drops of condensate, one drop is collected as distillate.
-
Slowly begin to collect the distillate. The first fraction will be enriched in the lower-boiling trans-decalin. Monitor the temperature at the distillation head; it should remain steady at the boiling point of the trans-isomer (~187 °C).
-
Collect the trans-decalin fraction until the temperature begins to rise, indicating that the higher-boiling cis-isomer is starting to distill.
-
Change the receiving flask to collect an intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the cis-isomer (~195 °C), change the receiving flask again to collect the purified cis-decalin.
-
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Steam Distillation as an Alternative
For the purification of decalin isomers, steam distillation offers an energy-efficient alternative to conventional fractional distillation.[5] In this process, steam is passed through the decalin mixture. The water and decalin, being immiscible, will co-distill at a temperature below the boiling point of water.[6] Since the vapor pressure of the mixture is the sum of the individual vapor pressures, the mixture boils when the total pressure equals the atmospheric pressure.[7] This method can be particularly advantageous as it avoids the need for high temperatures that could potentially lead to decomposition of thermally sensitive compounds. A patent describes a method using steam distillation with a rectifying column of 50 theoretical plates and a reflux ratio of 15:1 to achieve high purity separation of cis- and trans-decalin.[5]
Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a powerful technique for isolating small to moderate quantities of highly pure volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Causality Behind Experimental Choices: The choice of the stationary phase is critical for separating isomers. For non-polar compounds like decalin, a non-polar stationary phase (e.g., based on dimethylpolysiloxane) will primarily separate the isomers based on their boiling points. More polar stationary phases can provide additional selectivity based on subtle differences in polarity and molecular shape. The column length, film thickness, and temperature program are optimized to maximize the resolution between the cis and trans peaks. For preparative scale, larger diameter columns are used to accommodate larger injection volumes.
Experimental Protocol: Preparative GC of Octahydronaphthalene Isomers
This is a model protocol based on general principles of preparative GC for hydrocarbon isomers.[8]
Instrumentation:
-
Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
-
Fraction collector
-
Large volume injector
-
Preparative GC column (e.g., a packed column or a wide-bore capillary column with a non-polar or slightly polar stationary phase)
GC Conditions (Model):
-
Column: 10% OV-101 on Chromosorb W (packed column) or a DB-5 equivalent wide-bore capillary column.[8]
-
Carrier Gas: Helium or Nitrogen at a flow rate optimized for the column diameter.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for the duration required to elute both isomers.
-
-
Detector Temperature: 280 °C
-
Injection Volume: Dependent on column capacity, typically in the microliter to milliliter range for packed columns.
Procedure:
-
Method Development: Initially, develop an analytical-scale GC method to achieve baseline separation of the cis and trans isomers.
-
Sample Preparation: Dissolve the crude decalin mixture in a minimal amount of a volatile solvent (e.g., hexane).
-
Injection and Separation: Inject the sample onto the preparative GC column. The separation will occur as the sample travels through the column.
-
Fraction Collection: The effluent from the column is split, with a small portion going to the detector and the majority directed to the fraction collector. Timed collection windows are set based on the retention times of the cis and trans isomers determined during method development.
-
Solvent Removal and Purity Analysis: The collected fractions are typically dissolved in a solvent. The solvent can be carefully evaporated to yield the purified isomer. The purity of each fraction should be confirmed by analytical GC.
Caption: Workflow for the purification of decalin isomers using preparative GC.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
While GC is well-suited for volatile compounds like decalin, preparative HPLC offers an alternative, particularly for less volatile or thermally sensitive derivatives of octahydronaphthalene. The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices: For non-polar molecules like decalin, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane) is a logical choice. The separation mechanism relies on adsorption, where the isomers interact differently with the polar surface of the stationary phase. Reversed-phase HPLC (non-polar stationary phase, polar mobile phase) is generally less effective for these non-polar hydrocarbons. The choice of mobile phase composition is critical to achieve adequate resolution.
Experimental Protocol: Preparative HPLC of Octahydronaphthalene Isomers (Model)
This is a model protocol based on general principles for the separation of non-polar isomers.
Instrumentation:
-
Preparative HPLC system with a pump, injector, and a UV detector (or a refractive index detector if the compounds lack a chromophore).
-
Fraction collector.
-
Preparative normal-phase column (e.g., silica or diol-bonded silica).
HPLC Conditions (Model):
-
Column: Silica gel column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: Isocratic elution with n-hexane. The polarity may be slightly adjusted with a very small percentage of a more polar solvent like isopropanol or ethyl acetate to optimize retention and separation.
-
Flow Rate: Dependent on column diameter, e.g., 10-20 mL/min.
-
Detection: Refractive Index (RI) detector.
-
Injection Volume: Optimized based on loading studies, typically in the milligram range per injection.
Procedure:
-
Method Development: Develop an analytical-scale normal-phase HPLC method to separate the isomers.
-
Sample Preparation: Dissolve the crude decalin mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the preparative column and begin the isocratic elution.
-
Fraction Collection: Collect fractions based on the retention times of the isomers.
-
Solvent Removal and Purity Analysis: Evaporate the solvent from the collected fractions to obtain the purified isomers. Confirm the purity by analytical HPLC or GC.
Advanced Application: Chiral Separation of Decalin Derivatives
For chiral derivatives of decalin, enantiomeric separation is often required. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP).[9] The enantiomers interact diastereomerically with the CSP, leading to different retention times. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations.[9] Alternatively, chiral mobile phase additives can be used with an achiral column.[10]
Fractional Crystallization
Fractional crystallization is a purification technique based on differences in the solubility of compounds in a solvent at a given temperature. By carefully controlling the temperature, the less soluble component can be induced to crystallize out of the solution while the more soluble component remains dissolved.
Causality Behind Experimental Choices: The success of fractional crystallization depends on finding a suitable solvent in which the solubilities of the cis and trans isomers are sufficiently different and show a strong temperature dependence. The cooling rate is a critical parameter; slow cooling promotes the formation of larger, purer crystals. Seeding the supersaturated solution with a pure crystal of the desired isomer can promote selective crystallization.
Experimental Protocol: Fractional Crystallization of Decalin Isomers (Model)
This is a general protocol that would require optimization for the specific solvent and isomer mixture.
Materials:
-
Crude decalin mixture
-
Suitable solvent (e.g., methanol, ethanol, or a solvent mixture)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Low-temperature bath or refrigerator
Procedure:
-
Solvent Screening: Identify a suitable solvent by testing the solubility of the decalin mixture at both room temperature and elevated temperatures. An ideal solvent will dissolve the mixture when hot but have limited solubility when cold.
-
Dissolution: Dissolve the crude decalin mixture in the minimum amount of hot solvent to create a saturated solution.
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to induce crystallization. The isomer with the lower solubility in the cold solvent will crystallize first.
-
-
Isolation of Crystals: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the other isomer.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC or NMR.
-
Recrystallization: For higher purity, the collected crystals can be subjected to one or more recrystallization steps.
Caption: Logical workflow for the purification of decalin isomers via fractional crystallization.
Purity Analysis
Accurate assessment of isomeric purity is a critical step in any purification protocol. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for quantifying the relative amounts of cis- and trans-decalin. The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer.
GC-FID Protocol for Purity Analysis
This protocol is adapted from a method for analyzing reaction byproducts in decahydronaphthalene.[11]
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary GC column
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Inlet Temperature: 250 °C.[11]
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Detector Temperature: 280 °C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified decalin fraction in a suitable solvent (e.g., hexane) at approximately 1 mg/mL.
-
Injection: Inject the sample into the GC.
-
Data Analysis: Integrate the peaks corresponding to the cis and trans isomers. The percentage purity can be calculated from the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers and to assess purity. The spectra of the two isomers are distinct due to their different symmetries and conformational properties.[12] For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample, and the purity is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[13]
Conclusion
The purification of octahydronaphthalene isomers is a critical yet challenging task in many areas of chemical science. The choice of purification method depends on the scale of the separation, the required purity, and the available instrumentation. For bulk separations, fractional distillation is a viable, albeit demanding, technique. For high-purity, smaller-scale isolations, preparative gas chromatography offers excellent resolution. Preparative HPLC and fractional crystallization provide valuable alternatives, particularly for functionalized decalin derivatives. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate the purification of these important bicyclic alkanes, thereby enabling further advancements in their respective fields.
References
- CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google P
-
SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (URL: [Link])
-
Supercritical Fluid Chromatography - ResearchGate. (URL: [Link])
-
Supercritical fluid chromatography - Wikipedia. (URL: [Link])
-
What Is Supercritical Fluid Chromatography? - Chemistry For Everyone - YouTube. (URL: [Link])
-
3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction - Chemistry LibreTexts. (URL: [Link])
-
Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data - MDPI. (URL: [Link])
-
Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. (URL: [Link])
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (URL: [Link])
-
Steam distillation - Wikipedia. (URL: [Link])
-
Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (URL: [Link])
-
A review on method development by hplc - SciSpace. (URL: [Link])
-
Isolation of natural products by preparative gas chromatography - PubMed. (URL: [Link])
-
Preparative Gas Chromatography and Its Applications - ResearchGate. (URL: [Link])
-
Easy Access to Polyfunctionalized Chiral Decalins - PMC. (URL: [Link])
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (URL: [Link])
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (URL: [Link])
-
Steam Distillation- Methods of Purification of Organic Compounds - YouTube. (URL: [Link])
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (URL: [Link])
-
Naphthalene Purity Determination - Regulations.gov. (URL: [Link])
-
Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from... - ResearchGate. (URL: [Link])
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (URL: [Link])
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (URL: [Link])
- CN104130095B - A kind of method being separated cis-decaline and trans-decalin - Google P
-
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (URL: [Link])
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])
-
The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also - . (URL: [Link])
-
Cis and Trans Decalin - Chemistry Steps. (URL: [Link])
-
Decalins | Dalal Institute. (URL: [Link])
-
A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent - INFO - Oak Ridge National Laboratory. (URL: [Link])
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - MSU Chemistry. (URL: [Link])
-
Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2 - MDPI. (URL: [Link])
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (URL: [Link])
-
GAS CHROMATOGRAPHY – FLAME IONIZATION DETECTOR (HS-GC-FID) METHOD FOR - Revue Roumaine de Chimie -. (URL: [Link])
-
Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones | ACS Omega - ACS Publications. (URL: [Link])
-
12.9: Conformations of Decalin - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 6. Steam distillation - Wikipedia [en.wikipedia.org]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Lewis acid catalysis in reactions involving octahydronaphthalene
An Application Guide to Lewis Acid Catalysis in Reactions Involving Octahydronaphthalene
For researchers, synthetic chemists, and professionals in drug development, the octahydronaphthalene skeleton represents a prevalent and vital structural motif found in a vast array of bioactive natural products, including steroids, terpenes, and alkaloids. The stereocontrolled synthesis of this fused bicyclic system is a cornerstone of complex molecule synthesis. Lewis acid catalysis has emerged as an indispensable tool in this field, offering powerful strategies to accelerate reactions, control regioselectivity, and, most critically, establish precise stereochemical outcomes.
This document serves as a detailed application guide, moving beyond simple protocols to explain the underlying principles and causal relationships that govern the successful application of Lewis acid catalysis in the synthesis and functionalization of octahydronaphthalene frameworks.
The Role of the Lewis Acid: A Mechanistic Overview
At its core, a Lewis acid acts as an electron pair acceptor. In the context of reactions building or modifying octahydronaphthalene systems, its primary function is to coordinate with a Lewis basic site on one of the reactants (typically an oxygen or nitrogen atom of a carbonyl, ether, or imine). This coordination has profound electronic consequences that dictate the reaction's course and efficiency.[1]
-
Activation of Electrophiles : By withdrawing electron density, the Lewis acid renders the substrate more electrophilic. In a Diels-Alder reaction, this coordination to a dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition with the diene.[1][2] Similarly, in Friedel-Crafts reactions, the Lewis acid facilitates the generation of a highly reactive acylium or carbocationic intermediate.[3][4][5]
-
Control of Selectivity : The choice of Lewis acid can profoundly influence the chemo-, regio-, and stereoselectivity of a reaction.[6] Bulky Lewis acids can create a sterically hindered environment, directing incoming nucleophiles to a specific face of the molecule. Furthermore, bidentate coordination to a substrate can lock it into a rigid conformation, leading to highly predictable stereochemical outcomes.[1]
-
Alternative Mechanistic Viewpoint : While the LUMO-lowering model is widely accepted, recent computational studies suggest that Lewis acids may also accelerate Diels-Alder reactions by reducing the Pauli repulsion between the π-electron systems of the reacting partners.[7][8] This polarization of the dienophile's electron system away from the reacting C=C double bond diminishes the destabilizing four-electron repulsion in the transition state.[7]
The following diagram illustrates the general principle of Lewis acid activation in a Diels-Alder reaction, a key strategy for forming the octahydronaphthalene core.
Caption: Lewis acid activation in a Diels-Alder cycloaddition.
Application I: The Diels-Alder Reaction for Core Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, is arguably the most powerful method for constructing the 6-membered ring of the octahydronaphthalene system. Lewis acids not only increase the reaction rate but also enhance the endo-selectivity due to stronger secondary orbital interactions in the transition state.[9]
Comparative Analysis of Common Lewis Acids
The choice of Lewis acid is critical and depends on the reactivity of the substrates and the desired outcome. Strong Lewis acids can cause undesired side reactions, while weaker ones may not provide sufficient rate enhancement.[6]
| Lewis Acid | Typical Loading (mol%) | Relative Strength | Key Characteristics & Considerations |
| AlCl₃, FeCl₃ | 10 - 100+ | Strong | Highly reactive, effective for unreactive substrates. Moisture sensitive. Can require stoichiometric amounts in acylations.[3][9] |
| TiCl₄, SnCl₄ | 10 - 100 | Strong | Widely used, good balance of reactivity and handling. Can act as a bidentate chelating agent to enforce stereochemistry.[1][10] |
| BF₃·OEt₂ | 20 - 100 | Moderate | Convenient liquid form. Less prone to causing polymerization of dienes compared to stronger acids. |
| ZnCl₂ | 20 - 100 | Moderate | Milder Lewis acid, useful for substrates with sensitive functional groups.[4] |
| Ca(OTf)₂, Sc(OTf)₃ | 5 - 20 | Mild | Often highly effective in catalytic amounts, tolerant of some functional groups, and can be used in greener solvents.[9] |
Protocol: Ca(OTf)₂-Catalyzed Diels-Alder Reaction
This protocol describes a sustainable and effective method for the Diels-Alder reaction to form a key octahydronaphthalene precursor, adapted from established procedures.[9] This system uses a mild Lewis acid, making it suitable for a broader range of functionalized substrates.
Objective: To synthesize an octahydronaphthalene derivative via a Lewis acid-catalyzed Diels-Alder reaction between a suitable diene and dienophile.
Materials:
-
Diene (e.g., 1-vinylcyclohexene)
-
Dienophile (e.g., methyl acrylate)
-
Calcium triflate (Ca(OTf)₂)
-
Tetrabutylammonium hexafluorophosphate ((n-Bu)₄NPF₆) (optional additive to enhance Lewis acidity[9])
-
Anhydrous Dichloromethane (DCM)
-
Aqueous citric acid solution (10%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Loading: To the flask, add Ca(OTf)₂ (0.10 mmol, 10 mol%) and, if used, (n-Bu)₄NPF₆ (0.10 mmol, 10 mol%).
-
Solvent and Reactants: Add anhydrous DCM (10 mL). Cool the mixture to 0 °C using an ice bath. Add the diene (1.2 mmol, 1.2 eq.) followed by the dropwise addition of the dienophile (1.0 mmol, 1.0 eq.).
-
Reaction: Stir the reaction at 0 °C to -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4 hours.[9]
-
Workup: Upon completion, quench the reaction by adding cold 10% aqueous citric acid solution (10 mL) at 0 °C.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold saturated aqueous NaHCO₃ solution (20 mL) and cold saturated brine solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure octahydronaphthalene adduct.
Application II: Intramolecular Friedel-Crafts Reactions
The Friedel-Crafts reaction is a classic C-C bond-forming reaction that can be employed intramolecularly to perform the final ring closure to yield the octahydronaphthalene core.[3] Acylation is often preferred over alkylation as it avoids carbocation rearrangements and the product ketone is deactivated towards further reaction, preventing polysubstitution.[11]
Protocol: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Friedel-Crafts Acylation
While strong Lewis acids like AlCl₃ are traditional, protic/Lewis acid mixtures like PPA are often effective for intramolecular cyclizations, serving as both catalyst and solvent.
Objective: To cyclize a suitable phenyl-substituted carboxylic acid or its derivative to form a fused octahydronaphthalene ketone.
Materials:
-
Substrate (e.g., 4-(decahydronaphthalen-1-yl)butanoic acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the starting carboxylic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (approx. 10-20 times the weight of the substrate). Heat the mixture with stirring to 80-100 °C. The mixture will become homogeneous as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting ketone via column chromatography or recrystallization.
The following diagram outlines the general workflow for a Lewis acid-catalyzed reaction, emphasizing the need for anhydrous conditions and careful monitoring.
Caption: General experimental workflow for Lewis acid catalysis.
Asymmetric Catalysis: The Frontier of Stereocontrol
For applications in drug development, achieving enantiopure compounds is paramount. Chiral Lewis acids are designed to create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.[12][13][14] These catalysts typically consist of a metal center (e.g., Rh, Ir, B, Al) coordinated to a chiral organic ligand.[15][16][17] The catalyst activates the substrate through two-point binding, which not only enhances reactivity but also provides a rigid framework for effective asymmetric induction.[12][13][15]
The development of chiral-at-metal Lewis acids, where the metal center itself is the exclusive source of chirality, represents a novel and powerful approach.[12][15] These catalysts, often based on octahedral rhodium(III) or iridium(III) complexes, have shown high activity and excellent enantioselectivity in a variety of transformations, including Michael additions and Friedel-Crafts reactions that could be applied to functionalize octahydronaphthalene scaffolds.[15]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to moisture.[18] 2. Substrate is too deactivated.[19] 3. Insufficient catalyst loading or strength. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[18] 2. Switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃) or increase the reaction temperature.[19] 3. Increase catalyst loading or screen different Lewis acids. |
| Poor Selectivity (Regio- or Stereo-) | 1. Reaction temperature is too high. 2. Lewis acid is not providing sufficient steric or electronic control.[18] 3. Background uncatalyzed reaction is occurring. | 1. Lower the reaction temperature; selectivity is often improved at colder temperatures.[20] 2. Screen different Lewis acids, particularly bulkier ones or those capable of chelation (e.g., TiCl₄).[18] 3. Use a lower temperature and ensure the catalyst is active to favor the catalyzed pathway. |
| Product Decomposition or Side Reactions | 1. Lewis acid is too harsh for the substrate/product. 2. Prolonged reaction time.[18] | 1. Switch to a milder Lewis acid (e.g., a metal triflate).[19] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in Catalyst Removal | 1. Catalyst forms a stable complex with the product.[3] | 1. For AlCl₃, a careful aqueous workup is required to hydrolyze the complex.[3] 2. Consider using solid-supported or fluorous-tagged Lewis acids for easier removal. |
References
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Bidentate Lewis Acid Catalyzed Domino Diels-Alder Reaction of Phthalazine for the Synthesis of Bridged Oligocyclic Tetrahydronaphthalenes. DOI. [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
-
How to Correlate Lewis Acid and Reaction Selectivity?. Patsnap Eureka. [Link]
-
Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. Chemical Science (RSC Publishing). [Link]
-
Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. PMC. [Link]
-
Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. PubMed. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Wiley Online Library. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. SciSpace. [Link]
-
Friedel Crafts Reaction. sathee jee. [Link]
-
Friedel–Crafts Reaction. ResearchGate. [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC - PubMed Central. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
Asymmetric catalysis: An enabling science. PMC - NIH. [Link]
-
Reversal of reaction type selectivity by Lewis acid coordination: the ortho photocycloaddition of 1- and 2-naphthaldehyde. NIH. [Link]
-
A novel classification of Lewis acids on the basis of activity and selectivity. PubMed. [Link]
-
Reversal of reaction type selectivity by Lewis acid coordination: the ortho photocycloaddition of 1- and 2-naphthaldehyde. Semantic Scholar. [Link]
-
Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. PMC - PubMed Central. [Link]
-
(PDF) Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. ResearchGate. [Link]
-
Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. [Link]
-
Natural Products as Inspiration for the Development of Asymmetric Catalysis. PMC. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC - PubMed Central. [Link]
-
Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. PMC - PubMed Central. [Link]
-
Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]
-
Lewis Acid-catalyzed Reactions Research Articles. R Discovery. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. ResearchGate. [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. mt.com [mt.com]
- 6. How to Correlate Lewis Acid and Reaction Selectivity? [eureka.patsnap.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. A novel classification of Lewis acids on the basis of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric catalysis: An enabling science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Octahydronaphthalene Derivatives in Advanced Polymer Synthesis
Abstract
Octahydronaphthalene, commonly known as decalin, provides a unique saturated, bicyclic hydrocarbon scaffold that can impart significant thermal and mechanical stability to polymeric materials. This technical guide delves into the largely untapped potential of functionalized octahydronaphthalene derivatives as monomers and building blocks in modern polymer chemistry. We will explore the synthesis of novel polymers through techniques such as Ring-Opening Metathesis Polymerization (ROMP) of unsaturated octahydronaphthalene derivatives and polycondensation reactions involving functionalized decalin moieties. This document provides detailed theoretical frameworks, step-by-step experimental protocols, and characterization methodologies for researchers and scientists in polymer science and material development.
Introduction: The Rationale for Incorporating Octahydronaphthalene Moieties into Polymers
The decalin ring system, a saturated bicyclic structure, offers a compelling combination of rigidity, thermal stability, and hydrophobicity.[1][2] Unlike its aromatic counterpart, naphthalene, the fully hydrogenated octahydronaphthalene structure provides a non-conjugated, diamondoid-like scaffold. The incorporation of such a bulky, stable moiety into a polymer backbone is hypothesized to confer several desirable properties:
-
Enhanced Thermal Stability: The inherent stability of the decalin cage can increase the glass transition temperature (Tg) and decomposition temperature of the resulting polymer.
-
Improved Mechanical Properties: The rigid structure can enhance the modulus and hardness of the materials.
-
Controlled Hydrophobicity: The hydrocarbon nature of the decalin unit allows for the tuning of surface energy and water repellency.
-
Unique Solubility Profiles: Polymers containing decalin are expected to be soluble in non-polar organic solvents.[1]
This guide will focus on two primary strategies for leveraging these properties: the polymerization of unsaturated octahydronaphthalene derivatives via ROMP and the incorporation of functionalized decalins into condensation polymers.
Polymerization of Unsaturated Octahydronaphthalene Derivatives via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for strained cyclic olefins, driven by the release of ring strain.[3][4] By introducing unsaturation into the octahydronaphthalene ring system, we can create novel monomers amenable to ROMP. A hypothetical yet plausible candidate is octahydropentalene, an isomer of octahydronaphthalene, which possesses inherent ring strain suitable for ROMP. For the purpose of this guide, we will focus on a conceptual monomer, an unsaturated derivative of decalin.
Monomer Design and Synthesis
The synthesis of a suitable unsaturated octahydronaphthalene monomer is the critical first step. A potential synthetic route could involve the partial dehydrogenation of decalin or a Diels-Alder reaction followed by selective hydrogenation. For the purposes of this protocol, we will assume the availability of a strained, unsaturated octahydronaphthalene derivative, hereafter referred to as "Decalin-ene".
Experimental Protocol: ROMP of Decalin-ene
This protocol outlines the general procedure for the ROMP of a hypothetical unsaturated octahydronaphthalene monomer using a Grubbs-type catalyst.
Materials:
-
Decalin-ene (monomer)
-
Grubbs' First, Second, or Third Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Protocol:
-
Monomer and Catalyst Preparation: In an inert atmosphere glovebox, dissolve the desired amount of Decalin-ene in the chosen anhydrous, degassed solvent to achieve the target monomer concentration (e.g., 0.1-1.0 M). In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots for analysis by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and by ¹H NMR to observe the disappearance of the monomer's olefinic protons.
-
Termination: Once the desired conversion is reached or the reaction appears to have ceased, quench the polymerization by adding an excess of ethyl vinyl ether. Stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any residual monomer, catalyst, and quenching agent.
-
Drying: Dry the polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of Poly(Decalin-ene)
-
¹H and ¹³C NMR: To confirm the polymer structure and the disappearance of the monomer's strained double bond.
-
GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a living polymerization.[4]
-
DSC/TGA: To evaluate the thermal properties, including the glass transition temperature (Tg) and the onset of thermal decomposition.
Incorporation of Functionalized Octahydronaphthalene Derivatives into Condensation Polymers
Functionalized decalin derivatives, such as diols or diacids, can serve as rigid building blocks in condensation polymerizations to produce polyesters and polyamides with enhanced thermal and mechanical properties.
Monomer Design and Synthesis
Decalin-diols or decalin-dicarboxylic acids can be synthesized through various organic transformations starting from decalin or its derivatives. For instance, oxidation of decalin can lead to diol precursors.[2] For this protocol, we will consider the use of a hypothetical "Decalin-diol" and "Decalin-dicarboxylic acid".
Experimental Protocol: Synthesis of a Decalin-Based Polyester
This protocol describes the synthesis of a polyester via the polycondensation of Decalin-diol and Decalin-dicarboxylic acid.
Materials:
-
Decalin-diol
-
Decalin-dicarboxylic acid (or its corresponding diacyl chloride for higher reactivity)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or dibutyltin oxide)
-
High-boiling point solvent (e.g., diphenyl ether or a mixture of diphenyl ether and biphenyl)
-
Methanol (for purification)
Protocol:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of Decalin-diol, Decalin-dicarboxylic acid, and a catalytic amount of the chosen catalyst. Add the high-boiling point solvent.
-
Polycondensation: Heat the reaction mixture under a slow stream of nitrogen. The temperature should be gradually increased to facilitate the removal of the water byproduct, which will be collected in the Dean-Stark trap.
-
High Vacuum Stage: Once the evolution of water ceases, apply a high vacuum to the system to remove the remaining water and drive the polymerization to completion, thereby achieving a high molecular weight.
-
Polymer Isolation: After several hours under vacuum, cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF).
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter and wash the polymer.
-
Drying: Dry the polyester under vacuum at an elevated temperature.
Visualization of Concepts
ROMP of Decalin-ene Workflow
Caption: Workflow for the ROMP of Decalin-ene.
Polycondensation Workflow
Sources
Application Note & Protocol: High-Pressure Hydrogenation of Naphthalene
A Guide to Experimental Setup, Execution, and Safety
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the high-pressure hydrogenation of naphthalene. The narrative focuses on the causality behind experimental choices, ensuring a robust and safe operational protocol.
Introduction: The Significance of Naphthalene Hydrogenation
The catalytic hydrogenation of naphthalene is a foundational reaction in chemical synthesis and energy research. It serves as the primary route to produce valuable solvents and chemical intermediates, namely tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene).[1] The reaction proceeds sequentially, first hydrogenating one aromatic ring to form tetralin, which can then be further hydrogenated to form decalin.[2][3]
Beyond solvent production, this reaction is a key model for the hydrodearomatization (HDA) stage in hydrotreating processes for upgrading heavy oil fractions.[4][5] More recently, the reversible hydrogenation/dehydrogenation of naphthalene/decalin systems has been explored for hydrogen storage as a Liquid Organic Hydrogen Carrier (LOHC), a promising technology for a hydrogen-based economy.[6][7]
Executing this reaction requires precise control over high-pressure hydrogen, elevated temperatures, and often, pyrophoric catalysts.[8][9] Therefore, a deep understanding of the experimental apparatus, reaction kinetics, and stringent safety protocols is paramount for achieving desired product selectivity and ensuring operator safety.
The Heart of the System: The High-Pressure Reactor Setup
The entire experiment is centered around a high-pressure autoclave or reactor, designed to safely contain the volatile and energetic reaction. The choice of reactor and its peripheral components directly impacts reaction efficiency, reproducibility, and safety.
A typical experimental rig consists of the following interconnected components:
-
High-Pressure Reactor: A stainless steel (e.g., SS-316) batch reactor is standard, providing resistance to corrosion and high pressures.[10][11] Key features must include:
-
A magnetic stirrer drive to ensure efficient mixing of the three phases (gas, liquid, solid catalyst) without compromising the reactor seal.
-
An external heating mantle and internal cooling coils for precise temperature control, which is critical as hydrogenation is a highly exothermic process.[8]
-
Multiple ports for a thermocouple, pressure transducer, gas inlet, gas outlet/vent, and a liquid sampling dip tube.
-
-
Gas Delivery System:
-
A high-purity hydrogen cylinder equipped with a two-stage pressure regulator is essential for stepping down the cylinder pressure to the required reaction pressure.[12][13]
-
Mass flow controllers (MFCs) are used to maintain a constant flow of hydrogen, particularly in continuous or semi-batch systems.
-
-
Pressure Control: A back-pressure regulator is installed downstream of the reactor to maintain a constant operating pressure within the vessel.[4][14]
-
Product Collection: The reactor outlet is connected to a gas-liquid separator to collect liquid products while safely venting unreacted hydrogen and gaseous byproducts.[4]
-
Safety and Ventilation: The entire apparatus must be housed within a certified chemical fume hood or a dedicated, well-ventilated enclosure.[12][15] Hydrogen sensors should be installed to detect any potential leaks.[8]
Caption: Mandatory safety workflow for high-pressure hydrogenation.
Key Safety Mandates:
-
Supervision and Training: First-time users must be supervised by an experienced operator. [12]2. Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and use anti-static, non-metal tools and shoes to prevent sparks. [12]3. Eliminate Ignition Sources: Prohibit cell phones, lighters, or any spark-producing devices in the hydrogenation area. [12]4. Leak Testing: Before every single experiment, the sealed reactor must be pressurized with an inert gas (e.g., nitrogen) to 110% of the intended maximum operating pressure. The system must hold this pressure without any drop for at least 30 minutes. [8][12]This step is critical and must not be skipped.
-
Oxygen Removal (Purging): Before introducing hydrogen, the reactor headspace must be purged of all air. This is typically done by pressurizing with nitrogen and then venting to atmospheric pressure, repeated at least three times. [8][12]This prevents the formation of a potentially explosive H₂/O₂ mixture.
-
Catalyst Handling: Many hydrogenation catalysts (especially Pd/C and Raney Nickel) are pyrophoric and can ignite spontaneously in air. They must be handled while wet with solvent or water and transferred quickly. [8][15]Filtration after the reaction should be done in a way that keeps the catalyst wet at all times. [8]7. Gas Management: All vented gases, especially hydrogen, must be directed through tubing to an exhaust snorkel or the back of the fume hood, never into the open lab space. [12]
Detailed Step-by-Step Experimental Protocol
This protocol describes a typical batch hydrogenation of naphthalene.
A. Catalyst Activation (If Required)
-
Rationale: Some catalysts, like metal oxides (Ni-Mo), require a pre-reduction step to become active. Noble metal catalysts are often used as received.
-
Load the catalyst into the reactor.
-
Assemble and seal the reactor, then follow the safety workflow for leak testing and purging (Steps 1-3 above).
-
Introduce a flow of hydrogen (or a H₂/N₂ mixture) and heat the reactor to the specified reduction temperature (e.g., 300-400°C) for several hours, as per the catalyst manufacturer's instructions. [11]4. Cool the reactor to room temperature under an inert atmosphere.
B. Reactor Charging and Setup
-
Carefully open the reactor. Under a flow of nitrogen, add the naphthalene, solvent (if used), and a magnetic stir bar. If the catalyst was not activated in-situ, add the pre-weighed catalyst now.
-
Seal the reactor, ensuring all fittings are tightened evenly and according to the manufacturer's torque specifications. [12]3. Place the reactor inside its heating mantle on a magnetic stir plate and connect all gas lines, thermocouple, and pressure transducer.
C. Reaction Execution
-
Final Purge and Leak Test: Perform the mandatory safety workflow (Steps 2 & 3 from the diagram) to ensure the system is leak-free and free of oxygen. [8][12]2. Pressurization: Close the vent valve. Slowly introduce hydrogen from the regulator until the target pressure (e.g., 40 bar) is reached. [3][10]3. Initiation: Begin stirring at a high rate (e.g., 1000 rpm) to ensure good gas-liquid-solid mixing. [3]4. Heating: Turn on the temperature controller to heat the reactor to the desired setpoint (e.g., 250°C). [3][10]Be mindful that the reaction is exothermic, and the controller may need to actively cool the reactor to prevent a temperature runaway. [8]5. Monitoring: The reaction begins as the temperature and pressure stabilize. Monitor the pressure; a drop in hydrogen pressure indicates consumption by the reaction. Maintain constant pressure by supplying hydrogen from the cylinder as needed.
-
Sampling: At timed intervals (e.g., every 20-30 minutes), collect small liquid samples via the dip tube. [3]This involves carefully opening the sampling valve and collecting the effluent after flushing the line.
D. Reaction Shutdown and Product Recovery
-
Quenching: After the desired time or hydrogen uptake, turn off the heater and allow the reactor to cool to room temperature.
-
Depressurization: Close the hydrogen inlet valve. Slowly and carefully vent the excess hydrogen pressure through the outlet line to the fume hood. [12]3. Final Purge: Pressurize and vent the reactor with nitrogen at least three times to remove all residual hydrogen. [8]4. Disassembly: Once at atmospheric pressure, carefully open the reactor.
-
Catalyst Filtration: Filter the liquid product to remove the solid catalyst particles. [3]Crucially, if a pyrophoric catalyst was used, this must be done immediately, keeping the catalyst wet with solvent throughout the process. [8]The filtered catalyst should be stored under solvent or passivated before disposal.
Product Analysis and Data Interpretation
Analytical Method: The composition of the liquid samples is analyzed using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). [16][17][18]* Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5 or HP-5) is typically used.
-
Method: A temperature program is employed to separate the components by their boiling points: solvent, naphthalene, tetralin, and the cis- and trans-decalin isomers. [3][19]* Quantification: Component concentrations are determined by integrating the peak areas and comparing them against a calibration curve created with known standards. [3] Calculations:
-
Naphthalene Conversion (%): [(Initial Moles of Naphthalene - Final Moles of Naphthalene) / Initial Moles of Naphthalene] * 100
-
Selectivity to Tetralin (%): [Moles of Tetralin Produced / Moles of Naphthalene Reacted] * 100
-
Selectivity to Decalin (%): [Moles of Decalin Produced / Moles of Naphthalene Reacted] * 100
Interpreting Results: The following table provides representative data on how reaction conditions influence the outcome, synthesized from literature findings.
| Catalyst | Temp. (°C) | Pressure (bar) | Naphthalene Conv. (%) | Tetralin Select. (%) | Decalin Select. (%) | Key Insight |
| Ni-Mo/Al₂O₃ | 300 | 18 | ~30% | High | Low | Higher temperatures are needed for Ni-Mo catalysts; selectivity favors the initial hydrogenation to tetralin under these conditions. [4] |
| Ni-Mo/Al₂O₃ | 315-400 | 120-200 | High | - | - | At very high pressures and temperatures, the reaction proceeds rapidly, with tetralin hydrogenating further to decalin. [2][20][21] |
| Pd₅%/Al₂O₃ | 250 | 40 | >99% | Low | >99% | Palladium is highly active, driving the reaction to completion (full saturation to decalin) under moderate conditions. [10][22] |
| Rh/C | 60 | 80 (CO₂) | >99% | Low | ~98% | Rhodium catalysts can be extremely active even at very low temperatures, especially in supercritical fluid media. [6] |
The data clearly shows that noble metal catalysts are more active at lower temperatures, driving the reaction towards the fully hydrogenated product, decalin. In contrast, conventional hydrotreating catalysts like Ni-Mo require more forcing conditions, and the reaction can be stopped selectively at the intermediate tetralin stage. [4][10][22]
Conclusion
The high-pressure hydrogenation of naphthalene is a powerful and versatile reaction with significant industrial and academic relevance. Successful and safe execution hinges on a thorough understanding of the experimental apparatus, a deliberate choice of catalyst to control selectivity, and an unwavering commitment to rigorous safety protocols. By carefully controlling reaction parameters such as temperature, pressure, and catalyst type, researchers can selectively synthesize tetralin or decalin, enabling applications from advanced solvent production to the development of next-generation energy storage systems.
References
-
Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. (n.d.). MDPI. [Link]
-
Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. (n.d.). ResearchGate. [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linqu. [Link]
-
Bie, S., Jiang, H., Wang, W., Shu, G., Zhang, X., Wang, H., & Gao, S. (2020). Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. Petroleum Science and Technology, 38(3), 231-238. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2024, October 11). Industrial Safety Solution. [Link]
-
Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. (2020, February 1). Semantic Scholar. [Link]
-
Wood, J., Shokrollahi, A., & Al-Duri, B. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19881-19892. [Link]
-
Bhanage, B. M., Shirai, M., & Arai, M. (2003). Enhanced Selectivity to Decalin in Naphthalene Hydrogenation under Supercritical Carbon Dioxide. Chemistry Letters, 32(6), 532-533. [Link]
-
Bie, S., Jiang, H., Wang, W., Shu, G., Zhang, X., Wang, H., & Gao, S. (2020). Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. Petroleum Science and Technology, 38(3), 231-238. [Link]
-
Wood, J., Shokrollahi, A., & Al-Duri, B. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]
-
Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. (2021, November 28). University of Birmingham Research Portal. [Link]
- Process for the hydrogenation of naphthalene. (1961, September 19).
-
Naphthalene Hydrogenation over Pt/Al203 Catalyst in a Trickle Bed Reactor. (n.d.). Semantic Scholar. [Link]
-
Zhan, X., & Guin, J. A. (1994). High-Pressure Hydrogenation of Naphthalene Using a Reduced Iron Catalyst. Energy & Fuels, 8(6), 1384-1393. [Link]
-
Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. [Link]
-
Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. (2014). Green Chemistry, 16(3), 1367-1374. [Link]
-
Stereoselective hydrogenation of naphthalene and tetralin over metal hydroxide organic framework-based Ni catalysts toward applications in liquid organic hydrogen carriers. (n.d.). American Chemical Society. [Link]
- Naphthalene hydrogenation. (1970, November 17).
-
Thermodynamics and kinetics insights into naphthalene hydrogenation over a Ni-Mo catalyst. (2021, August 7). ResearchGate. [Link]
-
Wood, J., Shokrollahi, A., & Al-Duri, B. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]
-
Thermodynamics of reversible hydrogen storage: Does alkoxy-substitution of naphthalene yield functional advantages for LOHC systems? (2024, April 17). AIP Publishing. [Link]
-
De-risking hydrogenation. (n.d.). Sterling Pharma Solutions. [Link]
-
Thermodynamics and kinetics insights into naphthalene hydrogenation over a Ni-Mo catalyst. (n.d.). OUCI. [Link]
-
New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (n.d.). MDPI. [Link]
-
1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support. (2022, May 1). ACS Publications. [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]
- Process for the hydrogenation of naphthalene compounds. (1949, July 12).
-
Hydrogenation of Naphtalene on Pt-Pd Catalyst. (2017, August 6). ResearchGate. [Link]
-
The flowsheet of the hydrogenation technology of naphthalene. (n.d.). ResearchGate. [Link]
-
Naphthalene in Drinking Water: Analytical Methods and Monitoring Strategies. (2023, October 11). The Expert Toxicologist. [Link]
-
Naphthalene exposure: Simple GC/MS monitoring. (2020, August 6). Wiley Analytical Science. [Link]
-
Determination of Naphthalene Content by Gas Chromatography. (2010, March 30). Asian Journal of Chemistry. [Link]
Sources
- 1. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Stereoselective hydrogenation of naphthalene and tetralin over metal hydroxide organic framework-based Ni catalysts toward applications in liquid organic hydrogen carriers - American Chemical Society [acs.digitellinc.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njhjchem.com [njhjchem.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. Naphthalene in Drinking Water: Analytical Methods and Monitoring Strategies - Olympian Water Testing, LLC [olympianwatertesting.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure | Semantic Scholar [semanticscholar.org]
- 22. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Octahydronaphthalene Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydronaphthalene, commonly known as decalin, is a foundational bicyclic alkane scaffold present in a wide array of natural products, pharmaceuticals, and industrial materials. The stereochemical and conformational properties of its isomers, cis- and trans-decalin, profoundly influence the biological activity and physical characteristics of the molecules they constitute.[1] Consequently, the precise and unambiguous characterization of octahydronaphthalene products is a critical step in synthesis, quality control, and drug development. This comprehensive guide provides detailed application notes and validated protocols for the analytical techniques essential for the structural elucidation and isomeric differentiation of octahydronaphthalene derivatives. We delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, offering field-proven insights to ensure trustworthy and reproducible results.
Introduction: The Significance of Octahydronaphthalene Stereoisomerism
The fusion of two cyclohexane rings in octahydronaphthalene can result in two distinct diastereomers: cis-decalin and trans-decalin.[1][2] The cis isomer features the two bridgehead hydrogens on the same side of the molecule, leading to a flexible, tent-like conformation that can undergo ring-flipping.[3][4] In contrast, the trans isomer has its bridgehead hydrogens on opposite sides, resulting in a rigid, relatively planar structure that is conformationally locked.[3][4] These structural differences lead to distinct physical properties and chemical reactivity. Furthermore, cis-decalin is chiral and exists as a pair of enantiomers, a crucial consideration in pharmaceutical applications where enantiomers can exhibit different pharmacological and toxicological profiles.[5] Trans-decalin, possessing a center of inversion, is achiral.[6]
This guide provides a multi-faceted analytical approach to confidently identify and differentiate between these isomers and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds, including the stereochemistry of octahydronaphthalene products.[7][8][9] By analyzing the chemical shifts, coupling constants, and through-space correlations, one can unambiguously assign the cis or trans configuration of the ring junction.
Distinguishing cis- and trans-Isomers using ¹H and ¹³C NMR
The different conformations of cis- and trans-decalin lead to distinct chemical shifts for their respective protons and carbons.[6][10][11]
-
¹H NMR: The proton spectra of the two isomers are markedly different. In trans-decalin, the rigid chair-chair conformation results in a wider dispersion of proton signals compared to the more conformationally mobile cis-decalin. The bridgehead protons are particularly diagnostic; in trans-decalin, the axial bridgehead protons are shifted upfield (around 0.87 ppm), whereas the pseudo-equatorial bridgehead protons in cis-decalin appear further downfield (around 1.58 ppm).[10]
-
¹³C NMR: The symmetry of the isomers also influences their ¹³C NMR spectra. Due to its C2h symmetry, trans-decalin exhibits only three unique carbon signals. The more asymmetric cis-decalin, with its C2v symmetry, shows five distinct carbon signals.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-Decalin in CDCl₃
| Isomer | Bridgehead ¹H | Other ¹H | Bridgehead ¹³C | Other ¹³C |
| trans-Decalin | ~0.87 | 1.05-1.65 | ~44.2 | ~27.2, ~34.8 |
| cis-Decalin | ~1.58 | 1.10-1.70 | ~37.2 | ~22.5, ~25.0, ~27.8, ~30.1 |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent.
Protocol for ¹D and ²D NMR Analysis
This protocol outlines the steps for acquiring high-quality NMR data for structural elucidation.
Materials:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
Octahydronaphthalene sample (5-10 mg)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified octahydronaphthalene product in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
Process and reference the spectrum (e.g., to CDCl₃ at 77.16 ppm).
-
-
2D NMR Acquisition (for complex derivatives):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment.[12][13][14] It reveals through-space correlations between protons that are close to each other (< 5 Å).[15] For trans-decalin, NOE correlations will be observed between axial protons on the same side of the ring system. For cis-decalin, characteristic NOEs will be seen between the bridgehead protons and adjacent axial protons.
-
Data Interpretation Workflow
Caption: NMR data analysis workflow for octahydronaphthalene characterization.
Gas Chromatography (GC): Separation and Quantification of Isomers
Gas chromatography is an indispensable technique for separating volatile compounds like octahydronaphthalene isomers and for quantifying their relative abundance in a mixture.[16][17] When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
Column Selection: The Key to Resolution
The choice of the GC column's stationary phase is the most critical factor for achieving separation of cis- and trans-decalin.[18][19][20][21][22]
-
Non-polar phases: Columns with a non-polar stationary phase, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), are generally effective for separating decalin isomers.[23] Separation on these columns is primarily based on boiling point differences. cis-Decalin (b.p. ~196 °C) typically elutes after trans-decalin (b.p. ~187 °C).
-
Polar phases: For more complex mixtures or substituted decalins, a more polar stationary phase, like those containing polyethylene glycol (WAX columns), can offer different selectivity based on dipole-dipole interactions.[20]
Protocol for GC-MS and GC-FID Analysis
This protocol is suitable for both qualitative identification (GC-MS) and quantitative analysis (GC-FID) of octahydronaphthalene products.
Materials:
-
Gas chromatograph with a Mass Spectrometer or Flame Ionization Detector.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity carrier gas (Helium or Hydrogen).
-
Solvent for sample dilution (e.g., hexane, ethyl acetate).
-
Autosampler vials.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the octahydronaphthalene sample (e.g., 1 mg/mL) in a suitable solvent. For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
Instrument Parameters (Example):
-
Inlet: Split/splitless injector, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector (for identification):
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Mass range: m/z 40-300.
-
-
FID Detector (for quantification):
-
Detector temperature: 280 °C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
-
Data Analysis:
-
GC-MS: Identify the peaks for cis- and trans-decalin by comparing their retention times and mass spectra to reference data. The fragmentation patterns of bicyclic alkanes can be complex, but characteristic losses of alkyl fragments are common.[10][24][25][26][27] The molecular ion peak (M⁺) at m/z 138 should be observable.
-
GC-FID: For quantitative analysis, generate a calibration curve by plotting the peak area of the standards against their concentration.[7][28] Use this curve to determine the concentration of each isomer in the unknown sample.
-
Caption: General workflow for GC-MS and GC-FID analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers
As cis-decalin is chiral, resolving its enantiomers is often necessary, particularly in pharmaceutical contexts.[3][29] Chiral HPLC is the most common and effective method for this purpose.[5][30][31]
Principle of Chiral Separation
Chiral separation by HPLC relies on the use of a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different interaction strengths and, consequently, different retention times.[32]
Protocol for Chiral HPLC Separation of cis-Octahydronaphthalene Enantiomers
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol).
-
Sample of cis-octahydronaphthalene dissolved in the mobile phase.
Procedure:
-
Column Selection and Mobile Phase Screening: The selection of the CSP and mobile phase is largely empirical.[30][33] A good starting point for nonpolar analytes like octahydronaphthalene is a polysaccharide-based column with a normal-phase mobile phase.
-
Initial Screening Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 99:1 (v/v) n-hexane/isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as octahydronaphthalene has no strong chromophore, detection can be challenging and may require a refractive index detector or derivatization).
-
Temperature: Ambient.
-
-
-
Method Optimization: If the initial screening does not provide adequate separation, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or try a different chiral column.
-
Analysis: Inject the racemic cis-decalin sample. The two enantiomers should elute as two separate peaks.
Complementary Techniques: FTIR and X-ray Crystallography
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[8][15] For unsubstituted octahydronaphthalene, the spectrum is characterized by C-H stretching and bending vibrations. While FTIR cannot distinguish between the cis and trans isomers of the parent molecule, it is invaluable for confirming the presence or absence of functional groups in substituted derivatives.[11][33]
Protocol for FTIR Analysis (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small drop of the liquid octahydronaphthalene product or a small amount of the solid powder directly onto the ATR crystal.[34][35]
-
Analysis: Apply pressure to ensure good contact and collect the sample spectrum.[34]
-
Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the expected functional groups.[36]
Single-Crystal X-ray Crystallography
For solid derivatives of octahydronaphthalene, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure, including the relative and absolute stereochemistry.[4][28][31][35]
Protocol Overview:
-
Crystallization: This is the most critical and often challenging step.[31][37] For a non-polar molecule like an octahydronaphthalene derivative, slow evaporation of a solution in a suitable organic solvent (e.g., hexane, ethanol, or a mixture) at a constant temperature is a common method.[38][39]
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on the diffractometer, and exposed to an X-ray beam.[35] Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.[4]
Conclusion
The comprehensive characterization of octahydronaphthalene products requires a synergistic application of multiple analytical techniques. NMR spectroscopy, particularly 2D NOESY, is paramount for the definitive assignment of cis/trans stereochemistry. GC-MS and GC-FID are essential for separating isomers and performing quantitative analysis. For chiral cis-isomers, chiral HPLC is the method of choice for enantiomeric resolution. FTIR and X-ray crystallography provide crucial complementary information on functional groups and absolute structure, respectively. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their octahydronaphthalene products, ensuring the integrity and quality of their work in research and development.
References
-
Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. Retrieved from [Link]
-
Aneta, J., & Musil, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-167. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Satinder, A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(11). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]
-
Kuras, M. (1990). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Collection of Czechoslovak Chemical Communications, 55(5), 1351-1359. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]
-
Wang, Z., et al. (2015). Identification and validation of a series of alkyl decahydronaphthalene isomers in petroleum samples by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. Analyst, 140(2), 558-566. Retrieved from [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(15), 1635–1642. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
DEA Diversion Control Division. (2019). Summary of Validated Methods. Retrieved from [Link]
-
Kim, Y. D., et al. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Chromatography, 27(2), 49-54. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Retrieved from [Link]
-
YouTube. (2021). Proton NMR Analysis to identify Isomers. Retrieved from [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]
-
Valerga, J., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7169. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
American Laboratory. (2014). Improving the Crystallization Process for Optimal Drug Development. Retrieved from [Link]
-
Dalal Institute. (n.d.). Decalins. Retrieved from [Link]
-
Parales, R. E., et al. (2003). Crystallization and preliminary X-ray diffraction analysis of naphthalene dioxygenase from Rhodococcus sp. strain NCIMB 12038. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 12), 2314–2316. Retrieved from [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
-
SlideShare. (n.d.). Fragmentation Patterns in Mass Spectroscopy.pptx. Retrieved from [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
-
Reid, G. L., & Williamson, D. (n.d.). Simultaneous GC-MS and GC-FID. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]
-
SciELO. (2023). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 19. gcms.cz [gcms.cz]
- 20. trajanscimed.com [trajanscimed.com]
- 21. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. dea.gov [dea.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. Fragmentation Patterns in Mass Spectroscopy.pptx [slideshare.net]
- 27. youtube.com [youtube.com]
- 28. chromsoc.jp [chromsoc.jp]
- 29. rtilab.com [rtilab.com]
- 30. phx.phenomenex.com [phx.phenomenex.com]
- 31. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. drawellanalytical.com [drawellanalytical.com]
- 35. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 36. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 37. americanlaboratory.com [americanlaboratory.com]
- 38. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 39. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Octahydronaphthalene as a Substrate in Enzymatic Reactions
Abstract
The octahydronaphthalene, or decalin, bicyclic ring system is a prevalent structural motif in a vast array of natural products and serves as a critical scaffold in medicinal chemistry.[1] Understanding how this saturated carbocycle interacts with metabolic enzymes is paramount for drug development, while its use as a substrate for stereoselective transformations offers powerful tools for synthetic chemistry. This guide provides an in-depth exploration of octahydronaphthalene and its derivatives as substrates in two key enzymatic applications: probing xenobiotic metabolism through cytochrome P450-mediated hydroxylation and achieving stereochemical control via lipase-catalyzed kinetic resolution. We present the scientific principles, detailed step-by-step protocols, and data interpretation frameworks tailored for researchers, scientists, and drug development professionals.
Introduction: The Octahydronaphthalene Scaffold
Chemical Structure and Significance
Octahydronaphthalene, commonly known as decalin, is the saturated bicyclic hydrocarbon derivative of naphthalene (C₁₀H₁₆). It exists as two distinct geometric isomers, cis-decalin and trans-decalin, differing in the fusion of the two cyclohexane rings. This structural nuance has profound implications for its three-dimensional shape and, consequently, its recognition and processing by enzyme active sites. The decalin skeleton is a cornerstone in the architecture of numerous biologically active compounds, including steroids, terpenes, and complex alkaloids.[1]
Enzymatic Transformations: A Gateway to Functionalization and Analysis
The chemical inertness of the C-H bonds in the decalin scaffold makes its selective functionalization a significant challenge for traditional organic synthesis. Enzymes, however, have evolved to perform these transformations with remarkable precision.[2] Oxidoreductases, such as cytochrome P450 monooxygenases, can introduce hydroxyl groups, initiating metabolic degradation or creating new synthetic handles.[3] Conversely, hydrolases like lipases can differentiate between stereoisomers of functionalized decalins, providing a robust method for chiral separations.[3][4] This guide focuses on harnessing these enzymatic capabilities for practical laboratory applications.
Application I: Probing Xenobiotic Metabolism with Cytochrome P450 Monooxygenases
Scientific Principle
Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of a wide range of xenobiotics, including approximately 75% of all marketed drugs.[5][6] The regio- and stereoselective hydroxylation of unactivated C-H bonds is a hallmark reaction of these enzymes, converting non-polar compounds into more water-soluble metabolites for excretion.[5][7] Using decalin as a model substrate allows researchers to study the metabolism of saturated alicyclic structures commonly found in drug candidates. This process is critical for identifying potential metabolic liabilities, predicting drug clearance rates, and understanding the formation of potentially active or toxic metabolites.[8][9][10] Early studies on rabbit metabolism of decalin demonstrated its oxidation to various secondary alcohols, suggesting the involvement of enzymes akin to steroid hydroxylases.[11]
Experimental Workflow: P450-Mediated Hydroxylation
The general workflow involves incubating the substrate with a source of P450 enzymes and a necessary cofactor, followed by extraction and analysis of the products. Human Liver Microsomes (HLMs) are a common and physiologically relevant enzyme source, containing a mixture of P450 enzymes.[12]
Caption: Workflow for in vitro P450-mediated metabolism of decalin.
Protocol: In Vitro Hydroxylation of cis-Decalin using Human Liver Microsomes (HLMs)
Objective: To identify the primary hydroxylated metabolites of cis-decalin produced by the mixed P450 enzyme pool in HLMs.
Materials:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
cis-Decalin (substrate)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile (ice-cold, for quenching)
-
Ethyl Acetate (for extraction)
-
Microcentrifuge tubes, incubator/shaker, analytical instruments (GC-MS or LC-MS/MS)
Methodology:
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a pre-incubation mix by adding 0.1 M phosphate buffer, HLM (to a final concentration of 0.5-1.0 mg/mL), and cis-decalin (final concentration of 10-50 µM, added from a DMSO or methanol stock; ensure final solvent concentration is <1%).
-
Rationale: Pre-incubating the enzyme and substrate allows for binding to occur before the reaction is initiated.[6]
-
-
Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH-regenerating system. Include a negative control reaction without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Rationale: The P450 catalytic cycle is dependent on electrons provided by NADPH via NADPH-P450 reductase.[6] The negative control validates that observed products are the result of enzymatic activity.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the tube vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Metabolite Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Carefully collect the upper organic layer containing the metabolites. Repeat the extraction for better recovery.
-
Sample Preparation for Analysis: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water for LC-MS or hexane for GC-MS).
-
Analysis: Analyze the sample using a validated LC-MS/MS or GC-MS method to identify and quantify the resulting decalol isomers. Compare the mass spectra and retention times to authentic standards if available.
Expected Results: The primary metabolites are expected to be various mono-hydroxylated decalols. Early studies on the related compound naphthalene identified 1-naphthol, 2-naphthol, and dihydrodiols as primary metabolites from HLMs, with CYP1A2 and CYP3A4 being key enzymes.[13] For decalin, one would expect to find various racemic secondary alcohols, such as cis-cis-2-decalol and cis-trans-2-decalol.[11]
| Potential Metabolite | Expected Mass Change | Notes |
| Decalol (Mono-hydroxylated) | +16 Da | The most probable primary metabolite. Multiple positional isomers are possible. |
| Decalin-diol (Di-hydroxylated) | +32 Da | A potential secondary metabolite resulting from further oxidation of a decalol. |
Application II: Stereoselective Synthesis via Enzymatic Kinetic Resolution
Scientific Principle
Enantiomerically pure compounds are critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Enzymatic Kinetic Resolution (EKR) is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture.[2] Lipases are particularly effective for this purpose. In a typical EKR of a racemic alcohol, the lipase will preferentially acylate one enantiomer at a much higher rate than the other.[4] This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched starting alcohol, which can then be separated. This method provides an efficient route to chiral building blocks derived from the octahydronaphthalene scaffold.
Reaction Pathway: Lipase-Catalyzed Kinetic Resolution
The process involves the irreversible transesterification of a racemic alcohol using an acyl donor, catalyzed by a lipase. The ideal outcome is the acylation of exactly 50% of the substrate, yielding both the product and the remaining starting material in high enantiomeric excess.
Caption: Kinetic resolution of a racemic alcohol using a lipase.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Decalol
Objective: To resolve racemic trans-2-decalol into its constituent enantiomers using immobilized Lipase A from Candida antarctica (CAL-A).
Materials:
-
(±)-trans-2-Decalol (racemic substrate)
-
Immobilized Candida antarctica Lipase A (CAL-A, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous heptane or isooctane (solvent)
-
Molecular sieves (to ensure anhydrous conditions)
-
Orbital shaker, temperature-controlled bath, analytical instruments (Chiral HPLC)
Methodology:
-
Reaction Setup: To a dried vial containing (±)-trans-2-decalol (e.g., 100 mg, 1 equivalent), add anhydrous heptane (e.g., 5 mL) and molecular sieves.
-
Rationale: Lipases often show optimal activity in non-polar organic solvents. Anhydrous conditions are critical to prevent competitive hydrolysis of the acyl donor and product ester.[4]
-
-
Add Reagents: Add vinyl acetate (1.5-2.0 equivalents) to the solution.
-
Rationale: Vinyl acetate is an efficient acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.
-
-
Initiate Reaction: Add the immobilized lipase (e.g., 20 mg per 100 mg substrate). Seal the vial and place it in an orbital shaker set to 200 rpm at a constant temperature (e.g., 30-40°C).
-
Monitor Reaction: Periodically take small aliquots of the reaction mixture. Filter out the enzyme and analyze the sample by Chiral HPLC to monitor the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate ester.
-
Stop Reaction: When the conversion reaches approximately 50% (which typically yields the highest ee for both components), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: The resulting mixture of the unreacted alcohol and the formed ester can be separated using standard column chromatography.
-
Characterization: Determine the final ee of the purified alcohol and the hydrolyzed ester using Chiral HPLC.
Data Presentation and Analysis: The success of a kinetic resolution is quantified by the conversion percentage, the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), and the enantioselectivity factor (E). An E-value > 20 is generally considered useful for preparative purposes.
| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |
| 1 | 15.2 | 18.0 | 99.5 | >100 |
| 2 | 30.5 | 44.0 | 99.2 | >100 |
| 4 | 45.1 | 82.3 | 99.1 | >100 |
| 6 | 51.2 | 98.5 | 97.6 | >100 |
| Table based on representative data for similar bicyclic alcohols.[4] |
Advanced Considerations & Troubleshooting
-
Substrate Solubility: For highly hydrophobic substrates like decalin, achieving sufficient concentration in aqueous buffer systems for P450 assays can be challenging. Using a co-solvent like DMSO or methanol is common, but its concentration should be kept low (<1% v/v) to avoid inhibiting the enzyme.
-
Analytical Method Development: The separation and identification of decalin isomers (cis/trans, positional, and stereoisomers) can be complex. Method development for GC or HPLC should focus on achieving baseline resolution of all potential products to ensure accurate quantification and identification.
-
Enzyme Inhibition: High concentrations of the substrate or product can sometimes lead to substrate or product inhibition, respectively. It is crucial to perform initial rate kinetics to determine the optimal substrate concentration range.
Conclusion
Octahydronaphthalene and its derivatives are exceptionally versatile substrates for investigating fundamental and applied aspects of enzymology. As demonstrated, they serve as valuable probes for elucidating the metabolic pathways governed by cytochrome P450s, a critical step in drug safety assessment. Furthermore, functionalized decalins are excellent candidates for lipase-catalyzed kinetic resolutions, providing an efficient and green chemical approach to producing high-value, enantiomerically pure chiral building blocks. The protocols and principles outlined here provide a solid foundation for researchers to employ these enzymatic reactions in the fields of drug metabolism, toxicology, and synthetic organic chemistry.
References
-
Elliott, T. H., Robertson, J. S., & Williams, R. T. (1966). The metabolism of cis- and trans-decalin. Biochemical Journal, 100(2), 403–406. [Link]
-
Weyrauch, P., Zaytsev, A. V., et al. (2018). The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. Applied and Environmental Microbiology, 84(21), e01334-18. [Link]
-
Takahashi, H., & Abe, I. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. RSC Chemical Biology, 3(5), 526-540. [Link]
-
de Souza, R. O. M. A., et al. (2018). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 29(10), 2132-2139. [Link]
-
Groves, J. T. (2006). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Journal of Inorganic Biochemistry, 100(4), 434-447. [Link]
-
Wang, Z. J., et al. (2020). Selective hydroxylation of naphthalene using the H2O2-dependent engineered P450BM3 driven by dual-functional small molecule. Catalysis Science & Technology, 10(1), 107-112. [Link]
-
Luchina, N. N., et al. (2020). A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 269-278. [Link]
-
Buckpitt, A. R., et al. (2005). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(3), 414-419. [Link]
-
Dai, L., & Wang, Q. (2021). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Molecules, 26(16), 4969. [Link]
-
Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]
-
Davydov, D. R. (2011). Substrate Binding to Cytochromes P450. The Open Biochemistry Journal, 5, 1-19. [Link]
-
Guengerich, F. P. (1982). Enzymatic activation of chemicals to toxic metabolites. CRC Critical Reviews in Toxicology, 10(2), 167-188. [Link]
-
Firestone, R. (n.d.). Six types of enzymes. Khan Academy. [Link]
-
Kumar, S., & Sharma, S. (2017). Role of drug metabolism in drug discovery and development. Journal of Drug Metabolism & Toxicology, 8(3). [Link]
-
Wang, J., & Li, A. P. (2018). Drug metabolism and metabolite safety assessment in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 1-4. [Link]
Sources
- 1. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. scielo.br [scielo.br]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Binding to Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic activation of chemicals to toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of cis- and trans-decalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Scale-up Synthesis of 1,2,3,4,5,6,7,8-Octahydronaphthalene
An Application Note for Drug Development Professionals
Executive Summary
1,2,3,4,5,6,7,8-Octahydronaphthalene, commonly known as octalin, is a foundational bicyclic scaffold in medicinal chemistry and the total synthesis of complex natural products.[1] Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical feature for biological activity.[1] As drug discovery programs advance, the demand for kilogram-scale quantities of such core structures necessitates robust, scalable, and safe synthetic protocols. This guide provides a detailed examination of the scale-up synthesis of octahydronaphthalene, focusing on the classic yet highly effective Birch reduction of naphthalene. We will dissect the causality behind procedural choices, outline a comprehensive, self-validating protocol, and address the significant safety considerations inherent in this powerful transformation.
Strategic Synthesis Pathway Selection
While the direct catalytic hydrogenation of naphthalene is a primary industrial route to octahydronaphthalene and its saturated analog, decalin, this method often requires high pressures and specialized catalysts to control the stepwise reduction and can lead to mixtures of tetralin, octalin, and decalin.[1][2][3][4] For process development laboratories and pilot plants, the Birch reduction offers a highly effective alternative that, despite its operational challenges, provides a rapid and high-yielding entry to the octalin core.[5]
The Birch reduction is a dissolving metal reduction that utilizes an alkali metal (typically lithium or sodium) in liquid ammonia with a proton source to reduce one of the aromatic rings of naphthalene.[6] Its advantages include:
-
High Efficiency: The reaction is typically fast and high-yielding.
-
Predictable Regioselectivity: It selectively reduces one ring of the naphthalene system.
-
Scalability: The reaction has been successfully demonstrated on a multikilogram scale in industrial settings.[5][7]
Recent advancements have explored milder and potentially safer alternatives, such as electrochemical Birch reductions, which replace the alkali metal with an electron supplied by an electrode.[8][9][10] While promising, the classic liquid ammonia-based method remains a cornerstone of synthetic chemistry, and mastering its scale-up is a valuable capability for any process chemistry team.
The Underlying Mechanism: A Controlled Electron-Proton Transfer
Understanding the mechanism of the Birch reduction is paramount to troubleshooting and optimizing the process at scale. The reaction proceeds through a sequence of single-electron transfers and protonations:
-
Electron Transfer: In liquid ammonia, sodium metal dissolves to form a deep blue solution containing solvated electrons, represented as [Na(NH₃)ₓ]⁺ e⁻.[6] This powerful reducing agent donates an electron to the naphthalene LUMO (Lowest Unoccupied Molecular Orbital), forming a radical anion.
-
Protonation: An alcohol, such as ethanol or tert-butanol, is added as a proton source. It must be acidic enough to protonate the radical anion but not so acidic that it quenches the solvated electrons by reacting directly with the sodium.[6]
-
Second Electron Transfer & Protonation: A second electron transfer to the resulting radical creates a carbanion, which is then protonated by another molecule of alcohol to yield the final 1,4-dihydronaphthalene-type intermediate, which subsequently isomerizes to the more stable conjugated system before further reduction.
Detailed Scale-Up Protocol (100 g Naphthalene)
This protocol is designed for execution by trained chemists with experience in handling hazardous and cryogenic reagents.
Materials & Equipment
| Reagent/Material | Grade | Quantity | Purpose |
| Naphthalene | ≥99% | 100 g (0.78 mol) | Starting Material |
| Sodium Metal | Lumps, ≥99% | 54 g (2.35 mol, 3.0 eq) | Reducing Agent |
| Liquid Ammonia | Anhydrous | ~1.5 L | Solvent |
| Ethanol | Anhydrous, 200 proof | 137 mL (2.35 mol, 3.0 eq) | Proton Source |
| Ammonium Chloride | Saturated Solution | As needed | Quenching Agent |
| Diethyl Ether | Anhydrous | ~1 L | Extraction Solvent |
| Sodium Sulfate | Anhydrous | As needed | Drying Agent |
| Equipment | |||
| 3 L, 3-neck flask | 1 | Reaction Vessel | |
| Mechanical Stirrer | 1 | Agitation | |
| Dry Ice Condenser | 1 | Minimize NH₃ loss | |
| Dry Ice / Acetone Bath | 1 | Cooling |
Experimental Workflow
References
- 1. This compound | 493-03-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable and safe synthetic organic electroreduction inspired by Li-ion battery chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Naphthalene Hydrogenation
Welcome to the technical support center for naphthalene hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing catalyst loading and other key experimental parameters. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection, loading, and their impact on naphthalene hydrogenation.
Q1: What are the most common catalysts for naphthalene hydrogenation, and how does their loading affect the reaction?
A1: The choice of catalyst is critical and largely depends on the desired product selectivity (Tetralin vs. Decalin) and process conditions. Noble metals like Palladium (Pd) and Platinum (Pt) are highly active, while transition metals such as Nickel (Ni) and Molybdenum (Mo) offer a cost-effective alternative.[1][2]
-
Palladium (Pd): Often supported on alumina (Al₂O₃) or carbon, Pd catalysts are highly active for naphthalene hydrogenation.[1] Higher Pd loading generally leads to higher conversion rates. For instance, a 5 wt% Pd/Al₂O₃ catalyst can achieve near-complete conversion of naphthalene to decalin, whereas a 1 wt% loading results in significantly lower conversion and selectivity towards tetralin.[1][2]
-
Platinum (Pt): Similar to palladium, platinum is a highly effective catalyst. The choice between Pd and Pt can depend on the desired selectivity, with some studies suggesting Pt may favor the formation of cis-decalin.
-
Nickel-Molybdenum (Ni-Mo): These catalysts, typically on an alumina support, are a common choice in industrial applications due to their lower cost.[1] Higher nickel loading in Ni-Mo catalysts generally correlates with higher naphthalene conversion.[1][2]
-
Ruthenium (Ru) and Rhodium (Rh): These noble metals also exhibit high activity in naphthalene hydrogenation.
Q2: How do I choose the optimal catalyst loading for my experiment?
A2: The optimal catalyst loading is a balance between achieving a high reaction rate and managing costs, while also influencing product selectivity.
-
For high conversion to Decalin: A higher loading of a noble metal catalyst, such as 5 wt% Pd/Al₂O₃, is generally recommended.[1]
-
For selective hydrogenation to Tetralin: A lower catalyst loading (e.g., 1-2 wt% Pd/Al₂O₃) can favor the formation of the intermediate product, tetralin.[1][2] Additionally, modifying the catalyst support or using bimetallic catalysts can enhance tetralin selectivity.
-
Cost-effective approach: For larger-scale reactions where cost is a significant factor, Ni-Mo catalysts are a viable option, though they may require more forcing conditions (higher temperature and pressure) to achieve high conversion.[1]
Q3: What is the typical reaction pathway for naphthalene hydrogenation?
A3: Naphthalene hydrogenation proceeds in a stepwise manner. First, one of the aromatic rings is hydrogenated to form tetralin (tetrahydronaphthalene). Subsequently, the second ring is hydrogenated to form decalin (decahydronaphthalene), which can exist as cis and trans isomers.[2]
Caption: Reaction pathway of naphthalene hydrogenation.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during naphthalene hydrogenation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Naphthalene Conversion | 1. Insufficient Catalyst Loading: The amount of active sites is too low for the given reaction conditions.[1][2] 2. Catalyst Deactivation: Poisoning by impurities (e.g., sulfur) or coking on the catalyst surface.[3][4] 3. Suboptimal Reaction Conditions: Temperature or pressure is too low.[5] 4. Poor Mass Transfer: Inefficient stirring or gas-liquid mixing. | 1. Increase Catalyst Loading: Gradually increase the weight percentage of the catalyst. For Pd/Al₂O₃, increasing from 1% to 5% can dramatically boost conversion.[1][2] 2. Catalyst Regeneration/Fresh Catalyst: Regenerate the catalyst (e.g., by calcination to remove coke) or use a fresh batch. Ensure the naphthalene feed is free of sulfur-containing impurities.[4] 3. Optimize Conditions: Increase the reaction temperature and/or hydrogen pressure within safe operating limits. For Ni-Mo catalysts, temperatures around 300°C are often optimal.[5] 4. Improve Agitation: Increase the stirring speed to enhance the contact between reactants, catalyst, and hydrogen. |
| Poor Selectivity to Tetralin | 1. High Catalyst Loading: Higher loadings of active metals can favor the complete hydrogenation to decalin.[1] 2. Inappropriate Catalyst Choice: Some catalysts are inherently more selective towards decalin. 3. Harsh Reaction Conditions: High temperature and pressure can drive the reaction towards the thermodynamically more stable decalin.[6] | 1. Reduce Catalyst Loading: Use a lower weight percentage of the active metal. 2. Select a More Selective Catalyst: Consider using catalysts with modified supports or bimetallic formulations designed for tetralin production.[7] The use of high-temperature water as a co-solvent with an Fe-Mo based catalyst has been shown to enhance tetralin selectivity.[8] 3. Milder Conditions: Operate at lower temperatures and pressures. For a platinum-alumina catalyst, operating at higher space velocities can favor tetralin formation.[6] |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This can be exacerbated by acidic supports.[3] 2. Poisoning: Strong adsorption of impurities, such as sulfur compounds, on the active metal sites.[4] 3. Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area. | 1. Use a More Neutral Support: Employ supports like silica-alumina or non-acidic supports to minimize cracking and coke formation.[3] Adding water to the reaction medium can also suppress coke formation.[9] 2. Feed Purification: Ensure the naphthalene feedstock is of high purity and free from sulfur. Using a guard bed to remove impurities before the main reactor can be beneficial.[4] 3. Control Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. |
Section 3: Experimental Protocol - A General Guideline
This protocol provides a starting point for a batch hydrogenation of naphthalene. It should be adapted based on the specific catalyst and equipment used.
Materials:
-
Naphthalene
-
Solvent (e.g., decalin, hexane)
-
Catalyst (e.g., Pd/Al₂O₃, Ni-Mo/Al₂O₃)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-treatment (if required): Some catalysts require reduction before use. This is typically done by heating the catalyst under a flow of hydrogen at a specific temperature for a set duration, as per the manufacturer's instructions.
-
Reactor Setup:
-
Ensure the reactor is clean and dry.
-
Add the desired amount of catalyst to the reactor vessel.
-
Add the naphthalene and solvent to the reactor.
-
-
Purging:
-
Seal the reactor.
-
Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Follow by purging with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen atmosphere.
-
-
Reaction:
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mixing.
-
Heat the reactor to the desired temperature (e.g., 250-300 °C).[1][5]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).[1]
-
Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples periodically (if the reactor setup allows).
-
-
Cooldown and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
-
Work-up and Analysis:
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Analyze the product mixture using appropriate analytical techniques, such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the conversion of naphthalene and the selectivity to tetralin and decalin.
-
Caption: General experimental workflow for naphthalene hydrogenation.
Section 4: The Causality Behind Experimental Choices
The Role of the Catalyst Support:
The support material does more than just provide a surface for the active metal. Acidic supports like γ-alumina can contribute to cracking and isomerization reactions, which can lead to coke formation and catalyst deactivation.[3] In contrast, more neutral supports can mitigate these side reactions. The interaction between the metal and the support also influences the electronic properties of the active sites, which in turn affects the catalytic activity and selectivity.
Understanding Reaction Kinetics:
The hydrogenation of naphthalene to tetralin (k₁) and tetralin to decalin (k₂) are consecutive reactions.
Naphthalene --(k₁)--> Tetralin --(k₂)--> Decalin
Typically, the rate of the first hydrogenation step (k₁) is faster than the second (k₂). However, with highly active catalysts and high loadings, the rate of tetralin hydrogenation (k₂) can become significant, leading to a higher yield of decalin.[1] For instance, with a 5% Pd/Al₂O₃ catalyst, the hydrogenation of tetralin can be favored over the hydrogenation of naphthalene.[1][2] This understanding is crucial for tuning the reaction conditions to favor the desired product.
By carefully considering these factors and utilizing the troubleshooting guide, researchers can effectively optimize catalyst loading and other parameters for successful naphthalene hydrogenation.
References
-
Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Green Chemistry. [Link]
-
Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Green Chemistry. [Link]
-
Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Semantic Scholar. [Link]
-
Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. National Center for Biotechnology Information. [Link]
-
New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
Effect of reaction temperature on the extent of naphthalene... ResearchGate. [Link]
-
Naphthalene hydrogenation to tetralin with different catalysts and solvents a. ResearchGate. [Link]
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Center for Biotechnology Information. [Link]
-
Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag. University of Birmingham. [Link]
- Process for the hydrogenation of naphthalene.
- Naphthalene hydrogenation.
-
Naphthalene Hydrogenation Saturation over Ni2P/Al2O3 Catalysts Synthesized by Thermal Decomposition of Hypophosphite. ACS Omega. [Link]
-
Photocatalytic H2 Production from Naphthalene by Various TiO2 Photocatalysts: Impact of Pt Loading and Formation of Intermediates. MDPI. [Link]
-
Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. HEL Group. [Link]
-
Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. US3541169A - Naphthalene hydrogenation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 7. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselective Octahydronaphthalene Synthesis
Welcome to the technical support center for the synthesis of octahydronaphthalenes, a critical scaffold in numerous natural products and pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in these intricate syntheses. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and troubleshoot specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to octahydronaphthalenes, and which stereochemical challenges are most common?
A1: The two most prevalent methods for constructing the octahydronaphthalene core are the Robinson annulation and the Diels-Alder reaction. The primary stereochemical challenge lies in controlling the relative stereochemistry at the newly formed stereocenters, leading to the desired diastereomer.
-
Robinson Annulation: This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a powerful tool for forming six-membered rings.[1][2][3][4] The main challenge is controlling the stereochemistry at the ring fusion.
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction offers a direct route to the octahydronaphthalene skeleton with high stereospecificity.[5] The key challenge is controlling the endo/exo selectivity of the cycloadduct, which dictates the stereochemical outcome.[6]
Q2: How does the choice of starting materials influence the final diastereoselectivity?
A2: The inherent stereochemistry of the reactants plays a crucial role in the diastereoselectivity of the final product. In many cases, the substrate itself can direct the stereochemical outcome.
-
In Diels-Alder reactions, the geometry of the diene and dienophile is directly translated to the product. Substituents on the diene and dienophile can sterically and electronically favor the formation of one diastereomer over another.[6]
-
For Robinson annulations, the structure of the ketone and the α,β-unsaturated ketone will influence the transition state of both the Michael addition and the aldol condensation, thereby affecting the stereochemical outcome.
Q3: What is the general role of a Lewis acid in improving diastereoselectivity in Diels-Alder reactions?
A3: Lewis acids are frequently employed in Diels-Alder reactions to both accelerate the reaction rate and enhance diastereoselectivity.[6][7][8][9] They coordinate to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6][9] This enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), stabilizing the transition state that leads to the endo product.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of octahydronaphthalenes and provides actionable solutions.
Issue 1: Poor endo/exo Selectivity in Diels-Alder Reactions
Problem: Your Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo diastereomers, or is favoring the undesired exo product.
Possible Causes & Solutions:
-
Insufficient Activation of the Dienophile: The energy difference between the endo and exo transition states may be minimal.
-
Reaction Temperature is Too High: At elevated temperatures, the reaction may approach thermodynamic control, which can favor the more stable exo product. The endo product is often the kinetically favored product.[6]
-
Solution: Lower the reaction temperature. Cryogenic temperatures (e.g., -78 °C) often significantly improve endo selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.
-
Solution: Screen a range of solvents with varying polarities. Less polar solvents can sometimes enhance endo selectivity.[11]
-
Data Presentation: Effect of Lewis Acids on endo/exo Selectivity
| Lewis Acid Catalyst | Typical Diastereomeric Ratio (endo:exo) | Reference |
| None (Thermal) | Varies (can be close to 1:1) | [6] |
| AlCl₃ | >95:5 | [8] |
| Et₂AlCl | >90:10 | [12] |
| BF₃·OEt₂ | >90:10 | [12] |
| B(C₆F₅)₃ (bulky) | Can favor exo | [10] |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Dissolve the dienophile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the diene (1.2 eq) in the same solvent dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Troubleshooting Workflow for Poor endo/exo Selectivity
Caption: Decision-making workflow for improving endo selectivity.
Issue 2: Low Diastereoselectivity in Robinson Annulation
Problem: The Robinson annulation yields a mixture of diastereomers, often due to poor stereocontrol during the intramolecular aldol condensation.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor a thermodynamic mixture of products.
-
Solution: Employing kinetic conditions, such as using a strong, non-nucleophilic base (e.g., LDA) at low temperatures for the enolate formation, can favor one diastereomer.
-
-
Use of Protic Solvents: Protic solvents can facilitate proton exchange, leading to epimerization and a loss of stereocontrol.
-
Solution: Switch to aprotic solvents (e.g., THF, dioxane) for the cyclization step.
-
-
Inappropriate Catalyst: For asymmetric Robinson annulations, the choice of organocatalyst is paramount.
Experimental Protocol: Organocatalytic Asymmetric Robinson Annulation [15]
-
To a solution of the α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., DMF or CH₃CN), add the organocatalyst (e.g., L-proline, 20 mol%).
-
Add the ketone (2.0 eq) and a co-catalyst (e.g., a trialkylamine, 20 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Logical Relationship for Optimizing Asymmetric Robinson Annulation
References
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Drives Switching between Λ and Δ Metal Center Stereochemistry of M8L6 Cubic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organocatalytic asymmetric robinson annulation of alpha,beta-unsaturated aldehydes: applications to the total synthesis of (+)-palitantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Organocatalytic asymmetric Robinson annulation of α,β- unsaturated aldehydes: Applications to the total synthesis of (+)-palitantin - Lookchem [lookchem.com]
Technical Support Center: Overcoming Low Yields in Diels-Alder Reactions for Octahydronaphthalene Synthesis
Welcome to the technical support center for optimizing Diels-Alder reactions in the synthesis of octahydronaphthalene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Kinetics and Thermodynamics
Question 1: My Diels-Alder reaction is sluggish and gives a low yield, even after prolonged reaction times. What are the primary factors I should investigate?
Answer: A sluggish Diels-Alder reaction with low yields often points to issues with reaction kinetics or an unfavorable equilibrium. The core of the Diels-Alder reaction is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Several factors can be optimized to accelerate the reaction:
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[1][2][3] Evaluate the electronic nature of your substrates.
-
Troubleshooting:
-
If your diene is electron-deficient, consider adding electron-donating groups (e.g., alkyl, alkoxy) to increase its reactivity.[3]
-
Conversely, if your dienophile is electron-rich, the addition of electron-withdrawing groups (e.g., carbonyl, cyano, nitro) will lower its LUMO energy and enhance the reaction rate.[1][3]
-
-
-
Temperature: While higher temperatures generally increase reaction rates, the Diels-Alder reaction is reversible.[4] At elevated temperatures, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the desired adduct.[4][5]
-
Troubleshooting:
-
Systematically screen a range of temperatures to find the optimal balance between reaction rate and equilibrium position. Start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction progress. For some systems, temperatures as low as -78 °C with a suitable catalyst can be effective.[6]
-
-
-
Catalysis: Lewis acids are frequently used to accelerate Diels-Alder reactions.[7][8][9] They coordinate to the dienophile, particularly those with carbonyl groups, making it more electrophilic and lowering its LUMO energy.[4][7]
Question 2: I'm observing a mixture of endo and exo products, with the undesired exo isomer being predominant. How can I improve the endo selectivity?
Answer: The formation of endo and exo diastereomers is a common feature of Diels-Alder reactions, especially with cyclic dienes.[11][12][13] The endo product is typically the kinetically favored product, forming faster due to stabilizing secondary orbital interactions in the transition state.[11][12][14] The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[12][14]
-
Kinetic vs. Thermodynamic Control:
-
To favor the endo (kinetic) product:
-
Lower the reaction temperature: This will favor the pathway with the lower activation energy, which is typically the formation of the endo adduct.[4][15]
-
Shorten the reaction time: Prolonged heating can allow the initially formed endo product to revert to the starting materials (via retro-Diels-Alder) and then re-form as the more stable exo product.[16]
-
-
If the exo (thermodynamic) product is desired:
-
Below is a workflow to guide your optimization of stereoselectivity:
Caption: Troubleshooting workflow for improving endo selectivity.
Substrate and Reagent Considerations
Question 3: My diene is sterically hindered, and I suspect this is the cause of the low yield. What strategies can I employ?
Answer: Steric hindrance is a significant barrier in many Diels-Alder reactions.[2][17] Bulky substituents on the diene or dienophile can prevent the reactants from achieving the necessary transition state geometry.
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[3][17] Steric hindrance can disfavor this conformation, effectively reducing the concentration of the reactive diene species.[17]
-
Substrate Modification:
-
Troubleshooting:
-
If possible, redesign your synthetic route to use a less sterically hindered diene or dienophile.
-
Consider using a smaller, more reactive dienophile if the diene is the hindered component.
-
-
Question 4: I'm concerned about the purity of my starting materials. How critical is this for the success of the Diels-Alder reaction?
Answer: The purity of your diene and dienophile is crucial. Impurities can lead to a host of problems that result in low yields.
-
Potential Issues from Impurities:
-
Side Reactions: Impurities can participate in side reactions, consuming your starting materials and complicating purification.
-
Catalyst Inhibition: Certain impurities can poison or inhibit the catalyst, rendering it ineffective.
-
Inaccurate Stoichiometry: If your starting materials are not pure, the actual molar ratios of your reactants will be incorrect, which can negatively impact the yield, especially if the limiting reagent is not what you intended.
-
-
Troubleshooting Protocol:
-
Purify Starting Materials: Always purify your diene and dienophile before use. Common methods include distillation, recrystallization, or column chromatography.
-
Handle Reagents Properly: Some dienes, like cyclopentadiene, can dimerize at room temperature.[15] It is often necessary to "crack" the dimer by heating it to regenerate the monomeric diene immediately before use.[15]
-
Ensure Dry Conditions: Many Diels-Alder reactions, especially those using Lewis acid catalysts, are sensitive to moisture. Ensure your glassware is oven- or flame-dried and that your solvents are anhydrous.[18]
-
Reaction Conditions: Solvents and Catalysts
Question 5: What role does the solvent play in the Diels-Alder reaction, and how do I choose the best one?
Answer: The choice of solvent can have a significant impact on the rate and selectivity of a Diels-Alder reaction, although the effects are generally less pronounced than in ionic reactions.
-
Solvent Polarity: While the Diels-Alder reaction is concerted and involves a nonpolar transition state, polar solvents can sometimes accelerate the reaction. Aqueous media, in particular, have been shown to have a rate-accelerating effect, which is attributed to the hydrophobic effect and stabilization of the transition state through hydrogen bonding.[19]
-
Common Solvents: High-boiling, non-polar solvents like toluene or xylene are frequently used to allow for higher reaction temperatures.[20][21] Chlorinated solvents like dichloromethane (DCM) are common for reactions run at or below room temperature, especially with Lewis acid catalysts.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
| Toluene | 111 | Non-polar | Thermal reactions requiring moderate heat. |
| Xylene | ~140 | Non-polar | Thermal reactions requiring higher temperatures.[21] |
| Dichloromethane (DCM) | 40 | Polar aprotic | Lewis acid-catalyzed reactions at low to ambient temperatures. |
| Water | 100 | Polar protic | Can accelerate certain reactions due to hydrophobic effects.[19] |
-
Troubleshooting:
-
If your reaction is slow in a non-polar solvent like toluene, consider screening more polar solvents.
-
If using a Lewis acid, ensure the solvent is compatible and does not coordinate too strongly with the catalyst.
-
Question 6: My Lewis acid-catalyzed reaction is still not giving a good yield. What could be going wrong?
Answer: While Lewis acids are powerful catalysts for the Diels-Alder reaction, their effectiveness can be hampered by several factors.
-
Catalyst Choice: Not all Lewis acids are equally effective for all substrate combinations. The strength of the Lewis acid can influence the reaction rate.[9]
-
Catalyst Deactivation: Lewis acids are sensitive to water and other protic impurities, which can lead to their deactivation.
-
Substrate Compatibility: Some functional groups on your substrates may coordinate with the Lewis acid, effectively sequestering it from the dienophile.
Caption: Troubleshooting guide for Lewis acid-catalyzed reactions.
Experimental Protocols
General Protocol for a Thermal Diels-Alder Reaction
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 eq) and the dienophile (1.1 eq).[20][21]
-
Add a suitable anhydrous solvent (e.g., toluene or xylene) to achieve a concentration of 0.1-1.0 M.[20][21]
-
Heat the reaction mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., nitrogen or argon).[20]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired octahydronaphthalene adduct.[21][22]
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the dienophile (1.1 eq) and anhydrous solvent (e.g., DCM).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 0.1-1.0 eq) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the diene (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Schmart, I. M., & Knot-Tso, M. E. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.
-
ChemistrySteps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. Available at: [Link]
- Singleton, D. A., et al. (1995). A Theoretical Study of the Endo/Exo Selectivity of the Diels−Alder Reaction between Cyclopropene and Butadiene. Journal of the American Chemical Society.
-
Caramella, P., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. Available at: [Link]
-
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
-
Jasperse, C. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
da Silva, F. C., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Diels-Alder reactions of novel styrylcyclohexenol dienes: a general pathway for the synthesis of tricyclic lactone and octahydronaphthalene systems. Available at: [Link]
-
Jasperse, C. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 10.3: The Diels Alder Reaction. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]
-
ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Lab Videos. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. Available at: [Link]
- Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
ResearchGate. (2025). High stereoselectivity on low temperature Diels-Alder reactions. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Enantioselective Diels-Alder Reaction. Available at: [Link]
-
Zhou, C., et al. (2012). Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts. Organic Letters. Available at: [Link]
- Wang, M., et al. (2016). Using Metal Substrate to Enhance the Reactivity of Graphene towards Diels-Alder Reactions. Scientific Reports.
-
Chemistry LibreTexts. (2019). 14.13: Specific Rules Governing the Diels–Alder Reaction. Available at: [Link]
-
Blokzijl, W., et al. (1996). Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available at: [Link]
- Ruiz-Lopez, M. F., et al. (1993). Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society.
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
- Kiselev, V. D., et al. (n.d.). Diels-Alder reaction between naphthalene and N-phenylmaleimide under ambient and high pressure conditions. Semantic Scholar.
-
ResearchGate. (n.d.). Substrate scope of the Diels-Alder reaction. Available at: [Link]
- Degtyarenko, K., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules.
-
Chegg. (2021). Solved Analysis of the Diels-Alder reaction performed. Available at: [Link]
- Domingo, L. R., et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules.
-
National Institutes of Health. (n.d.). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Available at: [Link]
-
National Institutes of Health. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). 16.5 Diels-Alder Reactions. YouTube. Available at: [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Available at: [Link]
-
Reddit. (n.d.). In a Diels-Alder Reaction, what is considered the limiting reagent? Available at: [Link]
-
Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction. Available at: [Link]
-
Brainly. (2023). [FREE] How do I calculate the percent yield? Available at: [Link]
-
Sathee Jee. (n.d.). Diels Alder Reaction. Available at: [Link]
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemconnections.org [chemconnections.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Solved Analysis of the Diels-Alder reaction performed, | Chegg.com [chegg.com]
- 19. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. youtube.com [youtube.com]
Technical Support Center: Separation of Cis- and Trans-Octahydronaphthalene Mixtures
Welcome to the dedicated technical support resource for the separation of cis- and trans-octahydronaphthalene (also known as decalin) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. As diastereomers, cis- and trans-decalin possess distinct physical and chemical properties that form the basis of their separation. The trans isomer is conformationally locked and more stable, while the cis isomer can undergo ring flipping.[1][2] This difference in conformational mobility and stability is key to understanding and optimizing their separation.
Frequently Asked Questions (FAQs)
This section addresses common queries and provides quick, actionable answers to challenges frequently encountered during the separation of decalin isomers.
Q1: What are the primary methods for separating cis- and trans-decalin?
The most common and effective methods for separating cis- and trans-decalin are gas chromatography (GC), fractional distillation, and crystallization. High-performance liquid chromatography (HPLC) can also be employed, though it is less common for this specific separation. The choice of method often depends on the scale of the separation (analytical vs. preparative), the required purity, and the available instrumentation.
Q2: In gas chromatography, which isomer typically elutes first?
The elution order in gas chromatography is dependent on the stationary phase of the column.[3]
-
On nonpolar stationary phases (e.g., dimethylpolysiloxane), separation is primarily based on boiling points. Trans-decalin has a lower boiling point (187.3 °C) than cis-decalin (195.8 °C) and will therefore typically elute first.
-
On polar stationary phases , the interaction between the isomers and the stationary phase plays a more significant role, which can sometimes alter the elution order. However, for simple hydrocarbons like decalin, nonpolar columns are generally preferred.
Q3: Why am I seeing poor resolution between the cis and trans peaks in my GC analysis?
Poor resolution is a common issue and can stem from several factors:
-
Inadequate Column Efficiency: Ensure you are using a column with a sufficient number of theoretical plates. Longer columns or columns with smaller internal diameters generally provide better resolution.
-
Incorrect Temperature Program: An isothermal run may not provide sufficient separation. A slow temperature ramp can help to better resolve the two isomers.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) should be optimized for your specific column dimensions to achieve the best separation efficiency.
-
Injection Technique: A splitless injection might lead to broader peaks. A split injection is often preferred for concentrated samples to ensure a narrow injection band.
Q4: Can I use HPLC to separate decalin isomers?
While less common than GC, HPLC can be used for the separation of decalin isomers.[4] A normal-phase separation on a silica or alumina column with a nonpolar mobile phase (e.g., hexane) would be the most logical approach. However, given the volatility of decalin, GC is generally the more straightforward and sensitive technique for analytical-scale separations.
Q5: Is it possible to separate the isomers by crystallization?
Yes, fractional crystallization can be an effective method for separating decalin isomers on a preparative scale.[5][6] This technique relies on the differences in the melting points of the two isomers (cis: -43 °C, trans: -30 °C). By carefully cooling a mixture, the higher-melting point isomer (trans-decalin) will crystallize first and can be separated by filtration. Seeding the supersaturated solution with a crystal of the desired isomer can enhance the selectivity of the crystallization process.[5]
Q6: How can I confirm the identity of the separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis- and trans-decalin.[7][8]
-
cis-Decalin: Due to rapid ring flipping at room temperature, the proton and carbon environments are averaged, leading to a smaller number of signals in the ¹H and ¹³C NMR spectra.[8]
-
trans-Decalin: The conformationally locked structure results in more distinct proton and carbon environments, leading to a more complex NMR spectrum with a greater number of signals.[7][9]
Gas chromatography-mass spectrometry (GC-MS) can also be used for identification, as the fragmentation patterns of the two isomers may show subtle differences.[10]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Poor Resolution in Gas Chromatography
Problem: The peaks for cis- and trans-decalin are overlapping or not baseline-resolved in your gas chromatogram.
Systematic Troubleshooting Approach:
-
Verify Column Selection:
-
Action: Confirm you are using a nonpolar capillary column (e.g., DB-1, DB-5). These columns separate based on boiling point, which is the most significant differentiating property for decalin isomers.
-
Rationale: The difference in boiling points between the two isomers is the primary driver for their separation on a nonpolar stationary phase.
-
-
Optimize the Temperature Program:
-
Action: If using an isothermal program, switch to a temperature gradient. Start with a low initial temperature (e.g., 50-60 °C) and use a slow ramp rate (e.g., 2-5 °C/min).
-
Rationale: A slow temperature ramp increases the interaction time of the analytes with the stationary phase, enhancing the separation of closely eluting compounds.
-
-
Adjust the Carrier Gas Flow Rate:
-
Action: Ensure your carrier gas flow rate is optimal for your column's internal diameter. Consult your column manufacturer's guidelines for the recommended flow rate.
-
Rationale: The van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (efficiency). An optimal flow rate minimizes peak broadening and maximizes resolution.
-
-
Check Injection Parameters:
-
Action: If you are using a splitless injection, consider switching to a split injection with a high split ratio (e.g., 50:1 or 100:1).
-
Rationale: A split injection introduces a smaller, more focused band of sample onto the column, which minimizes peak broadening at the start of the separation.
-
Workflow for Optimizing GC Resolution
Caption: Troubleshooting workflow for poor GC resolution.
Guide 2: Inefficient Separation by Fractional Distillation
Problem: You are unable to achieve a high purity of either isomer using fractional distillation.
Systematic Troubleshooting Approach:
-
Assess Column Efficiency:
-
Action: Ensure your distillation column has a sufficient number of theoretical plates. For isomers with close boiling points, a column with a high plate count is essential. A vacuum-jacketed Vigreux column or a packed column is recommended.
-
Rationale: A higher number of theoretical plates provides more equilibrium stages for the vapor and liquid phases, leading to a more efficient separation of components with similar volatilities.
-
-
Control the Reflux Ratio:
-
Action: Increase the reflux ratio. This means returning a larger proportion of the condensed vapor to the column. A higher reflux ratio generally leads to better separation.[11]
-
Rationale: A high reflux ratio ensures that the column remains in equilibrium, allowing for a more effective separation of the components.
-
-
Maintain a Slow Distillation Rate:
-
Action: Heat the distillation flask slowly and evenly to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
Rationale: A slow distillation rate allows sufficient time for the vapor-liquid equilibria to be established on each theoretical plate within the column, which is crucial for efficient fractionation.
-
-
Consider Reduced Pressure (Vacuum) Distillation:
-
Action: Performing the distillation under reduced pressure will lower the boiling points of both isomers.[11]
-
Rationale: Lowering the boiling points can sometimes enhance the relative volatility difference between the isomers, potentially improving the separation. It also prevents any potential thermal degradation of the compounds.
-
Data Presentation: Physical Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Reference |
| Boiling Point | 195.8 °C | 187.3 °C | [Internal Knowledge] |
| Melting Point | -43 °C | -30 °C | [Internal Knowledge] |
| Stability | Less Stable | More Stable | [1][12] |
| Conformation | Flexible (Ring Flip) | Rigid (Locked) | [2][12] |
Guide 3: Challenges in Isomer Identification by NMR
Problem: You are having difficulty confidently assigning the spectra to the correct isomers.
Systematic Troubleshooting Approach:
-
Analyze the Number of Signals:
-
Examine Signal Multiplicity and Broadness:
-
Action: In the ¹H NMR spectrum, observe the width of the peaks.
-
Rationale: The spectrum of cis-decalin often shows broader, averaged signals due to the rapid conformational exchange.[8] In contrast, the locked conformation of trans-decalin results in sharper, more defined multiplets for the distinct axial and equatorial protons.[7][9]
-
-
Consider Low-Temperature NMR:
-
Action: If available, acquire the NMR spectra at a low temperature (e.g., -100 °C).
-
Rationale: At low temperatures, the ring flip of cis-decalin is slowed or stopped, "freezing out" a single chair conformation. This will result in a more complex spectrum that resembles the spectrum of trans-decalin, confirming the conformational mobility of the cis isomer.
-
Logical Relationship of Isomer Properties and Separation
Caption: Relationship between isomer properties and separation techniques.
Experimental Protocols
Protocol 1: Gas Chromatography Method for Analytical Separation
-
System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness nonpolar column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution of the decalin mixture in hexane.
-
Injector Temperature: 250 °C.
-
Split Ratio: 100:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Expected Outcome: The trans-decalin peak should elute before the cis-decalin peak. The resolution between the two peaks should be greater than 1.5.
Protocol 2: Fractional Crystallization for Preparative Separation
-
Dissolution: Dissolve the cis-/trans-decalin mixture in a minimal amount of a suitable solvent (e.g., pentane or ethanol) at room temperature.
-
Cooling: Slowly cool the solution in an ice bath, and then transfer to a freezer (-20 °C to -30 °C).
-
Seeding (Optional): If available, add a single seed crystal of trans-decalin to promote selective crystallization.[5]
-
Crystallization: Allow the solution to stand undisturbed for several hours or until a significant amount of crystals has formed.
-
Isolation: Quickly filter the cold mixture through a pre-chilled Büchner funnel to isolate the crystals.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Analysis: Analyze both the crystalline material (enriched in trans-decalin) and the filtrate (enriched in cis-decalin) by GC or NMR to determine the isomeric purity.
References
-
Dalal Institute. (n.d.). Decalins. Retrieved from [Link]
-
St-Onge, M., & Gagné, Y. (2021). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. OSTI.gov. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 22). Stereochemistry of cis/trans Decalins. Retrieved from [Link]
-
Zaushitsyna, O., et al. (2021). Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). Decalins. Retrieved from [Link]
-
Chemistry Notes. (2020, November 7). Decalin: Structure and stereochemistry detailed explanation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.9: Conformations of Decalin. Retrieved from [Link]
-
TRUPTI RANE (TAWDE). (2022, July 12). Properties of Cis and Trans Decalin Part 2 [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). What differentiates trans decalin from cis decalin? Study Prep. Retrieved from [Link]
-
Wang, H., et al. (2015). Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Royal Society of Chemistry. (n.d.). Analyst. Retrieved from [Link]
-
ScienceMadness. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Springer. (n.d.). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
- Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
LearnStalk Chemistry. (2025, August 9). Crystallisation Technique [Video]. YouTube. Retrieved from [Link]
-
European Patent Office. (n.d.). Separation of isomers - EP 0175466 A2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]
-
Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
National Institutes of Health. (2015, January 21). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Retrieved from [Link]
Sources
- 1. Decalins | PPT [slideshare.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. iscientific.org [iscientific.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. osti.gov [osti.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Stereochemistry of cis/trans Decalins [orgspectroscopyint.blogspot.com]
- 10. mdpi.com [mdpi.com]
- 11. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing over-reduction in naphthalene hydrogenation
Preventing Over-reduction to Decalin: A Troubleshooting Guide
Introduction: The selective hydrogenation of naphthalene to tetralin is a critical transformation in various industrial processes, including the production of hydrogen-donor solvents for coal liquefaction and the synthesis of high-value chemicals.[1][2][3] However, a common challenge is the over-reduction of the desired product, tetralin, to decalin, which can significantly impact process efficiency and product quality.[4] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve issues related to over-reduction in naphthalene hydrogenation.
Frequently Asked Questions (FAQs)
Q1: My naphthalene hydrogenation is producing a high yield of decalin. What are the primary factors influencing this over-reduction?
A1: Over-reduction to decalin is primarily influenced by a combination of factors related to the catalyst, reaction conditions, and reactor dynamics. The key contributors are:
-
Catalyst Activity and Selectivity: Highly active catalysts, particularly those with a high metal loading or specific noble metals like Palladium, can favor the complete saturation of the aromatic system.[5] The nature of the catalyst support and the presence of promoters also play a crucial role in modulating selectivity.[2][4]
-
Reaction Temperature: Higher temperatures generally increase the rate of both hydrogenation steps but can disproportionately favor the conversion of tetralin to decalin.[1]
-
Hydrogen Pressure: Elevated hydrogen pressures increase the surface concentration of adsorbed hydrogen, which can lead to a higher rate of the second hydrogenation step (tetralin to decalin).[2][6][7]
-
Reaction Time: Longer reaction times naturally increase the probability of the consecutive hydrogenation of tetralin to decalin, especially after a significant portion of the initial naphthalene has been converted.[8]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and products, as well as their interaction with the catalyst surface, thereby affecting selectivity.
Troubleshooting Guides
Scenario 1: Excessive Decalin Formation with a Noble Metal Catalyst (e.g., Pd, Pt)
Problem: You are observing high decalin selectivity (>10%) using a Palladium or Platinum-based catalyst, even at moderate temperatures and pressures.
Underlying Science: Noble metal catalysts, particularly Palladium, are known for their high hydrogenation activity.[5] The reaction pathway on these catalysts often involves the initial fast hydrogenation of naphthalene to tetralin, followed by the subsequent, and often rapid, hydrogenation of tetralin to decalin.[5] The strong adsorption of naphthalene can sometimes inhibit the hydrogenation of tetralin, but once the naphthalene concentration decreases, the over-reduction can accelerate.[5]
Troubleshooting Protocol:
-
Reduce Reaction Temperature:
-
Action: Decrease the reaction temperature in increments of 10-15 °C.
-
Rationale: The activation energy for the hydrogenation of naphthalene to tetralin is generally lower than that for the hydrogenation of tetralin to decalin.[9][10] By lowering the temperature, you can selectively decrease the rate of the second hydrogenation step more significantly than the first.
-
-
Lower Hydrogen Pressure:
-
Action: Reduce the hydrogen pressure in increments of 5-10 bar.
-
Rationale: A lower hydrogen pressure reduces the surface coverage of hydrogen on the catalyst, which can temper the high activity of the noble metal and favor the formation of the partially hydrogenated product, tetralin.
-
-
Optimize Reaction Time:
-
Action: Conduct a time-course study, analyzing aliquots of the reaction mixture at regular intervals.
-
Rationale: This will help you identify the optimal reaction time where naphthalene conversion is high, and tetralin selectivity is maximized before significant over-reduction to decalin occurs.[8]
-
-
Consider Catalyst Modification:
-
Action: If the above steps are insufficient, consider using a bimetallic catalyst (e.g., Pd-Pt) or a catalyst with a lower metal loading.
-
Rationale: The addition of a second metal can modify the electronic properties and surface geometry of the active sites, potentially leading to improved selectivity.[11] Lowering the metal concentration can reduce the overall activity, thereby making the reaction easier to control.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for over-reduction with noble metal catalysts.
Scenario 2: Over-reduction with Non-Noble Metal Catalysts (e.g., Ni, Mo-based)
Problem: Your reaction with a Nickel or Molybdenum-based catalyst is resulting in significant decalin formation.
Underlying Science: Nickel-based catalysts are highly active for hydrogenation, and their selectivity can be sensitive to preparation methods and reaction conditions.[8][12] Molybdenum-based catalysts, often used in hydrotreating, can also promote deep hydrogenation, particularly at elevated temperatures and pressures.[2][6] The support material, such as Al2O3, can influence the catalyst's acidic properties, which in turn can affect the reaction pathway.[2][7]
Troubleshooting Protocol:
-
Evaluate Catalyst State:
-
Action: Ensure the catalyst is properly pre-treated (e.g., reduced or sulfided) according to the manufacturer's or literature protocol.
-
Rationale: The active phase of the catalyst is critical. For instance, an oxidative Ni-Mo/Al2O3 catalyst has shown high selectivity for tetralin.[6] The state of the active metals directly impacts their catalytic behavior.
-
-
Adjust Reaction Temperature and Pressure:
-
Action: Systematically decrease the reaction temperature and pressure.
-
Rationale: Similar to noble metal catalysts, lower temperatures and pressures can help to control the reaction rate and favor the intermediate product. For example, a Ni/S950 catalyst achieved high tetralin yield at a relatively mild 200 °C and 2 MPa H2.[8]
-
-
Investigate the Role of the Support:
-
Action: Consider using a catalyst with a different support material.
-
Rationale: The support can influence the dispersion of the active metal and its electronic properties. For instance, modifying activated carbon as a support for MoS2 has been shown to improve tetralin yield by providing moderate acidity and good dispersion of the active component.[2]
-
-
Introduce a Promoter:
-
Action: If feasible, explore the use of a promoted catalyst, such as NiZn/Al2O3.
-
Rationale: Promoters can modify the electronic structure of the active sites. For example, the addition of Zn to a Ni/Al2O3 catalyst can weaken the adsorption of tetralin, thereby increasing its selectivity by inhibiting further hydrogenation.[4]
-
Data Summary: Catalyst Systems and Selectivity
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity/Yield (%) | Reference |
| Ni/S950 | S950 Resin | 200 | 2 | 100 | 95.6 (Yield) | [8] |
| 4%NiO-20%MoO3 | Al2O3 | 200 | 6 | 95.62 | 99.75 (Selectivity) | [6] |
| NiZn/Al2O3 | Al2O3 | 300 | 3 | 84.5 | 87.4 (Selectivity) | [4] |
| Pd/Al2O3 | Al2O3 | 100 | 6.8 | High | 99.7 (Selectivity) | [10] |
| Pt-NPs | HAP | 250 | 6 | ~100 | ~100 (Selectivity) | [1] |
Advanced Considerations
The Role of Isomerization: cis- vs. trans-Decalin
The stereochemistry of the resulting decalin can also provide insights into the reaction mechanism. The formation of cis- and trans-decalin isomers is influenced by the catalyst and reaction conditions.[13][14] While trans-decalin is thermodynamically more stable, kinetic control can favor the formation of the cis-isomer.[14][15] High concentrations of trans-decalin may suggest that the reaction conditions are allowing for thermodynamic equilibration, which could be indicative of excessive reaction severity (high temperature or long reaction times).
Reaction Pathway Visualization:
Caption: Simplified reaction network for naphthalene hydrogenation.
References
-
Bie, S., Jiang, H., Wang, W., Shu, G., Zhang, X., Wang, H., & Gao, S. (2020). Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. Petroleum Science and Technology, 38(3), 223-229. [Link]
-
Chen, J., Ma, H., & Hsing, I. M. (2006). Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water. Green Chemistry, 8(7), 646-649. [Link]
-
Fu, J., Jiang, Y., Liu, H., Li, C., & Chen, J. (2022). Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research, 61(1), 329-337. [Link]
-
Huang, T. C., & Kang, B. (1995). Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst. Industrial & Engineering Chemistry Research, 34(4), 1140-1147. [Link]
-
Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. (2019). Taylor & Francis Online. [Link]
-
Rautanen, P. A., Lylyk, J. S., Aumo, J. T., & Salmi, T. O. (2002). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. Industrial & Engineering Chemistry Research, 41(22), 5364-5374. [Link]
-
Mingaleeva, A., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Molecules, 25(22), 5462. [Link]
-
Bie, S., et al. (2020). Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. Petroleum Science and Technology, 38(3), 223-229. [Link]
-
Wang, C., et al. (2020). Selective Hydrogenation of Naphthalene over γ-Al2O3-Supported NiCu and NiZn Bimetal Catalysts. Catalysts, 10(10), 1205. [Link]
-
Stewart, J., Brezinsky, K., & Glassman, I. (1998). Supercritical Pyrolysis of Decalin, Tetralin,and N-Decane at 700—800K. Product Distribution and Reaction Mechanism. Combustion Science and Technology, 136(1-6), 335-357. [Link]
-
Zhang, L., et al. (2015). Selective catalytic hydrogenation of naphthalene to tetralin over a Ni-Mo/Al2O3 catalyst. RSC Advances, 5(56), 45041-45049. [Link]
-
Wang, Y., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. ACS Omega, 7(43), 38787–38795. [Link]
-
Resasco, D. E., et al. (2004). Ring opening of decalin and tetralin on HY and Pt/HY zeolite catalysts. Journal of Catalysis, 221(2), 345-354. [Link]
-
Wang, Y., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. ACS Omega, 7(43), 38787–38795. [Link]
-
Al-Khattaf, S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19688–19700. [Link]
-
Al-Khattaf, S., et al. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. University of Birmingham. [Link]
-
Resasco, D. E., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Applied Catalysis A: General, 319, 264-273. [Link]
-
Ramirez, J., et al. (1998). Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. ResearchGate. [Link]
-
Al-Khattaf, S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19688–19700. [Link]
-
Hydrogenation of naphthalene to decalin on sulfurized massive Ni-Mo catalysts. (n.d.). ResearchGate. [Link]
-
Reduction of naphthalene to form both cis and trans decalin. (n.d.). ResearchGate. [Link]
-
Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? (2017). Chemistry Stack Exchange. [Link]
-
Huang, T. C., & Kang, B. (1994). Naphthalene Hydrogenation over Pt/Al203 Catalyst in a Trickle Bed Reactor. Industrial & Engineering Chemistry Research, 33(5), 1140-1147. [Link]
-
Chen, X., et al. (2017). Naphthalene Hydrogenation Activity over Pd, Pt and Pd-Pt Catalysts and Their Sulfur Tolerance. Acta Physico-Chimica Sinica, 33(10), 2095-2104. [Link]
Sources
- 1. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [mdpi.com]
- 2. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ou.edu [ou.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in Octahydronaphthalene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for octahydronaphthalene synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of these crucial bicyclic scaffolds. As octahydronaphthalene cores are foundational in numerous natural products and pharmaceuticals, achieving high purity and stereochemical control is paramount.
This document moves beyond simple protocols to explain the underlying chemical principles driving byproduct formation, empowering you to diagnose and solve problems effectively.
Section 1: Troubleshooting Catalytic Hydrogenation of Naphthalenes
The reduction of naphthalene to form octahydronaphthalene (and ultimately decahydronaphthalene, or decalin) is a common synthetic route. However, controlling this seemingly straightforward reaction can be complex, often yielding a mixture of partially hydrogenated species and stereoisomers.
Q1: My hydrogenation of naphthalene is incomplete. I'm isolating a mixture of tetralin, octahydronaphthalene, and unreacted naphthalene. How can I drive the reaction to the desired octahydronaphthalene or fully saturated decalin?
Probable Cause: This issue typically stems from insufficient catalytic activity or non-optimal reaction conditions. The hydrogenation of the first aromatic ring (naphthalene to tetralin) is significantly faster than the hydrogenation of the second ring (tetralin to decalin).[1][2] Factors include catalyst deactivation, low hydrogen pressure, or inappropriate temperature.
Troubleshooting Strategy:
-
Catalyst Selection & Loading: The choice of catalyst is critical. Palladium (Pd) catalysts are highly active for the first hydrogenation step but may be less effective for the second.[1] Platinum (Pt) and Nickel-Molybdenum (NiMo) based catalysts often show higher efficacy for complete saturation to decalin.[2][3] Ensure you are using an appropriate catalyst loading (typically 1-5 mol% for precious metals).
-
Increase Hydrogen Pressure: The reaction is highly dependent on hydrogen concentration. Increasing the H₂ pressure (e.g., from 40 bar to higher pressures) can significantly enhance the rate of the slower, second hydrogenation step.[2]
-
Optimize Temperature: There is an optimal temperature window. While higher temperatures increase reaction rates, excessively high temperatures (>250-300 °C) can promote catalyst deactivation or side reactions. A systematic screen of temperatures is recommended.
-
Solvent & Agitation: Ensure the solvent is inert and can dissolve both naphthalene and hydrogen effectively. Vigorous stirring is essential to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.
Data Summary: Comparison of Catalytic Systems for Naphthalene Hydrogenation
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar H₂) | Selectivity Notes | Reference |
| 5% Pd/Al₂O₃ | 250 | 40 | Very high activity, high yield of decalin (99.5%).[1] | [1] |
| 1% Pd/Al₂O₃ | 250 | 40 | Poor conversion to tetralin and decalin.[1] | [1] |
| NiMo/Al₂O₃ | 315-400 | 120-200 | Effective for full saturation; favors trans-decalin formation.[2] | [2] |
| Pt/Hβ (zeolite) | 220 | Not specified | High naphthalene conversion (94.2%) and decalin yield (81.4%).[3] | [3] |
Q2: My reaction produces a difficult-to-separate mixture of cis- and trans-octahydronaphthalene isomers. How can I control the stereochemical outcome?
Probable Cause: The stereochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the catalyst and reaction conditions. The cis-isomer is generally the kinetic product, formed when naphthalene is adsorbed onto the catalyst surface and hydrogen is added from the same face. The trans-isomer is thermodynamically more stable.[4]
Troubleshooting Strategy:
-
Catalyst Choice: Different metals have different stereodirecting effects. For instance, Ni and Mo-based catalysts have been shown to produce a higher proportion of the less stable cis-decalin compared to some precious metal catalysts.[5]
-
Temperature Control: Lower temperatures generally favor the kinetic product (cis-isomer). Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable trans-isomer and can also facilitate in-situ isomerization of the cis to the trans product.
-
Solvent Effects: The polarity of the solvent can influence the substrate's binding to the catalyst surface, which can subtly alter the stereochemical pathway.
Section 2: Troubleshooting the Robinson Annulation
The Robinson annulation is a powerful tandem reaction for creating six-membered rings, combining a Michael addition with an intramolecular aldol condensation.[6][7] Its complexity, however, makes it prone to several side reactions.
Caption: Troubleshooting workflow for a Robinson Annulation reaction.
Q3: My Robinson annulation yield is low, and the crude reaction mixture shows a complex mess of products by TLC/GC-MS. What's going on?
Probable Cause: This is a classic symptom of competing side reactions. The highly reactive Michael acceptor (e.g., methyl vinyl ketone, MVK) can readily polymerize under basic conditions. Additionally, the starting ketone can undergo self-aldol condensation, and the intermediate 1,5-diketone can potentially cyclize in multiple ways if there are different enolizable protons.[8]
Troubleshooting Strategy:
-
Control the Michael Acceptor Concentration: The most common culprit is MVK polymerization. Instead of adding all the MVK at once, use a syringe pump for slow addition. Alternatively, use a Mannich base (e.g., 2-(diethylaminomethyl)cyclohexanone) which generates the α,β-unsaturated ketone in situ upon heating.[8]
-
Optimize the Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base like LDA allows for pre-formation of a specific enolate before the Michael acceptor is introduced, offering greater control. For standard bases like NaOH or KOH, ensure precise stoichiometry.
-
Temperature Staging: Run the initial Michael addition at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. Once the Michael addition is complete (monitored by TLC), gently heat the reaction to promote the intramolecular aldol condensation and subsequent dehydration.[6]
Section 3: Troubleshooting the Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, including the octahydronaphthalene framework.[9] The primary challenges are controlling regioselectivity and stereoselectivity (endo/exo).
Caption: FMO analysis for predicting Diels-Alder regioselectivity.
Q4: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve selectivity?
Probable Cause: The regiochemical outcome is dictated by the electronic properties of the substituents on the diene and dienophile. The reaction proceeds via a transition state where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[10] Incorrectly matched electronics lead to a mixture of products.
Troubleshooting Strategy:
-
Analyze Frontier Molecular Orbitals (FMO): This is the theoretical underpinning. For a normal-electron-demand Diels-Alder, an electron-donating group (EDG) on the diene raises the energy of the Highest Occupied Molecular Orbital (HOMO), while an electron-withdrawing group (EWG) on the dienophile lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Use Resonance Structures to Predict Reactivity: A practical shortcut is to draw resonance structures.
-
For the diene , an EDG at C1 (e.g., -OR) will create a partial negative charge (δ-) at C4.
-
For the dienophile , an EWG (e.g., -CHO, -CO₂R) will create a partial positive charge (δ+) at the β-carbon.
-
The major product will result from the alignment that matches δ- with δ+.[10]
-
-
Lewis Acid Catalysis: A Lewis acid (e.g., AlCl₃, SnCl₄, Yb(OTf)₃) can coordinate to the EWG on the dienophile, making it significantly more electron-deficient.[11] This not only accelerates the reaction but also dramatically enhances regioselectivity by amplifying the electronic differences between the α and β carbons.
General FAQs and Protocols
Q5: What is the most reliable method for separating cis and trans isomers of octahydronaphthalene derivatives?
Separating these diastereomers is challenging due to their similar polarities and boiling points.[12] A multi-step approach is often necessary.
-
Fractional Distillation: Only effective if there is a significant difference in boiling points (>5-10 °C), which is rare for simple decalins.
-
Crystallization: If one isomer is a solid and can be selectively crystallized from a solvent system, this can be highly effective for purification.
-
Preparative Chromatography: This is the most common and versatile method.
-
Flash Column Chromatography: Standard silica gel can sometimes provide separation, but it may require testing numerous solvent systems (e.g., hexane/ethyl acetate, hexane/ether gradients). Impregnating the silica with silver nitrate can sometimes improve the separation of isomers containing double bonds.
-
Preparative HPLC: Using a C18 (reverse-phase) or specialized column (e.g., phenyl-hexyl) often provides the best resolution for stubborn isomer pairs.[13]
-
Q6: Which analytical techniques are essential for identifying unexpected byproducts?
A combination of techniques is crucial for unambiguous identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The workhorse for separating volatile components of a reaction mixture and getting their mass-to-charge ratio. This is excellent for identifying isomers and known byproducts by comparing fragmentation patterns and retention times to libraries.[14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: The definitive tool for structural elucidation.
-
¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework.[15]
-
2D NMR (COSY, HSQC, HMBC): Essential for piecing together the exact connectivity, especially for novel or unexpected structures.[16] The coupling constants in ¹H NMR are particularly useful for determining the relative stereochemistry (e.g., cis vs. trans ring fusion).
-
Experimental Protocols
Protocol 1: Purification of Octahydronaphthalene Diastereomers by Flash Chromatography
-
Column Selection: Choose a column size appropriate for your sample amount (typically a 100:1 ratio of silica to crude material).
-
Solvent System Selection: Use TLC to find a solvent system that gives good separation (ΔRf > 0.15). Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or diethyl ether.
-
Column Packing: Pack the column using the "slurry method" with the initial, low-polarity eluent to ensure a well-packed bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the chromatography solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) if necessary. Collect fractions (5-20 mL each, depending on column size).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified products. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Protocol 2: NMR Analysis for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and COSY spectra.
-
Analysis of Ring-Fusion Protons: The key to assigning cis vs. trans fusion lies in the signals of the two protons at the bridgehead carbons.
-
In trans-decalins, these protons are typically axial-axial to their neighbors, resulting in large coupling constants (J ≈ 10-13 Hz).
-
In cis-decalins, the ring system is more flexible, and the coupling patterns are more complex, often showing both axial-axial and axial-equatorial couplings (J ≈ 2-5 Hz).
-
-
2D NMR Confirmation: Use a COSY spectrum to confirm which protons are coupled to each other, helping to trace the connectivity around the rings and validate the assignment of the bridgehead protons.
References
-
Gomez-Jimenez, L., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Institutes of Health (NIH). [Link]
-
University of Birmingham. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. [Link]
-
ResearchGate. (n.d.). Catalytic performance for the hydrogenation of naphthalene over catalysts. [Link]
- Bloch, H. S. (1961). Process for the hydrogenation of naphthalene.
-
Wang, J., et al. (2020). Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. SpringerLink. [Link]
- Logan, T. J. (1975). Separation and purification of cis and trans isomers.
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. [Link]
-
Dalal Institute. (n.d.). Decalins. [Link]
-
ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from.... [Link]
-
Davidson, A. H., et al. (1985). A stereochemically controlled intramolecular Diels–Alder approach to the octahydronaphthalene fragment of dihydromevinolin. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). Octahydro-1,2,3,4a,5,8a-dimetheno-naphthalene. [Link]
-
Gauthier, C., et al. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. The Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
ePrints Soton. (2022). Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]
-
White Rose eTheses Online. (n.d.). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. [Link]
-
PubMed. (2001). Controlling lipase enantioselectivity for organic synthesis. [Link]
-
YouTube. (2015). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. [Link]
-
National Institutes of Health (NIH). (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. [Link]
-
YouTube. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). [Link]
-
PubMed. (2020). Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]
-
Wikipedia. (n.d.). Decalin. [Link]
-
PubMed. (2002). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene. [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
Massachusetts Institute of Technology. (2005). Organic Chemistry 5.512 Strategies for Stereocontrolled Synthesis. [Link]
-
MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]
-
YouTube. (2020). How To Label NMR Spectra. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterisation of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol. [Link]
-
ResearchGate. (n.d.). Organolithium and Organomagnesium Compounds of the Naphthalene Series in Organic Synthesis. [Link]
Sources
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Octahydronaphthalene-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octahydronaphthalene-based intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and enhance the stability of these critical compounds in your synthetic campaigns. The octahydronaphthalene core, a prevalent motif in natural products and active pharmaceutical ingredients (APIs), presents unique stability challenges due to its conformational dynamics and reactive sites.[1] This guide is structured to address the most common issues encountered in the lab through a practical question-and-answer format.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Q1: My octahydronaphthalene intermediate is decomposing during silica gel column chromatography. What's happening and how can I prevent it?
A1: This is a frequent issue. The primary culprit is often the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze several degradation pathways, particularly if your intermediate possesses sensitive functional groups like double bonds, epoxides, or acetals.
Root Causes & Mechanistic Insight:
-
Acid-Catalyzed Isomerization: Alkenes within the octahydronaphthalene skeleton can migrate to form more thermodynamically stable isomers. This is especially problematic if the desired isomer is the kinetic product of your reaction.
-
Carbocation Rearrangement: Acidic conditions can protonate hydroxyl groups or alkenes, leading to the formation of carbocation intermediates.[2] These carbocations are prone to rearrangements (hydride or alkyl shifts) to form more stable carbocations, resulting in a mixture of skeletal isomers.[3][4][5]
-
Elimination Reactions: If your intermediate has a leaving group (e.g., a hydroxyl or tosylate) susceptible to elimination, the acidic silica can promote the formation of additional, undesired double bonds.
-
Ring Opening: Strained rings, such as epoxides or cyclopropanes fused to the decalin core, can be readily opened under acidic conditions.
Solutions & Experimental Choices:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites. Causality: The basic amine will preferentially bind to the acidic silanol groups on the silica surface, rendering them unavailable to catalyze the degradation of your compound.
-
Switch to a Neutral Stationary Phase: Alumina (neutral or basic grade) is an excellent alternative to silica gel for acid-sensitive compounds.
-
Use Reversed-Phase Chromatography: For moderately polar compounds, C18-functionalized silica is far less acidic and separates compounds based on hydrophobicity, which can be a gentler alternative.
-
Non-Chromatographic Purification: Consider alternatives like crystallization, trituration, or distillation if your intermediate's stability is severely compromised on any stationary phase.
Q2: I'm observing new impurities by HPLC/LC-MS after my aqueous workup. Could this be a pH issue?
A2: Absolutely. The pH of your aqueous wash solutions during workup is a critical parameter that is often overlooked. Both excessively acidic and basic conditions can introduce a host of stability problems for octahydronaphthalene intermediates.
Root Causes & Mechanistic Insight:
-
Base-Catalyzed Epimerization: If your intermediate has stereocenters with adjacent protons, especially alpha to a carbonyl group, basic conditions can cause deprotonation and subsequent reprotonation, leading to epimerization and loss of stereochemical purity.
-
Hydrolysis: Ester or acetal protecting groups, which might be employed to mask other functionalities, can be cleaved under inappropriate pH conditions.[6][7] For instance, silyl ethers are labile to acid, while acetate esters can be hydrolyzed by base.
-
Double Bond Migration: Similar to acid-catalyzed isomerization, strong bases can also promote the migration of double bonds via allylic deprotonation.
Solutions & Experimental Choices:
-
Use Buffered Solutions: Instead of using plain deionized water, wash your organic layer with buffered aqueous solutions. A phosphate-buffered saline (PBS) at pH 7.4 or a saturated sodium bicarbonate solution (pH ~8.4) for neutralizing acid are excellent choices.
-
Minimize Contact Time: Perform your aqueous extractions quickly and efficiently. Do not let biphasic mixtures stir for extended periods.
-
Temperature Control: Perform workups at lower temperatures (0 °C to 5 °C) to reduce the rate of potential degradation reactions.
-
Azeotropic Removal of Water: After the workup, if your compound is stable to mild heat, you can remove residual water by azeotroping with a solvent like toluene. This ensures no water is present during solvent evaporation, where the concentration of impurities can increase.
Q3: My intermediate, which was pure after isolation, has degraded upon storage. What are the best storage practices?
A3: The stability of an intermediate is not just a concern during reaction and purification, but also during storage. Air, light, and temperature are key environmental factors that can initiate degradation.
Root Causes & Mechanistic Insight:
-
Oxidation: The octahydronaphthalene core can have positions susceptible to oxidation, particularly allylic C-H bonds. Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of alcohols, ketones, and other oxygenated degradants.[8] This process can be accelerated by light and trace metal impurities.
-
Photodegradation: Compounds with chromophores that absorb UV or visible light can undergo photochemical reactions, such as isomerizations or cycloadditions.[8]
-
Thermal Degradation: Storing intermediates at ambient temperature can provide enough energy to overcome the activation barrier for slow decomposition reactions. The general rule of thumb is that reaction rates double for every 10 °C increase in temperature.
Solutions & Experimental Choices:
-
Inert Atmosphere: Store sensitive intermediates under an inert atmosphere of argon or nitrogen. This can be achieved by dissolving the compound in a degassed solvent and storing it in a sealed vial with an inert headspace, or by storing the solid in a desiccator that has been backfilled with an inert gas.
-
Solvent Choice: Store the compound in a non-reactive, aprotic solvent (e.g., toluene, THF, heptane). Avoid chlorinated solvents, which can generate HCl over time, and protic solvents if the compound is sensitive to acid/base catalysis.
-
Low Temperature: Store the intermediate at the lowest practical temperature. For short-term storage, 4 °C is often sufficient. For long-term storage, -20 °C or -80 °C is recommended.
-
Protection from Light: Use amber vials or wrap vials in aluminum foil to protect light-sensitive compounds.[9]
-
Addition of Inhibitors: For bulk material stored for long periods, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (~100 ppm) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: How does the ring fusion stereochemistry (cis vs. trans) of the octahydronaphthalene core affect its overall stability?
A1: The stereochemistry of the ring junction is fundamental to the stability of the entire molecule. Trans-decalin and its derivatives are generally more thermodynamically stable than their cis-isomers.[10][11]
-
Energetic Rationale: In the most stable chair-chair conformation of trans-decalin, all substituent-like groups on the rings can occupy equatorial positions, minimizing steric strain.[12] In contrast, cis-decalin is conformationally mobile and its ring-flip can lead to axial orientations, introducing unfavorable 1,3-diaxial interactions.[13][14] This inherent strain in the cis-isomer can make it more susceptible to reactions that can alleviate this strain, potentially leading to lower stability under harsh conditions. The trans-isomer is conformationally locked and cannot undergo a ring flip, which imparts significant rigidity and stability.[12]
Q2: What is a forced degradation study and why is it useful for my intermediate?
A2: A forced degradation study, also known as stress testing, is a systematic investigation of the degradation of a compound under conditions more severe than those it would typically encounter during storage or use.[15][16] It is a cornerstone of pharmaceutical development for establishing the intrinsic stability of a drug substance.[17]
Purpose & Benefits:
-
Identify Degradation Pathways: It helps to rapidly identify the likely degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[16]
-
Develop Stability-Indicating Methods: The complex mixtures generated are used to develop and validate analytical methods, such as HPLC, that can separate and quantify the parent compound from all its potential degradants.[18] This is crucial for accurately assessing stability in long-term studies.
-
Inform Formulation and Storage: Understanding how a molecule degrades helps in designing a stable formulation (e.g., by adding buffers or antioxidants) and defining appropriate storage conditions.[17]
Q3: What role do protecting groups play in enhancing the stability of complex octahydronaphthalene intermediates?
A3: Protecting groups are essential tools for temporarily masking reactive functional groups to prevent them from participating in unwanted side reactions.[19][20] In the context of stability, their role is twofold:
-
Preventing Direct Reaction: A protecting group can mask a functional group that is inherently unstable under certain conditions. For example, protecting a reactive amine as a carbamate (e.g., Boc or Cbz) prevents it from acting as a nucleophile or base, which could catalyze the degradation of another part of the molecule.[19]
-
Blocking Initiation of Degradation Pathways: Some functional groups can initiate a degradation cascade. For instance, an unprotected alcohol could be oxidized to a ketone, which might then enable further undesired reactions. By protecting it as a silyl ether (e.g., TBS) or a benzyl ether, this initial oxidation step is blocked.[21]
The key is to choose a protecting group that is robust enough to survive the necessary reaction and purification steps but can be removed cleanly without affecting the now-stabilized intermediate.[7] This is often referred to as an "orthogonal" protecting group strategy.[6]
Visualizations & Protocols
Troubleshooting Workflow for Intermediate Degradation
This decision tree illustrates a logical approach to diagnosing the source of instability in your octahydronaphthalene intermediate.
A troubleshooting decision tree for stability issues.
Common Degradation Pathways
This diagram illustrates the primary mechanisms by which octahydronaphthalene intermediates can degrade.
Primary degradation pathways for intermediates.
Data Presentation: Example Forced Degradation Study
The table below summarizes hypothetical results from a forced degradation study on an octahydronaphthalene intermediate, illustrating how different stress conditions can lead to varying levels of degradation.
| Stress Condition | Reagents & Duration | Degradation (%) | Major Degradants Observed (by LC-MS) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | 15.2% | Isomerized alkene, Ring-opened diol |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 8.5% | Epimer at C-4a, Hydrolyzed ester |
| Oxidation | 3% H₂O₂, RT, 8h | 22.1% | Allylic ketone, Epoxide |
| Thermal | 80 °C, Solid state, 72h | 5.3% | Dimerization product, Isomerized alkene |
| Photolytic | ICH Option 1 Light, Solid | 3.8% | Unidentified minor peaks |
| Control | RT, Protected from light | < 0.5% | None |
Experimental Protocol: Forced Degradation Study
This protocol provides a step-by-step methodology for conducting a forced degradation study.
Objective: To identify the degradation pathways and products of Intermediate-X under various stress conditions.
Materials:
-
Intermediate-X (1 mg/mL solution in Acetonitrile:Water 50:50)
-
0.1 M HCl, 0.1 M NaOH
-
3% (w/v) Hydrogen Peroxide
-
HPLC system with UV/PDA and MS detectors
-
Calibrated oven, Photostability chamber
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Intermediate-X in a 50:50 acetonitrile:water mixture.
-
Acid Degradation:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 8 hours.
-
Monitor the reaction and quench if necessary. Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Weigh approximately 5 mg of solid Intermediate-X into a clear glass vial.
-
Place the vial in an oven at 80 °C for 72 hours.
-
At the end of the study, dissolve the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of solid Intermediate-X in a petri dish.
-
Expose it to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
After exposure, dissolve the samples for HPLC analysis.
-
-
Analysis:
References
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Analysis of Stability of Decalins presentation.pptx. Slideshare. [Link]
-
Cis and Trans Decalin. Chemistry Steps. [Link]
-
Decalin Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - Beilstein Journals. (2024). Beilstein Journals. [Link]
-
Decalin: Structure and stereochemistry detailed explanation. (2020). Chemistry Notes. [Link]
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024). Europe PMC. [Link]
-
Studies Towards the Synthesis of the Decalin Core of Streptosetin A. White Rose eTheses Online. [Link]
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. (2024). PubMed. [Link]
-
Protecting Groups. University of Wisconsin-Madison. [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]
-
Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from... ResearchGate. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Naphthalene Degradation Pathway. Eawag. [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. [Link]
-
[Characteristics and Pathway of Naphthalene Degradation by Pseudomonas Sp. N7]. PubMed. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]
-
Stability Relationships in Bicyclic Ketones. ResearchGate. [Link]
-
Fused Rings: Cis and Trans Decalin. (2014). Master Organic Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Protecting group. Wikipedia. [Link]
-
The 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase reaction in the anaerobic degradation of naphthalene and identification of downstream metabolites. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound. NIST WebBook. [Link]
-
12.9: Conformations of Decalin. (2021). Chemistry LibreTexts. [Link]
-
Decalins. Dalal Institute. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
(PDF) Investigation into the Impact of n-Decane, Decalin, and Isoparaffinic Solvent on Elastomeric Sealing Materials. ResearchGate. [Link]
-
1,2,3,4,4a,5,8,8a-Octahydronaphthalene. PubChem. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
Bicyclic molecule. Wikipedia. [Link]
-
(PDF) Degradation Pathway. ResearchGate. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Improving API Synthesis. Pharmaceutical Technology. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Bicyclic Compounds. Organic Chemistry Tutor. [Link]
-
Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. PubChem. [Link]
-
How Can Drug Developers Overcome API Synthesis Challenges in Drug Development?. Quotient Sciences. [Link]
-
1,2,3,4,4a,5,6,7-Octahydronaphthalene. PubChem. [Link]
-
Naming Bicyclic Compounds. OpenOChem Learn. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. HKU Scholars Hub. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. BJOC - Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Analysis of Stability of Decalins presentation.pptx [slideshare.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. ijsdr.org [ijsdr.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. jocpr.com [jocpr.com]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Challenges in the Purification of Substituted Octahydronaphthalenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of substituted octahydronaphthalenes. As a Senior Application Scientist, I understand the intricate challenges researchers, scientists, and drug development professionals face when working with these structurally complex molecules. The octahydronaphthalene, or decalin, scaffold is a cornerstone of many natural products and pharmaceutical agents, but its purification is notoriously difficult due to its rigid, three-dimensional structure and the prevalence of stereoisomerism.
This guide is designed to provide practical, field-proven insights in a direct question-and-answer format. It moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting Guide: Common Purification Problems
This section addresses specific, hands-on issues you may encounter in the lab.
Q1: My flash column chromatography isn't separating my target diastereomers. They are coming out as a single spot or a heavily overlapping smear on TLC. What should I do?
This is the most common challenge. The subtle structural differences between diastereomers mean they often have very similar polarities, making separation on standard silica gel difficult.[1] Here’s a systematic approach to improve resolution:
-
Causality: Standard solvent systems (e.g., ethyl acetate/hexane) may not have sufficient selectivity to differentiate between the diastereomers' interaction with the silica surface. The key is to modulate the mobile phase to exploit subtle differences in the isomers' functional group presentation.
-
Troubleshooting Steps:
-
Solvent System Optimization: Move beyond the standard ethyl acetate/hexane system. Introduce solvents that can offer different interactions, such as hydrogen bonding or dipole-dipole interactions. A table of suggested starting points is provided below.
-
Employ Isocratic Elution: For very close spots, a slow, isocratic (single-solvent-ratio) elution is often more effective than a gradient. A gradient can cause bands to compress and co-elute.
-
Reduce the Load: Overloading the column is a primary cause of poor separation. Reduce your sample load to less than 1% of the column's stationary phase mass.
-
Use High-Performance Silica: Switch to a higher-quality silica gel with a smaller and more uniform particle size (e.g., 25-40 µm). This increases the number of theoretical plates and enhances resolving power.
-
Consider an Alternative Stationary Phase: If silica fails, consider switching to a different stationary phase. Alumina can offer different selectivity, or for more polar compounds, a diol-bonded or cyano-bonded phase can be effective.
-
| Functional Group on Octahydronaphthalene | Suggested Solvent System (Hexane as base) | Rationale for Selectivity |
| Hydroxyl (-OH) | Dichloromethane/Methanol or Toluene/Acetone | Modulates hydrogen bond donor/acceptor interactions. |
| Ketone/Ester (-C=O, -COOR) | Diethyl Ether/Hexane or MTBE/Hexane | Ethers can provide better selectivity for carbonyls than ethyl acetate. |
| Amine (-NH2, -NHR) | Dichloromethane/Methanol with 0.5% Triethylamine | The triethylamine base deactivates acidic silanol groups on the silica surface, preventing peak tailing and improving resolution.[2] |
| Multiple Polar Groups | Chloroform/Methanol/Ammonium Hydroxide (for basic compounds) | A multi-component system that can be finely tuned for complex molecules. |
Q2: I'm seeing significant peak tailing for my amine-substituted octahydronaphthalene in reverse-phase HPLC. Why is this happening and how can I fix it?
Peak tailing in RP-HPLC is a classic sign of unwanted secondary interactions between your compound and the stationary phase.
-
Causality: The primary cause is the interaction of basic amine groups with residual, acidic silanol groups present on the surface of silica-based C18 columns.[2] This strong ionic interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acid modifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase to bring the pH to ~2.5-3.0. At this pH, the silanol groups are protonated and less likely to interact with your protonated amine. A 0.1% concentration is a standard starting point.
-
Increase Buffer Strength: If you are already using a buffer (e.g., phosphate), increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better mask the residual silanols and maintain a constant ionization state for your compound.[2]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column for analyzing basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, preventing your analyte from interacting with them.
-
Q3: My compound appears to be degrading during purification. I see new spots on TLC after it's been on the silica gel column for a while. What are my options?
Compound stability is a critical factor that can be overlooked during method development.[3][4]
-
Causality: Silica gel is acidic and can catalyze the degradation of acid-sensitive compounds (e.g., those with certain protecting groups, strained rings, or tertiary alcohols). The long exposure time during a slow column run exacerbates this issue.[5]
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your chosen mobile phase and adding 1-2% triethylamine or ammonia. Let it stir for an hour, then pack the column as usual.
-
Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. It offers different selectivity and lacks the acidity of silica.
-
Speed Up the Process: Use flash chromatography with positive air pressure to minimize the residence time of your compound on the column.
-
Avoid Chromatography: If the compound is highly unstable, alternative purification methods should be prioritized.
-
Recrystallization: If your compound is a solid, this is often the best method to achieve high purity without degradation.[6]
-
Solid-Phase Extraction (SPE): For rapid cleanup, a C18 SPE cartridge can be used to quickly remove polar or non-polar impurities without the long exposure time of traditional chromatography.[7]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader, strategic questions about purification planning.
Q1: What is the best starting point for developing a purification method for a novel substituted octahydronaphthalene?
A systematic, multi-step approach is crucial for efficiency. The goal is to gather as much information as possible on a small scale before committing to a large-scale purification.
-
Expert Recommendation: A hierarchical approach from low to high resolution is most effective.
-
Assess Crude Purity & Polarity (TLC): Run thin-layer chromatography in several solvent systems (e.g., 10%, 30%, 50% Ethyl Acetate/Hexane) to understand the polarity of your target compound and its major impurities.
-
Initial Cleanup (Flash Chromatography): Use the TLC data to develop a rapid flash chromatography method to remove baseline impurities and reagents. Don't aim for perfect isomer separation here; the goal is enrichment.
-
High-Resolution Analysis (Analytical HPLC): Develop an analytical HPLC method (RP-HPLC is a good starting point) to determine the number of remaining isomers and their resolution. Screen different mobile phases (e.g., acetonitrile vs. methanol) and columns if necessary.[8][9]
-
Scale-Up (Preparative HPLC): Once you have a good analytical separation, scale the method to a preparative HPLC system to isolate the pure isomers.[8]
-
Below is a workflow diagram illustrating this decision-making process.
Caption: Purification strategy decision tree.
Q2: When should I choose normal-phase over reverse-phase HPLC for diastereomer separation?
The choice between normal-phase (NP) and reverse-phase (RP) HPLC is critical and depends on the specific properties of your octahydronaphthalene derivatives.
-
Expert Recommendation:
-
Choose Normal-Phase (NP-HPLC) for less polar compounds or when you need to exploit differences in specific functional groups. NP-HPLC, using columns like silica or diol, separates based on polar interactions. It often provides better selectivity for rigid, complex structures where functional groups are oriented differently in space.[10] It also has the advantage of using volatile organic solvents, which are easier to remove during product workup.
-
Choose Reverse-Phase (RP-HPLC) as the default starting point for most moderately polar to polar compounds. RP-HPLC separates primarily based on hydrophobicity. It is robust, reproducible, and compatible with mass spectrometry (MS) detectors.[11] For octahydronaphthalenes with polar substituents (amines, acids, alcohols), RP-HPLC is typically the first choice.
-
Q3: I've successfully isolated a pure diastereomer, but it's a racemic mixture. How do I separate the enantiomers?
Separating enantiomers is impossible with standard chromatographic techniques because they have identical physical properties (polarity, boiling point, etc.) in an achiral environment.[1] You must introduce a chiral element into the system.
-
Expert Recommendation:
-
Direct Method (Chiral HPLC): This is the most common and powerful method. It involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP).[12] These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.[13] This method is analytical and can be scaled to preparative separation.
-
Indirect Method (Diastereomeric Derivatization): This classic chemical method involves reacting your racemic mixture with a pure, single-enantiomer chiral derivatizing agent (e.g., Mosher's acid chloride).[14] This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can now be separated using standard techniques like flash chromatography or achiral HPLC.[1] Afterward, the chiral auxiliary is chemically cleaved to yield the pure enantiomers. This method is more labor-intensive but does not require a specialized chiral column.
-
Q4: What are the key factors affecting the resolution of octahydronaphthalene isomers in HPLC?
Achieving baseline resolution is a function of optimizing several interconnected parameters.
-
Expert Recommendation: Resolution in HPLC is governed by the resolution equation, which depends on three key factors:
-
Efficiency (N): A measure of peak sharpness. It is improved by using columns with smaller particles, longer column lengths, and optimizing the flow rate.
-
Selectivity (α): The most critical factor for isomer separation. It is the ability of the system to distinguish between two analytes. Selectivity is primarily influenced by the choice of stationary phase (e.g., C18 vs. Phenyl vs. Chiral) and the mobile phase composition (e.g., organic solvent type, pH, additives).[9][15]
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (k' between 2 and 10) is achieved by adjusting the mobile phase strength (e.g., the ratio of organic solvent to water in RP-HPLC).
-
Key Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography for Diastereomer Enrichment
This protocol is designed for the initial enrichment of a diastereomeric mixture when TLC shows closely eluting spots.
-
TLC Method Development:
-
Find a solvent system where the Rf values of your diastereomers are between 0.15 and 0.30 and are visibly separated. Test multiple systems as suggested in the Troubleshooting table.
-
-
Column Preparation:
-
Select a glass column with a length-to-diameter ratio of at least 10:1.
-
Use high-resolution silica gel (25-40 µm).
-
Dry-pack the column by adding the silica gel and gently tapping the column to ensure even packing.
-
Wet the column by running several column volumes of the least polar solvent (e.g., hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen isocratic mobile phase. Maintain a constant flow rate.
-
Collect small fractions (e.g., 5-10 mL for a 50g column).
-
-
Analysis:
-
Analyze every other fraction by TLC to identify which fractions contain your products.
-
Combine the fractions containing the enriched, desired diastereomer.
-
Protocol 2: Method Development for Preparative RP-HPLC Separation
This protocol outlines the workflow for scaling up an analytical HPLC separation to a preparative scale.[8]
-
Analytical Method Optimization:
-
Using an analytical C18 column (e.g., 4.6 x 150 mm), develop a method that provides baseline resolution of the target isomers.
-
Optimize the mobile phase (e.g., water/acetonitrile with 0.1% formic acid). A shallow gradient is often best.
-
Confirm the identity of the peaks using an in-line mass spectrometer if available.
-
-
Loading Study:
-
On the analytical column, perform a series of injections with increasing concentrations to determine the maximum sample load before resolution is lost.
-
-
Scale-Up Calculation:
-
Use the column dimensions to calculate the new flow rate and sample load for your preparative column (e.g., 21.2 x 150 mm). The scaling factor is based on the ratio of the column cross-sectional areas.
-
New Flow Rate = Old Flow Rate × (New Column Diameter² / Old Column Diameter²)
-
New Sample Load = Old Sample Load × (New Column Diameter² / Old Column Diameter²)
-
-
Preparative Run:
-
Equilibrate the preparative column with the mobile phase.
-
Dissolve the sample in a solvent compatible with the mobile phase (ideally the mobile phase itself) to avoid peak distortion.[8]
-
Inject the calculated sample load and run the scaled-up method.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions by analytical HPLC to confirm purity before combining.
-
Caption: Workflow for scaling HPLC from analytical to prep.
References
- Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents. MDPI.
- Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene
- Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane)
- Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation.
- Method for rectifying and separating cis-trans decahydronaphthalene.
- Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation.
- Separation of diastereomers by extractive distillation.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Comparative study on separation of diastereomers by HPLC.
- Recrystallization and Crystalliz
- Scaling Small Molecule Purific
- LABTips: Preparative HPLC for Purific
- HPLC Column for Structual Isomers. NACALAI TESQUE, INC.
- Diastereomers – Knowledge and References. Taylor & Francis.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
- Dr.
- HPLC Troubleshooting Guide. ACE.
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
- Recrystalliz
- Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech.
- [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids...]. Pharmazie.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. hplc.eu [hplc.eu]
- 3. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 4. rjptonline.org [rjptonline.org]
- 5. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 8. agilent.com [agilent.com]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
Technical Support Center: Minimizing Epimerization in Octahydronaphthalene Synthesis
Welcome to the technical support center for octahydronaphthalene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol and minimize epimerization during the synthesis of these crucial bicyclic structures. The decalin ring system is a common motif in a vast array of natural products, including terpenoids and steroids, making its stereocontrolled synthesis a significant focus in organic chemistry.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Resolving Epimerization
This section addresses specific experimental issues that can lead to the undesired formation of epimers. Each entry details the problem, explains the underlying chemical mechanisms, and provides actionable protocols to regain stereochemical control.
Issue 1: My Robinson Annulation yields a mixture of cis- and trans-fused decalins, with the undesired isomer predominating.
Symptoms:
-
NMR and/or chiral chromatography analysis of the purified product shows a mixture of diastereomers.
-
The observed product ratio is inconsistent with the expected thermodynamically or kinetically favored product.
Underlying Cause: The stereochemical outcome of the Robinson annulation, a key method for constructing the decalin skeleton, is highly dependent on whether the reaction is under kinetic or thermodynamic control.[2][3][4] Epimerization often occurs at the carbon alpha to the ketone, which is formed during the initial Michael addition or the subsequent intramolecular aldol condensation.
-
Kinetic Control: Typically favored at lower temperatures with strong, sterically hindered bases. The kinetically controlled product is formed faster as it proceeds through a lower energy transition state.[3]
-
Thermodynamic Control: Favored at higher temperatures with protic solvents and a less hindered base, allowing for equilibration to the more stable isomer.[3][4] The trans-decalin is generally the thermodynamically more stable isomer due to reduced steric strain.
Resolution Protocol:
-
Temperature Control: To favor the kinetic product, lower the reaction temperature significantly, often to -78 °C (dry ice/acetone bath). For the thermodynamic product, refluxing conditions may be necessary to allow for equilibration.
-
Base Selection:
-
For kinetic control, use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide.
-
For thermodynamic control, a weaker base such as sodium or potassium hydroxide in a protic solvent like ethanol will facilitate the reversible reactions leading to the more stable product.
-
-
Solvent Choice: Aprotic solvents like THF or diethyl ether are generally preferred for kinetically controlled reactions to avoid proton exchange that can lead to epimerization. Protic solvents, on the other hand, can facilitate the equilibration needed for thermodynamic control.
-
Reaction Time: For kinetically controlled reactions, it is crucial to quench the reaction once the starting material is consumed to prevent subsequent equilibration to the thermodynamic product.
Data-Driven Decision Making: Temperature Effects in Robinson Annulation
| Temperature | Predominant Control | Expected Major Isomer |
| -78 °C | Kinetic | The isomer formed via the faster reaction pathway. |
| Room Temperature | Mixed Control | A mixture of isomers, ratio can be sensitive to other conditions. |
| Reflux | Thermodynamic | The more stable isomer (often trans-decalin). |
Issue 2: During the catalytic hydrogenation of a naphthalene precursor, I'm observing a mixture of cis- and trans-decalin products.
Symptoms:
-
GC-MS or NMR analysis reveals the presence of both cis- and trans-decalin isomers in the final product.
-
The ratio of isomers is not reproducible between batches.
Underlying Cause: The stereochemical outcome of catalytic hydrogenation of naphthalenes to decalins is influenced by the catalyst, solvent, temperature, and pressure. The initial hydrogenation to tetralin is generally rapid.[5] The subsequent hydrogenation of the remaining aromatic ring is where stereoselectivity is determined. The choice of catalyst and reaction conditions can favor either syn- or anti-addition of hydrogen.
-
Catalyst Influence: Different metals exhibit different selectivities. For instance, platinum catalysts may favor different isomer ratios compared to palladium catalysts.[6] The support material (e.g., alumina, carbon) can also play a role.
-
Reaction Conditions: Harsher conditions (higher temperature and pressure) can lead to isomerization of the initially formed product on the catalyst surface, resulting in a mixture of diastereomers.
Resolution Protocol:
-
Catalyst Screening:
-
Experiment with different catalysts such as Pd/C, PtO₂, and Rh/Al₂O₃ to determine the optimal choice for your specific substrate.
-
Consider using nickel-molybdenum (NiMo) alloys, which have shown high activity and selectivity in naphthalene hydrogenation.[7]
-
-
Optimization of Reaction Conditions:
-
Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them to find a balance between reaction rate and selectivity.
-
Monitor the reaction progress over time to identify if the product ratio changes, which would indicate isomerization.
-
-
Solvent Selection: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and thus affect the stereochemical outcome. Screen a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., ethyl acetate) and polar protic (e.g., ethanol).
Experimental Workflow for Optimizing Catalytic Hydrogenation
Caption: A systematic approach to optimizing catalytic hydrogenation for stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in octahydronaphthalene synthesis?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[8] This converts one diastereomer into its epimer. In the context of octahydronaphthalene synthesis, uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging and costly to separate. Since different stereoisomers can have vastly different biological activities, achieving a high level of stereochemical purity is often critical in drug development.[8]
Q2: How can I use chiral auxiliaries to control stereochemistry during octahydronaphthalene synthesis?
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[9] Once the desired stereocenter is set, the auxiliary is removed.
General Strategy:
-
Attachment: Covalently attach a chiral auxiliary to your starting material. A variety of auxiliaries are commercially available, such as Evans oxazolidinones and pseudoephedrine.[9][10][11]
-
Diastereoselective Reaction: The chiral auxiliary will sterically direct the approach of reagents, leading to the preferential formation of one diastereomer. This is particularly effective in reactions like alkylations and aldol additions that may be part of your synthetic route.[11]
-
Removal: After the key stereocenter has been established, the auxiliary is cleaved under conditions that do not cause epimerization of the newly formed stereocenter.[12]
Logical Flow of Chiral Auxiliary Use
Caption: The process of using a chiral auxiliary for asymmetric synthesis.
Q3: Under what conditions is epimerization most likely to occur?
Epimerization is often promoted by conditions that allow for the formation of a planar intermediate, such as an enolate, from a stereocenter.[8] Key factors include:
-
Strong Acids or Bases: These can facilitate the removal of a proton from a stereocenter, leading to racemization or epimerization.[8]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to epimerization.[8]
-
Prolonged Reaction Times: The longer a molecule is exposed to conditions that can cause epimerization, the greater the likelihood of forming the undesired isomer.
-
Solvent Effects: Polar protic solvents can facilitate proton transfer, which can lead to epimerization.[13]
-
Structural Features: Protons alpha to a carbonyl group are particularly susceptible to abstraction and subsequent epimerization.[8]
Q4: Can I intentionally epimerize an undesired isomer to the more stable one?
Yes, this is a common strategy in stereocontrolled synthesis. If you have a mixture of isomers and one is thermodynamically more stable, you can subject the mixture to conditions that promote equilibration. This typically involves heating the mixture in the presence of a base or acid. This will convert the less stable isomer into the more stable one, thereby increasing the overall yield of the desired product. This is an application of thermodynamic control.[3][14]
References
-
Hsu, D.-S., Hsu, P.-Y., Lee, Y.-C., & Liao, C.-C. (2008). Stereocontrolled Synthesis of Polyfunctionalized cis-Decalins from 2-Methoxyphenols: Total Syntheses of (()-Eremopetasidione, ((. The Journal of Organic Chemistry, 73(7), 2554–2563). [Link]
-
Hsu, D. S., Hsu, P. Y., Lee, Y. C., & Liao, C. C. (2008). Stereocontrolled synthesis of polyfunctionalized cis-decalins from 2-methoxyphenols: total syntheses of (+/-)-eremopetasidione, (+/-)-3 beta-angeloyloxyfuranoeremophilane, and (+/-)-3 beta-methacryloyloxyfuranoeremophilane. The Journal of Organic Chemistry, 73(7), 2554–2563. [Link]
-
Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins. (2023). RSC Advances, 13(40), 28036–28043. [Link]
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. (n.d.). OSTI.GOV. [Link]
-
Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the. (2023). RSC Publishing. [Link]
-
Chiral auxiliary. (2025, November 26). In Wikipedia. [Link]
-
Kuwano, R., Morioka, R., Kashiwabara, M., & Kameyama, N. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie International Edition, 51(23), 5620-5623. [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]
-
Thermodynamic and kinetic reaction control. (2025, November 26). In Wikipedia. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Thermodynamic vs Kinetic Control. (2021, February 1). YouTube. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
-
Mechanistic Insights Into Selective Hydrogenation of Naphthalene on NiMo Alloys: A DFT‐Based Study for Catalytic Optimization. (2023). Semantic Scholar. [Link]
-
Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. (2020). Reaction Kinetics, Mechanisms and Catalysis, 129(1), 221-235. [Link]
-
Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. (2018). Catalysis Science & Technology, 8(12), 3125-3134. [Link]
-
Epimerization of Peptide. (2015). SlideShare. [Link]
-
Catalytic performance for the hydrogenation of naphthalene over catalysts (Reaction conditions: 25 mmol/L reactant. (n.d.). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2020). Organic & Biomolecular Chemistry, 18(15), 2929-2936. [Link]
-
Epimerisation in Peptide Synthesis. (2020). Molecules, 25(8), 1909. [Link]
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure | Semantic Scholar [semanticscholar.org]
- 6. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic Insights Into Selective Hydrogenation of Naphthalene on NiMo Alloys: A DFT‐Based Study for Catalytic Optimization | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. york.ac.uk [york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. osti.gov [osti.gov]
Technical Support Center: Improving the Reproducibility of Octahydronaphthalene Synthesis
Welcome to the technical support center for octahydronaphthalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to overcome common experimental hurdles and improve the reproducibility of your synthetic routes. The octahydronaphthalene core is a vital structural motif in numerous natural products and pharmaceutical agents, making its efficient and reliable synthesis a critical endeavor.[1]
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the synthesis of octahydronaphthalene.
???+ question "What are the primary synthetic routes to the octahydronaphthalene core?"
???+ question "What are the most significant challenges in achieving reproducible octahydronaphthalene synthesis?"
???+ question "How can I control the cis/trans stereoselectivity at the ring junction?"
???+ question "What are the most effective methods for purifying octahydronaphthalene isomers?"
???+ question "How can I definitively characterize my octahydronaphthalene product and assess its purity?"
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Guide 1: Troubleshooting the Robinson Annulation
The Robinson annulation is a robust method, but its multi-step nature presents several potential pitfalls.
-
Symptoms: A significant amount of unreacted ketone starting material is observed by TLC or GC analysis.
-
Causality: The formation of the enolate may be inefficient, or the Michael acceptor (e.g., methyl vinyl ketone) may be prone to polymerization.
-
Solutions:
-
Optimize the Base: Ensure the base is strong enough to deprotonate the ketone but not so strong that it promotes unwanted side reactions. For simple ketones, NaOH or KOH are often sufficient. For less acidic ketones, stronger bases like sodium ethoxide or LDA may be necessary.
-
Control the Addition of the Michael Acceptor: Add the α,β-unsaturated ketone slowly and at a low temperature to minimize polymerization. Using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can also reduce its steady-state concentration and limit polymerization.[2]
-
Choice of Solvent: The solvent can significantly impact the reaction. Protic solvents can protonate the enolate, while aprotic polar solvents like THF or DMF can enhance its reactivity.
-
-
Symptoms: The formation of aldol self-condensation products of the starting ketone is observed.
-
Causality: The enolate of the starting ketone reacts with another molecule of the ketone instead of the Michael acceptor.
-
Solutions:
-
Use a Stoichiometric Amount of Base: Using a full equivalent of a strong, non-nucleophilic base like LDA at low temperature can pre-form the enolate, which can then be added to the Michael acceptor.
-
Reverse Addition: Add the ketone/base mixture to the Michael acceptor to ensure the enolate is more likely to react with the desired electrophile.
-
-
Symptoms: The 1,5-diketone intermediate is isolated, but the cyclized product is not formed or is present in low yields.[3][4]
-
Causality: The conditions may not be sufficient to promote the intramolecular aldol reaction and subsequent dehydration.
-
Solutions:
-
Increase Reaction Temperature and/or Time: The aldol condensation and dehydration steps often require heating. Monitor the reaction progress over time to determine the optimal reaction duration.
-
Stronger Base or Acid Catalysis: If the initial basic conditions are not sufficient, a stronger base can be added, or the reaction can be worked up and subjected to acid-catalyzed condensation. The entire Robinson annulation can be performed under acidic conditions in a one-pot reaction.[2]
-
| Parameter | Recommendation for Michael Addition | Recommendation for Aldol Condensation |
| Temperature | Low temperature (0 °C to RT) | Elevated temperature (Reflux) |
| Base | Catalytic amount of a mild base or stoichiometric strong base | Stronger base or acid catalyst |
| Solvent | Aprotic polar solvents (THF, DMF) | Protic or aprotic solvents |
Table 1: General Reaction Condition Recommendations for Robinson Annulation Stages.
Caption: Workflow of the Robinson Annulation for Octahydronaphthalene Synthesis.
Guide 2: Troubleshooting the Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming the octahydronaphthalene ring system, but its success depends on the electronic nature of the diene and dienophile.
-
Symptoms: Significant amounts of unreacted diene and/or dienophile remain after the reaction.
-
Causality: The reaction may be too slow under the chosen conditions due to a poor electronic match between the diene and dienophile or steric hindrance.
-
Solutions:
-
Increase Temperature: Heating the reaction mixture often increases the reaction rate. However, be mindful of the retro-Diels-Alder reaction at very high temperatures.
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction. Common Lewis acids include AlCl3, BF3·OEt2, and SnCl4.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.
-
-
Symptoms: A mixture of endo and exo diastereomers is formed, complicating purification and reducing the yield of the desired isomer.
-
Causality: While the endo product is often kinetically favored due to secondary orbital interactions, the exo product may be thermodynamically more stable.
-
Solutions:
-
Kinetic Control: Run the reaction at lower temperatures to favor the formation of the kinetically preferred endo product.
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by promoting a more organized transition state.
-
Steric Directing Groups: Introducing bulky substituents on the diene or dienophile can sterically disfavor the formation of one isomer.
-
| Condition | Effect on Conversion | Effect on Endo Selectivity |
| Higher Temperature | Increases | Decreases (favors thermodynamic exo) |
| Lewis Acid Catalyst | Increases | Increases |
| Higher Concentration | Increases | Generally no significant effect |
Table 2: Impact of Reaction Conditions on Diels-Alder Outcomes.
Caption: Kinetic vs. Thermodynamic Control in Diels-Alder Stereoselectivity.
Guide 3: Purification and Isomer Separation
The successful synthesis of your octahydronaphthalene is only half the battle; purification is key to obtaining a reproducible material.
-
Symptoms: Fractions from column chromatography contain a mixture of isomers, as determined by NMR or GC.
-
Causality: The polarity difference between the cis and trans isomers is insufficient for effective separation on standard silica gel.
-
Solutions:
-
Optimize the Eluent System: A systematic screen of solvent systems with varying polarities should be performed. A very slow gradient and a long column can sometimes improve resolution.
-
Alternative Stationary Phases:
-
Silver Nitrate-Impregnated Silica: The π-electrons of the double bond in octahydronaphthalene can interact with the silver ions, often allowing for the separation of isomers.
-
Reverse-Phase Chromatography (C18): This can be a powerful alternative, especially for more polar derivatives.[5]
-
-
Preparative HPLC: For small to medium scales, preparative HPLC can provide excellent separation of isomers.[5]
-
Guide 4: Scale-Up Challenges
Transitioning a successful lab-scale synthesis to a larger scale often introduces new challenges.[6][7][8]
-
Symptoms: A reaction that works well at the 1 g scale gives lower yields or more impurities at the 100 g scale.
-
Causality: Inefficient heat transfer and mixing in larger reactors can lead to localized "hot spots" or "cold spots," promoting side reactions or incomplete conversion.[7][9]
-
Solutions:
-
Efficient Stirring: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The type of stirrer (e.g., mechanical overhead stirrer) is critical for larger volumes.[7]
-
Controlled Reagent Addition: For exothermic reactions, the rate of reagent addition must be carefully controlled to manage the internal temperature. An addition funnel with pressure equalization is recommended.
-
Temperature Monitoring: Monitor the internal temperature of the reaction, not just the temperature of the heating bath, to get an accurate reading of the reaction conditions.
-
References
- EP0076601B1 - Octahydronaphthalene derivatives and their preparation - Google P
-
Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from... - ResearchGate. (URL: [Link])
-
Exploring Synthesis Pathways for Complex Organic Intermediates. (URL: [Link])
-
How does reaction time impact synthetic product purity and yield? - Biotage. (URL: [Link])
-
This compound - Chemical Synthesis Database. (URL: [Link])
-
This compound - the NIST WebBook. (URL: [Link])
-
Does reagent and reaction solvent order impact product yield and purity? - Biotage. (URL: [Link])
- US3880925A - Separation and purification of cis and trans isomers - Google P
-
1,2,3,4,4a,5,6,7-Octahydronaphthalene - PubChem. (URL: [Link])
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. (URL: [Link])
-
Robinson Annulation - Organic Chemistry Portal. (URL: [Link])
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])
-
The Robinson Annulation - Master Organic Chemistry. (URL: [Link])
-
Key Concepts in Stereoselective Synthesis. (URL: [Link])
-
Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])
-
Robinson annulation - Wikipedia. (URL: [Link])
-
Robinson Annulation Mechanism - BYJU'S. (URL: [Link])
-
Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC - NIH. (URL: [Link])
-
Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations - Frontiers. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. (URL: [Link])
-
Challenges in Scale-Up of Specialty Chemicals—A Development Chemist's Perspective. (URL: [Link])
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC. (URL: [Link])
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (URL: [Link])
-
How can I purify two different-substituted aromatic compounds? - ResearchGate. (URL: [Link])
-
Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. (URL: [Link])
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. (URL: [Link])
-
Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations - PMC - NIH. (URL: [Link])
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])
-
Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed. (URL: [Link])
-
Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
(PDF) Synthesis and Characterisation of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol - ResearchGate. (URL: [Link])
-
Origin of asynchronicity in Diels–Alder reactions - RSC Publishing. (URL: [Link])
Sources
- 1. This compound | 493-03-8 | Benchchem [benchchem.com]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Control Regioselectivity in Octahydronaphthalene Functionalization
Welcome to the technical support center for the regioselective functionalization of octahydronaphthalene (decalin) systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered in the lab. The octahydronaphthalene framework is a prevalent motif in numerous natural products and pharmaceutical agents, making the precise control of its functionalization a critical aspect of modern synthetic chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of regioselectivity in octahydronaphthalene functionalization.
Q1: Why is achieving high regioselectivity in the functionalization of octahydronaphthalene systems so challenging?
A1: The challenge in achieving high regioselectivity in octahydronaphthalene functionalization stems from the presence of multiple, chemically similar C-H bonds. The saturated carbocyclic framework lacks the inherent electronic biases of aromatic or unsaturated systems, making it difficult to differentiate between various methylene (CH₂) and methine (CH) groups.[1][2] Consequently, reactions often yield a mixture of regioisomers, complicating purification and reducing the overall efficiency of the synthetic route.
Q2: What are the primary strategies to control regioselectivity in decalin functionalization?
A2: The primary strategies can be broadly categorized as follows:
-
Substrate-Based Control: This involves modifying the substrate to favor reaction at a specific site. This can be achieved through:
-
Directing Groups: Introduction of a functional group that coordinates to a catalyst and delivers the reactive center to a specific C-H bond.[3][4]
-
Steric Hindrance: Utilizing bulky substituents to block access to certain positions, thereby favoring reaction at less sterically hindered sites.[5][6]
-
Electronic Effects: Introducing electron-withdrawing or electron-donating groups that can influence the reactivity of nearby C-H bonds, although this is generally less pronounced in saturated systems.[7]
-
-
Catalyst-Based Control: This relies on the design of the catalyst to selectively recognize and react with a particular C-H bond. This can involve:
-
Ligand Modification: Altering the ligands on a metal catalyst to fine-tune its steric and electronic properties.
-
Shape-Selective Catalysts: Employing catalysts with specific three-dimensional structures, such as enzymes or zeolites, that can only access certain C-H bonds within the substrate.[8]
-
-
Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases, offers exceptional regio- and stereoselectivity due to their highly evolved active sites.[9][10]
Q3: How do I choose an appropriate directing group for my octahydronaphthalene system?
A3: The choice of a directing group (DG) is critical and depends on several factors:
-
Target Position: Different DGs are designed to direct functionalization to specific positions (e.g., ortho, meta, para in aromatic systems, and specific C-H bonds in aliphatic systems). For decalin systems, the geometry of the DG will determine which C-H bonds are accessible.
-
Reaction Conditions: The DG must be stable under the reaction conditions.
-
Ease of Installation and Removal: Ideally, the DG should be easy to install and remove without affecting other functional groups in the molecule. Some DGs are "traceless," meaning they can be removed without leaving any residual functionality.[3]
-
Compatibility with the Catalytic System: The DG must be able to coordinate effectively with the chosen metal catalyst.
A comprehensive overview of directing groups can be found in the literature.[3]
Q4: Can reaction conditions like temperature and solvent influence regioselectivity?
A4: Yes, reaction conditions can significantly impact regioselectivity.
-
Temperature: Can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically favored product.
-
Solvent: Can affect the solubility of the substrate and catalyst, as well as the stability of intermediates and transition states, thereby influencing the reaction pathway and its regioselectivity.
-
Additives: Lewis acids or bases can sometimes be used as additives to modify the catalyst or substrate, leading to changes in regioselectivity.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: Poor or No Regioselectivity Observed in a Directed C-H Functionalization
Symptoms: You are attempting a C-H functionalization on a decalin substrate bearing a directing group, but you obtain a mixture of regioisomers or reaction at an undesired position.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Ineffective Directing Group | The chosen directing group may not be optimal for the specific C-H bond you are targeting. The distance and geometry between the DG and the target C-H bond are crucial. Action: Consult the literature for DGs known to be effective for the desired transformation on similar carbocyclic systems.[3][11] Consider synthesizing a substrate with a different DG that may offer better geometric pre-organization for the desired reaction. |
| Flexible Substrate Conformation | The octahydronaphthalene core can exist in different conformations, and the directing group may not be locked in the necessary orientation to direct the reaction to a single site. Action: Try running the reaction at a lower temperature to favor a single, lower-energy conformation. You can also consider introducing conformational locks, such as bulky groups, to restrict the flexibility of the decalin ring system. |
| Catalyst and Directing Group Mismatch | The chosen catalyst may not coordinate effectively with the directing group, or the catalyst itself may have a competing intrinsic selectivity. Action: Screen a variety of catalysts with different metals (e.g., Pd, Rh, Ir) and ligands. The steric and electronic properties of the ligands can have a profound impact on regioselectivity.[4] |
| Background Uncatalyzed Reaction | A non-selective background reaction may be occurring in parallel with the directed functionalization. Action: Run a control experiment without the catalyst to assess the extent of the background reaction. If significant, you may need to lower the reaction temperature or use a more active and selective catalyst to outcompete the uncatalyzed pathway. |
Problem 2: Low Yield and/or Catalyst Deactivation
Symptoms: The desired regioselective functionalization proceeds with low conversion, or the reaction stalls before completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Impurities in Reagents or Solvents | Water, oxygen, or other impurities can deactivate the catalyst. Action: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Inhibition | The product of the reaction may be coordinating to the catalyst more strongly than the starting material, leading to catalyst inhibition. Action: Try to run the reaction at a lower concentration of the starting material or consider a flow chemistry setup where the product is continuously removed from the reaction mixture. |
| Substrate Decomposition | The reaction conditions may be too harsh, leading to the decomposition of the starting material or product. Action: Screen different reaction temperatures and times. Consider using a milder oxidant or a more active catalyst that can operate under less forcing conditions. |
| Incompatible Functional Groups | Other functional groups in your substrate may be reacting with the catalyst or reagents. Action: Protect sensitive functional groups before carrying out the C-H functionalization. A thorough review of functional group compatibility for the chosen catalytic system is recommended. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Directed C-H Arylation of an Octahydronaphthalene Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Substrate Preparation: Synthesize the octahydronaphthalene substrate bearing a suitable directing group (e.g., a picolinamide).
-
Reaction Setup: In a glovebox, add the octahydronaphthalene substrate (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vial.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Directing Group Removal: Cleave the directing group using established literature procedures to obtain the final functionalized octahydronaphthalene.[12]
Visualization of Control Strategies
The following diagrams illustrate key concepts in controlling regioselectivity.
Caption: A decision workflow for selecting a strategy to achieve regioselective functionalization.
Caption: Simplified mechanism of a directing group in C-H functionalization.
References
- Revisiting the Baddeley Reaction: Access to Functionalized Decalins by Charge-Promoted Alkane Functionalization.
- Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. Journal of the American Chemical Society.
- C–H Functionalization of sp3 Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin. Journal of the American Chemical Society, 2014.
- Regioselective Functionalization of Saturated Cyclic Amines Involving sp3C-H Bond Activation and Hydrogen Transfers.
- Regio- and stereoselective acylation of saturated carbocycles via Norrish–Yang photocyclization.
- β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox C
- Different approaches for regioselective naphthalene functionalization.
- C-H Functionalization of sp(3) Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin.
- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 2020.
- Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity.
- Different strategies of distal C–H functionalization.
- Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions.
- Steric effects. Wikipedia.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- Combining transition metals and transient directing groups for C–H functionaliz
- ENANTIOCONTROLLED SYNTHESIS OF THE FUNCTIONALIZED cis-DECALIN.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012.
- Steric effect (chemistry). McGraw Hill's AccessScience.
- Technical Support Center: Optimizing Regioselective Functionaliz
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- Steric and Stereoelectronic Effects in Organic Chemistry.
- Designing Enzymatic Reactivity with an Expanded Palette.
- Steric and Stereoelectronic Effects in Organic Chemistry. Springer.
- Scalable biocatalytic C–H oxyfunctionalization reactions. Chemical Society Reviews, 2020.
Sources
- 1. Revisiting the Baddeley Reaction: Access to Functionalized Decalins by Charge-Promoted Alkane Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Scalable biocatalytic C–H oxyfunctionalization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Designing Enzymatic Reactivity with an Expanded Palette - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Octahydronaphthalene: A Novel Iron-Catalyzed Pathway vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The octahydronaphthalene core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural foundation of numerous bioactive molecules. The stereocontrolled construction of this bicyclic system has therefore been a central focus of synthetic organic chemistry. This guide provides an in-depth comparison of a novel, operationally simple iron-catalyzed pathway to functionalized octahydronaphthalenes against the well-established, traditional methods of the Diels-Alder reaction and Robinson annulation. We will explore the mechanistic underpinnings, comparative performance, and experimental protocols to provide a comprehensive resource for researchers in the field.
Established Pathways: The Diels-Alder Reaction and Robinson Annulation
For decades, the construction of the octahydronaphthalene skeleton has been dominated by two cornerstone reactions of organic synthesis: the Diels-Alder reaction and the Robinson annulation.
The Diels-Alder reaction , a [4+2] cycloaddition, offers a powerful and often stereospecific route to the formation of the six-membered ring of the octahydronaphthalene system.[1] This reaction involves the concerted reaction of a conjugated diene with a dienophile.[2] The stereochemical outcome can be reliably predicted based on the geometry of the starting materials, making it a favored strategy in total synthesis.
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[3][4] This powerful transformation has been widely employed in the synthesis of steroids and other natural products containing the octahydronaphthalene core.[5]
While these methods are undeniably powerful, they can suffer from limitations such as the need for specific functional groups in the starting materials, harsh reaction conditions, and in some cases, a lack of regioselectivity.
A Novel Approach: Iron(III)-Catalyzed Synthesis of Functionalized Tetrahydronaphthalenes
Recent advancements have led to the development of a novel and operationally simple method for the synthesis of functionalized tetrahydronaphthalenes (a common precursor to octahydronaphthalenes) utilizing an environmentally benign and inexpensive iron(III) catalyst.[6] This approach provides a distinct alternative to the traditional [4+2] cycloaddition strategies.[6]
The reaction proceeds via a proposed mechanism involving the formation of a pyran intermediate, which then undergoes an iron(III)-catalyzed Friedel-Crafts alkylation to afford the tetrahydronaphthalene product in high yield.[6] This pathway offers several potential advantages, including mild reaction conditions, operational simplicity, and the use of a sustainable catalyst.
Comparative Analysis: Performance and Practicality
To provide a clear comparison, the following table summarizes the key performance indicators of the novel iron-catalyzed pathway against the traditional Diels-Alder and Robinson annulation reactions.
| Feature | Diels-Alder Reaction | Robinson Annulation | Iron(III)-Catalyzed Pathway |
| Reaction Type | [4+2] Cycloaddition | Michael Addition / Aldol Condensation | Friedel-Crafts Alkylation |
| Key Intermediates | Concerted Transition State | Enolates, 1,5-Diketone | Pyran Intermediate |
| Catalyst | Often thermal, Lewis acids | Base or Acid | Iron(III) Chloride (FeCl3) |
| Stereocontrol | High (concerted) | Good (substrate-dependent) | Potentially high (substrate-dependent) |
| Yields | Generally good to excellent | Variable, can be moderate to high | Reported as high |
| Reaction Conditions | Often requires elevated temperatures | Can require strong base or acid | Mild conditions |
| Substrate Scope | Requires conjugated diene and dienophile | Requires a Michael acceptor and a ketone | Tolerates a range of aryl ketones |
| Atom Economy | High (addition reaction) | Good (condensation, loss of water) | Good (cyclization) |
| Environmental Impact | Can require high energy input | Can generate stoichiometric waste | Utilizes an environmentally benign catalyst |
Experimental Workflows and Mechanistic Diagrams
To visualize the synthetic pathways, the following diagrams illustrate the core transformations of the Diels-Alder reaction, Robinson annulation, and the novel iron-catalyzed pathway.
Caption: The Diels-Alder Reaction Pathway.
Caption: The Robinson Annulation Pathway.
Caption: The Novel Iron-Catalyzed Pathway.
Experimental Protocol: Iron(III)-Catalyzed Synthesis of a Functionalized Tetrahydronaphthalene
The following is a representative experimental protocol for the iron-catalyzed synthesis of a functionalized tetrahydronaphthalene, adapted from the literature.[6]
Materials:
-
Substituted aryl ketone (1.0 equiv)
-
Iron(III) chloride (FeCl3, 10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted aryl ketone (1.0 equiv).
-
Add 1,2-dichloroethane (DCE) to dissolve the starting material.
-
Add iron(III) chloride (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-24 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrahydronaphthalene.
Conclusion and Future Outlook
The established Diels-Alder and Robinson annulation reactions remain indispensable tools for the synthesis of the octahydronaphthalene core. However, the emergence of novel methodologies, such as the iron-catalyzed pathway described herein, offers exciting new possibilities. This method's operational simplicity, mild conditions, and use of an inexpensive and environmentally benign catalyst make it an attractive alternative for the synthesis of functionalized tetrahydronaphthalene precursors.[6] As the demand for more efficient and sustainable synthetic methods grows, the development of such innovative strategies will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and natural product synthesis.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cis- and Trans-Octahydronaphthalene
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomeric reactivity is paramount. The octahydronaphthalene (decalin) system, a prevalent motif in numerous natural products and pharmaceutical compounds, offers a classic yet compelling case study in how stereochemistry governs chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of cis- and trans-octahydronaphthalene, moving beyond textbook generalities to synthesize experimental data and mechanistic insights. Our focus is on the "why"—the causal relationships between three-dimensional structure and chemical reactivity—to empower you in your research endeavors.
Foundational Principles: The Stereochemical Dichotomy of Decalins
The reactivities of cis- and trans-decalin are fundamentally dictated by their distinct conformational landscapes and thermodynamic stabilities. Before delving into specific reactions, it is crucial to grasp these foundational differences.
-
Structure and Stability: trans-Decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol.[1][2] This stability difference arises from unfavorable non-bonded interactions, specifically three additional gauche-butane interactions, within the concave structure of the cis-isomer.[3]
-
Conformational Dynamics: The most significant distinction lies in their conformational flexibility. trans-Decalin is a conformationally rigid, or "locked," system.[4][5] The trans-fusion of the two cyclohexane rings prevents the chair-chair ring flip characteristic of cyclohexane. In contrast, cis-decalin is a flexible molecule that undergoes rapid ring inversion at room temperature, with an energy barrier of about 14 kcal/mol.[6] This flexibility allows for the interconversion of axial and equatorial positions within the molecule.
This fundamental difference in conformational dynamics has profound implications for the accessibility of reactive sites and the ability of the molecule to adopt the necessary transition state geometries for various reactions.
Caption: Core conformational and energetic differences between cis- and trans-octahydronaphthalene.
Comparative Reactivity: A Tale of Two Isomers
The higher ground state energy of cis-decalin often translates to a lower activation energy barrier for reactions, rendering it the more reactive isomer in many cases. However, the stereoelectronic requirements of specific reactions can favor the rigid geometry of the trans-isomer.
Catalytic Dehydrogenation
In the context of hydrogen storage and release, the dehydrogenation of decalin to naphthalene is a well-studied reaction. Experimental evidence consistently demonstrates that cis-decalin is more reactive than trans-decalin in catalytic dehydrogenation .[7][8]
Kinetic modeling of the dehydrogenation of decalin isomers over platinum catalysts has shown that in the temperature range of 300–340 °C, the conversion of the cis-isomer approaches its maximum values, while the conversion of the trans-isomer barely reaches 70%.[7][8] This enhanced reactivity of the cis-isomer can be attributed to its higher initial energy state; it is already closer in energy to the transition state of the reaction.
| Isomer | Relative Reactivity in Dehydrogenation | Key Factor |
| cis-Octahydronaphthalene | Higher | Higher ground state energy, leading to a lower activation energy barrier.[7][8] |
| trans-Octahydronaphthalene | Lower | Greater thermodynamic stability, requiring more energy to reach the transition state.[7][8] |
Oxidation Reactions
The metabolic oxidation of decalin in biological systems provides a fascinating insight into the stereoselective nature of enzymatic reactions and the inherent reactivity of the C-H bonds in each isomer. Studies in rabbits and rats have shown that the two isomers are metabolized to different products, indicating that the enzymes involved can distinguish between the two stereostructures.[9][10]
In rabbits, cis-decalin is primarily oxidized to (±)-cis-cis-2-decalol, while trans-decalin mainly yields (±)-trans-cis-2-decalol.[10] In Fischer-344 rats, the metabolism also shows stereoselectivity, with different decalols being produced from each isomer.[9][11]
While these studies do not provide explicit reaction rates, the formation of different products underscores that the accessibility and reactivity of the C-H bonds are not identical in the two isomers. The flexible nature of cis-decalin may allow for better binding to the active site of hydroxylating enzymes. Furthermore, in non-enzymatic radical-initiated oxidation, the abstraction of a tertiary hydrogen is favored. The relative ease of forming the resulting radical intermediate will be influenced by the stereochemistry of the starting decalin.
Elimination Reactions
The rigid framework of trans-decalin and the flexible nature of cis-decalin lead to significant differences in their behavior in elimination reactions, particularly those with strict stereoelectronic requirements like the E2 mechanism. For an E2 reaction to occur, the hydrogen to be eliminated and the leaving group must be in an anti-periplanar arrangement.
In a substituted trans-decalin, the rigid chair-chair conformation means that substituents are locked into either axial or equatorial positions. An axial leaving group will have anti-periplanar hydrogens at the adjacent ring carbon and bridgehead carbon, allowing for E2 elimination. However, an equatorial leaving group will not have any anti-periplanar hydrogens and will therefore not undergo E2 elimination.
In contrast, the flexible cis-decalin system can undergo ring inversion. This allows a substituent that is initially in an equatorial position (unfavorable for E2) to flip into an axial position, which may then allow for an E2 reaction to proceed. This conformational flexibility can open up reaction pathways for cis-decalin derivatives that are inaccessible to their trans-counterparts.
Sources
- 1. decalins.html [ursula.chem.yale.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of nephrotoxic cis- and trans-decalin in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of cis- and trans-decalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide for Researchers: 1,2,3,4,5,6,7,8-Octahydronaphthalene vs. Decalin as Solvents
For the modern researcher, scientist, and drug development professional, solvent selection is a critical decision that profoundly impacts reaction kinetics, product purity, and overall process sustainability. This guide provides an in-depth, objective comparison of two bicyclic hydrocarbon solvents: 1,2,3,4,5,6,7,8-Octahydronaphthalene (also known as Octalin) and Decahydronaphthalene (Decalin). By examining their physicochemical properties, solvency power, safety profiles, and environmental impact, this document aims to equip you with the necessary data to make an informed choice for your specific application.
Introduction: A Tale of Two Isomers
Both this compound and Decalin are derivatives of naphthalene, representing different degrees of hydrogenation. Decalin is the fully saturated analog of naphthalene, existing as two stereoisomers: cis-decalin and trans-decalin[1][2]. The trans isomer is generally more stable due to reduced steric hindrance[1]. This compound, on the other hand, is a partially hydrogenated derivative with one remaining double bond in its bicyclic structure[3]. This seemingly small structural difference can influence their properties and performance as solvents.
Decalin is a well-established industrial solvent, widely used for its ability to dissolve a broad range of nonpolar substances, including resins, waxes, fats, and oils[2][4][5]. Its applications span from being a component in coatings and fuel additives to a carrier in the fragrance industry[2][4]. In contrast, this compound is less commonly used as a bulk solvent and has found a niche in the synthesis of fragrance compounds and as a potential quorum-sensing agent in microbiological research[6].
This guide will delve into the available experimental data to provide a clear comparison of these two solvents, enabling you to select the optimal medium for your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of a solvent are paramount in determining its suitability for a particular application. The following table summarizes the key physicochemical properties of this compound and the cis and trans isomers of Decalin.
| Property | This compound | cis-Decalin | trans-Decalin |
| Chemical Formula | C₁₀H₁₆[3] | C₁₀H₁₈[1] | C₁₀H₁₈[1] |
| Molecular Weight ( g/mol ) | 136.23[3] | 138.25[1] | 138.25[1] |
| Boiling Point (°C) | ~195-205 | 195.7 | 187.2 |
| Melting Point (°C) | - | -43 | -30.4[1] |
| Density (g/cm³ at 20°C) | ~0.918 | 0.897 | 0.870 |
| Flash Point (°C) | ~68 | 57 | 57.5 |
| Water Solubility | Insoluble | Insoluble[7] | Insoluble[7] |
| Vapor Pressure (mmHg at 20°C) | ~0.4 | ~1.3 | ~1.9 |
Key Observations:
-
Boiling Point: cis-Decalin and this compound have similar, higher boiling points compared to trans-decalin. This can be advantageous in reactions requiring elevated temperatures.
-
Density: this compound and cis-decalin are denser than trans-decalin. This difference can be relevant in extraction and separation processes.
-
Molecular Weight and Unsaturation: The lower molecular weight and presence of a double bond in this compound may influence its reactivity and solvency for certain unsaturated or polarizable solutes.
Solvency Power: An Experimental Perspective
A solvent's primary function is its ability to dissolve solutes. Both Decalin and this compound are nonpolar hydrocarbon solvents, making them suitable for dissolving other nonpolar compounds based on the "like dissolves like" principle.
Decalin is a proven solvent for a wide range of organic materials, including:
Its effectiveness as a solvent is a key reason for its widespread industrial use[2]. For instance, it is utilized in the production of high-performance polyethylene fibers, where it acts as a solvent for the ultra-high molecular weight polymer[5]. In the pharmaceutical industry, its derivatives can be found in various formulations, and it is also used as a medium for organic synthesis[8].
This compound's solvency power is less documented in publicly available literature. However, based on its chemical structure, it is expected to have a similar solvency profile to Decalin for nonpolar solutes. The presence of a double bond might slightly increase its polarizability, potentially enhancing its ability to dissolve certain unsaturated or aromatic compounds compared to the fully saturated Decalin. Its primary documented application is in the fragrance industry, where it serves as a precursor or carrier for aromatic compounds, suggesting good solubility for such molecules[4].
To provide a practical framework for evaluating and comparing solvent performance, a standardized experimental protocol is essential.
Experimental Protocol: Determining and Comparing Solvent Efficacy
This protocol outlines a general procedure for assessing the solvency power of a solvent for a specific solid solute.
Objective: To determine the saturation solubility of a given solute in this compound and Decalin at a specified temperature.
Materials:
-
Solute of interest
-
This compound (high purity)
-
Decalin (mixture of isomers or individual isomers, as required)
-
Glass vials with screw caps
-
Analytical balance
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid solute to a known volume or mass of the solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent.
-
-
Concentration Analysis:
-
Determine the mass of the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the solute in the diluted solution using a calibrated analytical method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution based on the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Caption: Workflow for experimental determination of solvent efficacy.
Safety and Environmental Impact: A Critical Consideration
The safety and environmental footprint of a solvent are increasingly important factors in its selection.
Safety Profile
Decalin is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light, necessitating careful storage and handling[1][7]. It is considered to have relatively low toxicity[4]. However, it can cause skin and eye irritation, and inhalation of high concentrations of vapor may lead to respiratory tract irritation and other systemic effects.
This compound is also a flammable liquid. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing severe skin burns and eye damage, being toxic if inhaled, and being toxic to aquatic life with long-lasting effects[3]. This suggests that this compound may pose more significant acute health hazards than Decalin.
Environmental Impact
The environmental fate of these solvents is a key aspect of their sustainability profile.
Decalin is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[7]. However, some studies suggest it can be biodegraded, albeit at a slower rate than some other hydrocarbons[9].
This compound is also classified as toxic to aquatic life with long-lasting effects[3]. A recent study investigating the biodegradation of a mixture of hydrocarbons, including trans-decalin, found that trans-decalin was degraded both when tested alone and in mixtures[9]. While this study did not include this compound, it provides a point of comparison for the environmental persistence of related bicyclic hydrocarbons. The presence of the double bond in this compound could potentially make it more susceptible to certain modes of environmental degradation compared to the fully saturated Decalin. However, comprehensive experimental data on its biodegradation and environmental fate are limited.
Caption: Key safety hazards of Decalin and this compound.
Conclusion: Making the Right Choice
The selection between this compound and Decalin as a solvent depends heavily on the specific requirements of the application.
Decalin stands out as a well-characterized, versatile, and widely available nonpolar solvent. Its proven efficacy in dissolving a broad range of materials makes it a reliable choice for many applications in chemical synthesis, materials science, and formulation development[2][4][5]. The availability of extensive safety and environmental data also allows for a more thorough risk assessment.
This compound , while less studied as a bulk solvent, presents an interesting alternative. Its structural similarity to Decalin suggests a comparable solvency profile for nonpolar compounds, with the potential for enhanced solubility of unsaturated or aromatic solutes due to its double bond. However, the current GHS classification indicates more severe acute health hazards compared to Decalin, which must be a primary consideration in its handling and use[3]. Its application appears to be more specialized, particularly in the fragrance industry[4].
For researchers and drug development professionals, the choice can be summarized as follows:
-
For established processes requiring a reliable, well-understood nonpolar solvent with a comprehensive safety and environmental profile, Decalin is the preferred choice.
-
For applications where enhanced solubility of unsaturated or aromatic compounds is desired, and where more stringent handling procedures can be implemented to mitigate its higher acute toxicity, this compound could be considered for evaluation.
Ultimately, the optimal solvent choice will be determined by a combination of experimental validation of solvency for the specific system, a thorough risk assessment, and consideration of environmental and sustainability goals.
References
Sources
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. You are being redirected... [schultzchem.com]
- 6. scbt.com [scbt.com]
- 7. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Decalin | TargetMol [targetmol.com]
- 9. concawe.eu [concawe.eu]
A Researcher's Guide to Octahydronaphthalene Conformation: A Comparative Analysis of Computational and Experimental Approaches
In the landscape of pharmaceutical development and fundamental organic chemistry, a deep understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical properties, reactivity, and, crucially, its biological activity. Among the vast array of cyclic systems, the octahydronaphthalene framework, also known as decalin, serves as a cornerstone for numerous natural products, including steroids and complex terpenes.[1] Its rigid and well-defined stereochemistry provides a scaffold for the precise positioning of functional groups, making it a subject of intense study.[2]
This guide provides an in-depth comparison of the computational and experimental methodologies used to analyze the conformation of octahydronaphthalene. We will explore the theoretical underpinnings and practical applications of these techniques, offering insights to researchers, scientists, and drug development professionals seeking to leverage this knowledge in their work.
The Two Faces of Octahydronaphthalene: Cis and Trans Isomers
Octahydronaphthalene exists as two primary stereoisomers: cis-decalin and trans-decalin.[1][3] This isomerism arises from the fusion of the two cyclohexane rings, where the bridgehead hydrogens can be on the same side (cis) or opposite sides (trans) of the molecule.[1][4] These are not simply different conformations but distinct diastereomers that cannot be interconverted without breaking covalent bonds.[4][5]
The Sachse-Mohr concept of puckered, strain-free rings was instrumental in predicting the existence of these two isomers, which were later synthesized by W. Hückel in 1925.[1][4] The fundamental structural disparity between the cis and trans isomers leads to profoundly different conformational dynamics and thermodynamic stabilities.[1] Trans-decalin is the more stable of the two, with an energy difference of approximately 2.7 kcal/mol, largely due to unfavorable non-bonded interactions within the concave region of the cis isomer.[4][6]
The Computational Lens: Predicting and Quantifying Conformation
Quantum chemical calculations have become an indispensable tool for exploring the conformational landscape of molecules like octahydronaphthalene.[7] These ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation to predict molecular properties without reliance on empirical parameters.[8]
Methodologies of Choice:
-
Molecular Mechanics (MM): This approach utilizes classical physics to model the energy of a molecule as a function of its geometry. It is computationally less expensive and is often used for initial conformational searches to identify low-energy structures.
-
Density Functional Theory (DFT): A quantum mechanical method that has become a workhorse in computational chemistry.[7] DFT methods, such as B3LYP and M06-2X, provide a good balance between accuracy and computational cost for calculating geometries, energies, and spectroscopic properties.[7][9]
-
Post-Hartree-Fock Methods: These are more computationally intensive but generally more accurate methods, including Møller–Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory.[8] They are often used to refine the energies of conformations identified by less demanding methods.
The primary goal of these calculations is to map the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. For octahydronaphthalene, this allows for the quantification of the energy difference between the cis and trans isomers and the energy barrier for ring inversion in the cis form.
A Typical Computational Workflow:
Caption: A generalized workflow for the computational analysis of molecular conformation.
The Experimental Verdict: Observing Conformation in Reality
While computational methods provide powerful predictive capabilities, experimental techniques are essential for validating these predictions and providing a direct measure of molecular structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamics
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[10] For octahydronaphthalene, ¹H and ¹³C NMR are particularly informative.
-
Trans-Decalin: Due to its rigid, "conformationally locked" structure, the axial and equatorial protons in trans-decalin are in distinct chemical environments and exhibit different chemical shifts.[11] This results in a more complex ¹H NMR spectrum with multiple, often overlapping, signals.[12]
-
Cis-Decalin: In contrast, cis-decalin undergoes rapid ring inversion at room temperature.[4][5] This rapid interconversion averages the environments of the axial and equatorial protons, leading to a much simpler ¹H NMR spectrum, often showing a single sharp resonance at room temperature.[11][12]
Advanced NMR Techniques:
-
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of ring inversion in cis-decalin can be slowed. At a sufficiently low temperature, the single peak will broaden and eventually resolve into separate signals for the individual conformers, allowing for the determination of the energy barrier to inversion.[1][3]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons. NOEs between specific protons can be used to confirm the relative stereochemistry of substituents and the overall conformation of the decalin ring system.[2]
X-ray Crystallography: The Definitive Solid-State Structure
For molecules that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[2][13] It is the gold standard for determining absolute stereochemistry.[2][13]
Protocol for X-ray Crystallography:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the octahydronaphthalene derivative of sufficient quality.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Decalins | PPT [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. osti.gov [osti.gov]
- 13. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Octahydronaphthalene Stereoisomers: The Case of Polygodial and its Epimer
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of octahydronaphthalene stereoisomers, focusing on the well-characterized drimane sesquiterpenoid, polygodial, and its C9 epimer, 9-epipolygodial. We will delve into their differential effects on cancer cell proliferation and receptor activation, supported by experimental data and detailed protocols for researchers in the field.
The Significance of Chirality in the Octahydronaphthalene Scaffold
The octahydronaphthalene core, a bicyclic system of two fused six-membered rings, is a privileged scaffold in numerous natural products with potent biological activities. The fusion of these rings can create multiple chiral centers, leading to a variety of stereoisomers. These subtle differences in spatial arrangement can dramatically alter how the molecule interacts with chiral biological targets such as enzymes and receptors, leading to stereoselective biological responses. Understanding these differences is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: Polygodial vs. 9-Epipolygodial
Polygodial is a naturally occurring drimane sesquiterpenoid dialdehyde known for its pungent taste and a range of biological effects. Its epimer, 9-epipolygodial, differs only in the stereochemistry at the C9 position. This seemingly minor structural change leads to a remarkable divergence in their biological activities, particularly in their anticancer and receptor agonist profiles.
A key study systematically compared the antiproliferative and TRPV1 (Transient Receptor Potential Vanilloid 1) receptor agonistic activities of these two stereoisomers.[1] The results highlight a striking example of stereoselectivity, where one epimer exhibits enhanced anticancer potency while the other is a potent agonist of a specific receptor.
Table 1: Comparative Biological Activities of Polygodial and 9-Epipolygodial
| Compound | Antiproliferative Activity (GI₅₀, µM)¹ | TRPV1 Receptor Binding Inhibition (%)² |
| Polygodial | ~80 | 76 |
| 9-Epipolygodial | Significantly more potent than Polygodial | Inactive |
¹ GI₅₀ represents the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. ² Inhibition of [³H]-resiniferatoxin (RTX) binding to rat spinal cord membranes at a concentration of 10 µM.[1]
As the data illustrates, 9-epipolygodial demonstrates a significantly more potent antiproliferative effect against cancer cells compared to polygodial.[1] Conversely, polygodial is a potent agonist of the TRPV1 receptor, a channel involved in pain sensation and inflammation, while 9-epipolygodial shows no activity at this receptor.[1] This clear divergence underscores the critical role of stereochemistry in dictating the biological target and subsequent physiological response.
Experimental Protocols
To provide researchers with practical insights, we detail the methodologies for assessing the key biological activities discussed. The choice of these assays is dictated by the need for robust, reproducible, and quantitative data to enable a meaningful comparison between stereoisomers.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the octahydronaphthalene enantiomers in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value for each enantiomer.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion: The Imperative of Stereochemical Considerations
The case of polygodial and 9-epipolygodial provides a compelling illustration of the profound impact of stereochemistry on the biological activity of octahydronaphthalene derivatives. The ability to synthesize and test stereoisomers in parallel is crucial for elucidating structure-activity relationships and for identifying lead compounds with improved potency and selectivity. This guide offers a framework for researchers to approach the comparative analysis of chiral molecules, emphasizing the importance of robust experimental design and a deep understanding of the underlying biological principles. As the field of drug discovery continues to advance, a thorough investigation of stereochemical factors will remain an indispensable component of developing safer and more effective medicines.
References
-
Dasari, R., De la Chapa, J. J., Tsoni, T., Patlolla, J. M., & Odde, D. J. (2018). Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells. bioRxiv. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Octahydronaphthalene: A Comparative Analysis of Classical and Modern Methodologies
For researchers, scientists, and drug development professionals, the octahydronaphthalene scaffold, a key structural motif in a vast array of natural products and pharmaceuticals, presents both a synthetic challenge and an opportunity for innovation. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this valuable bicyclic system, with a focus on experimental data and practical applicability.
The strategic construction of the octahydronaphthalene core, with its potential for multiple stereocenters, has been a long-standing endeavor in organic synthesis. The choice of synthetic methodology can profoundly impact not only the overall yield and stereochemical outcome but also the scalability and environmental footprint of the process. Here, we benchmark classical approaches, namely the Robinson annulation and the Diels-Alder reaction, against modern catalytic and greener alternatives, using the well-studied Wieland-Miescher ketone as a common reference point for a direct, data-driven comparison.
The Wieland-Miescher Ketone: A Prototypical Octahydronaphthalene Target
The Wieland-Miescher ketone is a racemic bicyclic diketone that serves as a versatile starting material in the total synthesis of numerous complex molecules, including steroids and terpenoids.[1][2] Its synthesis provides an excellent platform for comparing the efficacy of different synthetic strategies.
Classical Approaches: The Pillars of Bicyclic Ring Formation
For decades, the Robinson annulation and the Diels-Alder reaction have been the go-to methods for constructing six-membered rings and fused bicyclic systems.[3]
The Robinson Annulation: A Tandem Michael Addition-Aldol Condensation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[2] Discovered by Sir Robert Robinson in 1935, this method has been a mainstay for the synthesis of fused ring systems.[2]
The reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base.[2] The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield the bicyclic product.[4]
Causality in Experimental Choices: The choice of base and solvent can significantly influence the reaction's outcome. While traditional methods often employ strong bases like sodium or potassium hydroxide in alcoholic solvents, modern variations have explored milder conditions and even solvent-free approaches to improve yields and reduce environmental impact.[4][5] The regioselectivity of the initial enolate formation is a critical factor, and for unsymmetrical ketones, this can be controlled by using pre-formed enolates or by employing directing groups.
The Diels-Alder Reaction: A [4+2] Cycloaddition Strategy
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, offers a highly stereospecific route to cyclohexene derivatives.[6] This reaction's ability to form up to four new stereocenters in a single step makes it an exceptionally powerful tool in complex molecule synthesis.[3]
For the synthesis of octahydronaphthalene systems, an intramolecular Diels-Alder reaction or an intermolecular reaction followed by further transformations can be employed. The stereochemical outcome is governed by the well-established "endo rule," which favors the formation of the kinetic product where the substituents of the dienophile are oriented towards the diene.
Expertise in Application: The choice of diene and dienophile is paramount. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and can also influence the stereoselectivity of the cycloaddition.
Modern Synthetic Methods: Catalysis and Green Chemistry
Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for constructing complex molecular architectures. These modern approaches often rely on catalysis to achieve high levels of stereocontrol and reduce the generation of waste.
Asymmetric Organocatalysis: A Revolution in Stereoselective Synthesis
The advent of asymmetric organocatalysis has provided a powerful alternative to metal-based catalysts for the enantioselective synthesis of chiral molecules. Small organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of transformations with high enantioselectivity.[7][8]
In the context of octahydronaphthalene synthesis, organocatalysis has been particularly successful in the asymmetric Robinson annulation for the preparation of the Wieland-Miescher ketone.[7] Chiral primary amines derived from amino acids have been shown to be highly effective catalysts, affording the product in high yield and excellent enantiomeric excess.[9]
Trustworthiness of the Protocol: The self-validating nature of these protocols lies in the consistent and high enantioselectivities achieved under optimized conditions. The mechanism often involves the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the subsequent bond-forming steps.
Tandem and Domino Reactions: Maximizing Synthetic Efficiency
Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy and operational simplicity.[10] These strategies can dramatically shorten synthetic sequences and reduce the amount of solvent and reagents required.
For the synthesis of octahydronaphthalene derivatives, tandem reactions combining aldol condensations with Diels-Alder reactions have been developed.[10] For instance, the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with aromatic aldehydes can generate a diene in situ, which then undergoes a Diels-Alder reaction with a dienophile to afford the octahydronaphthalene core in a one-pot procedure.[10]
Biocatalysis and Green Chemistry: Towards Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using renewable resources, and employing environmentally benign reaction conditions.[11][12] Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a highly selective and sustainable approach to organic synthesis.[13]
While direct biocatalytic routes to the octahydronaphthalene core are still emerging, enzymatic resolutions and desymmetrization reactions have been successfully employed to access enantiomerically pure intermediates. For example, yeast-mediated reduction has been used for the kinetic resolution of racemic Wieland-Miescher ketone, providing access to both enantiomers in high optical purity.[13] Furthermore, the exploration of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), derived from renewable resources, presents a viable strategy for reducing the environmental impact of traditional synthetic methods.[11]
Quantitative Comparison of Synthetic Methods for Wieland-Miescher Ketone
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of the Wieland-Miescher ketone using different methodologies.
| Method | Key Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Classical Robinson Annulation | 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone, Base | Varies | Varies | Racemic product | N/A | N/A | [1] |
| Asymmetric Organocatalytic Robinson Annulation | 2-methyl-1,3-cyclohexanedione, MVK, Chiral primary amine (2 mol%) | Solvent-free | 2 days | 90 | 90 | N/A | [14] |
| High-Efficiency Asymmetric Organocatalysis | Triketone precursor, Chiral primary amine (1 mol%) | Solvent-free | 12 hours | up to 98 | up to 96 | N/A | [8][9] |
| Solvent-Free Robinson Annulation | 2-allylcyclohexane-1,3-dione, MVK, N-tosyl-(Sa)-binam-l-prolinamide (2 mol%) | Solvent-free | Not specified | 93 | 97 | N/A | [5] |
| Yeast-Mediated Kinetic Resolution | Racemic Wieland-Miescher ketone, T. delbrueckii | Not specified | Not specified | Nearly quantitative | 98 (for recovered ketone) | 94 (for alcohol product) | [13] |
Experimental Protocols
Asymmetric Organocatalytic Synthesis of Wieland-Miescher Ketone (Gram Scale)
This protocol is adapted from a highly efficient and practical method for the synthesis of the Wieland-Miescher ketone.[14]
Materials:
-
2-methylcyclohexane-1,3-dione
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst (e.g., derived from an amino acid)
-
Triflic acid
-
m-Nitrobenzoic acid
Procedure:
-
To a reaction vessel, add 2-methylcyclohexane-1,3-dione.
-
Add the chiral primary amine catalyst (2.0 mol%), triflic acid, and m-nitrobenzoic acid.
-
Add methyl vinyl ketone (1.2 equivalents).
-
Stir the mixture at 60 °C. The initial thick suspension will slowly become a yellow/orange solution/oil.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after 2 days.
-
Upon completion, the product can be directly distilled from the reaction mixture under reduced pressure to yield the Wieland-Miescher ketone as a yellow oil that solidifies upon standing.
-
The enantiomeric excess can be further enriched by recrystallization from a hexane-ethyl acetate mixture.
Visualization of Synthetic Workflows
Logical Flow of the Robinson Annulation
Caption: Asymmetric synthesis workflow.
Conclusion and Future Outlook
The synthesis of the octahydronaphthalene core remains a vibrant area of research, with both classical and modern methods offering distinct advantages. The Robinson annulation, particularly in its asymmetric organocatalytic variations, provides a highly efficient and stereoselective route to the Wieland-Miescher ketone. [7][14]The Diels-Alder reaction remains a powerful tool for the construction of cis-fused decalin systems with excellent stereocontrol. [3] Looking forward, the development of novel tandem reactions, chemoenzymatic strategies, and the application of green chemistry principles will undoubtedly lead to even more efficient and sustainable syntheses of octahydronaphthalene derivatives. The continued exploration of new catalytic systems, including those that can operate under mild, environmentally friendly conditions, will be crucial for advancing the field of complex molecule synthesis and enabling the development of new therapeutics and materials.
References
- Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry. [URL not directly available in search results]
- Enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes via organocatalytic domino reactions. Organic & Biomolecular Chemistry. [URL not directly available in search results]
- Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland–Miescher Ketone and Analogues. Request PDF - ResearchGate. [URL not directly available in search results]
-
Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega. [Link]
- Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing. [URL not directly available in search results]
-
Wieland–Miescher ketone. Wikipedia. [Link]
- A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine. Who we serve. [URL not directly available in search results]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega. [Link]
-
Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. ACS Publications. [Link]
-
Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine. PubMed. [Link]
-
Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery. [Link]
- Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. The Royal Society of Chemistry. [URL not directly available in search results]
- Studies Towards the Synthesis of the Decalin Core of Streptosetin A Suresh Shinde. [Source not specified]. [URL not directly available in search results]
-
Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. OSTI.gov. [Link]
- Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. Request PDF - ResearchGate. [URL not directly available in search results]
-
The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]
-
Robinson Annulation. J&K Scientific LLC. [Link]
- Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing. [URL not directly available in search results]
-
Robinson annulation. Wikipedia. [Link]
-
Green solvent. Wikipedia. [Link]
- Discovery-Oriented Approach To Organic Synthesis: Tandem Aldol Condensation-Michael Addition Reactions. Identifying Diastereotopic Hydrogens in an Achiral Molecule by NMR Spectroscopy. Request PDF - ResearchGate. [URL not directly available in search results]
-
Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. PMC - NIH. [Link]
Sources
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 9. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Green solvent - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Analysis of Octahydronaphthalene and Tetralin in Hydrogenation Reactions: A Guide for Researchers
In the landscape of chemical synthesis and energy storage, the catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone technology. Among these, the hydrogenation of naphthalene derivatives, specifically tetralin (1,2,3,4-tetrahydronaphthalene) and its intermediate, octahydronaphthalene, presents a fascinating case study in reaction kinetics, thermodynamics, and catalyst selectivity. This guide provides an in-depth comparative analysis of the hydrogenation of octahydronaphthalene and tetralin, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide standardized protocols to ensure reproducibility.
Introduction: The Significance of Hydrogenating Naphthalene Derivatives
The saturation of aromatic rings is a critical transformation in several industrial applications. In petroleum refining, the hydrogenation of PAHs is essential for producing cleaner fuels with higher cetane numbers and improved stability.[1][2] Furthermore, the reversible hydrogenation and dehydrogenation of molecules like naphthalene and its derivatives are being actively explored for hydrogen storage applications, a key technology for a sustainable energy future. In the pharmaceutical industry, the selective hydrogenation of aromatic systems is a powerful tool for accessing novel three-dimensional molecular scaffolds, crucial for the development of new therapeutic agents.
Tetralin, a partially hydrogenated naphthalene derivative, and octahydronaphthalene, its subsequent hydrogenation intermediate, represent two distinct stages in the complete saturation to decalin (decahydronaphthalene). Understanding their comparative behavior in hydrogenation reactions is paramount for controlling product selectivity, optimizing reaction conditions, and designing more efficient catalytic systems.
Mechanistic Insights and Reaction Pathways
The hydrogenation of tetralin to decalin is not a single-step process but proceeds through the formation of octahydronaphthalene isomers as key intermediates.[2][3] The generally accepted reaction pathway involves the initial hydrogenation of the aromatic ring in tetralin to form octahydronaphthalene, which is then rapidly hydrogenated to cis- or trans-decalin.
Caption: Generalized reaction pathway for tetralin hydrogenation.
The initial hydrogenation of the aromatic ring in tetralin is often the rate-determining step for the overall conversion to decalin. The subsequent hydrogenation of the octahydronaphthalene intermediate is typically much faster.[4] However, the stereochemical outcome of the final decalin product (cis vs. trans isomers) is heavily influenced by the catalyst, reaction conditions, and the specific octahydronaphthalene isomer formed.[2]
A key distinction in their hydrogenation mechanisms lies in their interaction with the catalyst surface. It has been proposed that naphthalene adsorption occurs on a single active site, while the less aromatic tetralin requires an ensemble of catalyst atoms for adsorption and subsequent hydrogenation.[5][6] This difference in adsorption mode can explain the varied deactivation rates observed for catalysts during the hydrogenation of these respective molecules.[6]
Comparative Performance Analysis
The hydrogenation of octahydronaphthalene and tetralin can be compared based on several key performance indicators: reaction rate, product selectivity (specifically the cis/trans ratio of decalin), and catalyst stability.
Reaction Kinetics and Thermodynamics
The hydrogenation of aromatic compounds is an exothermic and reversible process.[1] Consequently, lower temperatures and higher hydrogen pressures favor the formation of the fully saturated products. From a kinetic standpoint, the rate of naphthalene hydrogenation to tetralin is generally an order of magnitude higher than the rate of tetralin hydrogenation to decalin.[4] This implies that under similar conditions, octahydronaphthalene, being an olefinic intermediate, would be expected to hydrogenate at a significantly faster rate than the initial dearomatization of tetralin.
Studies have shown that the apparent activation energy for naphthalene hydrogenation is relatively low, in the range of 16.3 kJ/mol over a NiMo/Al₂O₃ catalyst, indicating a facile reaction.[7] While specific kinetic data for isolated octahydronaphthalene hydrogenation is less common, its olefinic nature suggests a lower activation energy barrier for saturation compared to the aromatic ring of tetralin.
| Compound | Relative Hydrogenation Rate | Key Factors Influencing Rate |
| Tetralin | Slower | Aromaticity of the ring, requirement for catalyst atom ensembles for adsorption.[5][6] |
| Octahydronaphthalene | Faster | Olefinic nature of the double bond, rapid saturation once formed.[4] |
Table 1: Qualitative Comparison of Hydrogenation Rates.
Catalyst Selection and Influence
The choice of catalyst has a profound impact on both the rate and selectivity of the hydrogenation of tetralin and, by extension, its octahydronaphthalene intermediate. Precious metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly active for aromatic hydrogenation.[1][8][9] Nickel (Ni)-based catalysts are also widely used due to their cost-effectiveness and good activity.[5][10]
A comparative study on the vapor-phase hydrogenation of tetralin over Ni, Pt, and Pd catalysts revealed significant differences in the evolution of cis- and trans-decalin products.[2] The trans/cis decalin ratio was found to be a function of tetralin conversion and the specific metal used, highlighting the role of the catalyst in both the initial hydrogenation and subsequent isomerization reactions.[2][11] For instance, at tetralin conversions above 30%, a Ni catalyst yielded the lowest trans/cis-decalin ratio, while the ratio on a Pd catalyst remained constant across different conversion levels.[2][11]
| Catalyst | Support | Key Performance Characteristics |
| Ni | Al₂O₃ | Cost-effective, good activity. The trans/cis decalin ratio is sensitive to conversion.[2][11] |
| Pt | Al₂O₃ | High activity for tetralin hydrogenation.[2] |
| Pd | Al₂O₃ | High activity, trans/cis decalin ratio less dependent on conversion.[2][12] |
| Ru | Carbon, PPh₃ stabilized | Efficient for PAH hydrogenation under mild conditions.[8][9] |
| NiMo | Al₂O₃ | High hydrogenation functionality, with Ni showing higher activity than Co.[7] |
Table 2: Overview of Common Catalysts and Their Performance.
Stereoselectivity: The cis/trans Decalin Ratio
The stereochemistry of the final decalin product is of significant interest, particularly in applications where specific isomeric properties are desired. The cis-decalin isomer, being thermodynamically less stable, is more reactive in subsequent ring-opening reactions, which can be advantageous in certain refining processes.[2][3] The formation of cis- or trans-decalin is determined during the hydrogenation of the octahydronaphthalene intermediate. The Δ¹,⁹-octalin intermediate is a key precursor, and the stereochemical outcome depends on the mode of hydrogen addition on the catalyst surface.[2]
The trans/cis ratio of decalin is not only a function of the intrinsic selectivity of the catalyst but is also influenced by the potential for cis-to-trans isomerization, a reaction that can be catalyzed by the same metal sites.[2] Competition for active sites between tetralin and the decalin products can inhibit this isomerization, leading to a lower trans/cis ratio at lower tetralin conversions.[2][11]
Experimental Protocols
To facilitate reproducible research in this area, we provide a standardized experimental protocol for the batch hydrogenation of tetralin. This protocol can be adapted for the hydrogenation of octahydronaphthalene.
Materials and Equipment
-
Substrate: Tetralin (or octahydronaphthalene), high purity
-
Catalyst: e.g., 5% Pd/C, 5% Pt/Al₂O₃, or Raney Ni
-
Solvent: e.g., Decane, Hexane (inert and high boiling point)
-
Hydrogen Source: High-purity hydrogen gas
-
Reactor: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.[13]
-
Analytical Equipment: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column for separating reactants and products. A Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification.
Experimental Workflow
Caption: A typical experimental workflow for batch hydrogenation.
Step-by-Step Procedure
-
Reactor Setup: In a typical experiment, charge the autoclave with the substrate (e.g., 5 mmol of tetralin), a specific amount of catalyst (e.g., 50 mg of 5% Pd/C), and the solvent (e.g., 20 mL of decane).[8][13]
-
Sealing and Purging: Seal the reactor and purge the system 3-5 times with an inert gas like nitrogen to remove any residual air.[13]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-40 bar).[5][14]
-
Reaction: Heat the reactor to the target temperature (e.g., 80-160 °C) while stirring vigorously to ensure efficient mass transfer.[5] Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
Completion and Work-up: Once hydrogen uptake ceases or after a predetermined reaction time, stop the heating and allow the reactor to cool to room temperature.[13]
-
Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to separate the heterogeneous catalyst.[13]
-
Analysis: Analyze the liquid product mixture using GC to determine the conversion of the starting material and the selectivity towards different products (octahydronaphthalene isomers, cis- and trans-decalin).[2] Use GC-MS to confirm the identity of the products.
Conclusion
The comparative analysis of octahydronaphthalene and tetralin in hydrogenation reactions reveals important distinctions in their reactivity and interaction with catalytic surfaces. While octahydronaphthalene, as an olefinic intermediate, undergoes rapid saturation, the initial dearomatization of tetralin is kinetically more demanding. The choice of catalyst and reaction conditions not only dictates the overall reaction rate but also critically influences the stereochemical outcome of the final decalin product. For researchers in catalysis, organic synthesis, and materials science, a thorough understanding of these factors is essential for the rational design of efficient and selective hydrogenation processes. The provided experimental framework serves as a robust starting point for further investigations into this important class of chemical transformations.
References
-
Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. MDPI. [Link]
-
Rautanen, P. A., Lylykangas, M. S., Aittamaa, J. R., & Krause, A. O. I. (2002). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. Industrial & Engineering Chemistry Research, 41(23), 5536-5544. [Link]
-
Gallego, J., Mondragon, F., & Orrego, A. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Applied Catalysis A: General, 320, 116-123. [Link]
-
Rautanen, P. A., Lylykangas, M. S., Aittamaa, J. R., & Krause, A. O. I. (2002). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic M. Semantic Scholar. [Link]
-
Rautanen, P. A., Lylykangas, M. S., Aittamaa, J. R., & Krause, A. O. I. (2002). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. ACS Publications. [Link]
-
Al-Sabawi, M., Atias, J. A., & de Lasa, H. I. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19681–19691. [Link]
-
Pérez-Rodríguez, S., Concepción, P., & Corma, A. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Catalysis Science & Technology, 5(2), 948-955. [Link]
-
Hassan, A., Khan, M. A., & Shah, S. M. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Catalysts, 10(11), 1259. [Link]
-
Sun, C., Zhang, Y., & Liu, Z. (2021). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Energy Research, 9. [Link]
-
Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. OUCI. [Link]
-
Al-Sabawi, M., Atias, J. A., & de Lasa, H. I. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]
-
Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/γ-Al2O3 under mild conditions. ResearchGate. [Link]
-
On the catalytic hydrogenation of polycyclic aromatic hydrocarbons into less toxic compounds by a facile recoverable catalyst. ResearchGate. [Link]
-
Hydrogen. Organic Chemistry Portal. [Link]
-
Elimination of polycyclic aromatic hydrocarbons in light cycle oil via hydrogenation over NiMo-based catalysts. Science, Engineering and Health Studies. [Link]
-
Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. ResearchGate. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. University of Birmingham. [Link]
-
Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. ResearchGate. [Link]
-
Naphthalene Hydrogenation over Pt/Al203 Catalyst in a Trickle Bed Reactor. Semantic Scholar. [Link]
-
Hydrogenation. Khan Academy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ou.edu [ou.edu]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 5. Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al 2 O 3 : Kinetic M | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Hydrogenation of Tetralin over Supported Ni and Ir Catalysts [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Comparative Guide to the Validation of Analytical Methods for Octahydronaphthalene Quantification
This guide provides an in-depth comparison of validated analytical methods for the quantification of octahydronaphthalene, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explore the causality behind experimental choices, ensuring a robust and defensible analytical strategy.
The Analytical Imperative: Why Robust Quantification of Octahydronaphthalene Matters
Octahydronaphthalene and its isomers serve as fundamental building blocks in organic synthesis and can be present as process-related impurities in active pharmaceutical ingredients (APIs). Inaccurate quantification can lead to significant consequences, including compromised batch quality, failed regulatory submissions, and potential patient safety risks. Therefore, an analytical method must be demonstrated to be "fit-for-purpose" through a rigorous validation process. This guide will compare two of the most powerful and prevalent chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The foundation of any robust analytical method validation rests on internationally harmonized guidelines, primarily those from the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline, and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] These guidelines establish the core performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and accurate for its intended use.[3][4]
The Validation Workflow: A Structured Approach to Ensuring Method Fitness
Method validation is not a singular event but a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] The workflow ensures that from development to routine use, the method's performance is well-understood and controlled.
Caption: A high-level overview of the analytical method lifecycle, from initial development to routine application and maintenance.
Primary Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds that are thermally stable, making it a primary choice for octahydronaphthalene.
Expert Rationale for Method Design:
-
Technique Selection (GC-FID): The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and a wide linear response range. Since octahydronaphthalene is a simple hydrocarbon, FID provides a robust and proportional response.[5]
-
Column Chemistry: A low-polarity stationary phase, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), is chosen. This is because "like dissolves like"; the non-polar analyte will interact sufficiently with the non-polar stationary phase, allowing for effective separation from other potential non-polar impurities based on boiling point differences.
-
Thermal Gradient: A temperature program is employed rather than an isothermal run. This ensures that lower-boiling impurities elute quickly as sharp peaks, while the higher-boiling octahydronaphthalene is eluted in a reasonable time frame with good peak shape, improving resolution and sensitivity.[6]
Detailed Experimental Protocol: GC-FID
-
System Preparation:
-
Instrument: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.2 mL/min.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 270 °C (ensures rapid volatilization without degradation).
-
Inlet Mode: Split (50:1 ratio) to avoid column overloading with neat samples.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (prevents condensation of eluting compounds).
-
Injection Volume: 1 µL.
-
-
Standard & Sample Preparation:
-
Solvent (Diluent): Hexane or Toluene.
-
Stock Standard: Prepare a 1000 µg/mL stock solution of certified octahydronaphthalene reference standard in the chosen diluent.
-
Calibration Standards: Serially dilute the stock standard to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
-
System Suitability Test (SST):
-
Procedure: Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 50,000.
-
-
Alternative Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
While GC is often preferred, HPLC can be a valuable alternative, especially in laboratories where GC is not available or when analyzing octahydronaphthalene in complex, non-volatile sample matrices.
Expert Rationale for Method Design:
-
Technique Selection (RP-HPLC with UV): Reverse-phase chromatography is the most common HPLC mode.[7][8] A non-polar stationary phase (C18) is used with a polar mobile phase. Octahydronaphthalene, being non-polar, will be retained on the column and can be eluted by a high-organic-content mobile phase. UV detection is chosen for its simplicity, although octahydronaphthalene has a weak chromophore, which may limit sensitivity.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides strong hydrophobic retention for non-polar analytes like octahydronaphthalene.[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. The high percentage of organic solvent is necessary to overcome the strong retention of the very non-polar analyte.[10]
Detailed Experimental Protocol: RP-HPLC
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (85:15 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure consistent retention times).
-
Detection Wavelength: 210 nm (where many hydrocarbons show some absorbance).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Solvent (Diluent): Mobile Phase (Acetonitrile:Water 85:15).
-
Stock Standard: Prepare a 1000 µg/mL stock solution of certified octahydronaphthalene reference standard in Acetonitrile.
-
Calibration Standards: Serially dilute the stock standard with the diluent to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
-
System Suitability Test (SST):
-
Procedure: Before sample analysis, inject a mid-range standard (e.g., 100 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 1.0%.
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 5,000.
-
-
Head-to-Head: Validation Parameter Comparison
The true measure of a method's performance is established through the validation of key analytical parameters.[11] The relationship between these parameters ensures a comprehensive evaluation of the method's capabilities.
Caption: Interrelationship of core analytical validation parameters as defined by ICH Q2(R2).
Below is a comparative summary of typical performance data for the two validated methods.
| Validation Parameter | GC-FID Method | RP-HPLC Method | ICH Acceptance Criteria (Typical for Assay) | Rationale |
| Specificity | Baseline resolution > 2.0 from potential impurities. | Peak purity index > 0.999. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[4] | Ensures interferences from the matrix or degradation products do not affect the quantification of the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[4] |
| Range (µg/mL) | 1 - 100 | 10 - 200 | Defined by linearity, accuracy, and precision. | The interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% | Measures the closeness of the test results to the true value, typically assessed via spike recovery studies.[11] |
| Precision (%RSD) | ||||
| Repeatability | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% | Measures precision under the same operating conditions over a short interval of time.[11] |
| Intermediate Precision | ≤ 1.5% | ≤ 1.8% | ≤ 3.0% | Expresses within-laboratory variations (different days, analysts, or equipment). |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 µg/mL | S/N ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[12] |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 µg/mL | S/N ratio ≥ 10:1 | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | Unaffected by minor changes in flow rate (±5%) and oven temp (±2°C). | Unaffected by minor changes in mobile phase composition (±2%) and column temp (±2°C). | No significant change in results. | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] |
Comparative Analysis:
-
Sensitivity: The GC-FID method is demonstrably more sensitive, with significantly lower LOD and LOQ values. This is due to the high efficiency of capillary GC separation and the universal, high-sensitivity response of the FID to hydrocarbons.
-
Specificity: Both methods can achieve excellent specificity. For HPLC, the use of a Diode Array Detector allows for peak purity analysis, which is a powerful tool to confirm that a peak is not co-eluting with an impurity. For GC, coupling with a Mass Spectrometer (GC-MS) would provide the highest level of specificity.
-
Applicability: The GC method is superior for volatile and semi-volatile samples where high sensitivity is required. The HPLC method is a viable alternative, particularly for samples in non-volatile matrices that would be difficult to inject into a GC, or in QC labs where HPLC is the primary instrument.[13]
Conclusion and Recommendations
For the routine, high-sensitivity quantification of octahydronaphthalene, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. Its inherent sensitivity to hydrocarbons, high chromatographic efficiency, and robustness make it the gold standard. The validation data clearly shows its advantages in terms of lower detection and quantitation limits.
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as a reliable and robust alternative. While it lacks the ultimate sensitivity of the GC-FID method for this specific analyte, it is perfectly suitable for applications where concentration levels are higher and provides the advantage of being integrated into standard HPLC-based workflows.
The choice between these well-validated methods should be guided by the specific Analytical Target Profile (ATP) [2]—the predefined objectives of the analysis. This includes considering the required sensitivity (trace impurity vs. major component), the nature of the sample matrix, and the instrumentation available in the laboratory. Regardless of the method chosen, a thorough validation following ICH guidelines is mandatory to ensure data integrity and regulatory compliance.
References
- Altabrisa Group. (2025, July 30).
- Lab Manager. (2025, October 1).
- AMSbiopharma. (2025, July 22).
- U.S. Food & Drug Administration. Q2(R2)
- SIELC Technologies. Separation of 1,4,5,8-Tetrahydronaphthalene on Newcrom R1 HPLC column.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Asian Journal of Chemistry.
- PubMed.
- International Journal of Pharmaceutical Sciences Review and Research.
- TDI-Brooks.
- Nafta Journal.
- Lotus Consulting. (2008, November 4). Naphthalene in Ambient Air by GC/MS-MS Detection.
- PMC. An Improved Spectrophotometric Method for Toluene-4-Monooxygenase Activity.
- Journal of Engineering Sciences.
- SciSpace. Analytical Method Validation as the First Step in Drug Quality Control.
- International Journal of Pharmaceutical Research and Applications.
- Sigma-Aldrich. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.
- ResearchGate. (2025, November 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
- MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- ResearchGate.
- PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. chemicke-listy.cz [chemicke-listy.cz]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1,4,5,8-Tetrahydronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijarsct.co.in [ijarsct.co.in]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Octahydronaphthalene-Based Compounds
In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. For researchers, scientists, and drug development professionals working with octahydronaphthalene-based compounds, a critical aspect of preclinical safety assessment is the thorough investigation of cross-reactivity. These studies are essential for identifying unintended binding to off-target molecules, which can lead to adverse effects and hinder clinical progression.[1][2] This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of these small molecules, grounded in scientific integrity and practical, field-proven insights.
The octahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. However, its conformational flexibility and lipophilic nature can contribute to non-specific interactions. Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended; it is a necessity. This guide will dissect and compare three cornerstone techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Section 1: The Rationale for a Multi-Pronged Approach
No single technique can fully elucidate the cross-reactivity profile of a compound. Each method possesses inherent strengths and weaknesses, and their data are often complementary.
-
Competitive ELISA is a high-throughput and cost-effective method for initial screening against a panel of known potential off-targets.[3]
-
Surface Plasmon Resonance (SPR) provides real-time kinetic data, offering insights into the association and dissociation rates of binding events.[4][5]
-
Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for measuring binding affinity and thermodynamics, providing a complete thermodynamic profile of the interaction.[6][7]
By integrating data from these distinct methodologies, a comprehensive and reliable assessment of a compound's specificity can be achieved.
Section 2: Comparative Analysis of Methodologies
A direct comparison of these techniques highlights their unique contributions to a cross-reactivity study.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | IC50/EC50 values (relative affinity) | Association (ka) and dissociation (kd) rates, Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Throughput | High | Medium to High | Low to Medium |
| Sample Consumption | Low | Low to Medium | High |
| Label Requirement | Labeled antigen or antibody | Label-free | Label-free[8] |
| Kinetic Information | No | Yes | No |
| Thermodynamic Data | No | No | Yes[8][9] |
| Cost per Sample | Low | Medium | High |
Section 3: Deep Dive into Experimental Protocols
To ensure scientific rigor, the following protocols are presented as self-validating systems, with built-in controls and quality checks.
Competitive ELISA for High-Throughput Screening
This immunoassay is invaluable for rapidly screening octahydronaphthalene-based compounds against a diverse panel of proteins. The principle lies in the competition between the test compound and a labeled ligand for binding to a target protein coated on a microplate.[3][10]
Caption: Workflow of a competitive ELISA for cross-reactivity screening.
-
Plate Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of the target protein in a suitable coating buffer. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with 200 µL of PBS to remove unbound protein.[11]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of your octahydronaphthalene-based compound at various concentrations, immediately followed by 50 µL of a fixed concentration of the enzyme-labeled antigen.[3] Incubate for 2 hours at room temperature.
-
Washing: Wash the plate four to five times with wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Signal Measurement: After sufficient color development, stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the binding of the test compound.[12]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[4][5] This allows for the determination of both association (k_on) and dissociation (k_off) rates, providing a deeper understanding of the binding kinetics.[13]
Caption: The fundamental principle of an Isothermal Titration Calorimetry experiment.
-
Sample Preparation: Prepare the target protein and the octahydronaphthalene-based compound in the exact same buffer to minimize heats of dilution. [8]Degas the solutions thoroughly.
-
Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.
-
Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution. The heat change after each injection is measured.
-
Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit this curve to a suitable binding model to determine the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Section 4: Interpreting the Data and Building a Case for Specificity
The ultimate goal is to build a compelling case for the specificity of your octahydronaphthalene-based compound.
-
High IC50 values from competitive ELISA against a panel of off-targets suggest low cross-reactivity.
-
Fast dissociation rates (high k_d) and low affinity (high K_D) from SPR for off-targets indicate transient and weak interactions.
-
A lack of a measurable heat change or a very high K_D from ITC confirms weak or no binding to off-targets.
Conversely, strong binding to an unintended target in any of these assays is a red flag that warrants further investigation, potentially through structural biology studies or functional assays, to understand the physiological relevance of the off-target interaction. [14]
Section 5: Conclusion and Future Directions
The rigorous assessment of cross-reactivity is a non-negotiable step in the development of octahydronaphthalene-based compounds. By employing a combination of high-throughput screening methods like competitive ELISA and in-depth biophysical techniques such as SPR and ITC, researchers can gain a comprehensive understanding of a compound's binding profile. This multi-faceted approach not only de-risks the drug development process by identifying potential liabilities early on but also strengthens the regulatory submission package. [1][15]As analytical technologies continue to advance, the integration of methods like cellular thermal shift assays (CETSA) and affinity chromatography coupled with mass spectrometry will further refine our ability to predict and understand off-target effects, ultimately leading to the development of safer and more effective therapeutics.
References
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
- Characterizing Binding Interactions by ITC - TA Instruments. (n.d.).
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - JoVE. (2011, September 7).
- Isothermal Titration Calorimetry | Malvern Panalytical. (2016, February 18).
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. (n.d.).
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.).
- Guideline on Immunogenicity assessment of therapeutic proteins | EMA. (2017, May 18).
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.).
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19).
- Competitive ELISA Protocol - Creative Diagnostics. (n.d.).
- Competitive ELISA - Creative Diagnostics. (2021, March 1).
- Competitive ELISA Protocol | Sino Biological. (n.d.).
- Competitive ELISA Protocol and Animation - Microbe Notes. (2010, May 3).
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
- On-target and off-target-based toxicologic effects - PubMed. (n.d.).
Sources
- 1. histologix.com [histologix.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. microbenotes.com [microbenotes.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
A Senior Application Scientist's Guide to the Synthesis of Octahydronaphthalene: A Comparative Cost and Performance Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The octahydronaphthalene scaffold, a bicyclic system also known as octalin, is a privileged structure in medicinal chemistry and natural product synthesis. It forms the core of numerous bioactive molecules, including steroids, terpenes, and complex alkaloids. The stereochemical complexity and substitution patterns of this framework are critical to its biological function, making the choice of synthetic route a pivotal decision in any research and development program.
This guide provides an in-depth comparative analysis of four principal synthetic routes to the octahydronaphthalene core. Moving beyond a simple recitation of methods, we will dissect the underlying chemical logic, provide field-tested experimental protocols, and perform a critical cost-performance analysis to empower chemists to select the optimal pathway for their specific objectives, whether they be large-scale production, rapid analogue synthesis, or the intricate construction of a stereochemically dense natural product.
Catalytic Hydrogenation of Naphthalene
For large-scale, cost-effective production of the basic octahydronaphthalene skeleton, the catalytic hydrogenation of naphthalene is the undisputed industrial standard. This method leverages an inexpensive and abundant feedstock to produce decahydronaphthalene (decalin), with octahydronaphthalene (octalin) as a key intermediate.[1]
Mechanistic Rationale & Causality
The reaction proceeds in a stepwise fashion, first reducing one aromatic ring to yield tetralin, which is then further hydrogenated to octalin and finally decalin.[2] The choice of catalyst and reaction conditions is paramount as it dictates the reaction rate, selectivity for intermediates, and the stereochemical outcome (cis/trans ratio) of the final product.[1]
-
Catalyst Choice: Noble metal catalysts like platinum (Pt) and palladium (Pd) on an alumina support exhibit high activity, allowing for lower temperatures and pressures.[3] However, their high cost is a significant factor. For industrial applications, less expensive non-noble metal catalysts, such as sulfided nickel-molybdenum (NiMo), are often employed, though they may require more forcing conditions (higher temperature and pressure).[4][5]
-
Stereoselectivity: The hydrogenation process typically yields a mixture of cis- and trans-fused decalins. The trans isomer is thermodynamically more stable, while the cis isomer is often the kinetic product.[1] Controlling the cis/trans ratio is crucial and can be influenced by the catalyst, support, and reaction conditions. For instance, some studies show that Ni- and Mo-based catalysts can favor the production of the less stable, but often more synthetically useful, cis-decalin.[3]
Experimental Protocol: Hydrogenation of Naphthalene
This protocol is representative of a batch hydrogenation process.
-
Reactor Setup: A 100 mL stainless steel high-pressure batch reactor is charged with naphthalene (0.18 g) and a catalyst (e.g., 5% Pd/Al2O3, 0.12 g).[1]
-
Sealing and Purging: The reactor is sealed and purged multiple times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to 40 bar and heated to the desired temperature (e.g., 250 °C) with vigorous stirring (e.g., 1000 rpm).[1]
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at various time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of naphthalene, tetralin, octalin, and decalin.
-
Work-up: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the filtrate (crude product) is analyzed.
Cost & Performance Analysis
-
Yield: Typically quantitative (>99%) for the conversion of naphthalene to decalin.[3]
-
Selectivity: Selectivity for the octahydronaphthalene intermediate can be challenging to control as the reaction tends to proceed to the fully saturated decalin.
-
Conditions: Requires high pressure (40-90 atm) and elevated temperatures (240-325 °C), necessitating specialized and costly high-pressure equipment.[4][5]
-
Cost-Effectiveness: Despite the initial capital cost of equipment, the low cost of the starting material (naphthalene, ~$0.70/kg) and hydrogen makes this the most economical route for producing large quantities of the unsubstituted scaffold.[6][7] The major operational cost is the catalyst, especially noble metal variants.[8][9]
The Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming strategy that constructs a six-membered ring onto an existing ketone.[10] It is a cornerstone of steroid and terpenoid synthesis and provides a modular approach to highly substituted octahydronaphthalene precursors.[11] The reaction is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[10]
Mechanistic Rationale & Causality
The brilliance of this reaction lies in its convergence. It reliably forms two new carbon-carbon bonds and a new ring in a single operational sequence.
-
Michael Addition: A ketone enolate (the Michael donor) undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), to form a 1,5-diketone intermediate.[11] The choice of base is critical; strong bases like potassium t-butoxide are common, but milder conditions can also be used, especially with more acidic ketones (e.g., β-diketones).
-
Aldol Condensation: The newly formed 1,5-diketone, under basic or acidic conditions, then undergoes an intramolecular aldol condensation. An enolate is formed, which attacks the second carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the characteristic α,β-unsaturated ketone product, a cyclohexenone ring fused to the original structure.[11] The product, such as the famed Wieland-Miescher ketone, is a direct precursor to the octahydronaphthalene system.[12]
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone
This procedure is a classic example of the Robinson annulation.[12][13]
-
Michael Addition: Potassium t-butoxide (2.65 mmol) is dissolved in ethanol (25 mL) at 0 °C under an argon atmosphere. After stirring for 20 minutes, ethyl 2-oxocyclohexanecarboxylate (50 mmol) is added slowly. After another 15 minutes, methyl vinyl ketone (50 mmol) is added over 5 hours using a syringe pump.[12]
-
Cyclization (Aldol Condensation): The resulting deep-orange solution is heated to reflux to drive the intramolecular aldol condensation and dehydration.
-
Work-up: After cooling, the reaction is quenched with an acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the Wieland-Miescher ketone.
Cost & Performance Analysis
-
Yield: Can be very high, with modern, optimized procedures reporting overall yields of >90%.[13]
-
Selectivity: The regioselectivity of the initial enolate formation is key. Using a starting material like a 1,3-diketone provides significant regiochemical control. Asymmetric variants using chiral catalysts (e.g., proline) can achieve excellent enantioselectivity (>94% ee).[13]
-
Conditions: Generally requires standard laboratory glassware and conditions (0 °C to reflux), making it highly accessible.
-
Cost-Effectiveness: The starting materials are moderately priced bulk chemicals (e.g., cyclohexanone derivatives, methyl vinyl ketone ~$400-600/L).[14][15][16][17][18][19] The primary cost is associated with the starting ketone, which can be simple or highly functionalized. For complex targets, this route is often more cost-effective than building complexity onto a simple hydrogenated naphthalene core.
The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with exceptional stereochemical control.[20] It is one of the most powerful reactions in synthetic chemistry for constructing cyclic systems, including the octahydronaphthalene framework, often in a single, atom-economical step.[21]
Mechanistic Rationale & Causality
The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile.[20] The stereochemistry of the starting materials is translated directly into the product, making it highly predictable.
-
Component Choice: For octahydronaphthalene synthesis, an intramolecular Diels-Alder (IMDA) is often employed, where the diene and dienophile are tethered within the same molecule. This strategy is highly effective for controlling the ring fusion stereochemistry (cis or trans).
-
Stereoselectivity (Endo Rule): In intermolecular reactions, the "endo" product, where the substituents of the dienophile are oriented under the newly forming ring, is often the kinetically favored product due to secondary orbital interactions.[20] This provides a powerful tool for setting multiple stereocenters simultaneously. Lewis acid catalysis can often enhance reaction rates and selectivity.
Experimental Protocol: Intermolecular Diels-Alder Reaction
This is a general protocol for a thermal Diels-Alder reaction.
-
Reactant Preparation: A dry 25-mL round-bottom flask is charged with the diene (e.g., anthracene, 1.0 eq) and the dienophile (e.g., maleic anhydride, 1.0 eq).[22]
-
Solvent Addition: A high-boiling solvent, such as xylene or toluene (e.g., 10 mL), is added.[22]
-
Reaction: A reflux condenser is attached, and the mixture is heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and then often further cooled in an ice bath to induce crystallization of the product. The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., a mixture of ethyl acetate and hexane), and dried.[22]
Cost & Performance Analysis
-
Yield: Yields are typically good to excellent, often >80%.
-
Selectivity: The key advantage of this route. It offers predictable and high levels of diastereoselectivity and, with chiral auxiliaries or catalysts, enantioselectivity.
-
Conditions: Can range from room temperature to high temperatures (reflux), depending on the reactivity of the diene and dienophile. High-pressure or microwave conditions can also be used to accelerate slow reactions.
-
Cost-Effectiveness: The cost is highly variable and depends entirely on the complexity of the diene and dienophile. For simple, commercially available starting materials, it is very cost-effective. For complex, multi-step syntheses of the reaction partners, the cost can be substantial, making it better suited for high-value targets like pharmaceuticals rather than bulk chemical production.
Birch Reduction - Alkylation
The Birch reduction provides a unique entry into the octahydronaphthalene core by partially reducing an aromatic ring to a non-conjugated 1,4-cyclohexadiene.[23] This reaction is particularly powerful when applied to α-tetralones, as the resulting enolate can be trapped with an alkylating agent to install an angular substituent, a common motif in natural products.
Mechanistic Rationale & Causality
The reaction uses a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[23]
-
Electron Transfer: Solvated electrons from the metal-ammonia solution add to the aromatic ring, creating a radical anion.[23]
-
Protonation: The alcohol protonates the radical anion at the position of highest electron density.
-
Second Electron Transfer & Protonation: A second electron transfer creates a carbanion, which is then protonated by the alcohol to yield the 1,4-diene product.[23]
-
Alkylation: When an α-tetralone is the substrate, the reaction forms a dienolate intermediate. This nucleophilic species can be intercepted by an electrophile (e.g., methyl iodide) before the final protonation, leading to the formation of a C-C bond at the angular position.
Experimental Protocol: Birch Reduction-Alkylation of α-Tetralone
This protocol requires specialized handling of liquid ammonia and alkali metals.
-
Reactor Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under an inert atmosphere (argon or nitrogen).
-
Ammonia Condensation: Liquid ammonia (approx. 75 mL) is condensed into the flask at -78 °C.
-
Reaction: Lithium or sodium metal is added in small pieces until a persistent blue color is observed. A solution of α-tetralone (1.0 eq) and a proton source like tert-butanol (1.1 eq) in a dry solvent (e.g., diethyl ether) is added dropwise.
-
Alkylation: After the substrate is added, the alkylating agent (e.g., methyl iodide, >1.0 eq) is added, and the reaction is stirred until the blue color disappears.
-
Work-up: The reaction is quenched by the careful addition of a proton source (e.g., ammonium chloride). The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent. The product is isolated from the organic layer and purified by chromatography.
Cost & Performance Analysis
-
Yield: Yields can be good, but are often sensitive to reaction conditions and substrate.
-
Selectivity: Its main advantage is the ability to generate angularly substituted products that are difficult to access via other routes.
-
Conditions: Requires cryogenic temperatures (-78 °C) and the handling of hazardous materials (liquid ammonia, alkali metals), which can be a significant barrier to scalability and adds operational costs.
-
Cost-Effectiveness: The reagents themselves (lithium, ammonia) are relatively inexpensive.[24][25][26][27] The primary costs are associated with the specialized equipment (low-temperature reactors), safety infrastructure, and the synthesis of the substituted tetralone starting material. This route is typically reserved for specific applications where its unique reactivity is essential.
Comparative Summary & Data
| Feature | Catalytic Hydrogenation | Robinson Annulation | Diels-Alder Reaction | Birch Reduction-Alkylation |
| Primary Use Case | Bulk, unsubstituted scaffold | Modular, substituted scaffolds | Stereochemically complex cores | Angularly substituted scaffolds |
| Typical Yield | >95% | 80-95% | 75-95% | 60-85% |
| Stereoselectivity | Low (mixture of isomers) | Moderate to High (with chiral catalysts) | Very High (predictable) | High (for angular substitution) |
| Scalability | Very High (Industrial) | High (Pilot to Industrial) | Moderate to High | Low to Moderate |
| Key Equipment | High-pressure reactor | Standard glassware | Standard or high-pressure | Low-temperature reactor |
| Safety/Handling | High pressure, flammable H₂ | Standard chemical handling | Standard chemical handling | Cryogenics, reactive metals |
| Relative Cost Index * | 1.0 (Baseline) | 2.5 - 10 | 3 - 20+ | 5 - 15 |
*Relative Cost Index is an estimation based on the cost of basic starting materials for a 1-mole scale synthesis, process complexity, and equipment requirements. The cost of Diels-Alder and Robinson Annulation routes is highly dependent on the complexity of the starting materials.
Visualization of Synthetic Pathways
Catalytic Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation of naphthalene.
Robinson Annulation Mechanism
Caption: Key stages of the Robinson Annulation reaction.
Diels-Alder Cycloadditiondot
Sources
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Efficient solvent-free Robinson annulation protocols for the highly enantioselective synthesis of the Wieland-Miescher ketone and analogues [rua.ua.es]
- 14. Methyl vinyl ketone price,buy Methyl vinyl ketone - chemicalbook [m.chemicalbook.com]
- 15. Methyl Vinyl Ketone | 78-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Cyclohexanone at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 17. Cyclohexanone price,buy Cyclohexanone - chemicalbook [m.chemicalbook.com]
- 18. Cyclohexanone ₹188 per Kg - Best Wholesael Cyclohexanone Price - PR110800561 [dial4trade.com]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. Diels-Alder Reaction [organic-chemistry.org]
- 21. Diels–Alder Reaction [sigmaaldrich.com]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. lscollege.ac.in [lscollege.ac.in]
- 24. indexbox.io [indexbox.io]
- 25. echemi.com [echemi.com]
- 26. Lithium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 27. imarcgroup.com [imarcgroup.com]
A Comparative Guide to Confirming Reaction Mechanisms: The Case of Octahydronaphthalene Systems
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The octahydronaphthalene, or decalin, framework is a foundational structural motif in a vast array of natural products, most notably steroids and terpenoids.[1][2] Its rigid bicyclo[4.4.0]decane scaffold allows for precise three-dimensional positioning of functional groups, a critical feature for biological activity.[3] The stereochemistry of the ring junction, which can be either cis or trans, profoundly influences the molecule's shape and reactivity. Trans-decalin is conformationally locked, while the cis-isomer can undergo ring-flips, a distinction that has significant mechanistic implications.[1][4][5]
Understanding the mechanisms of reactions involving this framework is paramount for controlling product outcomes in complex syntheses. Often, a single set of reactants can proceed through multiple competing pathways—such as E1, E2, and SN1—each yielding a different distribution of products.[6][7] This guide will use the acid-catalyzed dehydration of a substituted decalinol as a model system to compare and contrast these competing mechanisms. We will explore the causality behind experimental choices designed to elucidate the dominant reaction pathway, providing field-proven insights and detailed protocols for mechanistic confirmation.
Section 1: The Mechanistic Landscape of Alcohol Dehydration
Let us consider the acid-catalyzed dehydration of trans-1-decalol. The overarching transformation is an elimination reaction, converting an alcohol to an alkene by removing a molecule of water.[8] However, the sequence of bond-breaking and bond-forming events can differ, leading to distinct mechanistic pathways.
The Unimolecular Elimination (E1) Pathway
The E1 mechanism is a two-step process that proceeds through a carbocation intermediate.[9][10] It is favored for tertiary and secondary alcohols in the presence of a weak base and a polar protic solvent, which can stabilize the intermediate.[11]
Mechanism Steps:
-
Protonation: The hydroxyl group is a poor leaving group. An acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the alcohol's oxygen atom, converting the hydroxyl into a much better leaving group: water.[8][12]
-
Carbocation Formation: The protonated alcohol dissociates, with water departing to form a carbocation intermediate. This is the rate-determining step of the reaction.[10][13]
-
Deprotonation: A weak base (often water or the conjugate base of the acid) removes a proton from a carbon adjacent (β-carbon) to the carbocation, forming a double bond.[13]
A key feature of the E1 pathway is the potential for the carbocation intermediate to undergo rearrangement to a more stable form (e.g., from a secondary to a tertiary carbocation) via a 1,2-hydride or 1,2-alkyl shift.[14] For the trans-1-decalol system, this opens up a complex network of potential products.
Caption: Primary E1 pathway for alcohol dehydration, including a potential carbocation rearrangement.
The Bimolecular Elimination (E2) Pathway
The E2 mechanism is a concerted, one-step process where proton abstraction, C=C double bond formation, and leaving group departure occur simultaneously.[6][15] This pathway is favored by strong, bulky bases and is highly dependent on the stereochemistry of the substrate.[11][16]
Mechanism Requirements:
-
Stereoelectronics: For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation (180° dihedral angle).[17][18] This alignment allows for optimal overlap of the developing p-orbitals in the transition state. In rigid systems like decalin, this geometric constraint is critical and may prevent E2 from occurring if no β-hydrogen is anti-periplanar to the leaving group.[19][20]
-
Kinetics: The reaction is second-order, as the rate depends on the concentration of both the substrate and the base.[21]
For trans-1-decalol, after protonation, a strong base would need to abstract a β-hydrogen that is axial and thus anti-periplanar to the axial water leaving group.
Section 2: A Comparative Framework for Mechanistic Elucidation
Distinguishing between the E1 and E2 pathways requires a series of carefully designed experiments. The goal is to probe the key differences between the mechanisms: the nature of the rate-determining step, the presence of an intermediate, and the stereochemical requirements.[22][23]
| Experimental Probe | E1 Mechanism | E2 Mechanism | Rationale |
| Reaction Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] | The rate law reveals which species are involved in the rate-determining step.[21] |
| Base Strength | Unaffected by base strength/concentration (weak base sufficient). | Requires a high concentration of a strong base. | E2 involves the base in its single, concerted step, while E1 does not.[11] |
| Stereochemistry | Not stereospecific. Loss of stereochemistry at the carbocation. | Stereospecific. Requires an anti-periplanar arrangement of H and LG.[17] | The planar carbocation in E1 can be attacked from either face; the concerted E2 transition state has strict geometric requirements. |
| Rearrangement | Rearranged products are common. | No rearrangement products are formed. | The presence of a discrete carbocation intermediate in the E1 pathway allows for hydride or alkyl shifts.[14] |
| Kinetic Isotope Effect | Small or no primary KIE (kH/kD ≈ 1). | Significant primary KIE (kH/kD > 2).[24] | The C-H bond is broken after the rate-determining step in E1, but during the rate-determining step in E2.[25][26] |
Section 3: Experimental Protocols and Data Interpretation
To confirm the mechanism, one must synthesize the data from multiple experimental approaches. No single experiment provides a definitive answer.[22][27]
Product Distribution Analysis via Gas Chromatography (GC)
Causality: The most direct evidence for a carbocation intermediate is the observation of rearranged products.[22] An E1 reaction on a decalin system is likely to produce a mixture of alkenes, including those formed from rearranged carbocations. An E2 reaction, being concerted, will yield only the product(s) resulting from the deprotonation of β-hydrogens that can achieve an anti-periplanar alignment with the leaving group.[28][29]
Experimental Protocol: Product Analysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the decalinol substrate (e.g., trans-1-decalol) in a suitable solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium toward the products.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Analysis: Filter the solution and analyze the crude product mixture directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers formed.
Caption: General experimental workflow for product distribution analysis.
Kinetic Isotope Effect (KIE) Studies
Causality: The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction.[26] By replacing a β-hydrogen with deuterium, we can measure the impact on the reaction rate. A significant primary KIE (kH/kD > 2) strongly suggests that the C-H bond is being cleaved in the rate-limiting step, which is characteristic of an E2 mechanism.[24] A negligible KIE (kH/kD ≈ 1) indicates the C-H bond is broken in a fast step after the rate-determining step, which is consistent with the E1 mechanism.[25][30]
Experimental Protocol: KIE Measurement
-
Synthesis: Synthesize the decalinol substrate and its deuterated analogue, where a specific β-hydrogen is replaced with deuterium.
-
Parallel Reactions: Run two dehydration reactions in parallel under identical conditions (concentration, temperature, catalyst loading), one with the normal substrate and one with the deuterated substrate.
-
Kinetic Monitoring: Monitor the disappearance of the starting material over time in both reactions using a quantitative method like GC with an internal standard.
-
Rate Calculation: Plot the concentration of the starting material versus time for both reactions. The slope of this line is proportional to the initial reaction rate.
-
KIE Determination: The KIE is the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD).
Logic of Mechanistic Distinction
The combined data from these experiments allow for a logical deduction of the operative mechanism.
Caption: A decision-making flowchart for distinguishing between E1 and E2 mechanisms.
Conclusion
Confirming the mechanism of a reaction involving the octahydronaphthalene framework is a process of systematic investigation and logical deduction. It is rarely achieved through a single experiment. For the acid-catalyzed dehydration of an alcohol, the primary competing pathways are E1 and E2. By analyzing the product distribution for evidence of rearrangements, determining the reaction's kinetic order, and measuring the kinetic isotope effect, researchers can build a compelling, self-validating case for the dominant mechanism.[22][31] This multi-faceted approach, grounded in the principles of physical organic chemistry, is essential for rationally controlling chemical reactions and designing efficient, selective syntheses in the fields of pharmaceutical development and materials science.
References
-
Methods of Determining Mechanisms. Dalal Institute. [Link]
-
Methods of determining organic reaction mechanism. SlideShare. [Link]
-
Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. ResearchGate. [Link]
-
The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Journal of Chemical Education. [Link]
-
Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. [Link]
-
What Experimental Evidence Determines A Reaction Mechanism?. YouTube. [Link]
-
C-H functionalization of sp(3) centers with aluminum: a computational and mechanistic study of the Baddeley reaction of decalin. Journal of the American Chemical Society. [Link]
-
EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII. National Institutes of Health. [Link]
-
Catalytic dehydration of alcohols. Kinetic isotope effect for the dehydration of t-butanol. Sci-Hub. [Link]
-
C-H Functionalization of sp3 Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin. ResearchGate. [Link]
-
Determination of reaction mechanisms. SlideShare. [Link]
-
The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. ResearchGate. [Link]
-
The following transformation involves a carbocation rearrangement. Filo. [Link]
-
Decalin: Structure and stereochemistry detailed explanation. Chemistry Notes. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Acid-Catalyzed Dehydration Definition. Fiveable. [Link]
-
Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]
-
Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. [Link]
-
Elimination reaction. Wikipedia. [Link]
-
Comparison of E1 and E2 Reactions. Chemistry LibreTexts. [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]
-
Stereospecificity of E2 Elimination Reactions. Chemistry Steps. [Link]
-
Stereoselectivity in Norbornanone, Cis - Decalin, Epoxide Opening. YouTube. [Link]
-
The E2, E1 and E1CB Mechanisms. Dalal Institute. [Link]
-
Can ring inversion in Cis-Decalin allow the E2 reaction?. Chemistry Stack Exchange. [Link]
-
Understanding E1 vs E2 Reactions. LabXchange. [Link]
-
Elimination Reactions. Dalal Institute. [Link]
-
Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]
-
Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. National Institutes of Health. [Link]
-
How do we determine products of substitution/elimination reactions?. Quora. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Acid-Catalyzed Dehydration. YouTube. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]
-
Stability of alkyl carbocations. Royal Society of Chemistry. [Link]
-
General features of acid catalyzed dehydration. YouTube. [Link]
-
Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Chemistry World. [Link]
-
Cis and Trans Decalin. Chemistry Steps. [Link]
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. Royal Society of Chemistry. [Link]
Sources
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 13. fiveable.me [fiveable.me]
- 14. The following transformation involves a carbocation rearrangement. The ca.. [askfilo.com]
- 15. Elimination reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 18. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. LabXchange [labxchange.org]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. sciexplore.ir [sciexplore.ir]
- 31. jsscacs.edu.in [jsscacs.edu.in]
Safety Operating Guide
1,2,3,4,5,6,7,8-Octahydronaphthalene proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of regulatory compliance, but the very foundation of innovative and reproducible science. Improper disposal of hazardous chemicals like 1,2,3,4,5,6,7,8-Octahydronaphthalene can lead to serious safety incidents, environmental contamination, and significant legal penalties.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this substance, grounded in established safety principles and regulatory standards. Our goal is to empower your laboratory team to manage chemical waste with confidence and precision.
Hazard Profile of this compound
Understanding the specific hazards of a chemical is the critical first step in determining the correct handling and disposal pathway. This compound is a hazardous substance regulated from the moment of its generation in the lab to its final disposal.[2][3] Its primary dangers stem from its corrosivity, acute toxicity upon inhalation, and long-term threat to aquatic ecosystems.[4][5]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 493-03-8 | [4][5] |
| Molecular Formula | C₁₀H₁₆ | [4][5] |
| Flash Point | 66.1°C | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H411: Toxic to aquatic life with long lasting effects. | [4][5] |
| Primary Hazard Classes | Skin Corrosion 1B, Acute Toxicity 3 (Inhalation), Aquatic Chronic 2 |[4] |
The causality behind its disposal protocol is directly linked to these hazards:
-
Corrosivity (H314): This dictates the necessity for durable, chemically compatible containers to prevent degradation and leaks. It also underscores the requirement for stringent personal protective equipment (PPE) to prevent severe chemical burns.
-
Acute Toxicity (H331): The risk of toxicity from inhaling vapors mandates that all handling and waste transfer operations occur within a certified chemical fume hood or similarly ventilated space.
-
Environmental Hazard (H411): This property makes it illegal and environmentally irresponsible to dispose of this chemical down the drain or in standard waste streams.[6][7] It must be managed as hazardous waste to prevent contamination of waterways and harm to aquatic life.[5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following engineering controls and PPE are mandatory.
Engineering Controls:
-
Chemical Fume Hood: All transfers of this chemical, including pouring waste into an accumulation container, must be performed in a properly functioning chemical fume hood.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][8] Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[8]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, removing contact lenses if present and easy to do.[5][8] Get emergency medical help immediately.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][8]
Step-by-Step Waste Collection and Storage Protocol
Proper management of hazardous waste is a regulated process.[1] The following protocol ensures compliance with standards set by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Determination The moment this compound is no longer intended for use, it is classified as a hazardous waste based on its known characteristics of corrosivity and toxicity.[9]
Step 2: Container Selection Select a container that is chemically compatible with the waste. Glass or a suitable type of plastic container is often appropriate. The container must be free from damage and have a secure, leak-proof screw-top cap.[1][3]
Step 3: Waste Labeling Immediately label the container.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")
-
The date on which waste was first added to the container.
Step 4: Waste Segregation Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] Incompatible chemicals can react violently, creating a significant safety hazard.
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation.[2][3] The SAA must adhere to the following:
-
The container must be kept closed at all times, except when adding waste.[2]
-
The SAA should be away from ignition sources.[6]
-
The container should be placed in secondary containment (such as a spill tray) to contain any potential leaks.[1][10]
Disposal Workflow and Logistics
The disposal of hazardous waste is a documented, "cradle-to-grave" process. The following workflow illustrates the path from generation to final disposal.
Caption: Disposal workflow for this compound.
Once the waste container is full or has reached the time limit specified by your institution, a pickup must be requested from your EHS department or a contracted hazardous waste disposal company.[2][6][7] They will handle the final transport and disposal in compliance with all federal, state, and local regulations.[7]
Decontamination of Empty Containers
An empty container that once held this compound must still be managed carefully.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: Completely remove or deface all labels on the container to prevent it from being mistaken for a container with product.[2]
-
Disposal: Once rinsed and with labels removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this procedure with your institution's EHS department.[2]
Waste Minimization Strategies
The most effective disposal procedure is to minimize waste generation in the first place.[3] Adopting the following practices is both environmentally responsible and cost-effective:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[2][3]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid duplicate orders and the expiration of stock.[2][3]
-
Surplus Sharing: Before disposing of unexpired, unopened chemicals, check if other labs within your institution can use them.[3]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[2][3]
By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
University of Rochester. Laboratory Waste Management Guidelines. University of Rochester Environmental Health & Safety. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. [Link]
-
Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Triumvirate Environmental. [Link]
-
Georgia Environmental Protection Division. Household Hazardous Waste. Georgia.gov. [Link]
-
Product Care Recycling. (2025, April 17). How to Dispose of Household Flammables. [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. Naphthalene, 1,2,3,4,5,6,7,8-octahydro-. PubChem Compound Summary for CID 79026. [Link]
-
National Center for Biotechnology Information. 1,2,3,4,4a,5,6,7-Octahydronaphthalene. PubChem Compound Summary for CID 12386532. [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. 1,2,3,4,4a,5,8,8a-Octahydronaphthalene. PubChem Compound Summary for CID 12386535. [Link]
-
National Center for Biotechnology Information. 1,2,3,4,4a,5,6,8a-Octahydro-naphthalene. PubChem Compound Summary for CID 565677. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. Michigan Tech. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. triumvirate.com [triumvirate.com]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
- 10. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
